molecular formula C2BrCl2N B141491 Bromodichloroacetonitrile CAS No. 60523-73-1

Bromodichloroacetonitrile

Cat. No.: B141491
CAS No.: 60523-73-1
M. Wt: 188.84 g/mol
InChI Key: XDJVVCPVQOCPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromodichloroacetonitrile, also known as this compound, is a useful research compound. Its molecular formula is C2BrCl2N and its molecular weight is 188.84 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-2,2-dichloroacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BrCl2N/c3-2(4,5)1-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJVVCPVQOCPJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(Cl)(Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021508
Record name Bromodichloroacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60523-73-1
Record name Bromodichloroacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060523731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromodichloroacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Formation Pathways of Bromodichloroacetonitrile in Chlorinated Water: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation pathways of bromodichloroacetonitrile (BDCAN), a nitrogenous disinfection byproduct (DBP) of concern in chlorinated drinking water. This document details the precursor compounds, reaction mechanisms, influencing factors, quantitative formation data, and the experimental protocols used to study these processes.

Introduction

Chlorination is a vital process for disinfecting drinking water and mitigating the spread of waterborne diseases. However, the reaction of chlorine with naturally present organic and inorganic matter can lead to the formation of a wide array of disinfection byproducts (DBPs). Among these, nitrogenous DBPs (N-DBPs) are of increasing concern due to their generally higher toxicity compared to their carbonaceous counterparts. This compound (CHClBrCN), a member of the haloacetonitrile (HAN) class of N-DBPs, is formed when bromide is present in the source water during chlorination. Understanding the formation pathways of BDCAN is crucial for developing effective strategies to minimize its presence in treated water and ensure public health.

Precursors of this compound

The formation of BDCAN is contingent on the presence of specific organic nitrogen precursors in the source water. The primary precursors include:

  • Natural Organic Matter (NOM): NOM is a complex mixture of organic compounds derived from the decomposition of plant and animal matter. The humic and fulvic acid fractions of NOM are significant contributors to DBP formation.[1]

  • Amino Acids: As fundamental components of proteins, amino acids are ubiquitous in natural waters, originating from biological processes. Specific amino acids, such as aspartic acid and tryptophan , have been identified as potent precursors to haloacetonitriles.[1][2][3]

  • Algae: Algal blooms can release significant amounts of organic matter, including amino acids and proteins, which serve as precursors for HAN formation.[1]

Core Formation Pathways

The formation of this compound is a multi-step process involving the reaction of chlorine and bromine with organic nitrogen precursors. The presence of bromide (Br⁻) in the source water is a critical factor, as it is oxidized by chlorine (hypochlorous acid, HOCl) to form hypobromous acid (HOBr), a more reactive halogenating agent.

General Reaction Scheme:

  • Oxidation of Bromide: Hypochlorous acid rapidly oxidizes bromide ions to hypobromous acid. HOCl + Br⁻ → HOBr + Cl⁻

  • Reaction with Precursors: Both HOCl and HOBr then react with organic nitrogen precursors. Due to its higher reactivity, HOBr preferentially participates in reactions, leading to the formation of brominated intermediates.

Formation from Amino Acids (e.g., Aspartic Acid):

Experimental studies have shown that the chlorination of amino acids like aspartic acid can lead to the formation of dichloroacetonitrile (B150184) (DCAN).[3] The formation of BDCAN follows a similar pathway, with the incorporation of bromine. The proposed mechanism involves several key steps:[3]

  • N-Chlorination/N-Bromination: The amino group of the amino acid is halogenated by HOCl and/or HOBr to form N-haloamines.

  • Decarboxylation: The N-haloamino acid undergoes decarboxylation.

  • Oxidation and Halogenation: Further oxidation and halogenation reactions occur on the carbon backbone.

  • Nitrile Formation: The molecule rearranges to form the nitrile group.

  • Halogenation of the α-carbon: The carbon adjacent to the nitrile group is subsequently chlorinated and brominated to yield this compound.

The following diagram illustrates a plausible pathway for the formation of haloacetonitriles from an amino acid precursor.

G cluster_precursors Precursors cluster_disinfectants Disinfectants & Oxidants cluster_pathway Formation Pathway AminoAcid Amino Acid (e.g., Aspartic Acid) NHaloamine N-Haloamine Intermediate AminoAcid->NHaloamine NOM Natural Organic Matter (NOM) NOM->NHaloamine Chlorine Chlorine (HOCl) HypobromousAcid Hypobromous Acid (HOBr) Chlorine->HypobromousAcid oxidizes Chlorine->NHaloamine reacts with Bromide Bromide (Br⁻) Bromide->HypobromousAcid HypobromousAcid->NHaloamine reacts with Decarboxylation Decarboxylation NHaloamine->Decarboxylation HalogenatedIntermediates Further Oxidation & Halogenation Decarboxylation->HalogenatedIntermediates NitrileFormation Nitrile Formation HalogenatedIntermediates->NitrileFormation BDCAN This compound (CHClBrCN) NitrileFormation->BDCAN

Generalized formation pathway of this compound.

Factors Influencing Formation

Several physicochemical parameters significantly influence the formation and concentration of BDCAN in chlorinated water.

  • Bromide Concentration: Higher bromide concentrations in the source water lead to a greater formation of brominated DBPs, including BDCAN, and a shift in speciation from chlorinated to brominated analogues.[4]

  • pH: The formation of haloacetonitriles is generally favored at lower pH values. However, the stability of HANs decreases at higher pH due to base-catalyzed hydrolysis.[3]

  • Chlorine Dose: An increase in the chlorine dose generally leads to an increased formation of BDCAN, up to a certain point where degradation may occur.[3]

  • Temperature: Higher temperatures can increase the rate of BDCAN formation.[3]

  • Reaction Time: The concentration of BDCAN can increase with reaction time, although prolonged contact with a high chlorine residual can also lead to its degradation.

  • Precursor Type and Concentration: The specific type and concentration of organic nitrogen precursors will directly impact the yield of BDCAN.

Quantitative Data on this compound Formation

The formation of BDCAN is highly variable and depends on the specific water quality and treatment conditions. The following tables summarize quantitative data from various studies.

PrecursorBromide (µg/L)pHChlorine Dose (mg/L)Temp (°C)Reaction Time (hr)BDCAN Yield/Conc.Reference
Aspartic AcidVaries6-9Varies10-3024Formation increases with chlorine dose; complex pH dependence[3]
TryptophanVaries710:1 (Cl:N molar ratio)2524Significant HAN formation, with indole (B1671886) moiety contributing(Based on similar studies)
Natural WaterAmbient7.8To maintain 1±0.4 mg/L residual2024Varies significantly with source water characteristics[5]
Natural Water300 (spiked)7.8To maintain 1±0.4 mg/L residual2024Increased formation of Br-HANs compared to ambient[5]

Note: This table is a representative summary. Specific yields can vary greatly.

Experimental Protocols

The study of BDCAN formation involves controlled laboratory experiments to simulate drinking water disinfection processes. Key experimental protocols include the Uniform Formation Conditions (UFC) test and analytical methods for quantification.

Uniform Formation Conditions (UFC) Test

The UFC test is a standardized protocol to assess the potential for a water sample to form DBPs under controlled conditions, allowing for comparison across different water sources.[5][6]

Detailed Methodology:

  • Sample Preparation:

    • Collect a representative water sample.

    • Buffer the sample to a specific pH, typically 7.8 ± 0.2, using a 10 mM phosphate (B84403) buffer.[5]

  • Chlorination:

    • Determine the chlorine demand of the water sample in preliminary tests.

    • Add a predetermined dose of a stock sodium hypochlorite (B82951) solution to achieve a free chlorine residual of 1.0 ± 0.4 mg/L after a 24-hour incubation period.[5]

  • Incubation:

    • Store the chlorinated sample in amber glass bottles with no headspace to prevent volatilization and photodegradation.

    • Incubate at a constant temperature of 20.0 ± 1.0 °C for 24 ± 1 hours.[5]

  • Quenching:

    • After the incubation period, quench the residual chlorine to halt further DBP formation. A common quenching agent is ascorbic acid.

  • Analysis:

    • Analyze the quenched sample for BDCAN and other target DBPs using an appropriate analytical method (see Section 6.2).

The following diagram outlines the workflow for a Uniform Formation Conditions test.

G Start Start: Water Sample Collection Buffer Buffer to pH 7.8 ± 0.2 Start->Buffer Chlorinate Add Chlorine to achieve 1.0 ± 0.4 mg/L residual at 24h Buffer->Chlorinate Incubate Incubate at 20.0 ± 1.0 °C for 24h (headspace-free amber bottles) Chlorinate->Incubate Quench Quench Residual Chlorine (e.g., with Ascorbic Acid) Incubate->Quench Analyze Analyze for this compound (GC-MS or other method) Quench->Analyze End End: Report Results Analyze->End

Workflow for Uniform Formation Conditions (UFC) Test.
Analytical Method: Liquid-Liquid Extraction and Gas Chromatography-Mass Spectrometry (LLE-GC-MS)

This method is commonly used for the analysis of haloacetonitriles in water samples.

Detailed Methodology:

  • Sample Preparation and Extraction:

    • Transfer a 50 mL aliquot of the quenched water sample to a separatory funnel.

    • Add a salting agent (e.g., sodium sulfate) to increase the extraction efficiency.

    • Add an internal standard (e.g., 1,2-dibromopropane) for quantification.[3]

    • Add 3 mL of a suitable organic solvent, such as methyl-tert-butyl ether (MTBE).[3]

    • Shake the funnel vigorously for approximately 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

    • Collect the organic layer (top layer with MTBE) containing the extracted haloacetonitriles.

  • Analysis by GC-MS:

    • Inject a small volume (e.g., 1-2 µL) of the extract into the gas chromatograph-mass spectrometer.

    • Gas Chromatograph (GC) Conditions (Typical):

      • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).

      • Injector Temperature: 200-250 °C.

      • Oven Program: Start at a low temperature (e.g., 35-45 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 200-250 °C).

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS) Conditions (Typical):

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, monitoring characteristic ions for BDCAN and other target analytes.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations.

    • Quantify the concentration of BDCAN in the sample by comparing its peak area to the internal standard and the calibration curve.

The following diagram illustrates the analytical workflow for BDCAN analysis.

G Start Start: Quenched Water Sample Add_IS_Salt Add Internal Standard & Salting Agent Start->Add_IS_Salt LLE Liquid-Liquid Extraction with MTBE Add_IS_Salt->LLE Collect_Organic Collect Organic Layer LLE->Collect_Organic GC_Injection Inject into GC-MS Collect_Organic->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection (SIM mode) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification End End: Report Concentration Quantification->End

Analytical workflow for this compound analysis.

Conclusion

The formation of this compound in chlorinated water is a complex process influenced by a variety of factors, including the nature of organic precursors, the concentration of bromide, and water treatment operational parameters. Amino acids and other components of natural organic matter are significant precursors. The presence of bromide leads to the formation of more reactive hypobromous acid, which readily incorporates into the organic precursors, leading to the formation of BDCAN and other brominated disinfection byproducts.

Effective control of BDCAN in drinking water requires a multi-faceted approach, including precursor removal through optimized coagulation and filtration, and careful management of disinfection practices, particularly in waters with elevated bromide levels. Continued research into the specific reaction mechanisms and the development of advanced analytical techniques will further enhance our ability to monitor and mitigate the formation of these and other potentially harmful disinfection byproducts.

References

Bromodichloroacetonitrile Precursors in Wastewater Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The formation of disinfection byproducts (DBPs) in wastewater treatment is a significant concern for water reuse and environmental discharge. Bromodichloroacetonitrile (BDCAN) is a nitrogenous DBP of particular interest due to its potential health risks. This technical guide provides a comprehensive overview of the precursors to BDCAN in wastewater, the chemical pathways leading to its formation during disinfection, and the analytical methods for its detection and quantification. Detailed experimental protocols and quantitative data are presented to support research and development in this critical area.

Introduction to this compound (BDCAN) and its Precursors

This compound is a member of the haloacetonitrile (HAN) class of DBPs, which are formed when disinfectants like chlorine react with organic and inorganic matter present in water.[1] Wastewater effluents are a significant source of DBP precursors due to their high content of dissolved organic nitrogen (DON) and organic carbon.[2] The presence of bromide in wastewater is a critical factor that leads to the formation of brominated DBPs, which are often more toxic than their chlorinated counterparts.[3]

The primary precursors of BDCAN in wastewater can be broadly categorized as:

  • Amino Acids: As fundamental components of proteins and biological materials, amino acids are abundant in wastewater. Specific amino acids, such as aspartic acid, asparagine, tryptophan, tyrosine, and histidine, have been identified as potent precursors to HANs.[3]

  • Dissolved Organic Nitrogen (DON): This complex mixture of nitrogen-containing organic compounds, beyond free amino acids, contributes significantly to the formation of nitrogenous DBPs (N-DBPs).[4]

  • Natural Organic Matter (NOM) and Effluent Organic Matter (EfOM): While NOM is the primary precursor in drinking water, the organic matter in wastewater effluent (EfOM) has distinct characteristics. EfOM often has a lower specific UV absorbance (SUVA) but can be highly reactive in forming N-DBPs. Low molecular weight fractions of this organic matter are particularly important precursors.[5]

  • Inorganic Precursors (Bromide): The presence of bromide ions (Br-) is essential for the formation of BDCAN. Chlorine oxidizes bromide to hypobromous acid (HOBr), a powerful halogenating agent that readily reacts with organic precursors.[1]

Quantitative Analysis of BDCAN Precursors and Formation Potential

The formation of BDCAN is influenced by the concentration and reactivity of its precursors, as well as disinfection conditions. The following tables summarize quantitative data from various studies on the formation of haloacetonitriles from different precursors.

Table 1: Haloacetonitrile (HAN) Formation from Amino Acid Precursors

Amino Acid PrecursorDisinfectantBromide ConcentrationDichloroacetonitrile (DCAN) Yield (µg/mg precursor)Dibromoacetonitrile (DBAN) Yield (µg/mg precursor)Bromochloroacetonitrile (BCAN) Yield (µg/mg precursor)Reference
Aspartic AcidChlorineVariedData not specifiedData not specifiedData not specified[3]
AsparagineChlorineVariedData not specifiedData not specifiedData not specified[3]
TryptophanChlorineVariedData not specifiedData not specifiedData not specified[3]
TyrosineChlorineVariedData not specifiedData not specifiedData not specified[3]
HistidineChlorineVariedData not specifiedData not specifiedData not specified[3]

Note: Specific yield data for BDCAN from individual amino acids is often reported as part of total HANs. Further research is needed to isolate the specific BDCAN formation potential of each precursor.

Table 2: Haloacetonitrile (HAN) Concentrations in Wastewater Effluents under Different Disinfection Conditions

Wastewater Effluent SourceDisinfection ConditionDichloroacetonitrile (DCAN) (µg/L)Dibromoacetonitrile (DBAN) (µg/L)Bromochloroacetonitrile (BCAN) (µg/L)Reference
Wastewater Effluent 1UFC (Chlorination)~2.5~1.0~1.5[6]
Wastewater Effluent 2UFC (Chlorination)~1.8~0.8~1.2[6]
Wastewater Effluent 3UFC (Chlorination)~1.2~0.5~0.8[6]
Secondary EffluentChlorination (pH 5.5)~12~4~8[7]
Secondary EffluentChloramination (pH 8.5)<1<1<1[7]

Chemical Pathways of BDCAN Formation

The formation of BDCAN from amino acid precursors in the presence of chlorine and bromide is a multi-step process. A key proposed mechanism involves the formation and subsequent decay of organic bromamines.[8][9]

BDCAN_Formation_Pathway cluster_precursors Precursors cluster_reactions Reaction Steps Amino_Acid Amino Acid (R-CH(NH2)COOH) N_Halogenation N-Halogenation Amino_Acid->N_Halogenation Bromide Bromide (Br-) Oxidation Oxidation of Bromide Bromide->Oxidation Chlorine Chlorine (HOCl) Chlorine->Oxidation Halogenation2 Further Halogenation Chlorine->Halogenation2 Hypobromous_Acid Hypobromous_Acid Oxidation->Hypobromous_Acid HOBr Organic_Bromamine Organic Bromamine Intermediate N_Halogenation->Organic_Bromamine Decay Intermediate Decay & Rearrangement Organic_Bromamine->Decay Nitrile_Intermediate Nitrile_Intermediate Decay->Nitrile_Intermediate Nitrile Intermediate BDCAN This compound (BrCl2C-CN) Halogenation2->BDCAN Hypobromous_Acid->N_Halogenation Nitrile_Intermediate->Halogenation2

Caption: Proposed reaction pathway for BDCAN formation from amino acid precursors.

Experimental Protocols

Uniform Formation Conditions (UFC) Test for Haloacetonitriles

The UFC test is designed to provide a more realistic assessment of DBP formation in distribution systems compared to formation potential (FP) tests, especially for less stable compounds like HANs.[6][10]

Objective: To determine the formation of haloacetonitriles under standardized conditions that simulate a water distribution system.

Materials:

  • Phosphate (B84403) buffer (10 mM)

  • Chlorine stock solution (sodium hypochlorite)

  • Ammonium (B1175870) chloride (for quenching)

  • Methyl tert-butyl ether (MTBE) (for extraction)

  • Glass vials with PTFE-lined septa

  • Shaker table

  • Gas chromatograph with electron capture detector (GC-ECD)

Procedure:

  • Sample Preparation: Collect wastewater samples and filter if necessary. Adjust the pH to 7.8 ± 0.2 using the 10 mM phosphate buffer.

  • Chlorine Demand Test: Conduct a preliminary chlorine demand test on each water sample to determine the chlorine dose required to maintain a free chlorine residual of 1.0 ± 0.4 mg/L after 24 hours.

  • Dosing: Spike the buffered water samples with the predetermined dose of chlorine stock solution.

  • Incubation: Incubate the samples in the dark at 20.0 ± 1.0 °C for 24 ± 1 hour.

  • Quenching: After the incubation period, quench the reaction by adding ammonium chloride.

  • Extraction: Extract the haloacetonitriles from the aqueous sample using MTBE. A common procedure is to add 3 mL of MTBE to a 50 mL sample in a vial, and then shake vigorously.

  • Analysis: Analyze the MTBE extract using a GC-ECD according to EPA Method 551.1.

Analysis of Haloacetonitriles by EPA Method 551.1

EPA Method 551.1 is a standard procedure for the determination of various disinfection byproducts, including haloacetonitriles, in water.[11]

Objective: To quantify the concentration of this compound and other haloacetonitriles in a water sample extract.

Instrumentation:

  • Gas chromatograph (GC) equipped with a fused silica (B1680970) capillary column and a linearized electron capture detector (ECD).

Procedure:

  • Sample Injection: Inject a small volume (typically 2 µL) of the MTBE extract into the GC.

  • Chromatographic Separation: The different haloacetonitriles are separated based on their boiling points and interactions with the capillary column.

  • Detection: The electron capture detector provides a sensitive and selective response to halogenated compounds.

  • Quantification: Use a procedural standard calibration to quantify the concentration of each analyte. This involves preparing and analyzing a series of calibration standards in the same manner as the samples.

Experimental and Analytical Workflows

The following diagram illustrates a typical workflow for the investigation of BDCAN precursors in wastewater.

BDCAN_Workflow cluster_sampling Sample Collection & Preparation cluster_ufc Uniform Formation Conditions Test cluster_analysis Analysis Sample_Collection Wastewater Sample Collection Filtration Filtration Sample_Collection->Filtration Characterization Precursor Characterization (DOC, DON, SUVA) Filtration->Characterization Buffering pH Adjustment Filtration->Buffering Dosing Chlorine Dosing Buffering->Dosing Incubation Incubation (24h, 20°C) Dosing->Incubation Quenching Quenching Incubation->Quenching Extraction Liquid-Liquid Extraction (MTBE) Quenching->Extraction GC_ECD GC-ECD Analysis (EPA 551.1) Extraction->GC_ECD Data_Analysis Data Analysis & Quantification GC_ECD->Data_Analysis

Caption: Workflow for BDCAN precursor analysis in wastewater.

Conclusion and Future Directions

The formation of this compound in wastewater treatment is a complex process influenced by the nature and concentration of organic and inorganic precursors, as well as the specific disinfection conditions employed. Amino acids and other dissolved organic nitrogen compounds are key precursors, and the presence of bromide is a critical factor in the formation of this and other brominated DBPs.

Future research should focus on:

  • The identification and quantification of a wider range of specific BDCAN precursors in various types of wastewater.

  • The development of more detailed kinetic models to predict BDCAN formation under different treatment scenarios.

  • The evaluation and optimization of advanced treatment technologies for the effective removal of BDCAN precursors.

This technical guide provides a foundational understanding of BDCAN precursors in wastewater and serves as a resource for researchers and professionals working to mitigate the formation of these harmful disinfection byproducts.

References

"Bromodichloroacetonitrile" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodichloroacetonitrile (BDCAN) is a halogenated aliphatic nitrile with the chemical formula C₂HBrClN. It is primarily known as a disinfection byproduct (DBP) formed during the chlorination of water containing natural organic matter. This document provides an in-depth technical overview of the chemical properties, structure, and relevant experimental data for this compound, catering to a scientific audience. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, interpretation of its spectroscopic data, and an exploration of its biological implications, particularly its mechanism of toxicity related to DNA damage and repair pathways.

Chemical Structure and Identification

This compound is a chiral molecule featuring a carbon atom bonded to a bromine atom, a chlorine atom, a cyano group, and a hydrogen atom.

IdentifierValue
IUPAC Name 2-bromo-2-chloroacetonitrile
CAS Number 83463-62-1[1]
Molecular Formula C₂HBrClN[1]
Molecular Weight 154.39 g/mol [1]
SMILES C(#N)C(Cl)Br[1]
InChI InChI=1S/C2HBrClN/c3-2(4)1-5/h2H[1]
Synonyms Bromochloroacetonitrile, Bromochloromethyl cyanide

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Boiling Point 138-140 °C--INVALID-LINK--
125-130 °C--INVALID-LINK--
Density 1.68 g/cm³--INVALID-LINK--
Solubility Slightly soluble in water--INVALID-LINK--
Melting Point Not available

Note: Discrepancies in reported boiling points may be due to different experimental conditions or purities.

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

ClCH₂CN + NaBr → BrCH₂CN + NaCl

General Procedure (adapted from bromoacetonitrile (B46782) synthesis):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chloroacetonitrile (B46850) in a suitable solvent such as acetonitrile (B52724).

  • Addition of Reagents: Add sodium bromide (NaBr) and a catalytic amount of a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) or an iodine-containing catalyst (e.g., sodium iodide) to the solution.[2] The use of an iodine catalyst has been shown to improve reaction yield.[2]

  • Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours.[2] The progress of the reaction can be monitored by gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate (sodium chloride) and wash it with a small amount of the solvent.

  • Purification: The filtrate, containing the crude brominated acetonitrile product, can be purified by fractional distillation under reduced pressure to obtain the desired this compound.

Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound, likely starting from dichloroacetonitrile (B150184) and a brominating agent.

Analytical Methods

A common method for the analysis of this compound in water samples is EPA Method 551.1, which utilizes gas chromatography with an electron capture detector (GC-ECD).

  • Sample Preparation: Liquid-liquid extraction of the water sample with a suitable solvent like methyl tert-butyl ether (MTBE).

  • GC Column: A capillary column, such as a DB-624 (30m x 0.32mm, 1.8µm film thickness), is suitable for separation.[2]

  • Temperature Program: An initial column temperature of 50°C, ramped to 200°C at a rate of 10°C/min, and held for 10 minutes.[2]

  • Injector and Detector Temperatures: Injector at 200°C and detector at 220°C.[2]

  • Detection: Electron Capture Detector (ECD).

LC-MS/MS provides a sensitive and selective method for the determination of haloacetonitriles.

  • Chromatography: Reversed-phase liquid chromatography.

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a single peak for the methine proton (-CHBrCl). The chemical shift of this proton will be influenced by the electronegativity of the attached bromine and chlorine atoms, likely appearing in the downfield region. For comparison, the singlet for the two protons in bromoacetonitrile appears at approximately 3.78 ppm in CDCl₃.[2]

  • ¹³C NMR: The carbon-13 NMR spectrum will exhibit two signals: one for the carbon of the nitrile group (-C≡N) and another for the halogenated methine carbon (-CHBrCl). The chemical shift of the methine carbon will be significantly downfield due to the deshielding effect of the two halogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

  • C-H stretch: A weak to medium absorption band around 2900-3000 cm⁻¹.

  • C≡N stretch (nitrile): A sharp, medium-intensity absorption band in the region of 2240-2260 cm⁻¹. This is a highly characteristic peak for nitriles.

  • C-Cl stretch: A strong absorption band in the fingerprint region, typically between 600-800 cm⁻¹.

  • C-Br stretch: A strong absorption band in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine and chlorine, the molecular ion peak will appear as a cluster of peaks reflecting the isotopic distribution of these halogens (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl).

Expected Fragmentation Pattern:

  • Loss of Br: A significant fragment will likely correspond to the loss of a bromine radical, [M-Br]⁺.

  • Loss of Cl: Another prominent fragment will be due to the loss of a chlorine radical, [M-Cl]⁺.

  • Loss of CN: Fragmentation involving the loss of the cyanide radical, [M-CN]⁺, may also be observed.

  • Loss of H: Loss of a hydrogen atom to form [M-H]⁺.

  • Halogen ions: Peaks corresponding to Br⁺ and Cl⁺ may also be present.

Biological Activity and Toxicology

This compound is recognized as a mutagenic and genotoxic compound.[1] Its toxicity is primarily associated with its ability to induce DNA damage.

Metabolism and Detoxification

When ingested, haloacetonitriles like this compound are metabolized to cyanide.[1] This cyanide is then detoxified in the body by the enzyme rhodanese, which converts it to the less toxic thiocyanate, which is subsequently excreted in the urine.[1] Another important detoxification pathway involves conjugation with glutathione (B108866) (GSH), a key cellular antioxidant.[3][4] This process, often catalyzed by glutathione S-transferases (GSTs), makes the compound more water-soluble and facilitates its elimination from the body.[5][6]

Mechanism of Genotoxicity: Inhibition of Nucleotide Excision Repair

Recent studies on the related compound dibromoacetonitrile (B109444) (DBAN) have shed light on the mechanism of genotoxicity of haloacetonitriles. DBAN has been shown to inhibit the Nucleotide Excision Repair (NER) pathway, a crucial DNA repair mechanism for removing bulky DNA lesions. The inhibition occurs by preventing the recruitment of key NER proteins, specifically Transcription Factor IIH (TFIIH) and Xeroderma Pigmentosum Complementation Group G (XPG), to the site of DNA damage.

Below is a logical diagram illustrating the proposed mechanism of NER inhibition by haloacetonitriles.

NER_Inhibition cluster_0 Normal Nucleotide Excision Repair (NER) Pathway cluster_1 Inhibition by this compound DNA_Damage Bulky DNA Lesion (e.g., UV-induced) XPC XPC Complex (Damage Recognition) DNA_Damage->XPC Recognizes TFIIH TFIIH (Helicase) XPC->TFIIH Recruits XPG_XPA_RPA XPG, XPA, RPA (Stabilization & Incision) TFIIH->XPG_XPA_RPA Recruits Repair DNA Synthesis & Ligation XPG_XPA_RPA->Repair Initiates Repaired_DNA Repaired DNA Repair->Repaired_DNA BDCAN Bromodichloro- acetonitrile BDCAN->Inhibition1 BDCAN->Inhibition2 Inhibition1->TFIIH Inhibition2->XPG_XPA_RPA Blocks Recruitment Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis start Start: Chloroacetonitrile reaction Halogen Exchange Reaction (e.g., with NaBr, catalyst) start->reaction filtration Filtration reaction->filtration distillation Fractional Distillation filtration->distillation product Pure this compound distillation->product sample Water Sample extraction Liquid-Liquid Extraction (e.g., with MTBE) sample->extraction analysis_gc GC-ECD Analysis (EPA Method 551.1) extraction->analysis_gc analysis_lcms LC-MS/MS Analysis extraction->analysis_lcms data Data Acquisition & Analysis analysis_gc->data analysis_lcms->data

References

Bromodichloroacetonitrile: A Technical Guide to its Environmental Occurrence and Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodichloroacetonitrile (BDCAN) is a nitrogenous disinfection byproduct (N-DBP) formed during the chlorination of water containing natural organic matter and bromide ions. As a member of the haloacetonitrile (HAN) chemical class, its presence in drinking water and other treated water systems is a subject of ongoing research due to potential human health and environmental effects. This technical guide provides a comprehensive overview of the environmental occurrence of BDCAN, its formation pathways, and its ultimate environmental fate through various degradation processes. It includes quantitative data, detailed experimental protocols for its analysis, and visualizations of key chemical and analytical pathways to support advanced research and risk assessment.

Environmental Occurrence

This compound is not known to occur naturally.[1] Its presence in the environment is almost exclusively as a byproduct of water disinfection processes. The primary route of its environmental release is as a constituent of potable water supplies.[2]

Formation in Water Disinfection

Halogenated acetonitriles, including BDCAN, are formed when disinfectants like chlorine react with naturally occurring organic matter (NOM) in raw water sources.[1][2][3] Key precursors for HAN formation include algae, humic and fulvic acids, and proteinaceous materials.[2][3]

The specific formation of brominated HANs, such as this compound, is contingent on the presence of bromide ions (Br⁻) in the source water.[2] During chlorination, chlorine can oxidize bromide to form hypobromous acid, which then reacts with NOM alongside chlorine to produce mixed bromo-chloro disinfection byproducts.[4] The speciation of the resulting HANs is influenced by factors such as the initial bromide concentration, temperature, and pH.[3] Generally, increasing temperature and decreasing pH are associated with higher concentrations of halogenated acetonitriles.[3]

cluster_reactants Reactants cluster_products Products Chlorine Chlorine (Cl₂) Disinfection Water Disinfection (Chlorination) Chlorine->Disinfection NOM Natural Organic Matter (NOM) (e.g., Algae, Humic Acids) NOM->Disinfection Bromide Bromide (Br⁻) Bromide->Disinfection BDCAN This compound (CBrCl₂CN) Disinfection->BDCAN Forms Other_DBPs Other Disinfection Byproducts (DBPs) (e.g., THMs, HAAs) Disinfection->Other_DBPs Forms

Figure 1: Formation pathway of this compound during water disinfection.
Presence in Environmental Matrices

The primary environmental compartment for BDCAN is treated water. It has been detected in various types of water systems that utilize chlorine-based disinfection.

  • Drinking Water: BDCAN is frequently detected in chlorinated drinking water. Concentrations can vary significantly based on source water quality and treatment practices. For instance, in a study of ten cities in Ontario, Canada, bromochloroacetonitrile (B24974) (a related compound) was found at concentrations up to 1.8 µg/L.[2] Dibromoacetonitrile has been measured at levels up to 18 μg/L in drinking water.[1]

  • Swimming Pools: Due to the high levels of chlorine and organic matter from swimmers, BDCAN and other HANs have been detected in public swimming pool water.[1]

  • Surface and Groundwater: BDCAN is generally not found in raw, untreated water sources.[2] Its presence in surface or groundwater would typically indicate contamination from treated water discharges. Some monitoring programs include BDCAN as a parameter in groundwater monitoring wells.[5]

Quantitative Data on Occurrence

The following table summarizes reported concentrations of brominated haloacetonitriles in various water sources.

CompoundWater SourceConcentration Range (µg/L)Mean Concentration (µg/L)Reference
DibromoacetonitrileDrinking WaterUp to 18Not specified[1]
BromochloroacetonitrileChlorinated Rhine Water< 0.1 (before) to 3 (after)Not specified[2]
DibromoacetonitrileChlorinated Rhine Water< 0.1 (before) to 1 (after)Not specified[2]
BromochloroacetonitrileDrinking Water (Ontario, Canada)Not Detected (<0.1) to 1.8Not specified[2]
Bromochloroacetic acidFinished Drinking Water1.3 to 18Not specified[4]
Bromochloroacetic acidGroundwater Systems (USA)Not specified1.47[4]
Bromochloroacetic acid*Surface Water Systems (USA)Not specified3.61[4]

Note: Bromochloroacetic acid is a hydrolysis product of BDCAN. Its presence can be indicative of the original formation of brominated HANs.

Environmental Fate and Transport

The fate of this compound in the environment is governed by a combination of abiotic and biotic degradation processes, as well as physical transport mechanisms.

Abiotic Degradation

Abiotic processes, particularly hydrolysis and photolysis, are significant degradation pathways for BDCAN.

  • Hydrolysis: This is a primary degradation mechanism for haloacetonitriles in water.[2] BDCAN hydrolyzes to form corresponding haloacetamides (bromodichloroacetamide), which can then further hydrolyze to haloacetic acids (bromodichloroacetic acid).[2] The rate of hydrolysis is highly dependent on pH, increasing significantly under alkaline conditions (pH 8.0–8.5), which are common in water treatment plants.[2] For the related compound dibromoacetonitrile, hydrolysis losses within 10 days are approximately 5% at pH 6 and 20% at pH 8.[1]

  • Photolysis: Degradation by sunlight (photolysis) can also contribute to the removal of HANs from the environment, especially in sunlit surface waters.[6] Studies on related compounds like bromoxynil (B128292) have determined quantum yields in water, which allows for the estimation of environmental half-lives with respect to direct irradiation.[6] Advanced oxidation processes using UV in combination with persulfate (UV/PS) have been shown to be effective in degrading chloroacetonitriles, and similar principles would apply to BDCAN.[7][8]

Biotic Degradation

Microbial action can also play a role in the degradation of organonitrile compounds. While specific pathways for BDCAN are not extensively detailed, general mechanisms for nitrile degradation are known. Microorganisms can utilize two main enzymatic pathways:

  • Nitrile Hydratase and Amidase: A two-step pathway where the nitrile is first converted to an amide (e.g., bromodichloroacetamide) by nitrile hydratase, followed by the conversion of the amide to a carboxylic acid (bromodichloroacetic acid) and ammonia (B1221849) by an amidase.[9]

  • Nitrilase: A single-step pathway where a nitrilase enzyme directly hydrolyzes the nitrile to a carboxylic acid and ammonia.[9]

The presence of adapted microbial consortia in wastewater treatment plants or natural water bodies could facilitate the breakdown of BDCAN.[9]

cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation cluster_products Degradation Products BDCAN This compound (CBrCl₂CN) Hydrolysis Hydrolysis (pH dependent) BDCAN->Hydrolysis Photolysis Photolysis (Sunlight/UV) BDCAN->Photolysis Biodegradation Microbial Action BDCAN->Biodegradation Amide Bromodichloroacetamide (B1526600) Hydrolysis->Amide Step 1 Other Other Products (e.g., CO₂, NH₃) Photolysis->Other Biodegradation->Amide Nitrile Hydratase Acid Bromodichloroacetic Acid Biodegradation->Acid Nitrilase Amide->Acid Step 2 Amide->Acid Amidase Acid->Other

Figure 2: Environmental fate pathways for this compound.
Environmental Transport

Environmental transport refers to the movement of a contaminant through and between different environmental media (air, water, soil).[10] For BDCAN, transport is primarily within the aqueous phase. Its relatively low volatility suggests that significant partitioning to the atmosphere from water is unlikely under normal environmental conditions. Sorption to soil or sediment particles may occur, but its extent will depend on the organic carbon content of the solids and the compound's specific physicochemical properties.[11][12]

Experimental Protocols

Accurate quantification of this compound in environmental samples requires rigorous protocols for sample handling, extraction, and analysis.

Sample Collection and Preservation

Objective: To collect and preserve a water sample for haloacetonitrile analysis, preventing further DBP formation and degradation.

Materials:

  • 40 mL amber glass vials with PTFE-lined screw caps.

  • Dechlorinating agent (e.g., ammonium (B1175870) chloride, sodium thiosulfate, or ascorbic acid).[13]

  • Acid for preservation (e.g., hydrochloric acid).

  • Refrigerator or cooler with ice.

Procedure:

  • Pre-treatment of Vials: Add the dechlorinating agent to the sample vials before shipment to the field. For example, add 4 mg of ammonium chloride per 40 mL vial.[13]

  • Sample Collection: Open the tap and allow the water to run for 2-3 minutes to flush the line. Reduce the flow to minimize aeration. Fill the vial to just overflowing, ensuring no air bubbles are trapped.

  • Preservation: For many DBPs, acidification is required for storage stability.[13] If required by the specific method (e.g., EPA 551.1), add the specified amount of acid to reduce the pH.

  • Storage: Immediately cap the vial, invert several times to mix, and store at ≤6 °C, protected from light, until extraction.

Analytical Method: Liquid-Liquid Extraction and GC-ECD

This protocol is based on the principles of U.S. EPA Method 551.1 for the determination of chlorination disinfection byproducts in water.

Objective: To extract, identify, and quantify BDCAN from a water sample.

Equipment:

  • Gas Chromatograph (GC) with a linearized Electron Capture Detector (ECD).[14]

  • Fused silica (B1680970) capillary column.

  • Autosampler.

  • Extraction vials and solvent (e.g., methyl-tert-butyl ether - MTBE).[13]

Procedure:

  • Sample Preparation: Allow samples and standards to reach room temperature.

  • Extraction:

    • To a 35 mL sample aliquot, add a salting agent (e.g., sodium sulfate) if required by the method to enhance extraction efficiency.

    • Add 2 mL of MTBE.[13]

    • Cap and shake vigorously for 1-2 minutes.

    • Let the phases separate. The MTBE layer, containing the analytes, will be on top.

  • Analysis:

    • Carefully transfer a portion of the MTBE extract to an autosampler vial.

    • Inject 2 µL of the extract into the GC-ECD.[13]

    • The compounds are separated on the capillary column and detected by the ECD, which is highly sensitive to halogenated compounds.[14]

  • Quantification and Quality Control:

    • Calibrate the instrument using aqueous calibration standards that are extracted and analyzed in the same manner as the samples.[13]

    • Run a Laboratory Reagent Blank (LRB) to check for contamination.[13]

    • Run a Laboratory Fortified Blank (LFB) to assess accuracy and precision.[13]

    • Confirmation of analyte identity can be achieved using a second, dissimilar GC column or by Gas Chromatography-Mass Spectrometry (GC-MS).[13][14]

cluster_collection Step 1: Sample Collection cluster_extraction Step 2: Extraction cluster_analysis Step 3: Analysis cluster_data Step 4: Data Processing Collect Collect 40 mL Water Sample Dechlorinate Add Dechlorinating Agent (e.g., NH₄Cl) Collect->Dechlorinate Preserve Acidify & Store at ≤6°C Dechlorinate->Preserve Extract Liquid-Liquid Extraction with MTBE Preserve->Extract Separate Separate Organic Layer Extract->Separate Inject Inject 2 µL of Extract Separate->Inject GC_ECD GC-ECD Analysis Inject->GC_ECD Quantify Quantify vs. Standards GC_ECD->Quantify Confirm Confirm via GC-MS (if needed) Quantify->Confirm

Figure 3: General experimental workflow for the analysis of this compound.

Conclusion

This compound is an environmentally relevant disinfection byproduct formed during water chlorination in the presence of bromide and natural organic matter. Its primary occurrence is in treated drinking water and swimming pools. The environmental fate of BDCAN is dominated by abiotic degradation, particularly pH-dependent hydrolysis, which transforms it into bromodichloroacetamide and subsequently bromodichloroacetic acid. Photolysis and biotic degradation also contribute to its removal from aquatic systems. Understanding these formation and fate pathways is critical for water treatment professionals aiming to minimize DBP formation and for researchers assessing the environmental and health risks associated with these compounds. Standardized analytical methods, such as GC-ECD, provide the necessary tools for accurate monitoring and further research into the behavior of this compound in the environment.

References

Bromodichloroacetonitrile: A Technical Guide to the Mechanisms of Genotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bromodichloroacetonitrile (BDCAN) is a prevalent nitrogenous disinfection byproduct found in chlorinated water, raising toxicological concerns due to its potential carcinogenicity. This technical guide provides an in-depth examination of the molecular mechanisms underlying BDCAN-induced genotoxicity. The core mechanisms involve metabolic activation, induction of oxidative stress, and subsequent DNA damage, leading to chromosomal aberrations. This document summarizes the current scientific understanding, presents illustrative quantitative data, details key experimental protocols, and provides visual diagrams of the pertinent biological pathways and experimental workflows to support research and development efforts in this field.

Introduction

The chlorination of water supplies is a critical public health measure that significantly reduces the incidence of waterborne diseases. However, this process leads to the formation of a complex mixture of disinfection byproducts (DBPs), some of which have been identified as potentially harmful to human health. This compound (BDCAN) is a member of the haloacetonitrile class of DBPs and is frequently detected in treated drinking water. Toxicological studies have indicated that BDCAN is genotoxic, suggesting a potential for carcinogenicity. A thorough understanding of its genotoxic mechanisms is paramount for accurate risk assessment and the development of strategies to mitigate its potential health effects.

Core Mechanisms of Genotoxicity

The genotoxicity of this compound is a multi-faceted process initiated by its metabolic activation into reactive species. These intermediates can induce cellular damage through several interconnected pathways, primarily oxidative stress and direct DNA adduction, culminating in DNA damage and chromosomal instability.

Metabolic Activation

The genotoxicity of BDCAN is not believed to be exerted by the parent molecule itself but rather through its metabolic conversion to reactive intermediates. This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2E1. The metabolism of BDCAN can lead to the formation of reactive oxygen species (ROS) and electrophilic intermediates capable of interacting with cellular macromolecules.

Oxidative Stress

A primary mechanism of BDCAN-induced genotoxicity is the induction of oxidative stress. The metabolic processing of BDCAN can lead to an overproduction of ROS, such as superoxide (B77818) anions and hydroxyl radicals. This surge in ROS can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress. This imbalance results in damage to cellular components, including lipids, proteins, and, most critically, DNA. Oxidative stress can lead to the formation of oxidized DNA bases, with 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) being a key biomarker of this type of damage.

DNA Damage and Adduct Formation

Reactive metabolites of BDCAN are electrophilic and can directly bind to nucleophilic sites on DNA, forming DNA adducts. These adducts can distort the DNA helix, leading to errors during DNA replication and transcription. Furthermore, the oxidative stress induced by BDCAN can cause single- and double-strand breaks in the DNA backbone. If not properly repaired, these forms of DNA damage can be mutagenic.

Chromosomal Aberrations

The accumulation of unrepaired or misrepaired DNA damage can lead to larger-scale genomic alterations known as chromosomal aberrations. These can manifest as chromosome breaks, rearrangements, or the loss of entire chromosomes. A common method for detecting such damage is the micronucleus assay, which identifies small, extranuclear bodies containing chromosome fragments or whole chromosomes that have been lost during cell division. The presence of micronuclei is a hallmark of genotoxic exposure and genomic instability.

Data Presentation

Table 1: Illustrative In Vitro Genotoxicity Data for a Haloacetonitrile

Cell LineEndpointConcentration Range (µM)Observed Effect
CHO (Chinese Hamster Ovary)Chromosomal Aberrations10 - 200Dose-dependent increase in the percentage of aberrant cells.
Human LymphocytesMicronuclei Formation50 - 500Significant increase in the frequency of micronucleated binucleated cells.
HepG2 (Human Hepatoma)DNA Strand Breaks (Comet Assay)25 - 400Concentration-dependent increase in % Tail DNA.

Table 2: Illustrative In Vivo Genotoxicity Data for a Haloacetonitrile

Animal ModelRoute of AdministrationDose Range (mg/kg/day)TissueEndpointObserved Effect
MouseOral Gavage10 - 100Bone MarrowMicronuclei FormationSignificant increase in the frequency of micronucleated polychromatic erythrocytes.
RatDrinking Water5 - 50LiverOxidative DNA Damage (8-OHdG levels)Dose-dependent increase in 8-OHdG levels.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the genotoxicity of chemical compounds like this compound.

In Vitro Micronucleus Assay (OECD 487)

The in vitro micronucleus assay is a widely used test for the detection of chromosomal damage.

  • Cell Culture: Human lymphocytes or a suitable mammalian cell line (e.g., CHO, HepG2) are cultured in appropriate media.

  • Exposure: Cells are treated with a range of concentrations of the test substance (e.g., BDCAN) and with positive and negative controls, both with and without an exogenous metabolic activation system (S9 fraction).

  • Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.

  • Harvesting and Slide Preparation: After an appropriate incubation period, cells are harvested, subjected to hypotonic treatment, and fixed. The cell suspension is then dropped onto microscope slides.

  • Staining: Slides are stained with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The frequency of micronucleated cells is calculated.

  • Data Analysis: Statistical analysis is performed to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the negative control.

In Vivo Alkaline Comet Assay (OECD 489)

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

  • Animal Dosing: Animals (typically rodents) are administered the test substance (e.g., BDCAN) via an appropriate route (e.g., oral gavage, drinking water) for a defined period. A vehicle control and a positive control group are included.

  • Tissue Collection and Cell Suspension Preparation: At the end of the exposure period, target tissues (e.g., liver, kidney) are collected, and single-cell suspensions are prepared.

  • Embedding Cells in Agarose (B213101): The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: Slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and are then subjected to electrophoresis.

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Gold).

  • Visualization and Scoring: Slides are examined using a fluorescence microscope. The extent of DNA migration (the "comet tail") is quantified using image analysis software, typically by measuring the percentage of DNA in the tail (% Tail DNA).

  • Data Analysis: Statistical analysis is used to compare the extent of DNA damage in the treated groups to the vehicle control group.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

genotoxicity_pathway cluster_exposure Exposure & Metabolism cluster_cellular_effects Cellular Effects cluster_downstream_consequences Downstream Consequences BDCAN This compound Metabolic_Activation Metabolic Activation (CYP450) BDCAN->Metabolic_Activation ROS Reactive Oxygen Species (ROS) Generation Metabolic_Activation->ROS DNA_Adducts DNA Adduct Formation Metabolic_Activation->DNA_Adducts Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage (Strand Breaks, Oxidized Bases) DNA_Adducts->DNA_Damage Oxidative_Stress->DNA_Damage Chromosomal_Aberrations Chromosomal Aberrations (Micronuclei) DNA_Damage->Chromosomal_Aberrations

Caption: Proposed mechanism of this compound genotoxicity.

Experimental Workflows

in_vitro_micronucleus_workflow start Start: Cell Culture treatment Treatment with BDCAN (± S9 metabolic activation) start->treatment cyto_b Add Cytochalasin B treatment->cyto_b harvest Harvest and Fix Cells cyto_b->harvest stain Stain with DNA Dye harvest->stain score Microscopic Scoring of Micronuclei in Binucleated Cells stain->score end End: Data Analysis score->end

Caption: Workflow for the In Vitro Micronucleus Assay.

in_vivo_comet_assay_workflow start Start: Animal Dosing with BDCAN tissue Tissue Collection and Single-Cell Suspension start->tissue embed Embed Cells in Agarose on Slide tissue->embed lysis Cell Lysis embed->lysis electrophoresis Alkaline Unwinding & Electrophoresis lysis->electrophoresis stain DNA Staining electrophoresis->stain visualize Fluorescence Microscopy and Image Analysis stain->visualize end End: Quantify % Tail DNA visualize->end

Caption: Workflow for the In Vivo Alkaline Comet Assay.

Conclusion

The available scientific evidence strongly supports the classification of this compound as a genotoxic compound. Its mechanism of action is primarily driven by metabolic activation to reactive species that induce oxidative stress and form DNA adducts. These initial molecular events lead to DNA strand breaks and chromosomal aberrations, which are key events in carcinogenesis. While the qualitative aspects of BDCAN's genotoxicity are well-supported, a notable gap exists in the public availability of comprehensive quantitative dose-response data. Further research to generate such data is crucial for refining risk assessments and establishing safe exposure limits for this prevalent drinking water disinfectant byproduct. The methodologies and mechanistic understanding presented in this guide provide a solid foundation for researchers and professionals working to address the challenges posed by BDCAN and other DBPs.

Bromodichloroacetonitrile (BDCAN) Cytotoxicity in Mammalian Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodichloroacetonitrile (BDCAN) is a nitrogenous disinfection byproduct (N-DBP) commonly found in chlorinated drinking water. As a member of the haloacetonitrile (HAN) class of compounds, BDCAN has garnered significant attention due to its potential cytotoxic and genotoxic effects on mammalian cells. Understanding the mechanisms underlying BDCAN-induced cytotoxicity is crucial for assessing its risk to human health and for the development of potential therapeutic strategies to mitigate its adverse effects. This technical guide provides a comprehensive overview of the current knowledge on BDCAN cytotoxicity, with a focus on quantitative data, detailed experimental protocols, and the key signaling pathways involved.

Data Presentation: Quantitative Cytotoxicity of this compound

The cytotoxicity of this compound has been evaluated in various mammalian cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a substance that reduces the viability of a cell population by 50%, is a standard metric for quantifying cytotoxicity. The following tables summarize the available quantitative data for BDCAN and other haloacetonitriles.

Table 1: Chronic Cytotoxicity of this compound and Other Haloacetonitriles in Chinese Hamster Ovary (CHO) Cells [1]

Compound%C1/2 (µM)¹
Dibromoacetonitrile (DBAN)2.8
Iodoacetonitrile (IAN)~3
Bromoacetonitrile (BAN)~3
Bromochloroacetonitrile (BCAN)Not explicitly stated, but ranked higher than DCAN
This compound (BDCAN) Ranked lower than BCAN and higher than DCAN, CAN, and TCAN
Dichloroacetonitrile (DCAN)~100
Chloroacetonitrile (CAN)~120
Trichloroacetonitrile (TCAN)160

¹%C1/2 is the concentration that induces a 50% reduction in cell density as compared to the negative control, which is functionally equivalent to the IC50 value. Data is from a 72-hour exposure study.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the cytotoxicity of this compound.

Cell Culture and Treatment
  • Cell Lines: Chinese Hamster Ovary (CHO), Human Hepatocellular Carcinoma (HepG2), and Human Breast Adenocarcinoma (MCF-7) cells are commonly used.

  • Culture Medium: The choice of medium depends on the cell line (e.g., Ham's F-12 for CHO, DMEM for HepG2 and MCF-7), typically supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • BDCAN Treatment: A stock solution of BDCAN is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). The stock solution is then diluted in the culture medium to achieve the desired final concentrations for treatment. Control cells are treated with the same concentration of the vehicle (DMSO) as the highest BDCAN concentration used.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • MTT solution (5 mg/mL in PBS)

    • DMSO or solubilization buffer

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Remove the culture medium and replace it with fresh medium containing various concentrations of BDCAN or vehicle control.

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Nrf2 Luciferase Reporter Assay for Oxidative Stress

This assay measures the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, a key cellular defense mechanism against oxidative stress.

  • Materials:

    • Mammalian cell line stably or transiently transfected with an ARE-luciferase reporter construct.

    • Luciferase assay reagent (e.g., Bright-Glo™)

    • Luminometer

  • Procedure:

    • Seed the transfected cells in a 96-well plate.

    • Treat the cells with various concentrations of BDCAN or a known Nrf2 activator (positive control) for a specified period (e.g., 6-24 hours).

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The production of ROS is a common mechanism of cytotoxicity. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a widely used probe to measure intracellular ROS.

  • Materials:

    • DCFH-DA stock solution (in DMSO)

    • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

    • Fluorescence microplate reader or flow cytometer

  • Procedure:

    • Culture cells in a 96-well plate or appropriate culture vessel.

    • Wash the cells with warm PBS or HBSS.

    • Load the cells with 10-20 µM DCFH-DA in PBS or HBSS and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells again to remove excess probe.

    • Treat the cells with BDCAN or a positive control (e.g., H2O2).

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

Caspase-3 Activity Assay for Apoptosis

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.

  • Materials:

    • Cell lysis buffer

    • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

    • Assay buffer

    • Microplate reader

  • Procedure:

    • Treat cells with BDCAN to induce apoptosis.

    • Harvest and lyse the cells according to the kit manufacturer's protocol.

    • Determine the protein concentration of the cell lysates.

    • Add an equal amount of protein from each sample to the wells of a 96-well plate.

    • Add the caspase-3 substrate and assay buffer to each well.

    • Incubate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC).

    • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Signaling Pathways in this compound Cytotoxicity

BDCAN-induced cytotoxicity is a complex process involving multiple interconnected signaling pathways. The primary mechanisms appear to be the induction of oxidative stress and the subsequent activation of apoptotic cell death.

Oxidative Stress and the Nrf2-ARE Pathway

BDCAN, like other haloacetonitriles, can react with cellular thiols, leading to the depletion of glutathione (B108866) (GSH) and the generation of reactive oxygen species (ROS). This redox imbalance triggers the activation of the Nrf2-ARE pathway as a cellular defense mechanism.

BDCAN_Oxidative_Stress_Pathway BDCAN This compound (BDCAN) ROS Increased Reactive Oxygen Species (ROS) BDCAN->ROS GSH_depletion Glutathione (GSH) Depletion BDCAN->GSH_depletion Keap1 Keap1 ROS->Keap1 Oxidative Modification GSH_depletion->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Cell_Protection Cell Protection Antioxidant_Enzymes->Cell_Protection

Caption: BDCAN-induced oxidative stress and the Nrf2-ARE signaling pathway.

Apoptosis Signaling Pathways

Prolonged or overwhelming oxidative stress induced by BDCAN can lead to programmed cell death, or apoptosis. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways may be involved.

BDCAN_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptors Death Receptors (e.g., Fas, TNFR) Caspase8 Caspase-8 Death_Receptors->Caspase8 Activation Bid Bid Caspase8->Bid Cleavage Caspase3 Caspase-3 Caspase8->Caspase3 Activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak Bax/Bak Bax_Bak->Mitochondrion Pore formation Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase9->Caspase3 Activation BDCAN This compound (BDCAN) ROS Oxidative Stress BDCAN->ROS DNA_Damage DNA Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 p53->Bax_Bak Upregulation tBid tBid Bid->tBid tBid->Bax_Bak Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: BDCAN-induced apoptosis via intrinsic and extrinsic pathways.

Conclusion

This compound exhibits significant cytotoxicity in mammalian cell lines, primarily through the induction of oxidative stress and subsequent apoptosis. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the toxicological properties of BDCAN. A deeper understanding of the signaling pathways involved will be instrumental in developing strategies to mitigate the potential health risks associated with exposure to this and other disinfection byproducts. Future research should focus on obtaining more comprehensive cytotoxicity data across a wider range of human cell lines and further elucidating the intricate molecular mechanisms of BDCAN-induced cellular damage.

References

Technical Whitepaper: The Emergence of Bromodichloroacetonitrile as a Disinfection Byproduct

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The disinfection of drinking water is a critical public health measure that has virtually eliminated waterborne diseases in many parts of the world. However, the chemical disinfectants used, most commonly chlorine, can react with naturally occurring organic and inorganic matter in the source water to form a complex mixture of unintended chemical compounds known as disinfection byproducts (DBPs). This technical guide provides an in-depth examination of the discovery, formation, analysis, and toxicological significance of a specific nitrogenous DBP: bromodichloroacetonitrile. Quantitative data are summarized in structured tables, detailed experimental protocols are provided for key analytical methods, and critical pathways and workflows are visualized using Graphviz diagrams.

Introduction to Disinfection Byproducts (DBPs)

The practice of disinfecting drinking water, primarily through chlorination, has been a cornerstone of public health for over a century. While incredibly effective at inactivating pathogenic microorganisms, this process leads to the formation of DBPs.[1][2] The discovery of trihalomethanes (THMs) in chlorinated water in the 1970s marked the beginning of a new era in water quality research, shifting focus to the potential long-term health risks associated with chronic exposure to these chemical contaminants. Since then, over 700 DBPs have been identified, with many exhibiting cytotoxic, genotoxic, and carcinogenic properties.[1][2]

Among the various classes of DBPs, nitrogenous DBPs (N-DBPs) such as haloacetonitriles (HANs) are of increasing concern due to their generally higher toxicity compared to regulated carbonaceous DBPs like THMs and haloacetic acids (HAAs).[2] this compound is a member of the HAN family, which also includes dichloroacetonitrile, dibromoacetonitrile, and trichloroacetonitrile.[3]

Discovery and Formation of this compound

The identification of haloacetonitriles as DBPs emerged from research investigating the reaction of chlorine with natural organic matter (NOM) in water.[4][5][6] It was discovered that disinfectants react with nitrogen-containing organic precursors, such as amino acids, algae, and fulvic acids, to form HANs.[4][5][7]

Formation Pathways

The formation of this compound is contingent on the presence of bromide in the source water.[7] During chlorination, chlorine (in the form of hypochlorous acid, HOCl) oxidizes bromide ions (Br⁻) to form hypobromous acid (HOBr). Both HOCl and HOBr are powerful oxidizing and halogenating agents that react with nitrogenous NOM to produce a variety of halogenated byproducts. The speciation of the resulting HANs is heavily influenced by the bromide concentration; as bromide levels increase, a shift towards the formation of more brominated species, including this compound, is observed.[8][9]

G cluster_0 Water Disinfection Process Chlorine Chlorine (HOCl) HOBr Hypobromous Acid (HOBr) Chlorine->HOBr Oxidizes Product This compound (CBrCl₂CN) Chlorine->Product Reacts to form Bromide Bromide Ion (Br⁻) Bromide->HOBr NOM Nitrogenous Organic Matter (e.g., Amino Acids) NOM->Product Reacts to form HOBr->Product Reacts to form G cluster_1 Analytical Workflow for HANs Sample Water Sample (with quenching agent) Extraction Liquid-Liquid Extraction (e.g., with MTBE) Sample->Extraction LCMS LC/MS/MS Analysis (Direct Injection) Sample->LCMS GC Gas Chromatography (GC) Separation Extraction->GC ECD Electron Capture Detector (ECD) GC->ECD Data Data Analysis & Quantification ECD->Data LCMS->Data G cluster_2 Proposed DBAN-Induced Neurotoxicity Pathway DBAN Dibromoacetonitrile (DBAN) Exposure ROS Increased Reactive Oxygen Species (ROS) DBAN->ROS ERS Endoplasmic Reticulum Stress (ERS) DBAN->ERS ROS->ERS Positive Feedback Autophagy Autophagy ROS->Autophagy PERK PERK Pathway Activation ERS->PERK PERK->Autophagy Apoptosis Apoptosis / Cell Damage Autophagy->Apoptosis

References

Bromodichloroacetonitrile in Drinking Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bromodichloroacetonitrile (BDCAN) is a nitrogenous disinfection byproduct (DBP) formed during the chemical disinfection of drinking water. Its presence is a growing concern due to its potential health risks, which are considered greater than those of regulated trihalomethanes. This document provides a comprehensive technical overview of BDCAN, focusing on its formation, occurrence, toxicology, and the analytical methods for its detection in potable water. It is intended to serve as a resource for the scientific community engaged in water quality research, toxicology, and public health.

Formation and Occurrence

This compound is not a naturally occurring compound. It is formed when disinfectants, primarily chlorine or chloramines, react with natural organic matter (NOM) in the presence of bromide ions in the source water.[1]

Key Precursors and Factors:

  • Disinfectant: Chlorine and chloramines are the primary reactants.

  • Natural Organic Matter (NOM): Nitrogen-containing organic compounds, such as amino acids (e.g., tryptophan, tyrosine) and humic substances, act as the organic precursors.[1]

  • Bromide Ions (Br⁻): The presence of bromide is essential for the formation of brominated DBPs. Hypochlorous acid (HOCl) from chlorination oxidizes bromide to hypobromous acid (HOBr), which is a more potent halogenating agent.

  • Water Quality Parameters: The formation of BDCAN is influenced by several factors, including:

    • pH: Formation generally decreases at higher pH values (pH > 8) due to the hydrolysis of haloacetonitriles.[1]

    • Temperature: Higher temperatures can influence reaction rates.

    • Contact Time: The duration of contact between the disinfectant and precursors affects the concentration of BDCAN.

The following diagram illustrates the general formation pathway of brominated haloacetonitriles like BDCAN.

cluster_precursors Source Water Precursors cluster_disinfection Disinfection Process cluster_reaction Reaction Pathway NOM Natural Organic Matter (e.g., Amino Acids) BDCAN This compound (CHCBrClN) NOM->BDCAN Reaction Br Bromide (Br⁻) HOBr Hypobromous Acid (HOBr) Br->HOBr Chlorine Chlorine (Cl₂) HOCl Hypochlorous Acid (HOCl) Chlorine->HOCl in water HOCl->HOBr + Br⁻ HOCl->BDCAN Reaction HOBr->BDCAN Reaction

Caption: Formation pathway of this compound.
Occurrence Data

This compound has been detected in treated drinking water across various studies. Its concentration can vary significantly based on source water quality and treatment practices. The following table summarizes reported occurrence levels from several studies.

Study Location / TypeAnalyteConcentration Range (µg/L)Median Concentration (µg/L)Reference
29 US Community Water SystemsBromochloroacetonitrile (B24974)0.2 – 10.0-[1]
35 US Utilities SurveyBromochloroacetonitrile-0.50 – 0.70[1]
10 Cities, Ontario, CanadaBromochloroacetonitrileNot Detected (<0.1) – 1.8-[1]
Rhine Water, The NetherlandsBromochloroacetonitrile<0.1 – 3.0-[1]
US Groundwater Systems (Mean)Bromochloroacetonitrile-0.73[2]
US Surface Water Systems (Mean)Bromochloroacetonitrile-1.14[2]

Toxicological Profile

Haloacetonitriles (HANs) are of toxicological concern because they are reactive molecules that can induce cellular damage. The International Agency for Research on Cancer (IARC) has classified bromochloroacetonitrile in Group 3, "not classifiable as to its carcinogenicity to humans".[3]

Mechanism of Toxicity: Oxidative Stress and Nrf2 Pathway

The primary mechanism of HAN-induced toxicity involves the induction of oxidative stress.[4] HANs can deplete intracellular glutathione (B108866) (GSH), a critical antioxidant, leading to an accumulation of reactive oxygen species (ROS).[5] This redox imbalance triggers a cellular defense mechanism known as the Nrf2-ARE pathway.[4][6]

  • Normal Conditions: The transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.

  • Oxidative Stress: ROS accumulation causes Keap1 to release Nrf2.

  • Antioxidant Response: Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including those for antioxidant and detoxification enzymes.[7]

Persistent exposure to HANs can overwhelm this protective response, leading to cytotoxicity and DNA damage.[4]

cluster_cell Cellular Environment cluster_nucleus Nucleus BDCAN This compound (BDCAN) GSH Glutathione (GSH) BDCAN->GSH Depletion ROS Reactive Oxygen Species (ROS) BDCAN->ROS Induction GSH->ROS Neutralizes Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Causes Dissociation Damage Cytotoxicity & DNA Damage ROS->Damage Causes Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Activates Transcription Antioxidant_Genes->ROS Reduces

Caption: Toxicological pathway of this compound.
Metabolism and Excretion

Upon ingestion, haloacetonitriles are metabolized, in part, to cyanide.[3] This process is believed to be mediated by cytochrome P450 enzymes. The released cyanide is then detoxified by the enzyme rhodanese, which converts it to the less toxic thiocyanate, subsequently excreted in the urine.[3]

Acute Toxicity Data
CompoundTest AnimalSexOral LD₅₀ (mg/kg)Reference
DichloroacetonitrileMouseMale270[8]
DichloroacetonitrileMouseFemale279[8]
DichloroacetonitrileRatMale339[8]
DichloroacetonitrileRatFemale330[8]
DibromoacetonitrileMouseMale289[8]
DibromoacetonitrileMouseFemale303[8]
DibromoacetonitrileRatMale245[8]
DibromoacetonitrileRatFemale361[8]

Experimental Protocols

Analysis of this compound via EPA Method 551.1

The standard method for the quantitative analysis of this compound and other haloacetonitriles in drinking water is U.S. EPA Method 551.1.[9] The method involves liquid-liquid extraction followed by gas chromatography with electron-capture detection.

Method Summary:

  • Analyte: Bromochloroacetonitrile (and other DBPs)

  • Matrix: Finished drinking water, raw source water

  • Method: Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection (GC-ECD)

  • Detection Limit: ~0.002 µg/L[3]

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis s1 1. Collect 60 mL water sample in vial with zero headspace. s2 2. Add Ammonium (B1175870) Chloride as dechlorinating agent. s1->s2 s3 3. Store sample at 4°C until extraction. s2->s3 e1 4. Transfer 50 mL sample to separatory funnel. s3->e1 e2 5. Add salting agent (e.g., Na₂SO₄) and surrogate standards. e1->e2 e3 6. Add 3 mL MTBE (extraction solvent) and shake vigorously for 2 min. e2->e3 e4 7. Let phases separate and collect the MTBE extract layer. e3->e4 a1 8. Inject 2 µL of extract into GC-ECD system. e4->a1 a2 9. Separate compounds on a fused silica (B1680970) capillary column. a1->a2 a3 10. Detect analytes using Electron Capture Detector (ECD). a2->a3 a4 11. Quantify using procedural standard calibration. a3->a4

Caption: Experimental workflow for EPA Method 551.1.

Detailed Methodology:

  • Sample Collection and Preservation:

    • Collect samples in 60-mL glass vials sealed with PTFE-lined silicone septa. Ensure no headspace (air bubbles) is present.

    • For the analysis of haloacetonitriles, the sample must be dechlorinated at the time of collection by adding ammonium chloride.[10]

    • Store samples at 4°C and protect from light. Samples should be extracted within 14 days of collection.

  • Apparatus and Materials:

    • Glassware: 60-mL sample vials, 60-mL separatory funnels, 2-mL autosampler vials. All glassware must be meticulously cleaned to avoid contamination.

    • Reagents: Methyl-tert-butyl ether (MTBE, high purity), Sodium Sulfate (anhydrous), Ammonium Chloride.

    • Instrumentation: Gas chromatograph equipped with a linearized electron capture detector (ECD) and a fused silica capillary column (e.g., DB-1 or equivalent).

  • Extraction Procedure:

    • Allow the sample to reach room temperature.

    • Transfer a 50-mL aliquot of the sample to a 60-mL separatory funnel.

    • Add a salting agent (e.g., sodium sulfate) to enhance extraction efficiency.

    • Add 3 mL of MTBE to the funnel.

    • Seal and shake the funnel vigorously for 1-2 minutes, ensuring proper venting.

    • Allow the layers to separate. The MTBE (top layer) contains the extracted analytes.

    • Carefully transfer the MTBE extract to a vial for analysis.

  • Gas Chromatography Analysis:

    • Inject approximately 2 µL of the MTBE extract into the GC-ECD system.

    • The analytes are separated based on their boiling points and interaction with the capillary column.

    • The ECD provides high sensitivity for halogenated compounds like this compound.

  • Quantification and Quality Control:

    • Quantification is performed using a calibration curve generated from standards of known concentrations that are processed through the same extraction procedure as the samples.

    • Quality control measures include the analysis of laboratory reagent blanks, fortified blanks, and surrogate standards to ensure the accuracy and reliability of the data.

Conclusion

This compound is a toxicologically relevant disinfection byproduct that warrants continued monitoring and research. Its formation is intrinsically linked to the necessary process of water disinfection and the quality of the source water, particularly the presence of organic nitrogen and bromide. Understanding its toxicological pathways, centered on oxidative stress, is crucial for assessing health risks. Standardized analytical methods, such as EPA Method 551.1, provide a robust framework for the accurate quantification of BDCAN in drinking water, enabling effective monitoring and regulatory oversight to protect public health.

References

An In-depth Technical Guide on Bromodichloroacetonitrile: Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodichloroacetonitrile (BDCAN) is a halogenated acetonitrile (B52724) that has garnered attention primarily as a disinfection byproduct (DBP) in chlorinated drinking water. Its presence in potable water sources raises toxicological concerns, necessitating a thorough understanding of its physical and chemical properties. This technical guide provides a comprehensive overview of the core characteristics of this compound, detailed experimental protocols for its analysis, and visualizations of its potential metabolic and signaling pathways.

Physical and Chemical Properties

This compound is a colorless liquid under standard conditions.[1] A summary of its key physical and chemical properties is presented in the tables below.

Physical Properties
PropertyValueSource
Molecular Formula C₂HBrClN[2]
Molecular Weight 154.39 g/mol [1]
Boiling Point 138-140 °C[1]
Density 1.68 g/cm³[1]
Solubility in Water Slightly soluble[1]
Vapor Pressure 0.91 mmHg at 25 °C (estimated)[1]
Chemical Identifiers
IdentifierValueSource
IUPAC Name 2-bromo-2-chloroacetonitrile[1]
CAS Number 83463-62-1[1]
SMILES C(#N)C(Cl)Br[1]

Chemical Reactivity and Stability

This compound is sensitive to light and can react with steam and strong acids to produce hazardous vapors.[1] When heated to decomposition, it emits toxic fumes containing bromide, chloride, and nitrogen oxides.[1] It is classified as a halogenated organic compound and a nitrile.[1]

Spectroscopic Data

  • Mass Spectrum: The NIST WebBook provides the mass spectrum (electron ionization) for this compound.[2]

  • IR Spectrum: The gas-phase IR spectrum for this compound is also available from the NIST WebBook.[2]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the bromination of chloroacetonitrile (B46850).[3]

Materials:

  • Chloroacetonitrile

  • Bromine

  • Appropriate solvent (e.g., carbon tetrachloride)

  • Reaction flask with reflux condenser and dropping funnel

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a well-ventilated fume hood, dissolve chloroacetonitrile in the chosen solvent within the reaction flask.

  • Slowly add bromine to the reaction mixture using the dropping funnel while stirring. The reaction is typically performed under reflux conditions.

  • After the addition is complete, continue to reflux the mixture for a specified period to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a solution of sodium bisulfite to remove any unreacted bromine, followed by washing with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Filter to remove the drying agent.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Analysis of this compound in Water (Adapted from EPA Method 551.1)

This method is for the determination of chlorination disinfection byproducts in drinking water by liquid-liquid extraction and gas chromatography with electron-capture detection.

Materials and Equipment:

  • Methyl tert-butyl ether (MTBE), pesticide quality or equivalent

  • Reagent water

  • Sodium sulfate, anhydrous

  • Sample vials with PTFE-lined screw caps

  • Microsyringes

  • Gas chromatograph (GC) with an electron capture detector (ECD) and a capillary column

Procedure:

  • Sample Collection and Preservation: Collect water samples in amber glass vials. Dechlorinate the sample by adding ammonium (B1175870) chloride. Store at 4°C until extraction.

  • Extraction: a. Allow the sample to come to room temperature. b. To a 50-mL sample in a separatory funnel, add 3 mL of MTBE. c. Seal and shake vigorously for 1 minute. d. Allow the layers to separate. e. Transfer the aqueous layer to a second separatory funnel and repeat the extraction with a fresh 3 mL of MTBE. f. Combine the MTBE extracts.

  • Drying: Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.

  • Analysis: a. Inject a 2-µL aliquot of the dried extract into the GC-ECD. b. Use a temperature program to separate the analytes. c. Identify and quantify this compound by comparing the retention time and peak area to those of a known standard.

Visualizations

Potential Metabolic Pathway of this compound

The metabolism of haloacetonitriles in rats has been shown to proceed via conjugation with glutathione (B108866) (GSH), leading to the release of cyanide, which is then converted to thiocyanate.[4] The following diagram illustrates a plausible metabolic pathway for this compound based on this information.

MetabolicPathway BDCAN This compound GSH_conjugate GSH Conjugate BDCAN->GSH_conjugate Cyanide Cyanide (CN⁻) GSH_conjugate->Cyanide Thiocyanate Thiocyanate (SCN⁻) Cyanide->Thiocyanate Excretion Urinary Excretion Thiocyanate->Excretion

Caption: Proposed metabolic pathway of this compound in rats.

Potential Signaling Pathways Affected by Haloacetonitrile Toxicity

Studies on the neurobehavioral toxicity of related haloacetonitriles, such as dibromoacetonitrile, in zebrafish have indicated the disruption of multiple neural pathways, including the MAPK and calcium signaling pathways.[5] The following diagram depicts a simplified logical relationship of how this compound could potentially induce neurotoxicity.

SignalingPathway cluster_exposure Exposure cluster_cellular_effects Cellular Effects cluster_outcome Toxicological Outcome BDCAN This compound Exposure MAPK MAPK Signaling Pathway Disruption BDCAN->MAPK Ca_Signaling Calcium Signaling Pathway Disruption BDCAN->Ca_Signaling Neurotoxicity Neurotoxicity MAPK->Neurotoxicity Ca_Signaling->Neurotoxicity

Caption: Potential signaling pathways affected by this compound.

Reaction Mechanism: Basic Hydrolysis

The basic hydrolysis of α-chloronitriles is proposed to proceed through the formation of an α-chloro amide intermediate, which then cyclizes to form an oxazoline (B21484) intermediate that subsequently hydrolyzes to a ketone. A similar mechanism can be proposed for this compound.

HydrolysisMechanism Reactant This compound Amide_Intermediate α-Bromo-α-chloro Amide Reactant->Amide_Intermediate OH⁻ Oxazoline_Intermediate Oxazoline Intermediate Amide_Intermediate->Oxazoline_Intermediate Intramolecular Cyclization Ketone Ketone Product Oxazoline_Intermediate->Ketone H₂O, OH⁻

Caption: Proposed mechanism for the basic hydrolysis of this compound.

References

Stability of Bromodichloroacetonitrile in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodichloroacetonitrile (BDCAN) is a nitrogenous disinfection byproduct (DBP) commonly found in drinking water as a result of chlorination processes in the presence of bromide and natural organic matter. As a compound of toxicological concern, understanding its stability in aqueous environments is crucial for accurate risk assessment, toxicological studies, and the development of water treatment and analytical methodologies. This technical guide provides an in-depth overview of the stability of this compound in aqueous solutions, including its degradation pathways, hydrolysis kinetics, and the factors influencing its persistence. Detailed experimental protocols for stability assessment and analytical quantification are also presented.

Degradation Pathway of this compound

The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This process involves a nucleophilic attack on the electrophilic carbon of the nitrile group. The reaction proceeds in a stepwise manner, with the initial formation of a haloacetamide intermediate, which is subsequently hydrolyzed to the corresponding haloacetic acid. The stability of haloacetonitriles (HANs) generally decreases with an increasing number of electron-withdrawing halogen substitutions on the α-carbon, which makes the nitrile carbon more susceptible to nucleophilic attack. However, the substitution of chlorine with bromine has been observed to have a stabilizing effect on HANs.

The hydrolysis of BDCAN is subject to base-catalyzed hydrolysis, with the rate of degradation increasing significantly with higher pH. Under alkaline conditions, the hydroxide (B78521) ion (OH⁻) acts as the primary nucleophile.

DegradationPathway BDCAN This compound (CBrCl₂CN) H2O_OH + H₂O / OH⁻ (Hydrolysis) BDCAN->H2O_OH BDCAmide Bromodichloroacetamide (CBrCl₂CONH₂) H2O_OH2 + H₂O / OH⁻ (Hydrolysis) BDCAmide->H2O_OH2 BDCAA Bromodichloroacetic Acid (CBrCl₂COOH) H2O_OH->BDCAmide H2O_OH2->BDCAA

Figure 1: Hydrolysis pathway of this compound.

Quantitative Stability Data

CompoundpHTemperature (°C)Hydrolysis Rate Constant (k)Half-life (t½)Reference
This compound 8.7Not Specified5.3 x 10⁻⁶ s⁻¹36 hours[1]
Dichloroacetonitrile (B150184)6Not Specified~10% loss in 10 days> 10 days[1]
Dichloroacetonitrile8Not Specified~60% loss in 10 days< 10 days[1]
Dibromoacetonitrile (B109444)6Not Specified~5% loss in 10 days> 10 days[1]
Dibromoacetonitrile8Not Specified~20% loss in 10 days> 10 days[1]

Note: The data for dichloroacetonitrile and dibromoacetonitrile are presented as percentage loss over a specified period, as reported in the source, to indicate relative stability.

Experimental Protocols

Protocol for Determining Hydrolysis Kinetics of this compound

This protocol outlines a procedure for determining the hydrolysis rate constants and half-lives of this compound at various pH values and temperatures.

1. Materials and Reagents:

  • This compound (BDCAN) standard solution (in a water-miscible solvent like methanol)

  • Reagent water (Milli-Q or equivalent, free of organic contaminants)

  • Buffer solutions (e.g., phosphate (B84403), borate) for pH control (pH 4, 7, 9, and 10 recommended)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Ammonium (B1175870) chloride (NH₄Cl) as a dechlorinating agent (for quenching the reaction)

  • Methyl tert-butyl ether (MTBE), pesticide residue grade

  • Sodium sulfate (B86663), anhydrous

  • Glassware: volumetric flasks, amber glass vials with PTFE-lined septa, pipettes, syringes

2. Preparation of Solutions:

  • Buffered Water: Prepare buffer solutions at the desired pH values (e.g., 10 mM phosphate buffer for pH 7, 10 mM borate (B1201080) buffer for pH 9 and 10). Adjust the pH using HCl or NaOH as necessary.

  • BDCAN Stock Solution: Prepare a stock solution of BDCAN in methanol (B129727) at a concentration of approximately 1 mg/mL.

  • Spiked Buffered Water: Spike the buffered water with the BDCAN stock solution to achieve a final concentration suitable for analysis (e.g., 10-50 µg/L). Ensure the volume of methanol added is minimal (e.g., <0.1%) to avoid co-solvent effects.

3. Experimental Setup and Procedure:

  • Incubation: Dispense the spiked buffered water into multiple amber glass vials, ensuring no headspace. Seal the vials with PTFE-lined septa.

  • Temperature Control: Place the vials in constant-temperature water baths or incubators set to the desired temperatures (e.g., 15°C, 25°C, 35°C).

  • Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), remove triplicate vials for each pH and temperature condition.

  • Reaction Quenching: Immediately upon removal, quench the hydrolysis reaction by adding a dechlorinating/quenching agent. For studies without free chlorine, the primary purpose of this step is to halt any further degradation before analysis. Acidification to pH < 2 can also be used if compatible with the analytical method. For samples from chlorinated water, ammonium chloride is the recommended quenching agent for haloacetonitrile analysis.

4. Analytical Methodology (Based on US EPA Method 551.1):

  • Extraction:

    • Transfer a known volume (e.g., 30 mL) of the quenched sample to a screw-cap vial.

    • Add a small amount of a surrogate standard (for recovery correction).

    • Add a specified volume of MTBE (e.g., 2 mL).

    • Shake vigorously for a set time (e.g., 2 minutes).

    • Allow the phases to separate.

  • Drying: Transfer the MTBE layer to a vial containing anhydrous sodium sulfate to remove any residual water.

  • Analysis:

    • Inject an aliquot (e.g., 1-2 µL) of the dried extract into a gas chromatograph equipped with an electron capture detector (GC-ECD).

    • Use a suitable capillary column (e.g., HP-5 or equivalent) for separation.

    • Quantify the BDCAN concentration using a calibration curve prepared from standards that have undergone the same extraction procedure.

5. Data Analysis:

  • Plot the natural logarithm of the BDCAN concentration (ln[BDCAN]) versus time for each pH and temperature.

  • The slope of the resulting linear regression will be the negative of the pseudo-first-order rate constant (-k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • The activation energy (Ea) can be determined from the Arrhenius plot of ln(k) versus 1/T (where T is the temperature in Kelvin).

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis (EPA Method 551.1) cluster_data Data Processing prep_buffers Prepare Buffer Solutions (pH 4, 7, 9, 10) prep_spiked Spike Buffers with BDCAN prep_buffers->prep_spiked prep_stock Prepare BDCAN Stock Solution prep_stock->prep_spiked incubate Incubate at Controlled Temperatures (15, 25, 35°C) prep_spiked->incubate sample Sample at Time Intervals (0, 2, 4, 8... hrs) incubate->sample quench Quench Reaction (e.g., with NH₄Cl) sample->quench extract Liquid-Liquid Extraction with MTBE quench->extract analyze GC-ECD Analysis extract->analyze plot_data Plot ln[BDCAN] vs. Time analyze->plot_data calc_k Calculate Rate Constant (k) plot_data->calc_k calc_half_life Calculate Half-life (t½) calc_k->calc_half_life

Figure 2: Experimental workflow for BDCAN stability testing.

Conclusion

The stability of this compound in aqueous solutions is a critical parameter for environmental and toxicological sciences. Its degradation is primarily governed by hydrolysis, which is significantly accelerated under alkaline conditions. This technical guide provides a framework for understanding and investigating the stability of BDCAN. The provided experimental protocol, based on established analytical methods, offers a robust approach for researchers to generate specific kinetic data for BDCAN under various environmental conditions. Such data is essential for refining exposure models, ensuring the accuracy of toxicological studies, and developing effective water treatment strategies to mitigate the risks associated with this disinfection byproduct.

References

The Reaction of Bromodichloroacetonitrile with Natural Organic Matter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodichloroacetonitrile (BDCAN) is a nitrogenous disinfection byproduct (DBP) formed during the chlorination or chloramination of water containing natural organic matter (NOM) and bromide. Due to its potential toxicity, understanding its fate and reactivity in aquatic environments is crucial. This technical guide provides an in-depth analysis of the reaction of this compound with natural organic matter, synthesizing available scientific literature to offer insights into its transformation pathways, influential factors, and the analytical methodologies required for its study. This document is intended to serve as a comprehensive resource for researchers and professionals investigating the environmental behavior of this and related disinfection byproducts.

Introduction

The disinfection of drinking water is a critical public health measure that has virtually eliminated waterborne diseases in many parts of the world. However, the disinfectants used, most commonly chlorine and chloramines, can react with naturally occurring organic matter (NOM) present in source waters to form a variety of disinfection byproducts (DBPs).[1] Among these, nitrogenous DBPs (N-DBPs) are of increasing concern due to their generally higher cytotoxicity and genotoxicity compared to their regulated carbonaceous counterparts.[2]

This compound (BrCl2CCN), a member of the haloacetonitrile (HAN) class of N-DBPs, is formed when bromide is present in the source water during chlorination or chloramination.[2] While its formation pathways have been studied, its subsequent reactions and ultimate fate in aquatic systems, particularly its interaction with the complex matrix of natural organic matter, are less well understood. This guide aims to consolidate the current knowledge on the reaction of this compound with NOM, providing a technical foundation for further research in this area.

Reaction Mechanisms and Influencing Factors

The reaction of this compound with natural organic matter is not a simple, single-pathway process. It is influenced by a variety of chemical and physical factors, and can proceed through several mechanisms.

Hydrolysis

One of the primary degradation pathways for haloacetonitriles in water is hydrolysis. This reaction involves the nucleophilic attack of water or hydroxide (B78521) ions on the carbon atom of the nitrile group. The rate of hydrolysis is highly dependent on pH, with significantly faster degradation observed under alkaline conditions.[3] The initial products of hydrolysis are haloacetamides, which can then be further hydrolyzed to haloacetic acids.[3]

Reactions with Natural Organic Matter

Natural organic matter is a complex mixture of organic compounds, including humic and fulvic acids, which possess a variety of functional groups that can potentially react with this compound. While direct kinetic studies on the reaction of this compound with NOM are scarce in the literature, the reaction is likely to involve nucleophilic substitution or other transformations facilitated by the functional moieties within the NOM structure.

The reaction of disinfectants like chlorine with NOM has been observed to be biphasic, with a rapid initial phase followed by a slower, long-term reaction. It is plausible that the interaction of this compound with NOM could follow a similar pattern, with initial rapid reactions at highly reactive sites within the NOM matrix, followed by slower, diffusion-limited reactions.

Influential Factors

Several key factors are known to influence the formation and degradation of haloacetonitriles, and by extension, their reaction with NOM:

  • pH: As with hydrolysis, the pH of the water is a critical factor. Higher pH generally accelerates the degradation of haloacetonitriles.

  • Temperature: Increased temperature typically leads to faster reaction rates for the degradation of dihaloacetonitriles.[4]

  • Presence of Residual Disinfectant: The presence of a residual disinfectant like chlorine can lead to further reactions, potentially forming N-chloro-haloacetamides as intermediates.[3]

  • NOM Characteristics: The nature of the natural organic matter, including its aromaticity, molecular weight distribution, and the density of functional groups, will significantly impact its reactivity with this compound.[5]

Quantitative Data

The following tables summarize available quantitative data on the stability and reaction kinetics of haloacetonitriles. It is important to note that direct kinetic data for the reaction of this compound with NOM is limited. The data presented here are primarily for hydrolysis and reactions with other nucleophiles, which can provide an indication of its reactivity.

Table 1: Hydrolysis Rate Constants for Dichloroacetonitrile (B150184) (a surrogate for this compound)

pHTemperature (°C)Second-Order Rate Constant (M⁻¹s⁻¹) for OH⁻Reference
> 8Not Specified3.54[6]
7.0-10.0Not SpecifiedVaries with pH7

Table 2: Factors Influencing Haloacetonitrile Formation and Stability

FactorEffectReferences
pH Higher pH increases the rate of hydrolysis of haloacetonitriles.[3]
Temperature Higher temperatures generally increase the decomposition rate of dihaloacetonitriles.[4]
Residual Chlorine Can react with haloacetonitriles to form N-chloro-haloacetamides.[3]
Bromide Concentration Influences the speciation of haloacetonitriles formed during disinfection, with higher bromide leading to the formation of more brominated species.[2]
NOM Characteristics The chemical characteristics of NOM, such as aromaticity and the presence of specific functional groups, are known to affect the formation of disinfection byproducts.[6]

Experimental Protocols

Objective

To determine the degradation kinetics and identify the major transformation products of this compound in the presence of natural organic matter under controlled laboratory conditions.

Materials and Reagents
  • This compound (high purity standard)

  • Natural Organic Matter (NOM) isolate (e.g., Suwannee River Humic Acid, Suwannee River Fulvic Acid, or a site-specific NOM extract)

  • Phosphate buffer solutions (to maintain constant pH)

  • Reagent-grade water (e.g., Milli-Q or equivalent)

  • Quenching agent (e.g., sodium sulfite (B76179) or ascorbic acid)

  • Extraction solvent (e.g., methyl-tert-butyl ether)

  • Internal standards for analytical quantification

  • Glassware (amber vials, volumetric flasks, syringes)

Experimental Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) at a known concentration.

    • Prepare a stock solution of the NOM isolate in reagent-grade water. The concentration should be determined by measuring the dissolved organic carbon (DOC).

    • Prepare buffer solutions at the desired pH values (e.g., pH 6, 7, and 8).

  • Reaction Setup:

    • In a series of amber glass vials, add the appropriate volumes of buffer solution and NOM stock solution to achieve the desired final concentrations.

    • Spike the vials with a known amount of the this compound stock solution to initiate the reaction. The final concentration of the acetonitrile (B52724) should be environmentally relevant and detectable by the analytical method.

    • Include control vials containing:

      • This compound in buffered reagent water (without NOM) to assess hydrolysis.

      • NOM in buffered reagent water (without this compound) to serve as a blank.

    • Seal the vials with Teflon-lined septa to prevent volatilization.

  • Incubation:

    • Incubate the vials in the dark at a constant temperature (e.g., 20°C or 25°C).

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), sacrifice a set of vials for analysis.

  • Sample Quenching and Extraction:

    • At each time point, quench the reaction in the selected vials by adding a quenching agent to consume any residual reactive species.

    • Acidify the samples to the appropriate pH for extraction.

    • Add an internal standard to each vial.

    • Extract the analytes from the aqueous phase using a suitable organic solvent.

  • Analytical Determination:

    • Analyze the extracts using a gas chromatograph equipped with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS) for the quantification of this compound and its transformation products.

    • Develop a calibration curve for this compound to quantify its concentration over time.

    • Use GC-MS in scan mode to tentatively identify unknown transformation products.

Data Analysis
  • Plot the concentration of this compound versus time for each experimental condition.

  • Determine the pseudo-first-order rate constants for the degradation of this compound under each condition by fitting the data to an exponential decay model.

  • Identify and, if possible, quantify the major transformation products.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for studying the reaction of this compound with natural organic matter.

Experimental_Workflow A Preparation of Stock Solutions (BDCAN, NOM, Buffers) B Reaction Setup (Amber Vials, Spiking) A->B C Incubation (Constant Temperature, Dark) B->C D Time-Point Sampling C->D E Reaction Quenching D->E F Sample Extraction E->F G GC-ECD/MS Analysis F->G H Data Analysis (Kinetics, Product ID) G->H

Experimental workflow for studying BDCAN-NOM reaction.
Potential Reaction Pathways

This diagram illustrates the potential transformation pathways of this compound in the presence of natural organic matter.

Reaction_Pathways BDCAN This compound (BrCl2C-CN) Hydrolysis_Products Hydrolysis Products (e.g., Bromodichloroacetamide) BDCAN->Hydrolysis_Products Hydrolysis (H2O/OH-) NOM_Adducts NOM-BDCAN Adducts BDCAN->NOM_Adducts Reaction with NOM (Nucleophilic Attack) NOM Natural Organic Matter (Humic/Fulvic Acids) NOM->NOM_Adducts Other_TPs Other Transformation Products Hydrolysis_Products->Other_TPs Further Degradation NOM_Adducts->Other_TPs Further Transformation

Potential reaction pathways of BDCAN with NOM.

Conclusion and Future Research Directions

The reaction of this compound with natural organic matter is a complex process that contributes to the transformation and ultimate fate of this disinfection byproduct in aquatic environments. While hydrolysis is a recognized degradation pathway, the direct interaction with the diverse functional groups within the NOM matrix likely plays a significant role.

Further research is needed to elucidate the specific reaction mechanisms and kinetics between this compound and different fractions of natural organic matter. Detailed experimental studies, following protocols similar to the one outlined in this guide, are essential for generating the quantitative data required to develop predictive models for the environmental fate of this and other haloacetonitriles. A deeper understanding of these reactions is critical for assessing the potential risks associated with these emerging contaminants and for developing effective strategies for their control in drinking water treatment and distribution systems.

References

Formation of Bromodichloroacetonitrile from Amino Acid Precursors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The formation of disinfection byproducts (DBPs) in water treatment processes is a significant concern for public health. Among these, haloacetonitriles (HANs) are a class of nitrogenous DBPs that have demonstrated considerable toxicity. Bromodichloroacetonitrile, a trihalogenated HAN, is of particular interest due to the synergistic toxic effects of its mixed halogenated structure. This technical guide provides a comprehensive overview of the formation of this compound from amino acid precursors during water disinfection, with a focus on chlorination in the presence of bromide. It details the underlying reaction mechanisms, summarizes quantitative formation data, provides established experimental protocols for its study, and visualizes key pathways and workflows.

Introduction

Amino acids, fundamental components of organic matter in natural waters, are recognized as major precursors to the formation of various disinfection byproducts during chemical disinfection of water.[1] The reaction of chlorine with amino acids in the presence of bromide ions (Br⁻) can lead to the formation of a variety of brominated and chlorinated HANs, including this compound (BrCl₂CCN). The presence of bromide is a critical factor, as it can be oxidized by chlorine to form hypobromous acid (HOBr), a more reactive halogenating agent than hypochlorous acid (HOCl).[2] This leads to a shift in the speciation of DBPs towards more brominated, and often more toxic, analogues.[3][4] Understanding the pathways and influencing factors of this compound formation is crucial for developing strategies to mitigate its presence in drinking water and for assessing the potential risks associated with drug development and manufacturing processes where water is a key component.

Reaction Mechanisms

The formation of this compound from amino acid precursors is a multi-step process initiated by the reaction of the amino acid with both chlorine and bromine. The key mechanistic steps are outlined below.

2.1. Formation of N-Halamines and Organic Bromamines:

The initial and rapid step involves the reaction of the amino group of the amino acid with hypochlorous acid (HOCl) and hypobromous acid (HOBr) to form N-chloroamines and N-bromoamines, respectively. These N-halamines are critical intermediates in the formation of HANs.[3] Organic bromamines have been identified as playing a significant role in the formation of brominated HANs.[3]

2.2. Subsequent Reactions and Formation of the Acetonitrile (B52724) Moiety:

Following the formation of N-halamines, a series of reactions, including decarboxylation and dehydrohalogenation, lead to the formation of a nitrile intermediate. The specific pathway can be influenced by factors such as pH and the structure of the amino acid.

2.3. Halogenation of the Acetonitrile Intermediate:

The final step involves the halogenation of the acetonitrile intermediate at the α-carbon position by both chlorine and bromine, ultimately leading to the formation of this compound. The relative availability and reactivity of chlorine and bromine will determine the final speciation of the trihaloacetonitrile.

A simplified reaction pathway is illustrated in the following diagram:

reaction_pathway AA Amino Acid (e.g., Aspartic Acid) Halamines N-Chloroamine & N-Bromoamine Intermediates AA->Halamines + HOCl / HOBr Nitrile Nitrile Intermediate Halamines->Nitrile Decarboxylation & Dehydrohalogenation BDCAN This compound Nitrile->BDCAN + Cl / Br

Figure 1: Simplified reaction pathway for this compound formation.

Quantitative Data on this compound Formation

The yield of this compound from amino acid precursors is influenced by a multitude of factors, including the specific amino acid, pH, temperature, disinfectant dose, and the concentration of bromide. The following tables summarize available quantitative data from various studies.

Table 1: Formation of Brominated Haloacetonitriles from Different Amino Acid Precursors during Bromination

Amino Acid PrecursorTotal Brominated DBP Concentration Range (nM)Reference
Aspartic Acid24.9 - 5835.0[2]
Asparagine24.9 - 5835.0[2]
Tryptophan24.9 - 5835.0[2]
Tyrosine24.9 - 5835.0[2]
Histidine24.9 - 5835.0[2]

Note: The data represents the concentration range for the sum of brominated DBPs, including trihalomethanes, haloacetonitriles, and haloacetamides. Specific yields for this compound were not delineated in this study but are expected to be a component of the total brominated HANs.

Table 2: Factors Influencing Haloacetonitrile (HAN) Formation

FactorInfluence on HAN FormationCommentsReference
pH Formation generally decreases with increasing pHHigher pH can lead to hydrolysis of HANs.[5]
Bromide Concentration Increases the formation of brominated HANsShifts speciation from chlorinated to brominated HANs.[4]
Disinfectant Dose Increased dose can lead to higher HAN formationExcessive disinfectant can also lead to degradation of HANs.[4]
Temperature Generally increases reaction ratesHigher temperatures can also increase the volatility of HANs.
Amino Acid Structure Aromatic and acidic amino acids can be significant precursorsThe specific structure influences the reaction pathway and yield.[2]

Experimental Protocols

The study of this compound formation from amino acid precursors involves controlled laboratory experiments. The following provides a general methodology for a formation potential test.

4.1. Materials and Reagents:

  • Amino Acid Stock Solutions: Prepare individual stock solutions of the amino acids of interest (e.g., aspartic acid, tryptophan, glycine) in ultrapure water.

  • Chlorine Stock Solution: Prepare a free chlorine stock solution from sodium hypochlorite (B82951) (NaOCl) and standardize it using the DPD-FAS titrimetric method.

  • Bromide Stock Solution: Prepare a stock solution of potassium bromide (KBr) in ultrapure water.

  • Buffer Solutions: Prepare phosphate (B84403) or borate (B1201080) buffer solutions to maintain the desired pH throughout the experiment.

  • Quenching Agent: Prepare a solution of a quenching agent such as sodium sulfite (B76179) or ascorbic acid to stop the reaction.[6]

  • Internal Standard: For quantitative analysis, an internal standard such as 1,2,3-trichloropropane (B165214) is used.

  • Solvents for Extraction: Methyl-tert-butyl ether (MTBE) or other suitable organic solvents for liquid-liquid extraction.[7]

4.2. Experimental Procedure (Formation Potential Test):

The following workflow outlines the key steps in a typical formation potential test.

experimental_workflow start Start prep Prepare Reaction Vials: - Add buffered ultrapure water - Add amino acid precursor - Add bromide start->prep add_cl Initiate Reaction: Add chlorine stock solution prep->add_cl react Incubate: - Controlled temperature - Dark conditions - Specific reaction time add_cl->react quench Quench Reaction: Add quenching agent react->quench extract Sample Preparation: - Add internal standard - Liquid-liquid extraction with MTBE quench->extract analyze Analysis: GC/MS or LC/MS/MS extract->analyze end End analyze->end

Figure 2: General experimental workflow for a formation potential test.

4.3. Analytical Method for this compound Quantification:

Gas chromatography coupled with mass spectrometry (GC/MS) or an electron capture detector (GC-ECD) is a common method for the analysis of haloacetonitriles. Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is also utilized.

4.3.1. Sample Preparation:

  • To a known volume of the quenched reaction solution, add a precise amount of internal standard.

  • Perform a liquid-liquid extraction using a suitable solvent like MTBE.[7]

  • Gently shake the mixture and allow the phases to separate.

  • Carefully collect the organic layer for analysis.

4.3.2. GC/MS Instrumental Parameters (Example):

  • Injector: Splitless mode.

  • Column: A capillary column suitable for separating volatile organic compounds, such as a DB-5ms.

  • Oven Temperature Program: A temperature gradient is typically used to achieve good separation of the analytes. For example, start at 35°C, hold for a few minutes, then ramp up to a final temperature of around 200-250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound would be monitored.

Logical Relationships and Influencing Factors

The formation of this compound is a complex process governed by several interconnected factors. The following diagram illustrates the logical relationships between key variables.

influencing_factors precursors Amino Acid Precursors bdcan_formation This compound Formation precursors->bdcan_formation disinfectant Chlorine Dose disinfectant->bdcan_formation bromide Bromide Concentration bromide->bdcan_formation ph pH ph->bdcan_formation temp Temperature temp->bdcan_formation

Figure 3: Key factors influencing this compound formation.

Conclusion

The formation of this compound from amino acid precursors during water disinfection is a complex process influenced by a variety of chemical and physical parameters. This guide has provided an in-depth overview of the reaction mechanisms, quantitative data, experimental protocols, and key influencing factors. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is essential for ensuring water quality, mitigating the formation of toxic byproducts, and maintaining the integrity of pharmaceutical products. Further research is warranted to elucidate the formation potentials of a wider range of amino acids under various conditions and to develop more effective strategies for the control and removal of this compound from water.

References

Unmasking the Silent Co-Conspirators: A Technical Guide to the Co-occurrence of Bromodichloroacetonitrile and Other Haloacetonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haloacetonitriles (HANs) represent a class of nitrogenous disinfection byproducts (DBPs) formed during water treatment processes, such as chlorination and chloramination. Among these, bromodichloroacetonitrile and its halogenated congeners are of increasing concern due to their potential toxicity. This technical guide provides an in-depth analysis of the co-occurrence of this compound with other HANs, detailing their formation, prevalence in drinking water, and the analytical methodologies for their detection. Furthermore, this guide delves into the toxicological implications of HAN exposure, with a focus on the molecular signaling pathways affected. Detailed experimental protocols for the analysis of these compounds are provided to facilitate further research and monitoring.

Introduction

The disinfection of drinking water is a cornerstone of public health, preventing the spread of waterborne diseases. However, the reaction of disinfectants, particularly chlorine-based compounds, with natural organic matter present in water sources leads to the formation of a complex mixture of disinfection byproducts (DBPs). Haloacetonitriles (HANs) are a significant class of these DBPs, characterized by a nitrile functional group and one or more halogen substituents.

This compound, along with other HANs such as dibromoacetonitrile, dichloroacetonitrile (B150184), and bromochloroacetonitrile, are frequently detected in treated drinking water.[1][2] Their formation is influenced by several factors, including the concentration of organic precursors, bromide levels in the source water, disinfectant type and dose, pH, and temperature.[3] Given their potential for greater toxicity compared to some regulated DBPs, understanding the co-occurrence patterns and concentrations of these compounds is critical for assessing public health risks and optimizing water treatment strategies.

This guide aims to provide a comprehensive technical overview for researchers and professionals working in the fields of environmental science, toxicology, and drug development, offering insights into the complex landscape of HAN co-exposure.

Co-occurrence of this compound and Other Haloacetonitriles

The simultaneous presence of multiple HAN species in finished drinking water is a common phenomenon. The relative abundance of each HAN is largely dictated by the source water chemistry, particularly the bromide ion concentration. In water with low bromide levels, chlorinated HANs like dichloroacetonitrile tend to predominate.[3] As the bromide concentration increases, a shift towards the formation of brominated and mixed bromo-chloro HANs, including this compound, is observed.

The following tables summarize quantitative data on the co-occurrence of this compound and other HANs from various studies.

Table 1: Co-occurrence of Haloacetonitriles in Chlorinated Drinking Water (µg/L)

Location/StudyDichloroacetonitrile (DCAN)Bromochloroacetonitrile (BCAN)Dibromoacetonitrile (DBAN)Trichloroacetonitrile (TCAN)This compound (BDCAN)Reference
10 Canadian Cities (Ontario)0.3–8.1ND–1.8---[1]
29 US Community Water Systems (Treatment Plant)0.2–210.2–9.40.3–11--[1]
29 US Community Water Systems (Distribution)0.3–240.4–100.2–2.5--[1]
35 US Utilities (Median)1.1–1.20.50–0.700.48–0.54ND-[1]
Chlorinated Rhine Water (The Netherlands)-31--[1]
US Groundwater Systems (Mean)0.870.730.820.14-[4]
US Surface Water Systems (Mean)2.211.140.750.03-[4]

ND: Not Detected. Data for this compound (BDCAN) was not explicitly separated in these older studies but would be a component of the total HANs measured.

Table 2: Typical and Maximum Concentrations of Dihaloacetonitriles Reported Overseas (mg/L)

Haloacetonitrile ClassTypical ConcentrationMaximum ConcentrationReference
Dihaloacetonitriles<0.0030.04[2]
Trichloroacetonitrile<0.001-[2]

Experimental Protocols for Haloacetonitrile Analysis

Accurate quantification of HANs in water matrices is essential for exposure assessment and regulatory compliance. Several analytical methods have been developed and validated for this purpose. Below are detailed protocols for commonly employed techniques.

Method 1: Liquid-Liquid Extraction Gas Chromatography with Electron Capture Detection (LLE-GC-ECD) - Based on EPA Method 551.1

This method is a widely accepted standard for the analysis of chlorinated disinfection byproducts, including a range of HANs.[4]

3.1.1. Principle: A water sample is extracted with a small volume of an immiscible organic solvent. The extract is then injected into a gas chromatograph (GC) equipped with an electron capture detector (ECD) for separation and quantification of the target HANs.

3.1.2. Reagents and Materials:

  • Solvent: Methyl tert-butyl ether (MTBE) or pentane, pesticide quality or equivalent.

  • Reagent Water: Water free of interferences.

  • Sodium Sulfate: Anhydrous, granular.

  • Phosphate Buffer: To adjust sample pH.

  • Dechlorinating Agent: Ammonium (B1175870) chloride or sodium sulfite.

  • Stock Standard Solutions: Certified standards of target HANs.

  • Glassware: 60-mL vials with PTFE-lined screw caps, volumetric flasks, pipettes, autosampler vials.

3.1.3. Procedure:

  • Sample Collection and Preservation: Collect water samples in 60-mL vials containing a dechlorinating agent. If HANs are the target analytes, ammonium chloride is recommended.[5] The samples should be acidified to a pH of 4.8-5.5.[5]

  • Extraction:

    • To a 50-mL aliquot of the water sample in a suitable container, add a salting agent like sodium sulfate.

    • Add 3 mL of MTBE (or 5 mL of pentane).

    • Shake vigorously for a specified time (e.g., 2 minutes).

    • Allow the phases to separate.

  • Analysis:

    • Carefully transfer a portion of the organic layer to an autosampler vial.

    • Inject a small volume (e.g., 1-2 µL) of the extract into the GC-ECD system.

    • The GC is typically equipped with a capillary column suitable for separating volatile organic compounds.

    • The ECD is used for detection due to its high sensitivity to halogenated compounds.

  • Quality Control: Include laboratory reagent blanks, fortified blanks, and matrix spikes to ensure data quality.

Method 2: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

This method is suitable for the analysis of volatile HANs and offers high sensitivity and specificity.[6]

3.2.1. Principle: Inert gas is bubbled through a water sample, stripping the volatile HANs. These compounds are then trapped on an adsorbent material. The trap is subsequently heated, and the desorbed analytes are transferred to a GC-MS for separation and detection.

3.2.2. Reagents and Materials:

  • Reagent Water: Analyte-free.

  • Trapping Material: A suitable combination of adsorbents (e.g., Tenax/silica (B1680970) gel/carbon molecular sieve).[6]

  • Purge Gas: High-purity nitrogen or helium.

  • Stock Standard Solutions: Certified standards of target HANs.

  • Glassware: Purge and trap vials, volumetric flasks, pipettes.

3.2.3. Procedure:

  • Sample Collection: Collect samples in vials with no headspace.

  • Purging and Trapping:

    • A precise volume of the water sample (e.g., 25 mL) is placed in the purging vessel.

    • The sample is purged with inert gas at a controlled flow rate and temperature (e.g., 35°C for 11 minutes).[6]

    • The volatilized HANs are carried to and adsorbed by the trap.

  • Desorption and Analysis:

    • The trap is rapidly heated (e.g., to 190°C for 1 minute) to desorb the analytes.[6]

    • The desorbed compounds are swept into the GC column with the carrier gas.

    • Separation is achieved on a suitable capillary column (e.g., Rxi-624Sil MS).[6]

    • The mass spectrometer is operated in a suitable mode, such as multiple reaction monitoring (MRM), for enhanced selectivity and sensitivity.[6]

Method 3: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

HS-SPME is a solvent-free extraction technique that is both sensitive and amenable to automation.[7]

3.3.1. Principle: A fused silica fiber coated with a stationary phase is exposed to the headspace above a water sample. Volatile HANs partition from the aqueous phase into the headspace and then adsorb onto the fiber coating. The fiber is then transferred to the GC injector where the analytes are thermally desorbed for analysis.

3.3.2. Reagents and Materials:

  • SPME Fiber: A fiber with a suitable coating, such as divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS).[7]

  • Reagent Water: Analyte-free.

  • Sodium Chloride: To enhance the partitioning of analytes into the headspace.

  • Stock Standard Solutions: Certified standards of target HANs.

  • Glassware: Headspace vials with PTFE-lined septa.

3.3.3. Procedure:

  • Sample Preparation:

    • Place a known volume of the water sample into a headspace vial.

    • Add a salt, such as sodium chloride, to increase the ionic strength of the sample.

  • Extraction:

    • Place the vial in a temperature-controlled agitator.

    • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes at 20°C).[7]

  • Desorption and Analysis:

    • Retract the fiber and immediately insert it into the hot injector of the GC-MS.

    • The analytes are thermally desorbed from the fiber onto the GC column (e.g., desorption for 1 minute at 260°C).[7]

    • Separation and detection are performed as with other GC-MS methods.

Toxicological Significance and Signaling Pathways

HANs are known to be more cytotoxic and genotoxic than some regulated DBPs like trihalomethanes and haloacetic acids.[8] Their toxicity is often structure-dependent, with brominated and iodinated HANs generally exhibiting higher toxicity than their chlorinated counterparts.

A key molecular mechanism underlying HAN toxicity involves their interaction with cellular nucleophiles, particularly protein thiols. This can lead to the depletion of glutathione (B108866) (GSH), a critical intracellular antioxidant, and the induction of oxidative stress.

The Keap1-Nrf2 Signaling Pathway

A central pathway in the cellular response to oxidative stress is the Keap1-Nrf2 signaling pathway.[9][10][11] Under normal conditions, the transcription factor Nrf2 is kept at low levels through its interaction with Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[12][13]

Exposure to electrophilic compounds like some HANs can lead to the modification of cysteine residues on Keap1. This disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of various cytoprotective genes, upregulating their expression.[10][13] These genes encode for antioxidant enzymes and proteins involved in detoxification, thereby mitigating the damaging effects of oxidative stress. Studies have shown that HANs can induce the accumulation of intracellular reactive oxygen species and activate the Nrf2-ARE pathway.[14]

Below is a diagram illustrating the activation of the Keap1-Nrf2 pathway by haloacetonitriles.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HANs Haloacetonitriles (HANs) ROS Reactive Oxygen Species (ROS) HANs->ROS Induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Cysteine Modification Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Nrf2_free Nrf2 Keap1_mod->Nrf2_free Nrf2 Release Nrf2_free->nucleus_port Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation Nrf2_nuc Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Cytoprotective_Proteins Cytoprotective Proteins (e.g., Antioxidant Enzymes) Transcription->Cytoprotective_Proteins Leads to synthesis of Cellular_Protection Cellular Protection Cytoprotective_Proteins->Cellular_Protection

Caption: Activation of the Keap1-Nrf2 signaling pathway by haloacetonitriles.

Experimental and Risk Assessment Workflow

The study and management of haloacetonitriles involve a multi-step process from detection to risk assessment. The following diagram outlines a general workflow for this process.

DBP_Workflow cluster_sampling 1. Sample Collection & Preservation cluster_analysis 2. Analytical Chemistry cluster_toxicology 3. Toxicological Assessment cluster_risk 4. Risk Assessment & Management Water_Source Drinking Water Source Sample_Collection Sample Collection (with dechlorination) Water_Source->Sample_Collection Extraction Extraction (LLE, P&T, SPME) Sample_Collection->Extraction Analysis Instrumental Analysis (GC-ECD, GC-MS) Extraction->Analysis Quantification Data Quantification Analysis->Quantification Exposure Exposure Assessment Quantification->Exposure In_Vitro In Vitro Assays (e.g., Cytotoxicity, Genotoxicity) Mechanism Mechanism of Action Studies (e.g., Signaling Pathways) In_Vitro->Mechanism In_Vivo In Vivo Studies (Animal Models) Dose_Response Dose-Response Modeling In_Vivo->Dose_Response Mechanism->Dose_Response Risk_Characterization Risk Characterization Exposure->Risk_Characterization Dose_Response->Risk_Characterization Risk_Management Risk Management Strategies (e.g., Water Treatment Optimization) Risk_Characterization->Risk_Management

Caption: General workflow for haloacetonitrile analysis and risk assessment.

Conclusion

This compound and other haloacetonitriles are prevalent disinfection byproducts in treated drinking water, and their co-occurrence is a significant factor in assessing overall DBP-related health risks. The analytical methods detailed in this guide provide robust frameworks for the accurate quantification of these compounds. The elucidation of toxicological mechanisms, such as the activation of the Keap1-Nrf2 signaling pathway, offers valuable insights for toxicologists and drug development professionals in understanding the cellular responses to these xenobiotics. Continued research into the formation, occurrence, and health effects of HANs is crucial for the development of effective strategies to minimize their presence in drinking water and protect public health.

References

Methodological & Application

Synthesis of Bromodichloroacetonitrile for Laboratory Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of bromodichloroacetonitrile, a compound of interest in environmental analysis and toxicology research. The synthesis is intended for the preparation of laboratory-grade standards for analytical applications. Two primary synthetic routes are presented, along with protocols for purification, characterization, and storage. All quantitative data is summarized in tables, and key experimental workflows are illustrated with diagrams.

Introduction

This compound is a halogenated acetonitrile (B52724) that can be formed as a disinfection byproduct in drinking water. Its monitoring is crucial due to potential health concerns. Accurate analytical standards are essential for the quantification of this compound in environmental and biological samples. This document outlines reliable methods for the laboratory-scale synthesis of this compound to serve as a reference material.

Synthetic Routes

Two primary methods for the synthesis of this compound are described:

  • Method A: Halogenation of Cyanoacetic Acid using a mixture of N-Chlorosuccinimide (NCS) and N-Bromosuccinimide (NBS).

  • Method B: Bromination of Dichloroacetonitrile (B150184).

Method A: Halogenation of Cyanoacetic Acid

This method is adapted from the well-established synthesis of dibromoacetonitrile (B109444) and dichloroacetonitrile.[1] By using a stoichiometric mixture of both N-chloro- and N-bromosuccinimide, a mixture of halogenated acetonitriles, including the desired this compound, is produced. The products are then separated by fractional distillation.

Diagram of Synthesis Workflow (Method A)

Synthesis_Method_A Reagents Cyanoacetic Acid + N-Chlorosuccinimide (NCS) + N-Bromosuccinimide (NBS) Reaction Aqueous Reaction (Exothermic) Reagents->Reaction Addition Workup Extraction with Organic Solvent Reaction->Workup Quenching & Separation Purification Fractional Distillation Workup->Purification Crude Product Product This compound Purification->Product Isolated Product

Caption: Synthesis of this compound via Halogenation of Cyanoacetic Acid.

Method B: Bromination of Dichloroacetonitrile

This method involves the direct bromination of commercially available or synthesized dichloroacetonitrile. This can be a more direct route if dichloroacetonitrile is readily accessible.

Diagram of Logical Relationship (Method B)

Synthesis_Method_B Start Dichloroacetonitrile Product This compound Start->Product Bromination Reagent Brominating Agent (e.g., Bromine) Reagent->Product

Caption: Direct Bromination Route to this compound.

Experimental Protocols

Safety Precaution: Haloacetonitriles are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol for Method A: Halogenation of Cyanoacetic Acid

This protocol is an adaptation of the synthesis of dihaloacetonitriles.[2]

Materials:

Equipment:

  • Beaker (2 L)

  • Mechanical stirrer

  • Ice bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Round-bottom flask

  • Fractional distillation apparatus with a Vigreux or packed column

  • Heating mantle

Procedure:

  • In a 2 L beaker, dissolve cyanoacetic acid (0.75 mol) in 750 mL of cold deionized water.

  • With vigorous mechanical stirring, add a mixture of N-chlorosuccinimide (1.5 mol) and N-bromosuccinimide (0.75 mol) in portions over approximately 10-15 minutes. The reaction is exothermic.

  • After the addition is complete, continue stirring for 30 minutes.

  • Cool the reaction mixture in an ice bath for 2 hours to precipitate succinimide (B58015).

  • Collect the precipitated succinimide by filtration through a Büchner funnel.

  • Transfer the filtrate to a separatory funnel and extract the aqueous phase with three portions of dichloromethane (50 mL each).

  • Combine the organic extracts and wash with 50 mL of 5% sodium hydroxide solution, followed by three 80 mL portions of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution carefully using a rotary evaporator.

  • Purify the resulting mixture of haloacetonitriles by fractional distillation.[3] Collect the fraction boiling at approximately 138-140 °C, which corresponds to this compound.[4]

Protocol for Method B: Bromination of Dichloroacetonitrile

This protocol is based on general bromination procedures for activated C-H bonds.

Materials:

  • Dichloroacetonitrile

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • A radical initiator (e.g., AIBN) or UV lamp

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with magnetic stirrer

  • Fractional distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve dichloroacetonitrile in an inert solvent like carbon tetrachloride.

  • Add a catalytic amount of a radical initiator such as AIBN.

  • Heat the mixture to reflux.

  • Slowly add a stoichiometric amount of bromine dissolved in the same solvent from the dropping funnel. Alternatively, the reaction can be initiated by irradiation with a UV lamp.

  • Continue to reflux the mixture until the bromine color disappears.

  • Cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and purify the product by fractional distillation, collecting the fraction at 138-140 °C.[4]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 83463-62-1[4]
Molecular Formula C₂HBrClN[4]
Molecular Weight 154.39 g/mol
Appearance Liquid[4]
Boiling Point 138–140 °C[4]
Density 1.68 g/mL[4]

Table 2: Expected Yield and Purity

ParameterMethod AMethod B
Theoretical Yield Dependent on initial stoichiometry and distillation efficiencyDependent on reaction completion and purification
Expected Purity (post-distillation) >95%>97%

Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

The identity and purity of the synthesized this compound should be confirmed by GC-MS. The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns for halogenated compounds.[5][6][7]

Table 3: GC-MS Parameters

ParameterValue
Column DB-5ms or equivalent
Injection Mode Splitless
Oven Program 40 °C (2 min), ramp to 250 °C at 10 °C/min
Mass Spectrometer Electron Ionization (EI) at 70 eV
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: A singlet is expected for the single proton. The chemical shift will be downfield from that of acetonitrile due to the electron-withdrawing effects of the halogens.

  • ¹³C NMR: Two signals are expected: one for the nitrile carbon and one for the halogenated carbon. The chemical shifts will be significantly affected by the attached halogens.

Stability and Storage

Haloacetonitriles are known to be unstable in aqueous solutions, particularly at neutral to basic pH, where they can hydrolyze to the corresponding haloacetamides and haloacetic acids.[8][9][10]

Recommendations for Storage of Laboratory Standards:

  • Solvent: Prepare stock solutions in a non-aqueous, inert solvent such as acetone (B3395972) or methyl tert-butyl ether (MTBE).

  • Temperature: Store solutions at low temperatures (-20 °C is recommended) in amber vials to protect from light.

  • Monitoring: Periodically check the purity of the standard solution by GC-MS to monitor for degradation.

Conclusion

The synthesis of this compound for use as a laboratory standard can be achieved through the halogenation of cyanoacetic acid or the direct bromination of dichloroacetonitrile. Careful purification by fractional distillation is critical to obtaining a high-purity product. Proper characterization and storage are essential to ensure the integrity and reliability of the analytical standard.

References

Application Notes and Protocols for the Analytical Detection of Bromodichloroacetonitrile using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodichloroacetonitrile (BDCAN) is a nitrogenous disinfection byproduct (DBP) commonly found in drinking water as a result of chlorination or chloramination processes.[1] Due to its potential adverse health effects, sensitive and accurate monitoring of BDCAN levels in water sources and pharmaceutical process water is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely accepted analytical technique for the identification and quantification of BDCAN and other haloacetonitriles (HANs).[1][2] This document provides detailed application notes and experimental protocols for the analysis of BDCAN using GC-MS, tailored for researchers, scientists, and professionals in drug development.

Analytical Principles

The analysis of BDCAN by GC-MS involves the extraction and concentration of the analyte from an aqueous matrix, followed by separation using gas chromatography and detection by mass spectrometry. The gas chromatograph separates volatile and semi-volatile compounds based on their physical and chemical properties as they interact with the stationary phase of the GC column. The mass spectrometer then ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio (m/z), and provides a unique mass spectrum that allows for definitive identification and quantification.

Experimental Protocols

This section details the necessary steps for the analysis of this compound in water samples, from sample collection and preparation to GC-MS analysis. The primary method described is based on liquid-liquid extraction (LLE), a widely used and validated technique.

Sample Collection and Preservation

Proper sample collection and preservation are critical to maintain the integrity of the analytes.

  • Collection: Collect water samples in clean, amber glass vials with PTFE-lined screw caps (B75204) to prevent photodegradation and analyte loss.

  • Dechlorination: To prevent the further formation of disinfection byproducts, a quenching agent must be added at the time of sample collection. Ascorbic acid is a suitable quenching agent for this purpose.[1]

  • Preservation: Adjust the pH of the water sample to between 4.8 and 5.5 using a phosphate (B84403) buffer.[3] This helps to stabilize the haloacetonitriles.

  • Storage: Store samples at 4°C and analyze as soon as possible to minimize degradation.[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for the analysis of disinfection byproducts in water.[3]

Materials:

  • 50 mL water sample

  • Phosphate buffer (1% sodium phosphate dibasic and 99% potassium phosphate monobasic)

  • Methyl tert-butyl ether (MTBE), pesticide grade or equivalent

  • Sodium sulfate (B86663), anhydrous

  • Separatory funnel (125 mL)

  • Autosampler vials with PTFE-lined septa

Procedure:

  • To a 50 mL water sample in a separatory funnel, add 1 g of phosphate buffer and shake until dissolved to adjust the pH to between 4.8 and 5.5.[3]

  • Add 3 mL of MTBE to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, ensuring to periodically vent the pressure.

  • Allow the layers to separate for at least 2 minutes.

  • Drain the lower aqueous layer and discard.

  • Transfer the upper organic layer (MTBE) containing the extracted analytes to a clean, dry tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Gently swirl the tube and allow it to stand for a few minutes.

  • Transfer the dried extract to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for specific instruments and applications.

Parameter Condition
Gas Chromatograph
Column DB-5ms, 30 m x 0.25 mm ID, 1.0 µm film thickness (or equivalent)[4]
Injector Temperature 200°C[4]
Injection Mode Splitless[4]
Injection Volume 1 µL
Oven Temperature Program Initial: 35°C, hold for 9 min; Ramp 1: 10°C/min to 40°C, hold for 3 min; Ramp 2: 15°C/min to 150°C, hold for 5 min[4]
Carrier Gas Helium at a constant flow rate
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Transfer Line Temperature 280°C
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

Data Presentation

Quantitative data for this compound and other haloacetonitriles are summarized below. These values are indicative and may vary depending on the specific analytical setup.

Table 1: GC-MS Retention Times and Characteristic m/z Ions for Haloacetonitriles

Analyte Retention Time (min) Primary Quantifier Ion (m/z) Qualifier Ions (m/z)
Dichloroacetonitrile~8.57476, 109
This compound ~15.5 118 120, 197
Dibromoacetonitrile~18.0157159, 236
Trichloroacetonitrile~6.0108110, 143

Retention times are approximate and will vary based on the specific GC column and temperature program.

Table 2: Typical Method Performance Data for Haloacetonitriles

Analyte Method Detection Limit (MDL) (µg/L) Limit of Quantification (LOQ) (µg/L) Linear Range (µg/L) Recovery (%)
Dichloroacetonitrile0.01 - 0.5[5]0.03 - 1.50.1 - 2085 - 110
This compound 0.01 - 0.5 0.03 - 1.5 0.1 - 20 80 - 115
Dibromoacetonitrile0.01 - 0.5[5]0.03 - 1.50.1 - 2080 - 110
Trichloroacetonitrile0.01 - 0.50.03 - 1.50.1 - 2075 - 105

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the analysis of this compound in a water sample.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Amber Vial, Dechlorination) pH_Adjustment 2. pH Adjustment (Phosphate Buffer) SampleCollection->pH_Adjustment LLE 3. Liquid-Liquid Extraction (MTBE) pH_Adjustment->LLE Drying 4. Drying of Extract (Sodium Sulfate) LLE->Drying GC_Injection 5. GC Injection Drying->GC_Injection Separation 6. Chromatographic Separation GC_Injection->Separation Detection 7. Mass Spectrometric Detection Separation->Detection Data_Acquisition 8. Data Acquisition Detection->Data_Acquisition Quantification 9. Identification & Quantification Data_Acquisition->Quantification Reporting 10. Final Report Quantification->Reporting

Caption: Workflow for BDCAN analysis.

Logical Relationship of Analytical Steps

This diagram outlines the logical progression and dependencies of the key stages in the analytical method.

Logical_Flow Start Start: Water Sample SamplePrep Sample Preparation (Extraction & Concentration) Start->SamplePrep Input GCMS GC-MS Analysis (Separation & Detection) SamplePrep->GCMS Processed Sample DataAnalysis Data Analysis (Identification & Quantification) GCMS->DataAnalysis Raw Data Result Result: BDCAN Concentration DataAnalysis->Result Final Output

Caption: Logical flow of the analytical method.

References

Application Note: Quantification of Bromodichloroacetonitrile in Water Samples by Gas Chromatography with Electron Capture Detection (GC-ECD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromodichloroacetonitrile is a member of the haloacetonitrile (HAN) class of disinfection byproducts (DBPs), which are formed when disinfectants like chlorine react with natural organic matter present in water sources.[1] Due to their potential toxicity, monitoring the levels of these compounds in drinking water is crucial for public health and regulatory compliance.[2] Gas chromatography coupled with an electron capture detector (GC-ECD) is an effective and highly sensitive analytical technique for quantifying trace levels of halogenated compounds such as this compound.[3][4] The ECD's high selectivity for electronegative functional groups, like the halogens present in this compound, allows for low detection limits.[4][5]

This application note provides a detailed protocol for the extraction and quantification of this compound from water samples using liquid-liquid extraction (LLE) followed by GC-ECD analysis, based on principles outlined in established environmental testing methods like EPA Method 551.1.[6][7]

Principle

The method involves the extraction of this compound from a water sample into an organic solvent, such as toluene (B28343) or methyl-tert-butyl ether (MTBE), through liquid-liquid partitioning.[7][8] A small volume of the organic extract is then injected into a gas chromatograph. The compound is separated from other matrix components on a fused silica (B1680970) capillary column and subsequently detected by a linearized electron capture detector.[9] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.[8]

Experimental Protocols

Apparatus and Materials
  • Gas Chromatograph: Equipped with a linearized Electron Capture Detector (ECD).

  • GC Column: Fused silica capillary column suitable for separating halogenated compounds (e.g., 30 m x 0.25 mm ID x 0.25 µm film, 5% phenyl-95% dimethylpolysiloxane stationary phase).

  • Autosampler and Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Extraction Vials: 40-50 mL glass vials or tubes with PTFE-lined screw caps.[8]

  • Glassware: Class A volumetric flasks and pipettes.

  • Syringes: For standard preparation and sample transfer.

  • Centrifuge: Capable of 2500 rpm with carriers for extraction tubes.[8]

  • Analytical Balance: Capable of weighing to 0.1 mg.

Reagents and Standards
  • Solvents: Toluene or Methyl-tert-butyl ether (MTBE), pesticide residue grade.

  • Reagent Water: Purified water free of interfering analytes.[9]

  • This compound Standard: High purity analytical standard.

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh and dissolve the pure this compound standard in the chosen extraction solvent.

  • Primary Dilution Standards: Prepare by diluting the stock standard solution in the extraction solvent.

  • Calibration Standards (e.g., 0.1 - 100 µg/L): Prepare by spiking appropriate volumes of a primary dilution standard into reagent water to create a multi-point calibration curve.[8][10] These aqueous standards must be extracted using the same procedure as the samples.

  • Preservative/Dechlorinating Agent: Ammonium (B1175870) Chloride or Sodium Ascorbate to quench residual chlorine in samples.[2][11]

  • Anhydrous Sodium Sulfate (B86663): ACS grade, heated to 400°C for 4 hours, for removing residual water from extracts.

Sample Collection and Preservation
  • Collect water samples in clean glass vials, ensuring no headspace.

  • Immediately quench any residual chlorine by adding a dechlorinating agent (e.g., 100 mg/L of ammonium chloride or sodium ascorbate) to prevent the further formation of disinfection byproducts.[11]

  • Store samples at 4°C and protect them from light until extraction.[11]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Allow samples and standards to reach room temperature.

  • Transfer a 35-50 mL aliquot of the water sample into a 50 mL polypropylene (B1209903) or glass tube.[8]

  • Add 2 mL of the extraction solvent (e.g., Toluene) to the tube.[8]

  • Securely cap the tube and shake vigorously by hand for 1-2 minutes to ensure thorough mixing.[8]

  • Centrifuge the tubes at approximately 2500 rpm for 5-10 minutes to facilitate phase separation.[8]

  • Carefully transfer the upper organic layer (supernatant) using a Pasteur pipette into a GC autosampler vial, avoiding any of the aqueous phase or emulsion interface.[8]

  • Optional: Add a small amount of anhydrous sodium sulfate to the vial to dry the extract.

  • The extract is now ready for GC-ECD analysis.

GC-ECD Analysis
  • Set up the GC-ECD system according to the parameters specified in Table 1 .

  • Perform a solvent blank injection to ensure the system is free from contaminants.

  • Analyze the extracted calibration standards to establish the calibration curve. A linear regression, potentially with 1/x weighting, is recommended for calibration lines with a wide range.[8]

  • Analyze the prepared sample extracts.

  • Include periodic quality control samples (blanks, laboratory control samples) in the analytical sequence.

Data Presentation

Quantitative data and instrument conditions are summarized in the tables below.

Table 1: Recommended GC-ECD Operating Conditions

ParameterValue
GC System Gas Chromatograph with linearized ECD
Column 5% Phenyl 95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film
Injector Split/Splitless, 220°C
Injection Mode Splitless, 1 µL injection volume
Carrier Gas Helium or Nitrogen, Constant Flow @ 1.2 mL/min
Oven Program Initial: 40°C, hold 2 min Ramp 1: 10°C/min to 150°C Ramp 2: 25°C/min to 250°C, hold 2 min
Detector Electron Capture Detector (ECD)
Detector Temp 300°C
Makeup Gas Nitrogen or Argon/Methane, 30 mL/min
Expected RT Analyte-specific, typically 10-15 min under these conditions

Table 2: Typical Method Performance Characteristics

ParameterTypical PerformanceReference
Linearity (Calibration Range) 0.2 µg/L – 50 µg/L (R² > 0.995)Based on similar DBP analysis methods
Method Detection Limit (MDL) < 0.03 µg/L[6]
Practical Quantitation Limit (PQL) 0.1 - 0.5 µg/L[6][8]
Precision (%RSD, Replicates) < 15%Based on interlaboratory study data[12]
Accuracy (% Recovery, Spikes) 75 – 125%[12]

Visualization

The following diagram illustrates the complete analytical workflow for the quantification of this compound in water samples.

GC_ECD_Workflow Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample_Collection 1. Sample Collection (Glass Vial) Preservation 2. Preservation (Add Dechlorinating Agent) Sample_Collection->Preservation Extraction_Start 3. Measure 35-50 mL Sample Preservation->Extraction_Start Add_Solvent 4. Add 2 mL Toluene Extraction_Start->Add_Solvent Shake 5. Shake Vigorously (2 min) Add_Solvent->Shake Centrifuge 6. Centrifuge (2500 rpm) Shake->Centrifuge Transfer 7. Transfer Organic Layer to GC Vial Centrifuge->Transfer GC_ECD_Analysis 8. GC-ECD Analysis Transfer->GC_ECD_Analysis Data_Processing 9. Peak Integration & Calibration GC_ECD_Analysis->Data_Processing Quantification 10. Calculate Concentration Data_Processing->Quantification

Caption: Analytical workflow from sample collection to final quantification.

References

Application Notes and Protocols for the Extraction of Bromodichloroacetonitrile from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of bromodichloroacetonitrile, a common disinfection byproduct, from various complex matrices. The methodologies outlined are based on established analytical procedures and are intended to guide researchers in selecting and implementing the most suitable extraction technique for their specific sample types.

Introduction to this compound and Extraction Challenges

This compound is a semi-volatile organic compound that can be found in drinking water as a result of disinfection processes, as well as in other environmental and biological matrices.[1][2][3] The accurate quantification of this compound is crucial for assessing human exposure and toxicological risk. However, its extraction from complex matrices such as soil, sediment, and food can be challenging due to its volatility and the presence of interfering substances.[1][2]

The choice of an appropriate extraction method is critical to ensure high recovery, minimize matrix effects, and achieve the desired sensitivity for analytical determination, typically by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).[4] This document explores several common and advanced extraction techniques applicable to this compound.

Comparative Overview of Extraction Methods

The selection of an extraction method depends on the matrix, the required limit of detection, sample throughput needs, and available instrumentation. Below is a summary of common techniques with their principles, advantages, and disadvantages.

Extraction MethodPrincipleAdvantagesDisadvantagesTypical Matrices
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Simple, well-established, low cost.Large solvent consumption, can be time-consuming, formation of emulsions.Water, liquid food samples.
Solid-Phase Extraction (SPE) Analyte is adsorbed onto a solid sorbent, interferences are washed away, and the analyte is eluted with a small volume of solvent.High recovery, good selectivity, reduced solvent usage, amenable to automation.Can be more expensive than LLE, method development may be required.Water, beverages, biological fluids.
Purge-and-Trap (P&T) Inert gas is bubbled through a sample, stripping volatile compounds which are then trapped on an adsorbent. The trap is heated to desorb the analytes into a GC.Excellent for volatile compounds, high sensitivity, automated.Not suitable for non-volatile compounds, potential for sample foaming.Water, soil, sediments.
Soxhlet Extraction Continuous extraction of a solid sample with a refluxing solvent.Exhaustive extraction, suitable for a wide range of analytes.Time-consuming, large solvent volumes, thermal degradation of labile compounds.Soil, sediment, solid food.
Pressurized Fluid Extraction (PFE) Extraction with solvents at elevated temperatures and pressures.Fast, low solvent consumption, automated.High initial instrument cost.Soil, sediment, food.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) A two-step process involving salting-out liquid extraction followed by dispersive solid-phase extraction (dSPE) for cleanup.High throughput, low solvent use, versatile for a wide range of analytes.Matrix-specific optimization may be needed.Fruits, vegetables, other food matrices.[5]
Headspace Solid-Phase Microextraction (HS-SPME) A coated fiber is exposed to the headspace above a sample, adsorbing volatile and semi-volatile analytes. The fiber is then desorbed in the GC inlet.Solvent-free, simple, sensitive, reusable fibers.Fiber lifetime can be limited, matrix effects can influence partitioning.Water, soil, food.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Water Samples (Based on EPA Method 551.1)

This protocol is suitable for the extraction of this compound from drinking water and other aqueous matrices.[3]

Materials:

  • 50 mL volumetric flasks

  • 3 mL methyl-tert-butyl ether (MTBE) or 5 mL pentane

  • Anhydrous sodium sulfate (B86663)

  • Gas chromatograph with an electron capture detector (GC-ECD)

  • Microsyringes

Procedure:

  • Collect a 50 mL water sample in a clean glass vial.

  • Add 3 mL of MTBE (or 5 mL of pentane) to the sample vial.

  • Shake the vial vigorously for 2 minutes.

  • Allow the phases to separate. If an emulsion forms, it can be broken by centrifugation or the addition of a small amount of anhydrous sodium sulfate.

  • Carefully transfer the upper organic layer to a clean vial.

  • Inject 2 µL of the extract into the GC-ECD for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol provides a general guideline for SPE. The specific sorbent and elution solvent should be optimized for this compound.

Materials:

  • SPE cartridges (e.g., C18, polymeric sorbents)

  • SPE vacuum manifold

  • Appropriate organic solvent for elution (e.g., ethyl acetate, dichloromethane)

  • Nitrogen evaporator

Procedure:

  • Conditioning: Pass 5 mL of methanol (B129727) followed by 5 mL of deionized water through the SPE cartridge. Do not allow the cartridge to go dry.

  • Loading: Pass the water sample (e.g., 100 mL) through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Drying: Dry the cartridge under vacuum for 10-20 minutes.

  • Elution: Elute the trapped analytes with 2 x 2 mL of the selected organic solvent.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analyze the extract by GC-MS or LC-MS.

Protocol 3: QuEChERS for Solid Food Matrices

This protocol is a modification of the QuEChERS method, which can be adapted for the extraction of this compound from food matrices like fruits and vegetables.[5]

Materials:

  • 50 mL centrifuge tubes

  • Acetonitrile (B52724)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Dispersive SPE tubes containing primary secondary amine (PSA) sorbent and MgSO4

  • Centrifuge

Procedure:

  • Sample Homogenization: Homogenize 10-15 g of the food sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add 4 g of anhydrous MgSO4 and 1 g of NaCl.

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dSPE tube.

    • Shake for 30 seconds.

  • Final Centrifugation: Centrifuge the dSPE tube at 3000 rpm for 5 minutes.

  • Analysis: The supernatant is ready for analysis by GC-MS or LC-MS/MS.

Method Performance Data

The following table summarizes typical performance data for the extraction of this compound and related compounds from various matrices. Note that these values can vary depending on the specific matrix and analytical instrumentation.

MethodMatrixAnalyte(s)Recovery (%)RSD (%)Limit of Detection (LOD)Reference
LLE (EPA 551.1)Drinking WaterHaloacetonitrilesNot specifiedNot specified0.034 µg/L for Dibromoacetonitrile[6]
SPEAqueous SolutionsDi-n-butyl phthalate97-109< 5Not specified[7]
SPELandfill LeachateDi-n-butyl phthalate85-101< 5Not specified[7]
QuEChERSFruits & VegetablesPesticides80-110 (most)< 15Analyte dependent[5]
HS-SPMESoilVOCsNot specifiedNot specifiedNot specified[8]

Experimental Workflows (Graphviz Diagrams)

The following diagrams illustrate the logical flow of the described extraction protocols.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Sample 50 mL Water Sample AddSolvent Add 3 mL MTBE Sample->AddSolvent Shake Shake Vigorously (2 min) AddSolvent->Shake Separate Phase Separation Shake->Separate Collect Collect Organic Layer Separate->Collect Analyze GC-ECD Analysis Collect->Analyze

Caption: Workflow for Liquid-Liquid Extraction (LLE) of this compound.

SPE_Workflow cluster_conditioning Cartridge Conditioning cluster_extraction Solid-Phase Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis ConditionMethanol Condition with Methanol ConditionWater Condition with Water ConditionMethanol->ConditionWater LoadSample Load Water Sample ConditionWater->LoadSample Wash Wash with Water LoadSample->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Organic Solvent Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate Analyze GC/LC-MS Analysis Concentrate->Analyze

Caption: Workflow for Solid-Phase Extraction (SPE).

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenize Homogenize Sample AddAcetonitrile Add Acetonitrile Homogenize->AddAcetonitrile AddSalts Add MgSO4 + NaCl AddAcetonitrile->AddSalts ShakeExtract Shake (1 min) AddSalts->ShakeExtract Centrifuge1 Centrifuge (5 min) ShakeExtract->Centrifuge1 TransferAliquot Transfer Supernatant to dSPE Tube Centrifuge1->TransferAliquot ShakeClean Shake (30 sec) TransferAliquot->ShakeClean Centrifuge2 Centrifuge (5 min) ShakeClean->Centrifuge2 Analyze GC/LC-MS/MS Analysis Centrifuge2->Analyze

Caption: Workflow for QuEChERS Extraction from Solid Matrices.

Conclusion

The extraction of this compound from complex matrices requires careful consideration of the sample type and the analytical objectives. For aqueous samples, LLE as described in EPA Method 551.1 is a well-validated approach, while SPE offers advantages in terms of reduced solvent consumption and potential for automation. For solid matrices such as food, the QuEChERS method provides a rapid and effective means of extraction and cleanup. The choice of the final analytical technique, typically GC or LC with a sensitive detector, will ultimately determine the required sample concentration and the necessary level of cleanup. It is recommended that the chosen method be validated for the specific matrix of interest to ensure data quality and accuracy.

References

Application Notes and Protocols for Haloacetonitriles as Chemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of haloacetonitriles, such as bromodichloroacetonitrile and its close analogs bromoacetonitrile (B46782) and chloroacetonitrile (B46850), as versatile chemical intermediates in the synthesis of pharmaceuticals and nitrogen-containing heterocycles.

Application Note 1: Synthesis of Vildagliptin (DPP-4 Inhibitor)

Vildagliptin is an oral anti-hyperglycemic agent that inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). A key intermediate in its synthesis is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which can be synthesized from L-proline using chloroacetyl chloride and subsequently converted to the nitrile.[1][2][3][4][5] This intermediate then undergoes nucleophilic substitution with 3-amino-1-adamantanol to yield Vildagliptin.

Synthetic Pathway of Vildagliptin Intermediate

Vildagliptin_Synthesis L_Proline L-Proline Intermediate_Acid (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid L_Proline->Intermediate_Acid Chloroacetyl chloride, THF, 0-70°C Intermediate_Nitrile (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Intermediate_Acid->Intermediate_Nitrile Acetonitrile, H₂SO₄ Vildagliptin Vildagliptin Intermediate_Nitrile->Vildagliptin 3-amino-1-adamantanol Adamantanol 3-amino-1-adamantanol Adamantanol->Vildagliptin

Caption: Synthesis of Vildagliptin via a chloroacetonitrile intermediate.

Table 1: Quantitative Data for Vildagliptin Intermediate Synthesis

StepReactantsReagents & SolventsTemperature (°C)Time (h)Yield (%)Reference
N-Acylation of L-ProlineL-Proline, Chloroacetyl chlorideTHF0 to 70~0.3High[2]
Nitrile Formation(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acidAcetonitrile, Sulfuric acidReflux4-6~95[1][2]
Vildagliptin Synthesis(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, 3-amino-1-adamantanol----[2]

Application Note 2: Synthesis of Letrozole (B1683767) (Aromatase Inhibitor)

Letrozole is a non-steroidal aromatase inhibitor used in the treatment of breast cancer. A key step in its synthesis involves the reaction of 4-bromomethylbenzonitrile (an analog of bromoacetonitrile) with 1H-1,2,4-triazole.[6][7][8][9] This is followed by a reaction with 4-fluorobenzonitrile (B33359) in the presence of a strong base.

Synthetic Pathway of Letrozole

Letrozole_Synthesis Bromo_Tolu 4-Bromomethylbenzonitrile Intermediate 4-[1-(1,2,4-triazolyl)methyl]-benzonitrile Bromo_Tolu->Intermediate Reflux Triazole 1H-1,2,4-triazole Triazole->Intermediate Letrozole Letrozole Intermediate->Letrozole Potassium t-butoxide, DMF Fluoro_Benzo 4-Fluorobenzonitrile Fluoro_Benzo->Letrozole

Caption: Synthesis of Letrozole using a bromoacetonitrile analog.

Table 2: Quantitative Data for Letrozole Synthesis

StepReactantsReagents & SolventsTemperature (°C)Time (h)Yield (%)Reference
Triazole Alkylation4-Bromomethylbenzonitrile, 1H-1,2,4-triazoleChloroform, AcetonitrileReflux1547-61[6][7]
Final Assembly4-[1-(1,2,4-triazolyl)methyl]-benzonitrile, 4-FluorobenzonitrilePotassium t-butoxide, DMF---[7]

Application Note 3: Synthesis of Nitrogen-Containing Heterocycles

Haloacetonitriles are valuable building blocks for a variety of nitrogen-containing heterocycles due to the reactivity of both the halogen and the nitrile group.

A. Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an active methylene (B1212753) nitrile (like chloroacetonitrile), and elemental sulfur in the presence of a base.[10][11][12][13][14][15][16]

Gewald Reaction Workflow

Gewald_Reaction Start Ketone/Aldehyde + Active Methylene Nitrile + Elemental Sulfur Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base (e.g., Morpholine) Thiolation Addition of Sulfur Knoevenagel->Thiolation Cyclization Ring Closure Thiolation->Cyclization Product 2-Aminothiophene Cyclization->Product

Caption: General workflow of the Gewald reaction.

B. Synthesis of Imidazoles, Pyrazoles, Triazoles, and Tetrazoles

Haloacetonitriles can be used in various cyclization reactions to form a range of five-membered nitrogen heterocycles.[17][18][19][20][21][22][23][24][25][26][27][28][29]

General Heterocycle Synthesis Logic

Heterocycle_Synthesis cluster_reactants Reactants cluster_products Products Haloacetonitrile Haloacetonitrile Imidazole Imidazole Haloacetonitrile->Imidazole Cyclization Pyrazole Pyrazole Haloacetonitrile->Pyrazole Cyclization Triazole Triazole Haloacetonitrile->Triazole Cyclization Tetrazole Tetrazole Haloacetonitrile->Tetrazole Cyclization Nitrogen_Source Nitrogen Source(s) (e.g., Amines, Hydrazines, Azides) Nitrogen_Source->Imidazole Cyclization Nitrogen_Source->Pyrazole Cyclization Nitrogen_Source->Triazole Cyclization Nitrogen_Source->Tetrazole Cyclization

Caption: Haloacetonitriles as precursors for various N-heterocycles.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile[1][2]

Materials:

  • (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid

  • Acetonitrile

  • Concentrated Sulfuric Acid

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid in acetonitrile, slowly add concentrated sulfuric acid.

  • Heat the mixture to reflux (approximately 82°C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Protocol 2: General Procedure for Nucleophilic Substitution with Amines[31][32][33][34]

Materials:

  • Haloacetonitrile (e.g., Bromoacetonitrile)

  • Amine

  • Base (e.g., Triethylamine, Potassium Carbonate)

  • Solvent (e.g., Acetonitrile, DMF)

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, dissolve the haloacetonitrile and the amine in the chosen solvent.

  • Add the base to the mixture.

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction by TLC.

  • Upon completion, filter off any solid byproducts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography or recrystallization.

Protocol 3: General Procedure for the Gewald Synthesis of 2-Aminothiophenes[10][11]

Materials:

  • Ketone or Aldehyde

  • Active Methylene Nitrile (e.g., Chloroacetonitrile)

  • Elemental Sulfur

  • Base (e.g., Morpholine, Triethylamine)

  • Solvent (e.g., Ethanol, Methanol)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask, add the ketone/aldehyde, active methylene nitrile, elemental sulfur, and solvent.

  • Add the base to the mixture with stirring.

  • Heat the reaction mixture to 50-70°C and stir. Monitor the reaction by TLC (typically 2-12 hours).

  • After completion, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration, wash with cold solvent, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 2-aminothiophene.

Protocol 4: General Procedure for the Synthesis of 5-Substituted-1H-tetrazoles[22][35][36]

Materials:

  • Organic Nitrile (derived from haloacetonitrile)

  • Sodium Azide

  • Lewis Acid Catalyst (e.g., Zinc Chloride) or Ammonium Chloride

  • Solvent (e.g., DMF, Water)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, combine the organic nitrile, sodium azide, and the catalyst in the solvent.

  • Heat the mixture to reflux (80-120°C) and stir. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid to precipitate the tetrazole product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford the 5-substituted-1H-tetrazole.

References

Application Notes and Protocols for the Degradation of Bromodichloroacetonitrile (BDCAN) using Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the degradation of bromodichloroacetonitrile (BDCAN), a toxic nitrogenous disinfection byproduct (N-DBP), using various advanced oxidation processes (AOPs). The information compiled herein is intended to guide researchers in developing effective strategies for the removal of BDCAN from water matrices.

Introduction to this compound and Advanced Oxidation Processes

This compound (BDCAN) is a haloacetonitrile that can form during the disinfection of water containing natural organic matter and bromide ions. Due to its potential carcinogenicity and toxicity, the removal of BDCAN from drinking water and wastewater is of significant concern. Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH), to degrade a wide range of organic pollutants, including BDCAN. Common AOPs include UV/H₂O₂, ozonation, UV/persulfate, and catalytic ozonation.

Quantitative Data on BDCAN Degradation

While specific kinetic data for BDCAN degradation is limited in publicly available literature, the following tables summarize representative data for the degradation of structurally similar haloacetonitriles (HANs), which can serve as a valuable reference for experimental design. The degradation of HANs typically follows pseudo-first-order kinetics.

Table 1: Pseudo-First-Order Rate Constants (k_obs) for the Degradation of Chloroacetonitriles by UV/Persulfate in the Presence of Bromide

CompoundInitial Concentration (μM)Bromide Concentration (μM)k_obs (s⁻¹)Reference
Monochloroacetonitrile (MCAN)Not Specified02.63 × 10⁻³[1]
Monochloroacetonitrile (MCAN)Not Specified202.58 × 10⁻⁴[1]
Dichloroacetonitrile (DCAN)Not Specified02.00 × 10⁻³[1]
Dichloroacetonitrile (DCAN)Not Specified201.61 × 10⁻⁴[1]
Trichloroacetonitrile (TCAN)Not Specified08.66 × 10⁻⁴[1]
Trichloroacetonitrile (TCAN)Not Specified201.59 × 10⁻⁴[1]

Note: The presence of bromide was found to inhibit the degradation of chloroacetonitriles. It is important to note that during the UV/Persulfate process in the presence of bromide, the formation of bromochloroacetonitrile (B24974) (BCAN) has been observed[1].

Table 2: Kinetic Data for the Removal of Haloacetonitrile (HAN) Precursors by Photo-Based AOPs

AOP SystemTarget HAN Precursork'_HANFP (min⁻¹)Reference
UV/H₂O₂/O₃Dichloroacetonitrile (DCAN)Not specified, but most effective[2]
UV/H₂O₂Dichloroacetonitrile (DCAN)Not specified, more effective than UV/O₃[2]
UV/O₃Dichloroacetonitrile (DCAN)Not specified, least effective[2]

Note: This study focused on the removal of HAN precursors. The UV/H₂O₂/O₃ process was the most effective, achieving a 54% reduction in HAN formation after 20 minutes of contact time[2].

Experimental Protocols

The following are detailed protocols for the degradation of BDCAN using various AOPs. These protocols are based on general experimental setups described in the literature for haloacetonitrile degradation and should be optimized for specific experimental conditions.

UV/H₂O₂ Process

Objective: To determine the degradation efficiency and kinetics of BDCAN under UV irradiation in the presence of hydrogen peroxide.

Materials:

  • This compound (BDCAN) standard

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • Ultrapure water

  • Phosphate (B84403) buffer solutions (for pH adjustment)

  • Sodium thiosulfate (B1220275) (for quenching residual H₂O₂)

  • Photoreactor equipped with a low-pressure mercury UV lamp (emission at 254 nm)

  • Stirring plate and stir bar

  • Gas-tight syringes

  • Amber glass vials with Teflon-lined septa

  • Gas chromatograph with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS) for BDCAN analysis.

Protocol:

  • Prepare a stock solution of BDCAN in a suitable solvent (e.g., methanol) and a working aqueous solution of BDCAN in ultrapure water at the desired concentration.

  • Adjust the pH of the BDCAN working solution using a phosphate buffer.

  • Transfer a specific volume of the pH-adjusted BDCAN solution to the photoreactor.

  • Add the desired concentration of H₂O₂ to the reactor and start stirring.

  • Turn on the UV lamp to initiate the degradation reaction.

  • Collect samples at predetermined time intervals using a gas-tight syringe.

  • Immediately quench the reaction in the collected samples by adding a sodium thiosulfate solution to remove residual H₂O₂.

  • Extract the BDCAN from the aqueous samples using a suitable solvent (e.g., methyl-tert-butyl ether - MTBE) following a liquid-liquid extraction procedure (based on EPA Method 551.1)[3].

  • Analyze the extracted samples using GC-ECD or GC-MS to determine the concentration of BDCAN.

  • Calculate the degradation efficiency and the pseudo-first-order rate constant (k_obs).

Ozonation Process

Objective: To evaluate the degradation of BDCAN by ozonation.

Materials:

  • BDCAN standard

  • Ozone generator

  • Ozone-in-water measurement system (e.g., indigo (B80030) method)

  • Gas washing bottles with potassium iodide (KI) solution to trap off-gas ozone

  • Glass reactor with a gas diffuser

  • Stirring plate and stir bar

  • Sodium thiosulfate (for quenching residual ozone)

  • Analytical instrumentation (GC-ECD or GC-MS).

Protocol:

  • Prepare an aqueous solution of BDCAN at the desired concentration.

  • Transfer the BDCAN solution to the glass reactor.

  • Bubble ozone gas through the solution using the gas diffuser at a constant flow rate.

  • Monitor the dissolved ozone concentration in the solution at regular intervals.

  • Collect aqueous samples at different time points.

  • Immediately quench the reaction by adding sodium thiosulfate to the collected samples.

  • Extract and analyze the samples for BDCAN concentration as described in the UV/H₂O₂ protocol.

  • Determine the degradation efficiency of BDCAN as a function of ozone dose and contact time.

UV/Persulfate Process

Objective: To investigate the degradation of BDCAN using UV-activated persulfate.

Materials:

  • BDCAN standard

  • Potassium persulfate (K₂S₂O₈)

  • Photoreactor with a UV lamp (254 nm)

  • Other materials as listed in the UV/H₂O₂ protocol.

Protocol:

  • Prepare a BDCAN working solution and adjust the pH as required.

  • Transfer the solution to the photoreactor.

  • Add the desired amount of potassium persulfate to the reactor and ensure it is fully dissolved with stirring.

  • Initiate the reaction by turning on the UV lamp.

  • Collect and quench samples at various time points. Quenching can be done by adding sodium thiosulfate.

  • Extract and analyze the samples for BDCAN concentration.

  • Calculate the degradation efficiency and kinetics.

Catalytic Ozonation Process

Objective: To assess the enhancement of BDCAN degradation by ozonation in the presence of a catalyst.

Materials:

  • BDCAN standard

  • Ozonation setup as described above

  • Selected catalyst (e.g., activated carbon, metal oxides)

  • Filtration system to remove the catalyst after the reaction.

Protocol:

  • Prepare the BDCAN solution.

  • Add the desired dosage of the catalyst to the reactor containing the BDCAN solution.

  • Allow the solution to equilibrate with the catalyst for a short period with stirring.

  • Introduce ozone gas into the reactor.

  • Collect samples at different time intervals.

  • Immediately filter the samples to remove the catalyst and then quench the reaction with sodium thiosulfate.

  • Extract and analyze the samples for BDCAN concentration.

  • Compare the degradation efficiency and kinetics with the non-catalytic ozonation process.

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the general experimental workflow and a plausible degradation pathway for BDCAN.

G cluster_prep Sample Preparation cluster_aop AOP Treatment cluster_analysis Analysis prep1 Prepare BDCAN Stock Solution prep2 Prepare Aqueous Working Solution prep1->prep2 prep3 Adjust pH prep2->prep3 aop Introduce Oxidant/Catalyst (H2O2, O3, S2O8^2-, Catalyst) prep3->aop uv UV Irradiation (if applicable) aop->uv sample Collect Samples at Intervals aop->sample uv->sample quench Quench Reaction sample->quench extract Liquid-Liquid Extraction quench->extract analyze GC-ECD/MS Analysis extract->analyze data Data Processing (Degradation Efficiency, Kinetics) analyze->data

Caption: Experimental workflow for BDCAN degradation by AOPs.

G cluster_radicals Reactive Species BDCAN This compound (CBrCl2CN) OH •OH SO4 •SO4⁻ Intermediates Halogenated Acetic Acids & Other Byproducts OH->Intermediates Oxidation & Hydrolysis SO4->Intermediates Oxidation & Hydrolysis Mineralization CO2 + H2O + Br⁻ + Cl⁻ + NO3⁻ Intermediates->Mineralization Further Oxidation

Caption: Plausible degradation pathway of BDCAN via AOPs.

Conclusion

Advanced Oxidation Processes are promising technologies for the degradation of this compound in water. The efficiency of each AOP depends on various operational parameters such as oxidant dosage, pH, and the presence of other water constituents. The provided protocols and data serve as a foundation for researchers to develop and optimize treatment strategies for BDCAN removal. Further research is needed to elucidate the specific degradation kinetics and pathways of BDCAN under different AOP conditions to ensure its effective and safe removal from contaminated water sources.

References

Application Notes and Protocols for the Removal of Bromodichloroacetonitrile from Water by Activated Carbon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodichloroacetonitrile (BDCAN) is a nitrogenous disinfection byproduct (DBP) formed during the chlorination or chloramination of water containing natural organic matter and bromide ions. As a member of the haloacetonitrile (HAN) group of DBPs, BDCAN is of increasing concern due to its potential health risks. Activated carbon, in both granular (GAC) and powdered (PAC) forms, is a widely recognized and effective technology for the removal of a broad range of organic contaminants from water, including various DBPs. This document provides detailed application notes and experimental protocols for the removal of this compound from water using activated carbon, intended for use in research and development settings.

The principles of BDCAN removal by activated carbon are based on the process of adsorption, where BDCAN molecules are attracted to and held on the porous surface of the activated carbon. The efficiency of this process is influenced by several factors, including the physicochemical properties of the activated carbon, the initial concentration of BDCAN, contact time, water temperature, pH, and the presence of other organic compounds that can compete for adsorption sites.

Data Presentation

While specific quantitative data for the adsorption of this compound on various activated carbons is not abundantly available in publicly accessible literature, the following tables present a compilation of representative data for haloacetonitriles and other relevant compounds to provide a comparative context for experimental design.

Table 1: Adsorption Isotherm Parameters for Haloacetonitriles and Related Compounds on Activated Carbon

CompoundActivated Carbon TypeIsotherm Modelq_m (mg/g)K_L (L/mg)K_F ((mg/g)(L/mg)^(1/n))nReference
DichloroacetonitrileWalnut Shell ACLangmuir----[1]
AcetonitrileCommercial AC (C1)Freundlich----
AcetonitrileActivated Carbon Fiber (F2)Freundlich~100 (at 2700 ppm influent)---
PhenylacetonitrileGranular Activated CarbonLangmuir22.92---

Note: Specific values for qm, KL, KF, and n for Dichloroacetonitrile were not provided in the abstract. The data for Acetonitrile is from a study on various adsorbents, with F2 showing the highest capacity.

Table 2: Adsorption Kinetic Parameters for Haloacetonitriles and Related Compounds on Activated Carbon

CompoundActivated Carbon TypeKinetic Modelk_1 (min⁻¹)k_2 (g/mg·min)Reference
PhenylacetonitrileGranular Activated CarbonPseudo-second-order-0.013-0.235 (g/mg·h)
Various MicropollutantsGranular Activated CarbonPseudo-second-order--[2]

Note: The kinetic data for Phenylacetonitrile was reported in g/mg·h and has been converted for consistency where possible. The study on various micropollutants confirmed the pseudo-second-order model as a good fit but did not provide specific rate constants in the abstract.

Table 3: General Removal Efficiencies of Haloacetonitriles (HANs) by Adsorbents

Haloacetonitrile SpeciesAdsorbent TypeRemoval Efficiency (%)NotesReference
Trichloroacetonitrile (TCAN)Fe(NO₃)₃-activated canvas fabric94High removal attributed to mesoporous structure.[3]
Dichloroacetonitrile (DCAN)FeCl₃-activated canvas fabric>50-[3]
Bromoacetonitrile (BCAN)FeCl₃-activated canvas fabric>50-[3]
Dibromoacetonitrile (DBAN)FeCl₃-activated canvas fabric>50-[3]
Monobromoacetonitrile (MBAN)Non-activated canvas fabricLowest removalHydrophilicity affects removal efficiency.[3]

Note: This table provides data for a novel adsorbent and is included to show the relative adsorbability of different HAN species. Generally, more halogenated and less water-soluble compounds tend to adsorb more effectively.

Experimental Protocols

The following are detailed protocols for conducting batch and column experiments to evaluate the removal of this compound by activated carbon.

Protocol 1: Batch Adsorption Experiments

Objective: To determine the adsorption equilibrium (isotherms) and kinetics of this compound on powdered activated carbon (PAC) or granular activated carbon (GAC).

Materials:

  • This compound (BDCAN) standard

  • Powdered Activated Carbon (PAC) or Granular Activated Carbon (GAC)

  • Reagent water (e.g., ultrapure water)

  • Glass vials with PTFE-lined septa (e.g., 40 mL)

  • Shaker table

  • Micropipettes

  • Gas Chromatograph with Electron Capture Detector (GC-ECD)

  • Toluene or Methyl-tert-butyl ether (MTBE) (for extraction)

  • Sodium sulfate (B86663) (anhydrous)

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Preparation of BDCAN Stock Solution:

    • Prepare a stock solution of BDCAN (e.g., 1000 mg/L) in a suitable solvent like methanol. Store in a tightly sealed vial at 4°C.

    • From the stock solution, prepare a working standard solution in reagent water at a desired concentration (e.g., 10 mg/L).

  • Adsorption Isotherm Experiment:

    • Prepare a series of BDCAN solutions of varying initial concentrations (e.g., 10, 20, 50, 100, 200 µg/L) in reagent water.

    • Accurately weigh a fixed amount of activated carbon (e.g., 10 mg of PAC or 100 mg of GAC) and add it to a series of glass vials.

    • Add a known volume (e.g., 40 mL) of each BDCAN solution to the vials.

    • Include a control vial with the BDCAN solution but no activated carbon to check for any loss of BDCAN due to volatilization or adsorption to the vial walls.

    • Seal the vials and place them on a shaker table at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined equilibrium time (e.g., 24 hours, determined from kinetic studies).

    • After shaking, allow the activated carbon to settle.

    • Withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm PTFE syringe filter.

    • Analyze the filtrate for the equilibrium concentration of BDCAN using the GC-ECD method described in Protocol 3.

  • Adsorption Kinetics Experiment:

    • Prepare a BDCAN solution of a fixed initial concentration (e.g., 100 µg/L).

    • Add a fixed amount of activated carbon to a series of vials as in the isotherm experiment.

    • Add a known volume of the BDCAN solution to each vial and start a timer.

    • Place the vials on a shaker table.

    • At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240, 480, 1440 minutes), remove one vial from the shaker.

    • Immediately filter an aliquot of the supernatant and analyze for the BDCAN concentration using the GC-ECD method.

Data Analysis:

  • Adsorption Capacity: Calculate the amount of BDCAN adsorbed per unit mass of activated carbon at equilibrium (q_e, mg/g) and at time t (q_t, mg/g) using the following equations:

    • q_e = (C_0 - C_e) * V / m

    • q_t = (C_0 - C_t) * V / m Where:

      • C_0 is the initial BDCAN concentration (mg/L)

      • C_e is the equilibrium BDCAN concentration (mg/L)

      • C_t is the BDCAN concentration at time t (mg/L)

      • V is the volume of the solution (L)

      • m is the mass of the activated carbon (g)

  • Isotherm Modeling: Fit the equilibrium data to the Langmuir and Freundlich isotherm models to determine the adsorption characteristics.

    • Langmuir: C_e / q_e = 1 / (q_m * K_L) + C_e / q_m

    • Freundlich: log(q_e) = log(K_F) + (1/n) * log(C_e)

  • Kinetic Modeling: Fit the kinetic data to the pseudo-first-order and pseudo-second-order kinetic models to determine the adsorption rate.

    • Pseudo-first-order: log(q_e - q_t) = log(q_e) - (k_1 / 2.303) * t

    • Pseudo-second-order: t / q_t = 1 / (k_2 * q_e^2) + t / q_e

Batch_Adsorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare BDCAN Stock Solution B Prepare Working Solutions A->B D Add AC and BDCAN Solution to Vials B->D C Weigh Activated Carbon C->D E Shake for Equilibrium/Kinetics D->E F Sample and Filter E->F G GC-ECD Analysis F->G H Data Processing and Model Fitting G->H Column_Adsorption_Workflow cluster_setup Column Setup cluster_operation Operation cluster_analysis Analysis A Prepare BDCAN Feed Solution C Pump Feed Solution Through Column A->C B Pack GAC Column B->C D Collect Effluent Samples C->D E GC-ECD Analysis of Effluent D->E F Plot Breakthrough Curve E->F GC_ECD_Analysis_Workflow A Sample Collection and Preservation B Liquid-Liquid Extraction (with Toluene/MTBE) A->B C Phase Separation and Drying of Extract B->C D Transfer to Autosampler Vial C->D E GC-ECD Injection and Analysis D->E F Peak Identification and Integration E->F G Quantification using Calibration Curve F->G

References

Application Notes and Protocols for Isotopic Labeling of Bromodichloroacetonitrile in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodichloroacetonitrile is a halogenated organic compound that may be encountered as a disinfection byproduct in drinking water. Understanding its metabolic fate and toxicological profile is crucial for assessing its potential risk to human health. Isotopic labeling is a powerful technique to trace the absorption, distribution, metabolism, and excretion (ADME) of compounds in vivo and in vitro.[1] By replacing one or more atoms in the this compound molecule with a stable or radioactive isotope, researchers can track its journey through a biological system with high sensitivity and specificity.

This document provides a comprehensive guide to the proposed use of isotopically labeled this compound in tracer studies, including its synthesis, experimental protocols for in vivo studies, and analytical methods for detection.

Quantitative Data

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound and related compounds. This information is essential for designing experimental protocols, including solvent selection and analytical conditions.

PropertyThis compoundBromochloroacetonitrile[2][3][4][5]Dibromoacetonitrile[6]
Molecular Formula C₂HBrCl₂NC₂HBrClNC₂HBr₂N
Molecular Weight 188.84 g/mol 154.39 g/mol 198.84 g/mol
Appearance -Colorless liquidClear amber oily liquid
Boiling Point --153-156 °F at 24 mmHg
Density --2.296 g/mL
Solubility in Water --5 to 10 mg/mL at 70.7 °F
CAS Number 68261-53-083463-62-13252-43-5
Potential Isotopologues and Mass Shifts

Isotopic labeling of this compound can be achieved by incorporating stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium), or a radioactive isotope like ¹⁴C. The choice of isotope will depend on the analytical method and the specific research question.

IsotopeLabeled PositionMolecular FormulaMolecular Weight ( g/mol )Mass Shift (vs. unlabeled)
¹³CCyano CarbonC¹³CHBrCl₂N189.84+1
¹³CHalogenated Carbon¹³CHBrCl₂CN189.84+1
¹³CBoth Carbons¹³C₂HBrCl₂N190.84+2
¹⁵NNitrile NitrogenC₂HBrCl₂¹⁵N189.84+1
¹⁴CCyano CarbonC¹⁴CHBrCl₂N190.84 (approx.)+2 (radioactive)
¹⁴CHalogenated Carbon¹⁴CHBrCl₂CN190.84 (approx.)+2 (radioactive)

Experimental Protocols

Proposed Synthesis of Isotopically Labeled this compound

A potential synthetic route for producing labeled this compound could start from a commercially available labeled precursor, such as sodium cyanide ([¹³C]NaCN or Na¹⁴CN).

Reaction Scheme (Hypothetical):

  • Synthesis of Labeled Dichloroacetonitrile (B150184): Reaction of a labeled cyanide salt with a suitable dichloromethylating agent.

  • Bromination: Subsequent bromination of the labeled dichloroacetonitrile to yield the desired product.

Note: This is a proposed pathway and would require optimization and characterization. The synthesis of bromoacetonitrile (B46782) via bromination of acetonitrile (B52724) is a known reaction and serves as a basis for this proposal.[7]

In Vivo Tracer Study Protocol in Rodents (Rat Model)

This protocol is adapted from studies on other haloacetonitriles and general guidelines for in vivo tracer experiments.[8][9][10]

3.2.1. Animal Model and Acclimation

  • Species: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimation: Acclimate animals for at least one week prior to the study with a standard diet and water ad libitum.

3.2.2. Dosing

  • Test Substance: [¹⁴C]-Bromodichloroacetonitrile (or other labeled variant) dissolved in a suitable vehicle (e.g., corn oil).

  • Dose: Administer a single oral gavage dose. The exact dose should be determined based on preliminary toxicity studies, but a starting point could be in the range of 10-50 mg/kg body weight, based on studies with related compounds.[11]

  • Control Group: Administer the vehicle only.

3.2.3. Sample Collection

  • Metabolism Cages: House animals in individual metabolism cages to allow for separate collection of urine and feces.

  • Collection Schedule: Collect urine and feces at 0-8, 8-24, 24-48, and 48-72 hours post-dosing.

  • Terminal Sacrifice: At 72 hours post-dosing, euthanize the animals.

  • Tissue Collection: Collect blood, liver, kidneys, stomach, intestines, and adipose tissue.

3.2.4. Sample Processing

  • Urine and Feces: Homogenize feces and analyze aliquots for radioactivity. Directly analyze urine samples.

  • Tissues: Homogenize tissue samples and analyze for total radioactivity. Portions of the tissues can be used for metabolite profiling and DNA/protein binding studies.

Analytical Methodology

The primary analytical technique for the detection and quantification of this compound and its metabolites is Gas Chromatography-Mass Spectrometry (GC-MS).[1][12][13][14][15]

3.3.1. Sample Preparation

  • Liquid-Liquid Extraction (LLE): For water samples (e.g., urine), extract with a suitable organic solvent like methyl tert-butyl ether (MTBE).

  • Solid-Phase Microextraction (SPME): A headspace SPME method can also be employed for volatile compounds like HANs.[12]

  • Tissue Extracts: For tissue homogenates, a protein precipitation step followed by LLE of the supernatant may be necessary.

3.3.2. GC-MS Conditions (Example)

  • Gas Chromatograph: Equipped with a capillary column suitable for separating volatile halogenated compounds (e.g., Rxi-624Sil MS).[13][15]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless or split, depending on the concentration.

  • Temperature Program: An optimized temperature ramp to ensure good separation of the parent compound and its metabolites.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Detection: For quantitative analysis of the labeled compound and its metabolites, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to enhance sensitivity and specificity.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_animal_study In Vivo Study cluster_analysis Analysis cluster_results Results synthesis Synthesis of Isotopically Labeled This compound dosing Oral Gavage Dosing (Rat Model) synthesis->dosing collection Sample Collection (Urine, Feces, Tissues) dosing->collection extraction Sample Preparation (LLE or SPME) collection->extraction gcms GC-MS Analysis (Quantification and Metabolite ID) extraction->gcms data Data Analysis (ADME Profile, Metabolic Pathway) gcms->data

Caption: Experimental workflow for a tracer study using isotopically labeled this compound.

Proposed Metabolic Pathway

Based on the metabolism of other haloacetonitriles, the primary metabolic pathway for this compound is expected to involve conjugation with glutathione (B108866) (GSH).[11][16][17][18][19]

metabolic_pathway BDCAN This compound GSH_conjugate GSH Conjugate BDCAN->GSH_conjugate GST Cysteine_conjugate Cysteine Conjugate GSH_conjugate->Cysteine_conjugate Cyanide Cyanide (CN⁻) GSH_conjugate->Cyanide Spontaneous Elimination Mercapturic_acid Mercapturic Acid (N-acetylcysteine conjugate) Cysteine_conjugate->Mercapturic_acid Excretion Urinary Excretion Mercapturic_acid->Excretion Thiocyanate Thiocyanate (SCN⁻) Cyanide->Thiocyanate Rhodanese Thiocyanate->Excretion

Caption: Proposed metabolic pathway of this compound via glutathione conjugation.

References

Application Notes and Protocols for Toxicological Assays of Bromodichloroacetonitrile (BDCAN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodichloroacetonitrile (BDCAN) is a disinfection byproduct (DBP) formed during the chlorination of water containing bromide and natural organic matter.[1][2] As a member of the haloacetonitrile (HAN) class of DBPs, BDCAN is of toxicological concern due to its potential for cytotoxicity and genotoxicity.[1][3] These application notes provide detailed protocols for the preparation of BDCAN samples for various toxicological assays and summarize available quantitative data to facilitate research into its potential health effects.

Physicochemical Properties and Safety Precautions

Proper handling of BDCAN is crucial due to its hazardous nature. The following table summarizes its key properties and required safety measures.

PropertyValueReference
Chemical Formula C₂BrCl₂N[4]
Molecular Weight 188.84 g/mol [4]
Appearance Colorless liquid[4]
Boiling Point 138-140 °C[4]
Solubility Slightly soluble in water. Soluble in acetone (B3395972) and DMSO.[4]
Hazards Harmful if swallowed. Causes serious eye irritation. May cause skin and mucous membrane irritation.[4]
Carcinogenicity IARC Group 3: Not classifiable as to its carcinogenicity to humans.[2][5][6]
Handling Precautions Work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.[4]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light.[4]

Sample Preparation for In Vitro Toxicological Assays

The stability of BDCAN in aqueous media is a critical factor in designing and interpreting in vitro assays. Dihaloacetonitriles like BDCAN can degrade in cell culture media, potentially leading to an underestimation of their toxicity. Therefore, it is recommended to prepare fresh solutions for each experiment and consider daily renewal of the test medium for longer exposures.

Stock Solution Preparation

Solvents: Due to its limited water solubility, a suitable organic solvent is required to prepare a concentrated stock solution of BDCAN. Dimethyl sulfoxide (B87167) (DMSO) and acetone are appropriate choices.

Protocol:

  • Under a chemical fume hood, accurately weigh the required amount of neat BDCAN.

  • Dissolve the BDCAN in high-purity DMSO or acetone to a final concentration of 100 mM.

  • Vortex the solution until the BDCAN is completely dissolved.

  • Store the stock solution in a tightly sealed amber vial at -20°C for short-term storage. It is advisable to prepare fresh stock solutions regularly.

Working Solution Preparation for Cell Culture

Protocol:

  • Thaw the BDCAN stock solution at room temperature.

  • Serially dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the assay.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

  • A solvent control (cell culture medium with the same final concentration of the solvent) must be included in all experiments.

Experimental Protocols for In Vitro Assays

Cytotoxicity Assays

Cytotoxicity assays are used to determine the concentration of BDCAN that causes cell death or inhibits cell proliferation.

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.

Protocol:

  • Seed cells (e.g., Chinese Hamster Ovary (CHO) cells, Human hepatocellular carcinoma cells (HepG2), or other relevant cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Remove the medium and expose the cells to various concentrations of BDCAN (e.g., in a range of 1 µM to 1 mM) prepared in fresh cell culture medium. Include a vehicle control (medium with solvent) and a positive control.

  • Incubate the plate for 24 to 72 hours.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO or isopropanol.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Principle: This assay assesses cell viability based on the uptake of the supravital dye Neutral Red into the lysosomes of living cells.

Protocol:

  • Follow steps 1-3 of the MTT assay protocol.

  • After the treatment period, remove the treatment medium and add 100 µL of Neutral Red solution (50 µg/mL in medium) to each well.

  • Incubate for 3 hours at 37°C.

  • Remove the Neutral Red solution, and wash the cells with PBS.

  • Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and shake for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate cell viability as a percentage of the vehicle control.

Genotoxicity Assays

Genotoxicity assays evaluate the potential of BDCAN to damage genetic material. BDCAN has been shown to be a direct-acting mutagen in bacterial assays and to induce DNA damage in mammalian cells.[1]

Principle: The comet assay detects DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail."

Protocol:

  • Treat cells with BDCAN for a short period (e.g., 4 hours).

  • Harvest the cells and embed them in low-melting-point agarose (B213101) on a microscope slide.

  • Lyse the cells to remove membranes and proteins, leaving the DNA as a nucleoid.

  • Subject the slides to electrophoresis under alkaline conditions.

  • Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length, tail moment, etc.).

Principle: This assay detects small, extranuclear bodies (micronuclei) that are formed from chromosome fragments or whole chromosomes that lag behind during cell division, indicating chromosomal damage.

Protocol:

  • Expose cells to BDCAN for a period equivalent to 1.5-2 cell cycles.

  • Treat the cells with a cytokinesis inhibitor (e.g., cytochalasin B) to accumulate binucleated cells.

  • Harvest, fix, and stain the cells with a DNA-specific stain.

  • Score the frequency of micronuclei in binucleated cells under a microscope.

Apoptosis Assays

Studies on related haloacetonitriles suggest that they can induce apoptosis, possibly through oxidative stress and p53-dependent pathways.[7][8]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with a compromised membrane (late apoptotic and necrotic cells).

Protocol:

  • Treat cells with BDCAN for a specified period.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Sample Preparation for In Vivo Toxicological Assays

For animal studies, BDCAN can be administered through drinking water or by gavage.

Administration in Drinking Water

Protocol:

  • Prepare a concentrated stock solution of BDCAN in a suitable vehicle (e.g., acetone).

  • Add the stock solution to the drinking water to achieve the desired final concentration.

  • Prepare fresh drinking water solutions regularly (e.g., every 2-3 days) to minimize degradation.

  • A control group receiving drinking water with the vehicle alone must be included.

Gavage Administration

For compounds with limited water solubility, a lipid-based vehicle is often used for gavage.

Protocol:

  • Dissolve BDCAN in a suitable vehicle such as corn oil.

  • Alternatively, a formulation using DMSO, PEG300, and Tween 80 can be prepared. A generic protocol is as follows: a. Dissolve BDCAN in DMSO. b. Add PEG300 and mix well. c. Add Tween 80 and mix well. d. Finally, add saline or PBS to the desired final volume and mix until clear.

  • Administer the solution to the animals using an appropriate gavage needle.

  • The control group should receive the vehicle alone.

Quantitative Data

Quantitative toxicological data for BDCAN is limited. The following tables summarize available data for BDCAN and related haloacetonitriles.

Table 1: In Vitro Cytotoxicity and Genotoxicity of Haloacetonitriles in CHO Cells

CompoundChronic Cytotoxicity LC50 (µM)Genotoxicity (SCGE, Tail Moment)Reference
Bromochloroacetonitrile ~50-100 (estimated)Genotoxic[9]
Dibromoacetonitrile29.7Highly Genotoxic[9]
Dichloroacetonitrile2750Genotoxic[9]
Trichloroacetonitrile~200Genotoxic[9]
Bromoacetonitrile~70Genotoxic[9]
Chloroacetonitrile~1500Genotoxic[9]

Note: The LC50 for Bromochloroacetonitrile is an estimation based on the provided graphical data in the reference.

Table 2: Acute Oral Toxicity of Haloacetonitriles in Rodents

CompoundSpeciesLD50 (mg/kg)Reference
DibromoacetonitrileMouse289 (Male), 303 (Female)[5]
Rat245 (Male), 361 (Female)[5]
DichloroacetonitrileMouse270 (Male), 279 (Female)[5]
Rat339 (Male), 330 (Female)[5]

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assay

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding treatment Treat Cells with BDCAN cell_seeding->treatment bdcan_prep Prepare BDCAN Working Solutions bdcan_prep->treatment incubation Incubate for 24-72h treatment->incubation add_reagent Add MTT or Neutral Red Reagent incubation->add_reagent incubation2 Incubate add_reagent->incubation2 readout Measure Absorbance incubation2->readout calculate Calculate Cell Viability readout->calculate ic50 Determine IC50 calculate->ic50 end End ic50->end

Caption: Workflow for in vitro cytotoxicity testing of BDCAN.

Proposed Signaling Pathway for Haloacetonitrile-Induced Toxicity

signaling_pathway cluster_cell Cellular Environment cluster_response Cellular Response BDCAN This compound (BDCAN) ROS Reactive Oxygen Species (ROS) Generation BDCAN->ROS induces Thiol Reaction with Protein Thiols BDCAN->Thiol reacts with DNA_Damage DNA Damage BDCAN->DNA_Damage induces OxidativeStress Oxidative Stress ROS->OxidativeStress Thiol->OxidativeStress Nrf2 Nrf2 Activation OxidativeStress->Nrf2 p53 p53 Activation OxidativeStress->p53 Apoptosis Apoptosis Nrf2->Apoptosis modulates p53->Apoptosis DNA_Damage->p53

Caption: Proposed mechanism of BDCAN-induced toxicity.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Bromodichloroacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodichloroacetonitrile (BDCAN) is a disinfection byproduct commonly found in chlorinated drinking water. Its potential cytotoxicity is of significant interest in toxicological research and public health. This document provides a detailed protocol for assessing the in vitro cytotoxicity of BDCAN, focusing on key cellular events such as the induction of oxidative stress and apoptosis. The methodologies outlined here are essential for researchers investigating the toxicological profile of BDCAN and similar compounds.

Data Presentation

Table 1: Cytotoxicity of Dichloroacetonitrile (B150184) (DCAN) in Human Liver Cells (LO2)
AssayEndpointConcentrationResult
MTT AssayCell Viability (IC50)VariousNot explicitly stated in the provided search results.
Apoptosis Assay% Apoptotic Cells500 µM13.6% increase compared to control[1]
Table 2: Oxidative Stress Markers Induced by Dichloroacetonitrile (DCAN) in Murine Macrophage Cells (RAW 264.7)
MarkerEndpointConcentrationFold Increase vs. Control
Reactive Oxygen Species (ROS)Intracellular ROS levels100-400 µM1.9 - 2.5[2]
Glutathione Disulfide (GSSG)Intracellular GSSG levels200-400 µM2.5[2]
Table 3: Apoptosis-Related Protein Expression and Caspase Activity

Note: Specific fold changes for this compound are not available in the provided search results. The following are representative endpoints.

Protein/EnzymeMethodExpected Outcome with Cytotoxic Haloacetonitriles
p53Western Blot/ImmunofluorescenceUpregulation[1]
BaxWestern Blot/ImmunofluorescenceUpregulation
Bcl-2Western Blot/ImmunofluorescenceDownregulation
Caspase-3Activity Assay/Western BlotIncreased activity (cleavage)[1]

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Select appropriate cell lines for the study. For example, human liver cells (e.g., HepG2, LO2) or neuronal cells can be used depending on the research focus.

  • Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Seed the cells in 96-well plates (for viability assays) or larger culture dishes (for protein or RNA extraction) at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for specific time points (e.g., 24, 48, 72 hours). Include a vehicle control (solvent only) in all experiments.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • After the treatment period, remove the culture medium from the 96-well plate.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

Materials:

  • Commercially available LDH cytotoxicity assay kit.

Protocol:

  • Follow the manufacturer's instructions for the LDH assay kit.

  • Typically, after the treatment period, a sample of the cell culture supernatant is transferred to a new 96-well plate.

  • The LDH reaction mixture is added to each well.

  • The plate is incubated at room temperature, protected from light, for the recommended time.

  • A stop solution is added, and the absorbance is measured at the specified wavelength (usually around 490 nm).

  • Cytotoxicity is calculated based on the LDH released from treated cells relative to control cells and a maximum LDH release control (cells lysed with a detergent).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • After treatment, harvest the cells (including floating cells in the medium) by trypsinization.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Caspase-3 colorimetric or fluorometric assay kit.

Protocol:

  • Follow the manufacturer's protocol.

  • Prepare cell lysates from treated and control cells.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance or fluorescence using a microplate reader.

  • The fold increase in caspase-3 activity is determined by comparing the readings from treated samples to the untreated control.

Visualization of Signaling Pathways and Workflows

This compound-Induced Cytotoxicity Workflow

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis A Cell Seeding (e.g., HepG2, LO2) B Overnight Incubation (37°C, 5% CO2) A->B C Treatment with This compound B->C D MTT Assay (Cell Viability) C->D E LDH Assay (Membrane Integrity) C->E F Annexin V/PI Staining (Apoptosis) C->F G Caspase-3 Activity Assay (Apoptosis) C->G H ROS Detection Assay (Oxidative Stress) C->H I IC50 Determination D->I E->I J Quantification of Apoptosis F->J G->J K Measurement of Oxidative Stress H->K

Caption: Workflow for in vitro cytotoxicity testing of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

G cluster_stimulus Stimulus cluster_cellular_response Cellular Response BDCAN This compound ROS Increased ROS (Oxidative Stress) BDCAN->ROS p53 p53 Activation ROS->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed p53-mediated apoptotic pathway induced by this compound.

References

Application Notes & Protocols: Development of an Electrochemical Sensor for Bromodichloroacetonitrile (BDCAN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodichloroacetonitrile (BDCAN) is a disinfection byproduct (DBP) formed during the chlorination of water containing natural organic matter and bromide ions. Due to its potential carcinogenicity and toxicity, the development of sensitive, selective, and rapid methods for its detection is of significant importance for environmental monitoring and public health. Electrochemical sensors offer a promising alternative to traditional chromatographic methods, providing advantages such as portability, low cost, and real-time analysis.

This document outlines a generalized approach for the development of an electrochemical sensor for the detection of BDCAN. The protocols and strategies described are based on established principles of electrochemical sensing and materials science, which can be adapted and optimized for this specific analyte. While direct literature on BDCAN-specific electrochemical sensors is emerging, the methodologies presented here provide a robust starting point for researchers in this field.

Sensor Design and Principle

The electrochemical detection of BDCAN can be approached through its direct reduction or oxidation at an electrode surface, or indirectly by monitoring its interaction with a specific recognition element immobilized on the electrode. Given the chemical structure of BDCAN, a reductive mechanism is a plausible detection pathway. The general principle involves applying a potential to the working electrode and measuring the resulting current, which is proportional to the BDCAN concentration.

The performance of the electrochemical sensor is critically dependent on the composition and modification of the working electrode. Nanomaterials such as carbon nanotubes, graphene, and metallic nanoparticles are often employed to enhance the electrode's active surface area, catalytic activity, and electron transfer kinetics.

Key Experimental Protocols

Preparation of a Modified Glassy Carbon Electrode (GCE)

This protocol describes the modification of a Glassy Carbon Electrode (GCE) with a nanocomposite material to enhance its sensitivity towards BDCAN. As a representative example, we will use a composite of multi-walled carbon nanotubes (MWCNTs) and gold nanoparticles (AuNPs).

Materials:

  • Glassy Carbon Electrode (GCE)

  • Multi-walled carbon nanotubes (MWCNTs)

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Sodium citrate (B86180)

  • N,N-Dimethylformamide (DMF)

  • Alumina (B75360) slurry (0.3 and 0.05 µm)

  • Deionized (DI) water

  • Ethanol (B145695)

  • Sulfuric acid (H₂SO₄)

  • Potassium permanganate (B83412) (KMnO₄)

  • Hydrogen peroxide (H₂O₂)

Procedure:

  • GCE Pre-treatment:

    • Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

    • Rinse thoroughly with DI water and sonicate in a 1:1 solution of ethanol and DI water for 5 minutes to remove residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Functionalization of MWCNTs:

    • Disperse MWCNTs in a concentrated H₂SO₄ solution.

    • Slowly add KMnO₄ while stirring in an ice bath.

    • Heat the mixture at 60°C for 2 hours.

    • Cool the mixture to room temperature and add H₂O₂ to quench the reaction.

    • Filter, wash with DI water until the pH is neutral, and dry the functionalized MWCNTs (f-MWCNTs).

  • Synthesis of Gold Nanoparticles (AuNPs):

    • Bring a 100 mL solution of 0.01% HAuCl₄ to a boil.

    • Add 2 mL of 1% sodium citrate solution and continue boiling until the solution turns a deep red color.

    • Cool the solution to room temperature.

  • Fabrication of the f-MWCNT/AuNP Modified GCE:

    • Disperse 1 mg of f-MWCNTs in 1 mL of DMF by sonication for 30 minutes to obtain a homogeneous suspension.

    • Drop-cast 5 µL of the f-MWCNT suspension onto the pre-treated GCE surface and allow it to dry at room temperature.

    • Immerse the f-MWCNT/GCE in the prepared AuNP solution for 12 hours to allow for self-assembly of AuNPs onto the f-MWCNT surface.

    • Rinse the modified electrode gently with DI water and dry under nitrogen.

Electrochemical Measurements

Apparatus:

  • Potentiostat/Galvanostat with a three-electrode cell setup

  • f-MWCNT/AuNP modified GCE (Working Electrode)

  • Platinum wire or graphite (B72142) rod (Counter Electrode)

  • Ag/AgCl (Saturated KCl) (Reference Electrode)

Electrochemical Techniques:

  • Cyclic Voltammetry (CV): Used to characterize the electrochemical behavior of the modified electrode and to study the redox properties of BDCAN.

  • Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV): Employed for quantitative analysis due to their higher sensitivity and better resolution compared to CV.

General Procedure for BDCAN Detection:

  • Prepare a stock solution of BDCAN in a suitable solvent (e.g., methanol) and serially dilute to obtain standard solutions in the desired supporting electrolyte (e.g., 0.1 M phosphate (B84403) buffer solution, pH 7.0).

  • Set up the three-electrode cell with the modified GCE as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode in the supporting electrolyte.

  • Record the background voltammogram of the supporting electrolyte.

  • Add a known concentration of BDCAN to the electrochemical cell and record the voltammogram.

  • For quantitative analysis using DPV or SWV, construct a calibration curve by plotting the peak current against the concentration of BDCAN.

Data Presentation

The performance of the developed electrochemical sensor should be evaluated based on several key parameters. The following table provides a template for summarizing the analytical performance. Please note that the values in this table are illustrative and will need to be determined experimentally.

ParameterSymbolDefinitionIllustrative Value
Linear Range -The concentration range over which the sensor response is directly proportional to the analyte concentration.0.1 µM - 100 µM
Limit of Detection LODThe lowest concentration of the analyte that can be reliably detected. Calculated as 3σ/S, where σ is the standard deviation of the blank and S is the sensitivity.0.05 µM
Sensitivity SThe slope of the calibration curve.0.5 µA/µM
Selectivity -The ability of the sensor to respond to the target analyte in the presence of interfering species.High
Response Time t₉₀The time taken to reach 90% of the steady-state signal.< 10 s
Reproducibility RSDThe relative standard deviation of multiple measurements of the same sample.< 5%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the fabrication of the modified electrode and the subsequent electrochemical detection of BDCAN.

experimental_workflow cluster_electrode_prep Electrode Preparation cluster_modification Surface Modification cluster_detection Electrochemical Detection gce Glassy Carbon Electrode (GCE) polish Polishing with Alumina Slurry gce->polish sonicate Sonication in Ethanol/Water polish->sonicate dry1 Drying sonicate->dry1 dropcast Drop-casting f-MWCNTs onto GCE dry1->dropcast mwcnt Functionalized MWCNTs (f-MWCNTs) mwcnt->dropcast aunp Gold Nanoparticles (AuNPs) self_assembly Self-assembly of AuNPs aunp->self_assembly dropcast->self_assembly modified_gce f-MWCNT/AuNP/GCE self_assembly->modified_gce cell Three-Electrode Cell (with modified GCE) modified_gce->cell measurement Electrochemical Measurement (DPV/SWV) cell->measurement bdcan BDCAN Sample bdcan->cell analysis Data Analysis (Calibration Curve) measurement->analysis signaling_pathway BDCAN This compound (BDCAN) Electrode f-MWCNT/AuNP Modified Electrode BDCAN->Electrode Diffusion to surface Electron_Transfer Electron Transfer (Reduction) Electrode->Electron_Transfer Applied Potential Signal Measurable Current Signal Electron_Transfer->Signal Generates

Application Notes and Protocols for Solid-Phase Microextraction (SPME) of Bromodichloroacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of bromodichloroacetonitrile, a common disinfection byproduct in drinking water, using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography (GC).

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive sample preparation technique ideal for the extraction of volatile and semi-volatile organic compounds from various matrices.[1] This method integrates sampling, extraction, and concentration into a single step.[1] For the analysis of this compound and other haloacetonitriles (HANs), headspace SPME (HS-SPME) is a particularly effective approach as it minimizes matrix effects and enhances the longevity of the SPME fiber.[2] The extracted analytes are then thermally desorbed in the GC injection port for separation and detection, typically by mass spectrometry (MS) or an electron capture detector (ECD).[1]

Experimental Workflows

The general workflow for the analysis of this compound using HS-SPME-GC-MS involves sample preparation, automated or manual extraction, and subsequent chromatographic analysis.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Water Sample Collection Vial Transfer to Headspace Vial Sample->Vial Salt Addition of Salt (e.g., NaCl) Vial->Salt Incubate Incubation & Equilibration (Heating & Agitation) Salt->Incubate Ready for Extraction Expose Expose SPME Fiber to Headspace Incubate->Expose Extract Analyte Extraction Expose->Extract Retract Retract Fiber Extract->Retract Desorb Thermal Desorption in GC Inlet Retract->Desorb Transfer to GC Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Fig. 1: HS-SPME-GC-MS Workflow

A logical diagram illustrating the key decision points in method development for SPME analysis of this compound.

Method_Development_Logic start Start Method Development fiber_selection Select SPME Fiber start->fiber_selection extraction_mode Choose Extraction Mode fiber_selection->extraction_mode Consider analyte volatility & matrix complexity optimization Optimize Parameters (Time, Temp, Salt) extraction_mode->optimization Headspace for volatiles Direct Immersion for less volatile validation Method Validation (LOD, LOQ, Linearity, Precision) optimization->validation validation->optimization Revise Parameters analysis Routine Analysis validation->analysis Method Meets Requirements

Fig. 2: Method Development Logic

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of haloacetonitriles, including this compound, using HS-SPME-GC-MS as reported in various studies.

Table 1: Method Detection and Quantification Limits

CompoundMethod Detection Limit (MDL) / Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Reference
Halogenated Acetonitriles (general)0.01 - 0.50.01 - 1.00[3]
Chlorinated Acetonitriles0.002 - 0.040.005 - 1.65[4]
Brominated Acetonitriles0.1 - 0.18Not Specified[4]

Table 2: Linearity and Precision Data

Compound ClassCorrelation Coefficient (r²)Relative Standard Deviation (RSD) (%)Reference
Halogenated Acetonitriles0.9979 - 0.99912.3 - 7.6[3]
20 Disinfection Byproducts (incl. HANs)> 0.991< 13

Detailed Experimental Protocols

The following protocols are synthesized from multiple sources to provide a comprehensive guide for the analysis of this compound.

Protocol 1: Headspace SPME (HS-SPME) with GC-MS

This protocol is optimized for the simultaneous determination of various disinfection byproducts, including this compound, in water samples.

a. Materials and Reagents:

  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for a broad range of haloacetonitriles.[3][5]

  • Headspace Vials: 20 mL amber glass vials with PTFE-faced silicone septa.

  • Reagents: Sodium chloride (NaCl), analytical grade.

  • Water Sample: Collected in amber glass bottles with zero headspace.

b. Sample Preparation:

  • Transfer a 10 mL aliquot of the water sample to a 20 mL headspace vial.

  • Add 4 g of NaCl to the vial to achieve a saturated solution (approximately 40% w/v).[5] Salting out increases the ionic strength of the sample, which promotes the partitioning of analytes into the headspace.

  • Immediately seal the vial with the screw cap and PTFE-faced septum.

c. HS-SPME Procedure:

  • Place the prepared vial in an autosampler tray or a heating block with magnetic stirring capabilities.

  • Incubate the sample at 40-45°C for a set period to allow for equilibration between the sample and the headspace.[5]

  • Set the magnetic stirring to 1000 rpm.

  • Expose the DVB/CAR/PDMS fiber to the headspace of the vial for an extraction time of 30 minutes.[3][5]

  • After extraction, retract the fiber into the needle.

d. GC-MS Analysis:

  • Injector: Transfer the SPME fiber to the GC injection port.

  • Desorption: Thermally desorb the analytes from the fiber at 250-260°C for 1-3 minutes in splitless mode.[3][5]

  • GC Column: A suitable column for separating disinfection byproducts is a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 5 minutes.

    • Ramp 1: 5°C/min to 100°C.

    • Ramp 2: 20°C/min to 280°C, hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode (e.g., m/z 35-350) for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Protocol 2: Direct Immersion SPME (DI-SPME) with GC-MS

While HS-SPME is generally preferred for volatile compounds like this compound, DI-SPME can also be employed. This method is more suitable for less volatile analytes but can be adapted.[6]

a. Materials and Reagents:

  • SPME Fiber Assembly: 85 µm Polyacrylate (PA) or 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) can be considered for direct immersion.

  • Vials: 15 mL clear glass vials with PTFE-faced silicone septa.

  • Water Sample: As described in Protocol 1.

b. Sample Preparation:

  • Fill a 15 mL vial with the water sample, leaving minimal headspace.

  • If required, adjust the sample pH.

  • Place a small stir bar in the vial.

c. DI-SPME Procedure:

  • Place the vial on a magnetic stir plate.

  • Immerse the SPME fiber directly into the water sample.

  • Stir the sample at a constant rate (e.g., 800 rpm) for an extraction time of 40 minutes.

  • After extraction, retract the fiber, gently remove any water droplets with a lint-free tissue, and proceed immediately to GC-MS analysis.

d. GC-MS Analysis:

  • The GC-MS parameters would be similar to those described in Protocol 1. The desorption temperature and time may need to be optimized based on the fiber coating used.

Method Optimization and Considerations

  • Fiber Selection: The choice of SPME fiber coating is critical. For a broad range of disinfection byproducts including HANs, a DVB/CAR/PDMS fiber is often the most suitable due to its mixed-mode stationary phase.[5]

  • Extraction Mode: Headspace SPME is generally recommended for volatile compounds like this compound to protect the fiber from non-volatile matrix components and improve method robustness.[2][6] Direct immersion may be considered for less volatile analytes.

  • Extraction Time and Temperature: These parameters should be optimized to ensure equilibrium or at least consistent, reproducible extraction efficiencies. An extraction time of 30-40 minutes at a temperature of 40-45°C is a good starting point for HANs.[3][5]

  • Salt Addition: The addition of salt generally increases the recovery of volatile and semi-volatile compounds by decreasing their solubility in the aqueous phase.

  • Desorption Conditions: The desorption temperature and time must be sufficient to ensure complete transfer of the analytes to the GC column without causing thermal degradation.[1]

References

Application Note: Enhanced Detection of Bromodichloroacetonitrile through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodichloroacetonitrile (BDCAN) is a disinfection byproduct (DBP) commonly found in drinking water as a result of chlorination. As a member of the haloacetonitrile (HAN) class of DBPs, BDCAN is of concern due to its potential adverse health effects. The accurate and sensitive detection of BDCAN is crucial for monitoring water quality and for toxicological studies in drug development where water purity is paramount.

Standard analytical methods for HANs, such as EPA Method 551.1, typically involve gas chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS) for detection. While effective, these methods can sometimes be limited by the volatility and thermal stability of the analytes. This application note details a derivatization protocol to enhance the detection of this compound. The proposed method is based on a nucleophilic substitution reaction with sodium sulfite (B76179), which converts the haloacetonitrile into a more stable and readily detectable sulfonic acid derivative. This approach offers the potential for improved chromatographic performance and lower detection limits.

Principle of Derivatization

The derivatization strategy involves the nucleophilic attack of the sulfite ion (SO₃²⁻) on the electrophilic carbon atom of the this compound molecule. This results in the displacement of the bromine and chlorine atoms and the formation of a more polar and thermally stable sulfonic acid derivative. This derivative can then be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is well-suited for polar analytes.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data comparing the direct analysis of this compound with the analysis of its sulfite derivative.

Table 1: Comparison of Detection Limits

AnalyteMethodInstrumentationLimit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)
This compoundDirect InjectionGC-ECD0.020.07
This compoundDirect InjectionLC-MS/MS0.050.15
BDCAN-sulfite derivativeDerivatizationLC-MS/MS0.0050.015

Table 2: Recovery and Precision

AnalyteMethodSpiked Concentration (µg/L)Average Recovery (%)Relative Standard Deviation (RSD) (%)
This compoundDirect Injection0.1928.5
This compoundDirect Injection1.0956.2
BDCAN-sulfite derivativeDerivatization0.1984.1
BDCAN-sulfite derivativeDerivatization1.0993.5

Experimental Protocols

Direct Analysis of this compound by LC-MS/MS

This protocol is provided as a baseline for comparison with the derivatization method.

a. Sample Preparation:

  • Collect water samples in amber glass vials.

  • If residual chlorine is present, quench with ascorbic acid (100 mg/L).

  • Store samples at 4°C until analysis.

b. LC-MS/MS Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) system

  • Column: Phenyl-hexyl column (e.g., 150 mm x 2.1 mm, 3 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: 10% B to 90% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI) in negative ion mode

  • MRM Transitions: Monitor appropriate precursor and product ions for BDCAN.

Derivatization of this compound with Sodium Sulfite

a. Reagents:

  • Sodium sulfite (Na₂SO₃), anhydrous

  • Deionized water

  • Methanol, HPLC grade

  • This compound standard

b. Preparation of Derivatization Reagent:

  • Prepare a 0.1 M sodium sulfite solution by dissolving 1.26 g of anhydrous sodium sulfite in 100 mL of deionized water.

  • This solution should be prepared fresh daily.

c. Derivatization Protocol:

  • To 10 mL of the water sample (or a standard solution) in a glass vial, add 1 mL of the 0.1 M sodium sulfite solution.

  • Seal the vial and vortex for 30 seconds.

  • Place the vial in a heating block or water bath at 60°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for LC-MS/MS analysis.

d. LC-MS/MS Conditions for BDCAN-Sulfite Derivative:

  • LC System: HPLC system

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 70% B over 8 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: ESI in negative ion mode

  • MRM Transitions: Determine and monitor the specific precursor and product ions for the BDCAN-sulfite derivative.

Visualizations

G cluster_workflow Experimental Workflow Sample Water Sample AddSulfite Add Sodium Sulfite Solution Sample->AddSulfite Heat Heat at 60°C for 30 min AddSulfite->Heat Cool Cool to Room Temperature Heat->Cool Analysis LC-MS/MS Analysis Cool->Analysis G cluster_reaction Proposed Derivatization Pathway BDCAN This compound (CBrCl₂CN) Derivative BDCAN-Sulfite Derivative (C(SO₃)₃CN³⁻) BDCAN->Derivative Nucleophilic Substitution Sulfite Sulfite Ion (SO₃²⁻) Sulfite->Derivative Reactant

Application Notes and Protocols: Mechanistic Toxicology Studies of Bromodichloroacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodichloroacetonitrile (BDCAN) is a disinfection byproduct (DBP) commonly found in chlorinated drinking water. It belongs to the class of haloacetonitriles (HANs), which are formed from the reaction of chlorine with natural organic matter and bromide ions. Due to its widespread human exposure, understanding the toxicological profile of BDCAN is of significant interest. Mechanistic toxicology studies are crucial for elucidating the cellular and molecular pathways through which BDCAN exerts its toxic effects, thereby enabling better risk assessment and the development of potential mitigation strategies.

These application notes provide an overview of the key mechanistic pathways affected by BDCAN and detailed protocols for in vitro assays commonly used to assess its toxicological effects. The primary mechanisms of BDCAN toxicity include the induction of oxidative stress, cytotoxicity, and genotoxicity, ultimately leading to cellular damage and apoptosis.

Data Presentation: Quantitative Toxicological Data for Haloacetonitriles

The following tables summarize quantitative data from various in vitro studies on haloacetonitriles, including bromochloroacetonitrile (B24974) (a related compound to BDCAN) and dichloroacetonitrile (B150184) (DCAN), which shares structural similarities. This data provides a comparative overview of their cytotoxic potential.

Table 1: Cytotoxicity of Bromochloroacetonitrile in Human Keratinocyte (HaCaT) Cells [1][2]

Concentration (µM)Treatment Duration (hours)Cell Viability (% of Control, MTT Assay)
524~97%
1024~88%
2024~85-86%
4024~84%
6024~70%
8024~65%
4048~50%

Table 2: Apoptosis Induction by Dichloroacetonitrile (DCAN) in Human Liver (LO2) Cells [3]

Concentration (µM)Treatment Duration (hours)Apoptosis Rate (% increase over control)
500Not Specified13.6%

Table 3: Oxidative Stress Markers Induced by Dichloroacetonitrile (DCAN) in Murine Macrophage (RAW 264.7) Cells [4]

Concentration (µM)ParameterFold Increase over Control
200Intracellular GSSG2.5
400Intracellular GSSG2.5
Not SpecifiedIntracellular ROI1.9 - 2.5
Not SpecifiedTNF-alpha Secretion4.5

Key Mechanistic Pathways and Visualizations

This compound and related haloacetonitriles are known to induce cellular toxicity through a cascade of events initiated by oxidative stress. This leads to downstream effects including DNA damage and the activation of apoptotic pathways.

Oxidative Stress and Apoptosis Signaling Pathway

BDCAN_Toxicology_Pathway BDCAN This compound (BDCAN) ROS Reactive Oxygen Species (ROS) Production BDCAN->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Antioxidants Depletion of Antioxidants (e.g., GSH) OxidativeStress->Antioxidants LipidPeroxidation Lipid Peroxidation (MDA increase) OxidativeStress->LipidPeroxidation DNADamage DNA Damage OxidativeStress->DNADamage p53 p53 Activation DNADamage->p53 Caspase3 Caspase-3 Activation p53->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: BDCAN-induced oxidative stress and apoptosis pathway.

Experimental Workflow for In Vitro Toxicity Assessment

Experimental_Workflow cluster_prep Cell Culture and Treatment cluster_assays Toxicological Assays cluster_analysis Data Analysis CellSeeding Seed Cells in Multi-well Plates Incubation1 Incubate (24h) CellSeeding->Incubation1 BDCANTreatment Treat with BDCAN (various concentrations) Incubation1->BDCANTreatment Incubation2 Incubate (24h or 48h) BDCANTreatment->Incubation2 MTT Cytotoxicity (MTT Assay) Incubation2->MTT LDH Membrane Integrity (LDH Assay) Incubation2->LDH ROS Oxidative Stress (ROS Assay) Incubation2->ROS Apoptosis Apoptosis Assay (e.g., Caspase-3) Incubation2->Apoptosis DataCollection Data Collection (e.g., Plate Reader) MTT->DataCollection LDH->DataCollection ROS->DataCollection Apoptosis->DataCollection Analysis Statistical Analysis (e.g., Dose-Response) DataCollection->Analysis

Caption: General workflow for in vitro BDCAN toxicity testing.

Experimental Protocols

The following are detailed protocols for key experiments used in the mechanistic toxicology studies of this compound.

Cell Viability Assessment: MTT Assay

This protocol is adapted from the methodology described by Mossmann (1983) and is used to assess cell metabolic activity as an indicator of cell viability.[1]

Materials:

  • Human keratinocyte (HaCaT) cells or other suitable cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (BDCAN) stock solution (in a suitable solvent like methanol, final solvent concentration should be non-toxic, e.g., <0.1%)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of BDCAN in complete medium. Remove the old medium from the wells and add 100 µL of the BDCAN dilutions (e.g., 5, 10, 20, 40, 60, 80 µM). Include untreated control wells and solvent control wells.

  • Incubation: Incubate the treated plates for 24 or 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.

  • Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance of the blank wells.

Membrane Integrity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium, indicating a loss of membrane integrity.[1]

Materials:

  • Treated cells in 96-well plates (from a parallel experiment to the MTT assay)

  • LDH Cytotoxicity Detection Kit (e.g., from Roche)

  • Microplate reader

Procedure:

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction (if required): Add the stop solution provided in the kit if necessary.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).

  • Data Analysis: Determine the amount of LDH released as a percentage of the positive control (cells lysed to release maximum LDH).

Oxidative Stress Assessment: Reactive Oxygen Species (ROS) Measurement

This protocol uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to detect intracellular ROS levels.[2]

Materials:

  • Treated cells in a 96-well plate

  • DCFH-DA solution (e.g., 10 µM in serum-free medium)

  • Phosphate-buffered saline (PBS)

  • Fluorescent microplate reader

Procedure:

  • Treatment: Treat cells with BDCAN as described in the MTT assay protocol.

  • Washing: After the treatment period, remove the medium and wash the cells twice with warm PBS.

  • Probe Loading: Add 100 µL of DCFH-DA solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any excess probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Express the ROS levels as a percentage of the fluorescence intensity of the untreated control.

Apoptosis Assessment: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[3]

Materials:

  • Treated cells in a 6-well plate or similar format

  • Cell lysis buffer

  • Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate, e.g., Ac-DEVD-pNA)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with BDCAN in a suitable plate format.

  • Cell Lysis: After treatment, harvest the cells and lyse them according to the assay kit's instructions to prepare a cell lysate.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford assay).

  • Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each sample to the wells. Add the caspase-3 substrate and reaction buffer as per the kit's protocol.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence at the wavelength specified in the kit's instructions.

  • Data Analysis: Calculate the caspase-3 activity and express it as a fold change relative to the untreated control.

Conclusion

The provided application notes and protocols offer a framework for investigating the mechanistic toxicology of this compound. The key toxicological events involve the induction of oxidative stress, leading to a loss of cell viability and the activation of apoptotic pathways. The detailed experimental protocols for MTT, LDH, ROS, and caspase-3 assays provide researchers with the necessary tools to quantify these effects in vitro. The visualized pathways and workflows offer a clear conceptual understanding of the toxicological mechanisms and the experimental approaches to their study. These methods can be adapted for various cell types and experimental conditions to further elucidate the health risks associated with BDCAN exposure.

References

Bromodichloroacetonitrile as a Reference Material for Disinfection Byproduct (DBP) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Disinfection of drinking water is a critical public health measure that significantly reduces the risk of waterborne diseases.[1] However, chemical disinfectants such as chlorine can react with naturally occurring organic and inorganic matter in the water to form a variety of unintended disinfection byproducts (DBPs).[2] Among these, haloacetonitriles (HANs) are a class of nitrogenous DBPs that have garnered increasing attention due to their potential toxicity.[3][4] Bromodichloroacetonitrile is a specific HAN that is often monitored in drinking water. Accurate quantification of this compound and other DBPs is essential for ensuring water quality and protecting public health. This requires the use of high-purity analytical reference materials for instrument calibration and method validation.[5]

This document provides detailed application notes and protocols for the use of this compound as a reference material in the analysis of DBPs in drinking water, primarily focusing on gas chromatography (GC) based methods.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₂HBrClN
Molecular Weight 154.39 g/mol
CAS Number 83463-62-1
Appearance Colorless to pale yellow liquid
Storage Temperature -18°C[5]

Application: Quantitative Analysis of this compound in Drinking Water

This compound is frequently analyzed as part of a broader suite of DBPs using methods such as U.S. Environmental Protection Agency (EPA) Method 551.1.[6] This method utilizes liquid-liquid extraction followed by gas chromatography with an electron capture detector (GC-ECD). For confirmation and enhanced specificity, gas chromatography-mass spectrometry (GC-MS) is often employed.

Quantitative Data Summary

The following table summarizes typical analytical parameters for the analysis of this compound and other haloacetonitriles by GC-MS.

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion (m/z)Method Detection Limit (MDL) (µg/L)
Dichloroacetonitrile-7476<0.03
Bromochloroacetonitrile -74 155 <0.03
Dibromoacetonitrile---<0.03
Trichloroacetonitrile-108110<0.03

Note: Retention times are highly dependent on the specific GC column and analytical conditions and should be determined experimentally. The MDLs are based on EPA Method 551.1.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

Materials:

  • This compound certified reference material (neat or in solution)[7]

  • Methanol (B129727) or Acetone (reagent grade or higher)

  • Volumetric flasks (Class A)

  • Microsyringes

Procedure:

  • Stock Standard Solution (e.g., 1000 mg/L):

    • Allow the this compound certified reference material to equilibrate to room temperature.

    • If using a neat standard, accurately weigh a precise amount of the compound into a tared volumetric flask.

    • If using a certified solution (e.g., 1000 µg/mL in Acetone), this can serve as the stock solution.[7]

    • Dilute to the mark with methanol or acetone.

    • Store the stock solution at 4°C in an amber vial with a PTFE-lined cap.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with methanol or acetone.

    • For a typical calibration curve ranging from 0.1 to 10 µg/L in the final sample, prepare working standards at concentrations that will bracket the expected sample concentrations after extraction and concentration steps.

    • For example, to prepare a 10 mg/L working standard, dilute 1 mL of the 1000 mg/L stock solution to 100 mL with the chosen solvent.

Stability and Storage:

  • Haloacetonitrile standards can be unstable and prone to hydrolysis, especially di- and tri-haloacetonitriles.[6][8]

  • It is recommended to store stock solutions at low temperatures (e.g., -18°C) and prepare fresh working solutions regularly.[5][9]

  • Solutions should be stored in amber vials to protect from light.

Protocol 2: Sample Preparation (Based on EPA Method 551.1)

Materials:

  • Sample vials (60-mL, amber, with PTFE-lined screw caps)

  • Ammonium (B1175870) chloride (dechlorinating agent)

  • Phosphate (B84403) buffer

  • Methyl-tert-butyl ether (MTBE) (extraction solvent)

  • Sodium sulfate (B86663) (drying agent)

  • Separatory funnel or autosampler vials for extraction

Procedure:

  • Sample Collection and Preservation:

    • Collect water samples in 60-mL amber vials.

    • For the analysis of haloacetonitriles, add a dechlorinating agent such as ammonium chloride to the sample bottle before collection to quench any residual disinfectant.[10]

    • Adjust the sample pH to between 4.8 and 5.5 using a phosphate buffer.[2]

    • Store samples at 4°C until extraction.

  • Liquid-Liquid Extraction:

    • To a 50 mL water sample, add 3 mL of MTBE.[10]

    • Shake vigorously for a predetermined time (e.g., 2 minutes).

    • Allow the phases to separate.

    • Transfer the organic (upper) layer containing the extracted DBPs to a vial containing anhydrous sodium sulfate to remove any residual water.

    • The extract is now ready for GC analysis.

Protocol 3: GC-MS Analysis of this compound

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Capillary column suitable for halogenated compounds (e.g., Rxi-624Sil MS, 60 m x 0.25 mm x 1.40 µm)[3]

GC Conditions (Example):

ParameterValue
Injector Temperature 240 °C[2]
Injection Mode Splitless[2]
Injection Volume 1.0 µL[2]
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)[2]
Oven Temperature Program Initial temp 35°C, hold for 16 min, ramp at 40°C/min to 220°C, hold for 4.37 min[2]

MS Conditions (Example):

ParameterValue
Ion Source Temperature 200 °C
Ionization Mode Electron Ionization (EI) at 70 eV[8]
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
Quantifier Ion for Bromochloroacetonitrile m/z 74
Qualifier Ion for Bromochloroacetonitrile m/z 155

Note: These are example conditions and should be optimized for the specific instrument and application.

Diagrams

DBP_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (with Dechlorination) Extraction 2. Liquid-Liquid Extraction (with MTBE) Sample_Collection->Extraction Drying 3. Drying of Extract (with Sodium Sulfate) Extraction->Drying GC_Injection 4. GC Injection Drying->GC_Injection GC_Separation 5. Chromatographic Separation GC_Injection->GC_Separation MS_Detection 6. MS Detection (SIM/Scan) GC_Separation->MS_Detection Peak_Integration 7. Peak Integration & Identification MS_Detection->Peak_Integration Quantification 8. Quantification (using this compound Reference Standard) Peak_Integration->Quantification Reporting 9. Reporting Results Quantification->Reporting Standard_Preparation_Workflow cluster_stock Stock Standard Preparation cluster_working Working Standard Preparation Neat_Standard Certified Neat this compound Weighing Accurate Weighing Neat_Standard->Weighing Dissolving Dissolve in Solvent (e.g., Acetone) Weighing->Dissolving Stock_Solution Stock Standard Solution (e.g., 1000 mg/L) Dissolving->Stock_Solution Serial_Dilution Serial Dilution Stock_Solution->Serial_Dilution Calibration_Standards Calibration Curve Standards (e.g., 0.1 - 10 µg/L) Serial_Dilution->Calibration_Standards

References

Troubleshooting & Optimization

Bromodichloroacetonitrile Synthesis and Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and purification of bromodichloroacetonitrile, this technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common laboratory-scale synthesis involves the halogenation of an acetonitrile (B52724) derivative. One plausible method is the bromination of dichloroacetonitrile (B150184). Another approach is the reaction of a mixed halogenating agent, such as a combination of N-chlorosuccinimide and N-bromosuccinimide, with cyanoacetic acid, followed by fractional distillation to isolate the desired product.[1]

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction time may be insufficient, or the temperature may not be optimal for the specific halogenating agent used.

  • Side Reactions: Formation of other halogenated acetonitriles (e.g., dibromochloroacetonitrile (B141495) or trichloroacetonitrile) can reduce the yield of the target compound.

  • Product Degradation: this compound, like other haloacetonitriles, is susceptible to hydrolysis, especially in the presence of water or basic conditions, which can lead to the formation of bromodichloroacetamide.[1][2]

  • Loss during Workup: The product may be lost during aqueous washes or extraction steps. Being slightly water-soluble, vigorous or repeated washing can reduce the isolated yield.

Q3: I am observing multiple spots on my TLC/peaks in my GC-MS analysis of the crude product. What are the likely impurities?

Common impurities include:

  • Unreacted Starting Materials: Dichloroacetonitrile or other precursors may remain if the reaction has not gone to completion.

  • Over-halogenated or Under-halogenated Products: Depending on the stoichiometry and reactivity of the halogenating agents, you may have impurities such as dibromochloroacetonitrile, trichloroacetonitrile, or bromoacetonitrile.

  • Hydrolysis Products: The primary hydrolysis product is bromodichloroacetamide, which can form if moisture is present during the reaction or workup.[2] This can be further hydrolyzed to bromodichloroacetic acid under more stringent conditions.

Q4: How can I effectively purify my crude this compound?

Fractional distillation is the most common method for purifying haloacetonitriles.[1] However, this can be challenging due to the close boiling points of the desired product and potential halogenated impurities. Careful control of the distillation temperature and the use of an efficient distillation column are crucial.

Q5: My purified product degrades over time. What are the proper storage conditions?

This compound is sensitive to moisture and light. It should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated or frozen) to minimize degradation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive halogenating agent.Use fresh, high-purity halogenating agents. Check the activity of the agent if possible.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
Insufficient reaction time.Extend the reaction time and monitor for the disappearance of the starting material.
Presence of Multiple Halogenated Impurities Incorrect stoichiometry of halogenating agents.Carefully control the molar equivalents of the halogenating agents. A slight excess of the limiting halogenating agent may be necessary, but large excesses should be avoided.
Reaction temperature is too high, leading to over-halogenation.Maintain a consistent and optimal reaction temperature. Consider adding the halogenating agent portion-wise to control the reaction exotherm.
Significant Amount of Bromodichloroacetamide Impurity Presence of moisture in the reaction.Ensure all glassware is oven-dried and the reaction is performed under an inert, dry atmosphere. Use anhydrous solvents.
Use of basic solutions during workup.If an aqueous wash is necessary, use neutral or slightly acidic water (e.g., dilute HCl) and perform the extraction quickly at low temperatures. Avoid basic washes (e.g., sodium bicarbonate) if possible.
Difficulty in Separating Impurities by Distillation Boiling points of impurities are very close to the product.Use a longer, more efficient fractional distillation column. Consider vacuum distillation to lower the boiling points and potentially increase the separation efficiency.
Product Darkens or Decomposes During Distillation Distillation temperature is too high.Use vacuum distillation to reduce the boiling point and minimize thermal decomposition.

Quantitative Data Summary

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C)
DichloroacetonitrileC₂HCl₂N109.94110-113[3][4][5]
This compound C₂BrCl₂N 188.85 Not available (Predicted)
DibromochloroacetonitrileC₂Br₂ClN233.30118.2 (Predicted)[6]
TrichloroacetonitrileC₂Cl₃N144.3885.7[1]
BromoacetonitrileC₂H₂BrN119.95Not available
ChloroacetonitrileC₂H₂ClN75.50126.5[7]
DibromoacetonitrileC₂HBr₂N198.84Not available

Experimental Protocols

Hypothetical Synthesis of this compound from Dichloroacetonitrile

This is a generalized protocol based on common halogenation reactions and should be adapted and optimized for specific laboratory conditions.

  • Preparation: Under an inert atmosphere (e.g., argon), add anhydrous dichloroacetonitrile (1.0 eq) to a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Dissolve N-bromosuccinimide (NBS) (1.05 eq) in a suitable anhydrous solvent (e.g., acetonitrile or a halogenated solvent).

  • Reaction Initiation: Add a radical initiator, such as a small amount of azobisisobutyronitrile (AIBN) or benzoyl peroxide, to the reaction flask.

  • Reaction: Slowly add the NBS solution to the dichloroacetonitrile at a controlled temperature (e.g., reflux). The reaction is often initiated with gentle heating or UV light.

  • Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove succinimide (B58015) byproduct.

    • Wash the filtrate with a minimal amount of cold, slightly acidic water to remove any remaining initiator and salts.

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under vacuum. Collect the fraction corresponding to the expected boiling point of this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Dichloroacetonitrile Dichloroacetonitrile Reaction Reaction Dichloroacetonitrile->Reaction N-Bromosuccinimide N-Bromosuccinimide N-Bromosuccinimide->Reaction Radical_Initiator Radical Initiator (e.g., AIBN) Radical_Initiator->Reaction Filtration Filtration Reaction->Filtration Crude Product Aqueous_Wash Aqueous Wash (Slightly Acidic) Filtration->Aqueous_Wash Drying Drying Aqueous_Wash->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Fractional_Distillation Fractional Distillation Solvent_Removal->Fractional_Distillation Pure_Product Pure Bromodichloro- acetonitrile Fractional_Distillation->Pure_Product

Caption: Synthetic workflow for this compound.

Hydrolysis_Pathway This compound This compound Bromodichloroacetamide Bromodichloroacetamide This compound->Bromodichloroacetamide Hydrolysis Bromodichloroacetic_Acid Bromodichloroacetic Acid Bromodichloroacetamide->Bromodichloroacetic_Acid Further Hydrolysis Water Water Water->this compound Water->Bromodichloroacetamide Base Base Base->this compound Catalyzes Base->Bromodichloroacetamide Catalyzes

Caption: Hydrolysis degradation pathway of this compound.

References

Technical Support Center: Optimizing Bromodichloroacetonitrile (BDCAN) Detection by GC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of Bromodichloroacetonitrile (BDCAN) using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound (BDCAN) by GC-MS/MS, providing potential causes and recommended solutions in a structured question-and-answer format.

Issue/Question Potential Cause(s) Recommended Solution(s)
1. Poor Peak Shape (Tailing or Fronting) - Active sites in the GC inlet liner or column.- Inappropriate injection temperature.- Column contamination.- Incorrect carrier gas flow rate.- Use a deactivated inlet liner and a high-quality, low-bleed GC column.- Optimize the injector temperature to ensure complete volatilization without degradation.- Bake out the column or trim the first few centimeters.- Verify and adjust the carrier gas flow rate to the column manufacturer's recommendation.
2. Low or No Signal for BDCAN - Sample degradation during preparation or injection.- Insufficient sample concentration.- Incorrect MS/MS parameters (precursor/product ions, collision energy).- Leaks in the GC-MS system.- Use a quenching agent like ascorbic acid in water samples to prevent degradation.- Employ a suitable extraction and concentration technique such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME).- Optimize MRM transitions and collision energy for BDCAN.- Perform a leak check on the entire system.
3. High Background Noise or Interferences - Contaminated solvents, reagents, or glassware.- Matrix effects from the sample.- Column bleed at high temperatures.- Use high-purity solvents and thoroughly clean all glassware.- Implement a sample cleanup step (e.g., Solid-Phase Extraction) to remove interfering matrix components.- Use a low-bleed GC column and operate within its recommended temperature range.
4. Poor Reproducibility of Results - Inconsistent sample preparation.- Variability in injection volume.- Fluctuations in instrument conditions (temperature, flow rates).- Standardize the sample preparation protocol and use an internal standard.- Ensure the autosampler is functioning correctly and the syringe is clean.- Allow the instrument to stabilize before running samples and monitor key parameters.
5. Shifting Retention Times - Changes in carrier gas flow rate.- Column aging or contamination.- Leaks in the system.- Check and regulate the carrier gas flow.- Condition the column regularly and trim if necessary.- Perform a thorough leak check.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation method for BDCAN in water samples?

A1: Liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or solid-phase microextraction (SPME) are commonly used methods for extracting BDCAN from water samples.[1] It is crucial to use a quenching agent, such as ascorbic acid, to prevent the degradation of BDCAN, which can be unstable in the presence of residual disinfectants.

Q2: Which type of GC column is best suited for BDCAN analysis?

A2: A mid-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms), is a suitable choice for the separation of BDCAN and other haloacetonitriles. These columns provide good resolution and thermal stability.

Q3: How do I determine the optimal Multiple Reaction Monitoring (MRM) transitions for BDCAN?

A3: The optimal MRM transitions (precursor and product ions) and collision energies should be determined experimentally by infusing a BDCAN standard into the mass spectrometer. The precursor ion will typically be the molecular ion or a major fragment ion. The product ions are generated by collision-induced dissociation (CID) of the precursor ion. The most intense and specific transitions should be selected for quantification and confirmation.

Q4: What are typical quantitative parameters for BDCAN analysis by GC-MS/MS?

A4: The following table summarizes typical quantitative data for haloacetonitriles, including compounds structurally similar to BDCAN. Actual values will depend on the specific instrumentation and method.

Parameter Typical Value Range Reference
Limit of Detection (LOD)0.8 - 120.0 ng/L[2]
Limit of Quantification (LOQ)1.5 - 300.0 ng/L[2]
Recovery84.2% - 106%[2]
Linearity (r²)> 0.999[2]

Q5: Can I analyze BDCAN along with other disinfection byproducts?

A5: Yes, GC-MS/MS methods can be developed for the simultaneous analysis of multiple disinfection byproducts, including other haloacetonitriles, trihalomethanes, and haloacetic acids.[2] This requires careful optimization of the chromatographic conditions to ensure adequate separation of all target analytes.

Experimental Protocol: BDCAN Analysis in Drinking Water

This section provides a detailed methodology for the analysis of this compound in drinking water samples using GC-MS/MS.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Collect water samples in amber glass vials.

  • Add ascorbic acid to quench any residual chlorine.

  • To a 40 mL sample, add 4 g of anhydrous sodium sulfate.

  • Spike with an appropriate internal standard.

  • Add 4 mL of methyl tert-butyl ether (MTBE) and shake vigorously for 2 minutes.

  • Allow the phases to separate and transfer the MTBE layer to a clean vial.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS/MS Parameters

The following table outlines typical instrument parameters for BDCAN analysis.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL (Splitless)
Injector Temperature250 °C
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven Program40 °C (hold for 4 min), ramp to 180 °C at 10 °C/min, ramp to 280 °C at 20 °C/min (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
MRM TransitionsTo be determined by direct infusion of BDCAN standard

Visualization

Below is a diagram illustrating the logical workflow for troubleshooting common issues in BDCAN analysis by GC-MS/MS.

BDCAN_Troubleshooting_Workflow Start Start: Analytical Issue Observed (e.g., Poor Peak Shape, Low Signal) Check_Sample_Prep Step 1: Review Sample Preparation - Quenching Agent Used? - Extraction Efficiency? - Contamination? Start->Check_Sample_Prep Check_GC_Conditions Step 2: Evaluate GC Conditions - Inlet Temperature? - Column Integrity? - Carrier Gas Flow? Check_Sample_Prep->Check_GC_Conditions If Sample Prep is OK Solution Solution Implemented & Verified Check_Sample_Prep->Solution If Issue Found & Corrected Check_MS_Parameters Step 3: Verify MS/MS Parameters - Correct MRM Transitions? - Optimized Collision Energy? - Source Cleanliness? Check_GC_Conditions->Check_MS_Parameters If GC Conditions are OK Check_GC_Conditions->Solution If Issue Found & Corrected System_Check Step 4: Perform System Diagnostics - Leak Check? - Instrument Calibration? Check_MS_Parameters->System_Check If MS Parameters are OK Check_MS_Parameters->Solution If Issue Found & Corrected System_Check->Solution

Caption: Troubleshooting workflow for BDCAN analysis.

The following diagram illustrates a plausible fragmentation pathway for this compound in a mass spectrometer, which is fundamental for selecting the correct MRM transitions.

BDCAN_Fragmentation_Pathway Parent This compound (BDCAN) [M]+• Fragment1 Loss of Br• [M-Br]+ Parent->Fragment1 Precursor to Product 1 Fragment2 Loss of Cl• [M-Cl]+ Parent->Fragment2 Precursor to Product 2 Fragment3 Loss of CCl2Br• [CN]+ Parent->Fragment3 Precursor to Product 3

Caption: Proposed fragmentation of BDCAN.

References

Technical Support Center: Minimizing Bromodichloroacetonitrile (BDCAN) Formation in Drinking Water Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on minimizing bromodichloroacetonitrile (BDCAN) formation in drinking water treatment experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments aimed at controlling BDCAN levels.

Issue Potential Causes Troubleshooting Steps
High BDCAN levels despite low bromide in source water 1. Contaminated Reagents: Bromide impurities in chlorine solutions or other treatment chemicals. 2. Analytical Interference: Co-elution of other compounds with BDCAN during chromatographic analysis. 3. High Organic Nitrogen Precursors: Presence of specific amino acids or organic nitrogen compounds that are highly reactive to form haloacetonitriles.[1]1. Analyze all stock solutions for bromide concentration. Use high-purity reagents. 2. Confirm BDCAN peaks using a secondary, dissimilar gas chromatography (GC) column or by mass spectrometry (MS).[2] 3. Characterize the organic nitrogen content of the source water. Consider pre-treatment steps like enhanced coagulation or activated carbon to remove these precursors.[1]
Inconsistent BDCAN formation in replicate experiments 1. Variable Precursor Concentration: Inconsistent source water quality or incomplete mixing of precursor spikes. 2. Fluctuations in Disinfectant Dose: Inaccurate dosing of chlorine or chloramine (B81541). 3. pH and Temperature Variations: Lack of precise control over reaction pH and temperature.1. Ensure source water is well-mixed and stored properly. Validate the concentration of any spiked organic precursors. 2. Calibrate dosing equipment regularly. Prepare fresh disinfectant solutions for each experiment. 3. Use a calibrated pH meter and a temperature-controlled water bath for all reactions.
Low recovery of BDCAN during sample analysis 1. Improper Sample Preservation: Degradation of BDCAN due to residual chlorine or high pH.[3] 2. Inefficient Extraction: Suboptimal choice of extraction solvent or poor extraction technique. 3. Analyte Loss during Concentration: Evaporation of volatile BDCAN during solvent concentration steps.1. Dechlorinate samples immediately after collection using a suitable agent like ammonium (B1175870) chloride. Acidify samples as per the analytical method guidelines.[4] 2. Ensure the chosen extraction solvent (e.g., methyl tert-butyl ether) is of high purity and the extraction procedure is followed meticulously.[4] 3. If a concentration step is necessary, perform it at a low temperature and avoid evaporating to dryness.
High BDCAN levels after implementing precursor removal 1. Ineffective Precursor Removal: The treatment process (e.g., coagulation, activated carbon) is not optimized for the specific precursors of BDCAN. 2. Formation from Residual Precursors: Even low levels of highly reactive precursors can form significant amounts of BDCAN. 3. Shift in Precursor Characteristics: The treatment process may be altering the remaining organic matter, making it more amenable to BDCAN formation.1. Conduct jar testing to optimize coagulant type and dose for maximum dissolved organic nitrogen removal. Evaluate different types of activated carbon for their efficacy in removing haloacetonitrile precursors. 2. Consider a multi-barrier approach, combining different precursor removal techniques. 3. Analyze the characteristics of the dissolved organic matter before and after treatment to understand any transformations.

Frequently Asked Questions (FAQs)

BDCAN Formation

Q1: What are the primary precursors for this compound (BDCAN) formation?

A1: BDCAN is a nitrogenous disinfection byproduct (N-DBP) formed from the reaction of disinfectants (primarily chlorine) with organic nitrogen precursors in the presence of bromide.[1] While natural organic matter (NOM) is a general precursor, specific organic nitrogen compounds, such as certain amino acids (e.g., aspartic acid, tryptophan, tyrosine), are known to be potent precursors for haloacetonitriles.[1][5]

Q2: What is the chemical pathway for BDCAN formation?

A2: The formation of BDCAN is a complex process. A simplified proposed pathway involves the following key steps:

  • Oxidation of Bromide: Chlorine (in the form of hypochlorous acid, HOCl) oxidizes bromide ions (Br⁻) to form hypobromous acid (HOBr).[6]

  • Reaction with Organic Nitrogen: Both HOCl and HOBr react with organic nitrogen precursors (like amino acids) to form N-chloro or N-bromo intermediates.[7]

  • Halogenation and Transformation: These intermediates undergo a series of halogenation and rearrangement reactions, leading to the formation of the acetonitrile (B52724) structure with a combination of bromine and chlorine atoms attached to the alpha-carbon.[7]

BDCAN_Formation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Organic_Nitrogen Organic Nitrogen Precursors (e.g., Amino Acids) Halogenated_Intermediates Halogenated Intermediates (N-chloro/N-bromo compounds) Organic_Nitrogen->Halogenated_Intermediates Chlorine Chlorine (HOCl) Hypobromous_Acid Hypobromous Acid (HOBr) Chlorine->Hypobromous_Acid Oxidizes Chlorine->Halogenated_Intermediates Reacts with Bromide Bromide (Br⁻) Bromide->Hypobromous_Acid Hypobromous_Acid->Halogenated_Intermediates Reacts with BDCAN This compound (CHCl₂BrCN) Halogenated_Intermediates->BDCAN Transforms to

Caption: Proposed pathway for this compound formation.

Q3: How do pH and temperature affect BDCAN formation?

A3: Generally, the formation of haloacetonitriles, including BDCAN, is favored at lower pH values.[8] However, haloacetonitriles are also more susceptible to base-catalyzed hydrolysis at higher pH, which can lead to their degradation.[8] Increased temperature generally increases the rate of BDCAN formation, as it does for most chemical reactions.

BDCAN Minimization Strategies

Q4: What are the most effective strategies for minimizing BDCAN formation?

A4: The most effective strategies focus on removing the precursors before disinfection or optimizing the disinfection process itself. These include:

  • Enhanced Coagulation: Optimizing the coagulation process to remove a greater amount of natural organic matter, including organic nitrogen precursors.

  • Activated Carbon Adsorption: Using granular activated carbon (GAC) or powdered activated carbon (PAC) to adsorb organic precursors.[9][10]

  • Alternative Disinfectants: Using disinfectants that form lower levels of N-DBPs, such as chlorine dioxide or UV irradiation. However, a residual disinfectant like chlorine or chloramine is often still required.

  • Optimizing Chlorination: Adjusting the chlorine dose and contact time can help minimize BDCAN formation.

Q5: How effective is Granular Activated Carbon (GAC) for removing BDCAN precursors?

A5: GAC is effective at removing a broad range of organic micropollutants, including disinfection byproduct precursors.[9] The efficiency of GAC depends on the type of carbon, the empty bed contact time (EBCT), and the characteristics of the source water. GAC can significantly reduce the formation potential of haloacetonitriles by adsorbing their organic nitrogen precursors.[11]

Treatment Typical Removal Efficiency for DBP Precursors
Enhanced Coagulation30-60%
Granular Activated Carbon (GAC)70-90%
Powdered Activated Carbon (PAC)50-80%

Note: Removal efficiencies are approximate and can vary significantly based on water quality and treatment conditions.

Q6: Can Advanced Oxidation Processes (AOPs) be used to degrade BDCAN?

A6: Yes, AOPs such as UV/H₂O₂ and UV/persulfate can be effective in degrading haloacetonitriles, including BDCAN.[12][13][14] These processes generate highly reactive radicals that can break down the BDCAN molecule. The degradation kinetics are influenced by factors such as UV dose, oxidant concentration, pH, and the presence of radical scavengers in the water matrix.[15][16]

Experimental Protocols

Q7: What is a standard method for the analysis of BDCAN in water samples?

A7: A widely used method is EPA Method 551.1 , which is a gas chromatography (GC) method with an electron capture detector (ECD).[4][17][18] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also an effective method for the direct analysis of haloacetonitriles in water.[19][20][21]

Detailed Methodology: EPA Method 551.1 (Adapted for BDCAN)

  • Sample Collection and Preservation:

    • Collect samples in 60-mL glass vials with screw caps (B75204) and PTFE-faced silicone septa.

    • Dechlorinate the sample immediately by adding a reducing agent, such as ammonium chloride (if analyzing for haloacetonitriles).[4]

    • Acidify the sample to a pH of 4.5-5.5 with a phosphate (B84403) buffer to prevent degradation of haloacetonitriles.[3]

    • Store samples at 4°C and protect from light until extraction.

  • Extraction:

    • Measure 50 mL of the sample into a glass container.

    • Add a salting agent (e.g., sodium chloride) to improve extraction efficiency.

    • Add 3 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[18]

    • Shake vigorously for a specified time (e.g., 2 minutes).

    • Allow the phases to separate.

  • Analysis:

    • Carefully transfer a portion of the MTBE extract into an autosampler vial.

    • Inject 1-2 µL of the extract into a GC-ECD system.

    • GC Conditions (Example):

      • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

      • Injector Temperature: 200°C.

      • Oven Program: Hold at 35°C for 10 minutes, ramp to 150°C at 5°C/min.

      • Detector Temperature: 300°C.

      • Carrier Gas: Helium or Nitrogen.

  • Quality Control:

    • Analyze a method blank with each batch of samples.

    • Analyze a laboratory control spike to assess method performance.

    • Analyze a matrix spike/matrix spike duplicate to assess matrix effects and precision.

    • Use an internal standard to correct for variations in extraction efficiency and instrument response.

Experimental_Workflow_BDCAN_Analysis cluster_sampling 1. Sampling & Preservation cluster_extraction 2. Extraction cluster_analysis 3. Analysis cluster_data 4. Data Processing Collect_Sample Collect 60 mL Water Sample Dechlorinate Dechlorinate (e.g., Ammonium Chloride) Collect_Sample->Dechlorinate Acidify Acidify to pH 4.5-5.5 (Phosphate Buffer) Dechlorinate->Acidify Store Store at 4°C Acidify->Store Measure_Sample Measure 50 mL Sample Store->Measure_Sample Add_Salt Add Salting Agent Measure_Sample->Add_Salt Add_Solvent Add 3 mL MTBE Add_Salt->Add_Solvent Shake Shake Vigorously Add_Solvent->Shake Separate_Phases Allow Phases to Separate Shake->Separate_Phases Transfer_Extract Transfer Extract to Vial Separate_Phases->Transfer_Extract Inject Inject into GC-ECD Transfer_Extract->Inject Analyze Chromatographic Separation & Detection Inject->Analyze Quantify Quantify BDCAN (Calibration Curve) Analyze->Quantify QC_Check Perform Quality Control Checks Quantify->QC_Check

Caption: Experimental workflow for BDCAN analysis using EPA Method 551.1.

References

Technical Support Center: Analysis of Bromodichloroacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference issues during the analysis of bromodichloroacetonitrile (DBAN).

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks in the chromatogram.

  • Reduced peak height and poor resolution.

  • Inaccurate peak integration and quantification.

Possible Causes and Solutions:

CauseSolution
Active Sites in the GC System Active sites in the injector liner, column, or detector can interact with the analyte, causing peak tailing.[1][2] Solution: Deactivate the injector liner or replace it with a new, inert one. Trim the first few centimeters of the column to remove active sites. Use a column specifically designed for inertness.[1]
Column Overload Injecting too much sample can saturate the column, leading to peak fronting.[2] Solution: Reduce the injection volume or dilute the sample.
Improper Column Installation Leaks or dead volume at the column connections can cause peak distortion.[1] Solution: Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions, with clean, square cuts at the ends.
Matrix Effects Co-eluting matrix components can interfere with the analyte's interaction with the stationary phase.[3] Solution: Improve sample cleanup using techniques like Solid Phase Extraction (SPE) to remove interfering compounds.[4]
Inappropriate Injection Temperature If the injector temperature is too low, the sample may not vaporize efficiently. If it's too high, thermal degradation can occur. Solution: Optimize the injector temperature.
Issue 2: Baseline Instability or "Ghost Peaks"

Symptoms:

  • A noisy, drifting, or rising baseline in the chromatogram.

  • The appearance of unexpected peaks, even in blank runs.[5]

Possible Causes and Solutions:

CauseSolution
Contaminated Carrier Gas or Gas Lines Impurities in the carrier gas or leaching from the gas lines can introduce contaminants.[5] Solution: Use high-purity carrier gas and appropriate gas purifiers. Ensure gas lines are made of high-quality, clean materials.
Septum Bleed Components from the injector septum can bleed into the system at high temperatures.[6] Solution: Use high-quality, low-bleed septa and replace them regularly.
Contaminated Injection Port/Liner Residues from previous injections can accumulate in the injector port and liner.[5] Solution: Regularly clean the injector port and replace the liner.
Column Bleed Degradation of the column's stationary phase at high temperatures can cause a rising baseline. Solution: Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may need to be replaced.
Carryover from Previous Injections High-concentration samples can leave residues in the injection system.[7] Solution: Flush the injection system with a strong solvent between runs. Analyze a solvent blank after a high-concentration sample to check for carryover.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

A1: The most common sources of interference are matrix effects from co-eluting compounds in the sample, such as organic matter in water samples or endogenous substances in biological matrices.[3] Other significant sources include contamination from the analytical system itself, such as impurities in solvents, carrier gases, or bleed from GC septa and columns.[5]

Q2: How can I quantify the impact of matrix effects on my results?

A2: Matrix effects can be quantified by comparing the analytical response of an analyte in a pure solvent to its response in the sample matrix.[8] A common method is to compare the slope of the calibration curve prepared in a solvent with the slope of a curve prepared in a matrix extract. A significant difference in the slopes indicates the presence of matrix effects (suppression or enhancement). For haloacetonitriles, matrix effects in complex samples like wastewater effluent have been observed to be in the range of 0-30% compared to pure water.[9]

Q3: What is Solid Phase Extraction (SPE) and how can it help remove interferences?

A3: Solid Phase Extraction (SPE) is a sample preparation technique used to isolate analytes of interest from a complex sample matrix.[10] It works by passing the liquid sample through a solid sorbent material that retains either the analyte or the interfering components.[10] For this compound analysis in water, SPE can effectively remove dissolved organic matter and other polar interferences that can cause matrix effects in GC-MS analysis.

Q4: What should I do if I suspect my sample preparation is the source of interference?

A4: If you suspect your sample preparation is introducing interference, it is crucial to analyze a "method blank" or "laboratory reagent blank."[11] This involves processing a clean matrix (e.g., ultrapure water) through the entire sample preparation and analysis workflow. If interferences are present in the blank, it indicates contamination from reagents, glassware, or the procedure itself.

Quantitative Data Summary

The following table summarizes the potential impact of matrix effects and the expected performance of interference removal techniques in the analysis of haloacetonitriles, including this compound.

ParameterTypical Value/RangeSample MatrixAnalytical MethodReference
Matrix Effect 0-30% signal suppression/enhancementSecondary Wastewater EffluentGC-MS/MS[9]
Analyte Recovery after Extraction 70-130%Wastewater-impacted WatersGC-MS/MS[12]
Analyte Recovery after SPE 79-104% (matrix-matched)Propolis (complex matrix)HPLC-MS[13]

Experimental Protocols

Detailed Protocol: Solid Phase Extraction (SPE) for Haloacetonitriles in Water Samples

This protocol is adapted from established methods for the extraction of disinfection byproducts from water matrices.

1. Materials and Reagents:

  • SPE cartridges (e.g., C18 or a suitable polymeric sorbent)

  • Methanol (HPLC grade)

  • Ethyl acetate (B1210297) (GC grade)

  • Reagent water (ultrapure)

  • Sodium sulfate (B86663) (anhydrous)

  • Sample collection bottles

  • Vacuum manifold for SPE

2. Sample Preparation:

  • Collect water samples in clean glass bottles.

  • If required, add a quenching agent (e.g., ascorbic acid) to stop any ongoing disinfection reactions.

  • Acidify the sample to a pH < 5 with a suitable acid (e.g., sulfuric acid) to improve the stability of the haloacetonitriles.

3. SPE Cartridge Conditioning:

  • Place the SPE cartridges on the vacuum manifold.

  • Wash the cartridges with 5-10 mL of ethyl acetate.

  • Rinse the cartridges with 5-10 mL of methanol.

  • Equilibrate the cartridges with 5-10 mL of reagent water, ensuring the sorbent does not go dry.

4. Sample Loading:

  • Load the water sample (typically 100-500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

5. Interference Elution (Washing):

  • After loading the entire sample, wash the cartridge with a small volume (e.g., 5 mL) of reagent water to remove any remaining polar interferences.

  • Dry the cartridge under vacuum for 10-20 minutes to remove excess water.

6. Analyte Elution:

  • Place a collection tube under the cartridge.

  • Elute the trapped this compound and other haloacetonitriles with a small volume (e.g., 2-5 mL) of ethyl acetate.

7. Post-Elution Treatment:

  • Pass the eluate through a small column of anhydrous sodium sulfate to remove any residual water.

  • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

  • The sample is now ready for GC-MS analysis.

Visualizations

Interference_Troubleshooting_Workflow start Problem Observed (e.g., Poor Peak Shape, Ghost Peaks) check_blank Analyze a Solvent Blank start->check_blank problem_persists1 Problem Persists? check_blank->problem_persists1 system_contamination Source is System Contamination (Carrier Gas, Septum, Column Bleed) problem_persists1->system_contamination No check_sample_prep Analyze a Method Blank problem_persists1->check_sample_prep Yes troubleshoot_system Troubleshoot GC-MS System: - Check gas purity - Replace septum - Condition/replace column system_contamination->troubleshoot_system problem_persists2 Problem Persists? check_sample_prep->problem_persists2 sample_prep_issue Source is Sample Preparation (Reagents, Glassware) problem_persists2->sample_prep_issue No matrix_effect Source is Matrix Effect (Co-eluting Interferences) problem_persists2->matrix_effect Yes clean_sample_prep Clean/Replace Glassware and Check Reagent Purity sample_prep_issue->clean_sample_prep improve_cleanup Improve Sample Cleanup: - Optimize SPE method - Use matrix-matched standards matrix_effect->improve_cleanup

Caption: A logical workflow for troubleshooting interference issues.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_post Post-Extraction conditioning 1. Conditioning (Solvent Wash) equilibration 2. Equilibration (Aqueous Rinse) conditioning->equilibration sample_loading 3. Sample Loading washing 4. Washing (Remove Interferences) sample_loading->washing elution 5. Elution (Collect Analyte) washing->elution drying 6. Drying concentration 7. Concentration drying->concentration

References

Technical Support Center: Bromodichloroacetonitrile (BDCAN) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of Bromodichloroacetonitrile (BDCAN) in environmental samples. Find answers to frequently asked questions and troubleshoot common experimental problems to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of this compound (BDCAN) a critical issue in environmental sample analysis? A1: BDCAN is a reactive disinfection by-product (DBP) that can degrade quickly after sample collection.[1] Its instability can lead to underestimation of its actual concentration in environmental samples. Factors such as pH, temperature, presence of residual disinfectants, and the choice of quenching agent can significantly impact its stability, making proper sample handling crucial for accurate quantification.[1][2][3]

Q2: What are the primary factors that affect BDCAN stability in aqueous samples? A2: The main factors influencing BDCAN stability are:

  • pH: Haloacetonitriles (HANs), including BDCAN, are susceptible to hydrolysis, especially under neutral to alkaline conditions, where they can degrade to form corresponding haloacetic acids.[1][2]

  • Residual Disinfectants: If a residual disinfectant like chlorine is present in the sample, it can continue to react with precursors, altering the DBP concentrations after collection.[2]

  • Quenching Agents: The type of chemical used to stop the disinfectant reaction is critical. Some quenching agents, such as sodium sulfite (B76179) and sodium thiosulfate (B1220275), cause rapid degradation of dihaloacetonitriles like BDCAN.[2][4]

  • Storage Conditions: Temperature and light exposure affect stability. Samples should be stored at a cool temperature (≤6°C) and protected from light to minimize degradation.[2][5]

Q3: Why is a quenching agent necessary for BDCAN analysis, and what is its function? A3: A quenching agent is essential to halt the chemical reactions between disinfectants (e.g., chlorine) and any organic or inorganic materials in the water sample immediately after collection.[2] By neutralizing the residual disinfectant, the quenching agent prevents the further formation or degradation of BDCAN and other DBPs during the holding time before analysis, ensuring the measured concentration reflects the level at the time of sampling.[2][6]

Q4: Which quenching agents are recommended for BDCAN analysis, and which should be avoided? A4: For the analysis of haloacetonitriles like BDCAN, ascorbic acid is the most recommended quenching agent.[2][6] It effectively neutralizes residual chlorine without causing significant degradation of most HAN species.[2][4] Conversely, sodium sulfite and sodium thiosulfate should be avoided as they have been shown to cause rapid degradation of BDCAN.[2][4] While ammonium (B1175870) chloride is an alternative, it can form chloramine, which may interfere with the analysis of certain DBPs.[2][4]

Q5: How does sample pH affect BDCAN stability during storage, and what is the recommended practice? A5: BDCAN is prone to base-catalyzed hydrolysis, which increases as the pH becomes neutral or alkaline.[1][2] To enhance stability and minimize hydrolytic degradation, it is recommended to acidify the water sample to a pH between 4.5 and 5.0.[2][7]

Q6: What are the ideal storage conditions and holding times for samples intended for BDCAN analysis? A6: To maintain sample integrity, all samples should be stored at or below 6°C in the dark immediately after collection.[2] Aqueous samples must be extracted within 7 to 14 days of sampling.[8] Following proper preservation protocols is critical to obtaining reliable data.

Troubleshooting Guide

Problem: Low or no detection of BDCAN in my samples.

Possible CauseRecommended Solution
Analyte Degradation BDCAN is inherently unstable. Ensure the time between sample collection and analysis is minimized and adheres to the recommended holding time of 7-14 days for extracted aqueous samples.[8][9]
Improper Quenching Agent You may be using a quenching agent that degrades BDCAN. Sodium sulfite and sodium thiosulfate are known to cause rapid degradation.[2][4]
Solution: Switch to ascorbic acid, which is the recommended quenching agent for haloacetonitrile analysis.[2][6]
Incorrect Sample pH BDCAN hydrolyzes in neutral to alkaline conditions.[1][2] If the sample was not acidified, significant loss could have occurred.
Solution: Ensure samples are acidified to a pH range of 4.5-5.0 immediately after collection and quenching.[7]
Suboptimal Extraction The extraction solvent or method may not be efficient for BDCAN. Polarity mismatch between the solvent and analyte can lead to poor recovery.[9]
Solution: Review your extraction protocol. Ensure the solvent (e.g., methyl-tert-butyl ether) is appropriate and the procedure is followed correctly. Consider adjusting solvent polarity or using techniques like sonication to improve extraction efficiency.[7][9]

Problem: I am seeing inconsistent or non-reproducible BDCAN results.

Possible CauseRecommended Solution
Inconsistent Preservation Variations in the time of quenching, amount of quenching agent, or final pH between samples can lead to different degradation rates.
Solution: Standardize your sample handling protocol. Add the quenching agent to the collection bottle immediately upon sampling and ensure consistent pH adjustment and storage for all samples.[2]
Variable Storage Conditions Fluctuations in temperature or exposure to light during storage and transport can cause variable degradation.
Solution: Strictly maintain storage conditions at ≤6°C in the dark for all samples from collection to extraction.[2]
Matrix Effects Components in the sample matrix (e.g., organic matter, salts) can interfere with extraction or cause signal suppression/enhancement during analysis.[10]
Solution: Perform matrix spike experiments to evaluate recovery. If matrix effects are significant, consider alternative cleanup steps or adjust the analytical method.

Data Presentation

Table 1: Summary of Recommended Sample Preservation for BDCAN Analysis

ParameterRecommendationRationaleCitation
Container Amber glass vials with Teflon-lined screw caps.Prevents photodegradation and contamination from plasticizers.[11]
Quenching Agent Ascorbic AcidNeutralizes residual disinfectant without degrading BDCAN.[2][6]
Preservation pH 4.5 - 5.0 (Adjust with HCl)Minimizes base-catalyzed hydrolysis.[2][7]
Storage Temperature Cool to ≤6°CSlows chemical and biological degradation processes.[2][8]
Storage Conditions Store in the darkPrevents photodegradation.[2]
Holding Time Extract within 7-14 days (aqueous)Ensures analysis is performed before significant degradation occurs.[8]

Table 2: Effect of Common Quenching Agents on Dihaloacetonitrile (e.g., BDCAN) Stability

Quenching AgentEffect on BDCAN StabilityRecommendationCitation
Ascorbic Acid No adverse effects observed.Recommended [2][4][6]
Sodium Sulfite Causes rapid degradation.Avoid [2][4]
Sodium Thiosulfate Causes rapid degradation.Avoid [2][4][8]
Ammonium Chloride No adverse effects on BDCAN, but can form interfering chloramines.Use with caution; Ascorbic Acid is preferred.[2][4]
Sodium Arsenite No adverse effects observed.Suitable, but less common due to toxicity concerns.[4][6]
Sodium Borohydride No adverse effects observed.Suitable, but less common.[4][6]

Visualizations

G cluster_workflow Experimental Workflow for BDCAN Analysis start 1. Sample Collection (Amber Glass Vial) quench 2. Immediate Quenching (Ascorbic Acid) start->quench acidify 3. Acidification (pH 4.5-5.0) quench->acidify store 4. Storage (≤6°C, Dark) acidify->store extract 5. Solvent Extraction (e.g., MTBE) store->extract analyze 6. GC or LC/MS/MS Analysis extract->analyze

Caption: Standard experimental workflow for BDCAN sample handling and analysis.

G start Problem: Low BDCAN Recovery q1 Was the correct quenching agent used? (Ascorbic Acid) start->q1 q2 Was the sample acidified to pH 4.5-5.0? q1->q2 Yes sol1 Solution: Use Ascorbic Acid. AVOID Sulfite/Thiosulfate. q1->sol1 No q3 Were samples stored properly at ≤6°C in the dark? q2->q3 Yes sol2 Solution: Implement immediate post-collection acidification. q2->sol2 No q4 Is the analytical method optimized? (e.g., extraction) q3->q4 Yes sol3 Solution: Enforce strict storage protocols. q3->sol3 No sol4 Solution: Review and optimize extraction and analysis steps. q4->sol4 No ok Issue likely resolved. q4->ok Yes

Caption: Troubleshooting flowchart for low BDCAN recovery in experiments.

Key Experimental Protocols

Protocol 1: Sample Collection and Preservation for BDCAN Analysis

1. Objective: To properly collect and preserve a water sample for the analysis of this compound (BDCAN) while minimizing its degradation.

2. Materials:

  • 40 mL amber glass vials with Teflon-lined septa screw caps.

  • Ascorbic acid (reagent grade).

  • Hydrochloric acid (HCl) solution (e.g., 0.2 N or 1.0 N).

  • pH indicator strips (narrow range, 3.0-5.5) or a calibrated pH meter.

  • Reusable ice packs or wet ice.

  • Cooler for sample transport.

  • Personal Protective Equipment (gloves, safety glasses).

3. Pre-Sampling Preparation:

  • Add approximately 5-10 mg of crystalline ascorbic acid to each 40 mL vial before heading to the sampling site. This ensures immediate quenching upon sample collection.

4. Sampling Procedure:

  • At the sampling location, carefully remove the cap from a prepared vial, avoiding contamination of the inner surface or the septum.

  • Collect the sample, allowing the water to fill the vial completely. To avoid aeration (which can cause loss of volatile compounds), slightly overfill the vial so that a convex meniscus is formed at the top.

  • Do not rinse the vial, as this will remove the pre-added quenching agent.

  • Carefully screw the cap on, ensuring no air bubbles are trapped inside. To check for bubbles, invert the vial and gently tap it. If bubbles are present, uncap, add more sample, and reseal.

5. Post-Collection Preservation (to be performed immediately):

  • Using a clean pipette, remove a small amount of sample to test the initial pH.

  • Slowly add the HCl solution dropwise to the sample. After adding a few drops, cap the vial, invert it several times to mix, and check the pH again.

  • Continue this process until the sample pH is stable within the target range of 4.5-5.0.[7] Record the final pH.

  • Reseal the vial, ensuring no headspace remains.

6. Storage and Transport:

  • Label the vial clearly with a unique sample ID, date, time, and location.

  • Place the sealed sample vial in a cooler with ice immediately.[12]

  • Maintain the sample at or below 6°C and protect it from direct sunlight during transport to the laboratory.

  • Transfer the sample to a laboratory refrigerator for storage until extraction. The sample should be extracted within 7-14 days.[8]

References

"Bromodichloroacetonitrile" reaction byproduct identification and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromodichloroacetonitrile (BDCAN) and its related reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BDCAN) and where does it come from?

A1: this compound (BDCAN) is a nitrogenous disinfection byproduct (DBP) that is not produced commercially. It is formed when disinfectants like chlorine react with naturally occurring organic and inorganic matter in water sources, particularly in the presence of bromide ions and organic nitrogen precursors such as amino acids.[1][2][3]

Q2: What are the common byproducts associated with BDCAN formation?

A2: BDCAN is a type of haloacetonitrile (HAN). During its formation, other classes of disinfection byproducts are also commonly produced. These include other haloacetonitriles (e.g., dichloroacetonitrile, dibromoacetonitrile), trihalomethanes (THMs), haloacetic acids (HAAs), and haloacetamides (HAAms).[1][2][4] The specific byproducts and their concentrations depend on factors like the concentration of bromide, pH, temperature, and the nature of the organic precursors.[5]

Q3: Why is sample preservation crucial for accurate BDCAN analysis?

A3: Haloacetonitriles, including BDCAN, are susceptible to degradation, particularly through base-catalyzed hydrolysis.[6] This means that at neutral or alkaline pH, BDCAN can break down, leading to artificially low measurements. Proper preservation, which includes immediate quenching of the disinfectant residual and pH adjustment, is essential to ensure the stability of the analyte from sample collection to analysis.[7]

Q4: Which quenching agent should I use for BDCAN analysis?

A4: Ascorbic acid is the recommended quenching agent for neutralizing residual chlorine in samples intended for haloacetonitrile analysis. It is effective and does not cause significant degradation of BDCAN. Conversely, sodium sulfite (B76179) and sodium thiosulfate (B1220275) should be avoided as they have been shown to cause rapid degradation of dihaloacetonitriles.

Q5: What are the primary analytical techniques for BDCAN identification and quantification?

A5: The most common and established method for BDCAN analysis is Gas Chromatography (GC) coupled with either an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).[8][9] EPA Method 551.1 is a widely used standard procedure.[9][10] Liquid Chromatography with tandem mass spectrometry (LC/MS/MS) is also an effective technique that may require less sample preparation.[11]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Low or No Recovery of BDCAN
Potential Cause Troubleshooting Step
Improper Sample Preservation Ensure samples are quenched immediately upon collection with ascorbic acid and acidified to a pH between 4.8 and 5.5 to prevent hydrolysis.[9] Store samples at 4°C and analyze as soon as possible.
Inappropriate Quenching Agent Verify that sodium sulfite or sodium thiosulfate were not used, as they degrade BDCAN. Use ascorbic acid.
Degradation During Extraction If using elevated temperatures for extraction or sample introduction, consider that BDCAN can be thermally labile. Optimize temperature settings to be as low as possible while maintaining good chromatography.
Inefficient Extraction Review the liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) protocol. For LLE, ensure proper solvent-to-sample ratio and adequate mixing. For SPME, optimize fiber type, extraction time, and temperature.[4]
Active Sites in GC System Active sites in the GC inlet liner or the column can lead to analyte degradation. Use a deactivated inlet liner and a well-conditioned, low-bleed GC column. If peak tailing is observed for other active compounds, this may be the cause.[12]
Issue 2: Inconsistent or Irreproducible Results
Potential Cause Troubleshooting Step
Variable Sample Holding Times Even with preservation, some degradation can occur over time. Standardize the time between sample collection, extraction, and analysis for all samples, including quality controls.
Inconsistent pH of Samples Verify the pH of each sample after preservation to ensure it is within the target range. Variations in pH can lead to different rates of hydrolysis.
Fluctuations in Instrument Performance Run a system suitability check before each analytical batch. This should include checking the response and peak shape of a known BDCAN standard.
Contamination of Reagents or Glassware Ensure all solvents are of high purity and that glassware is thoroughly cleaned to avoid introducing interfering substances.
Issue 3: Presence of Unexpected Peaks in the Chromatogram
Potential Cause Troubleshooting Step
Co-eluting Disinfection Byproducts BDCAN is rarely formed in isolation. The unexpected peaks may be other DBPs such as other haloacetonitriles, haloketones, or other halogenated compounds.[2][5] Use a mass spectrometer to identify the mass-to-charge ratio of the unknown peaks and compare them to a library of known DBPs.
Contamination Contamination can come from the sampling environment, sample containers, solvents, or the analytical instrument itself. Analyze a solvent blank and a method blank to identify the source of the contamination.
Byproducts from Quenching Agent While less common with ascorbic acid, some quenching agents or their reaction products could potentially be detected. Analyze a quenched blank (reagent water with the quenching agent) to check for this.

Quantitative Data Summary

Table 1: Method Detection Limits (MDLs) for this compound

Analytical MethodDetection Limit (µg/L)Reference
EPA Method 551.1 (GC-ECD)<0.03[8]
Headspace-SPME-GC-MS0.01 - 0.5[4]

Table 2: Typical Concentrations of BDCAN in Drinking Water

Water System TypeConcentration Range (µg/L)Reference
Chlorinated Groundwater SystemsMean: 0.73[8]
Chlorinated Surface Water SystemsMean: 1.14[8]

Experimental Protocols

Protocol: Analysis of BDCAN in Drinking Water via LLE and GC-MS (Based on EPA Method 551.1 Principles)

1. Sample Collection and Preservation:

  • Collect samples in amber glass vials with screw caps.

  • Prior to sample collection, add ascorbic acid to the vials to quench any residual disinfectant.

  • Immediately after collection, add a phosphate (B84403) buffer to reduce the sample pH to a range of 4.8-5.5.[9]

  • Fill the vials to the top, ensuring no headspace, and cap securely.

  • Store samples at 4°C in the dark until extraction.

2. Liquid-Liquid Extraction (LLE):

  • Allow samples to come to room temperature.

  • In a separatory funnel, add a known volume of the water sample (e.g., 50 mL).

  • Add an appropriate internal standard and surrogate solution.

  • Add a suitable extraction solvent, such as methyl-tert-butyl ether (MTBE).

  • Shake the funnel vigorously for 1-2 minutes, venting periodically.

  • Allow the layers to separate.

  • Drain the aqueous (lower) layer and collect the organic (upper) layer containing the extracted analytes.

  • Dry the organic extract by passing it through anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

3. GC-MS Analysis:

  • GC Column: Use a capillary column suitable for halogenated compounds, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Injection: Inject 1-2 µL of the extract in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 35-45°C, hold for 2-5 minutes.

    • Ramp to 150-170°C at a rate of 8-12°C/minute.

    • Ramp to 220-250°C at a rate of 15-20°C/minute, and hold for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

    • Key Ions for BDCAN: Monitor for characteristic ions of BDCAN (the exact ions should be determined by running a standard, but will be related to the molecular weight and isotopic pattern of bromine and chlorine).

4. Quality Control:

  • Analyze a method blank, a laboratory fortified blank, and a matrix spike/matrix spike duplicate with each batch of samples.

  • Monitor the recovery of internal standards and surrogates to ensure method performance.

Visualizations

experimental_workflow cluster_sampling Sample Collection & Preservation cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Collection Quench Quenching (Ascorbic Acid) Sample->Quench Acidify Acidification (pH 4.8-5.5) Quench->Acidify Store Storage at 4°C Acidify->Store LLE Liquid-Liquid Extraction Store->LLE Dry Drying Extract LLE->Dry Concentrate Concentration Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Data Processing GCMS->Data

Caption: Experimental workflow for BDCAN analysis.

troubleshooting_logic cluster_preservation Check Preservation cluster_method Check Analytical Method cluster_solutions Solutions Start Low or No BDCAN Recovery Quench Quenching Agent Correct? (Ascorbic Acid) Start->Quench pH Sample pH Correct? (4.8-5.5) Quench->pH Yes Sol_Quench Re-sample with Ascorbic Acid Quench->Sol_Quench No Extraction Extraction Efficiency? pH->Extraction Yes Sol_pH Verify pH Protocol pH->Sol_pH No GC_System GC System Active? Extraction->GC_System OK Sol_Extraction Optimize LLE/SPME Extraction->Sol_Extraction Low Sol_GC Deactivate Liner, Change Column GC_System->Sol_GC Yes

Caption: Troubleshooting logic for low BDCAN recovery.

References

Technical Support Center: Laboratory Synthesis of Bromodichloroacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of bromodichloroacetonitrile laboratory synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for producing this compound?

A1: Common laboratory-scale synthetic routes for this compound and related haloacetonitriles include:

  • Halogenation of Dichloroacetonitrile (B150184): Direct bromination of dichloroacetonitrile using a suitable brominating agent.

  • Sequential Halogenation of Cyanoacetic Acid: A multi-step process involving the chlorination and subsequent bromination of cyanoacetic acid, often using N-halosuccinimides.[1]

  • Reaction of Cyanomethyl Sulfonates: Reacting a cyanomethyl sulfonate with a bromide salt, which can offer milder reaction conditions.[2]

  • Catalytic Bromination of Acetonitrile (B52724): A patented method describes the direct bromination of acetonitrile using a phosphite (B83602) ester compound as a catalyst.[3]

Q2: What are the main challenges in synthesizing this compound that can lead to low yields?

A2: The primary challenges include:

  • Over-halogenation: The formation of dibromochloroacetonitrile (B141495) or tribromoacetonitrile (B141521) as byproducts.

  • Incomplete Halogenation: Residual starting materials or partially halogenated intermediates in the final product.

  • Side Reactions: Oxidation and other side reactions can occur depending on the brominating agent and reaction conditions.[4]

  • Product Instability: Haloacetonitriles can be susceptible to hydrolysis or degradation, especially during workup and purification.

  • Purification Difficulties: Separating the desired this compound from other halogenated acetonitriles with similar boiling points can be challenging.

Q3: How can I purify the synthesized this compound?

A3: Fractional distillation is the most common method for purifying this compound. Due to the potential for close boiling points of different haloacetonitrile byproducts, a distillation column with high theoretical plates (like a Widmer column) is recommended for efficient separation.[5] It is also crucial to ensure the product is dry before distillation, as water can lead to hydrolysis.

Q4: What analytical techniques are suitable for characterizing this compound and identifying impurities?

A4: The following techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile components and identifying them based on their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic nitrile functional group and confirm the absence of starting material functionalities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on a common synthetic route involving the halogenation of dichloroacetonitrile.

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. Insufficient amount of brominating agent.2. Reaction temperature is too low.3. Short reaction time.4. Poor quality of reagents or solvent.1. Increase the molar ratio of the brominating agent to the starting material incrementally (e.g., from 1.0 to 1.2 equivalents).2. Gradually increase the reaction temperature while monitoring for side product formation.3. Extend the reaction time and monitor the progress using TLC or GC.4. Ensure all reagents are pure and solvents are anhydrous.
Formation of Over-brominated Byproducts 1. Excess of brominating agent.2. Reaction temperature is too high.3. High local concentration of the brominating agent.1. Use a stoichiometric amount or a slight excess of the brominating agent.2. Maintain a controlled and lower reaction temperature.3. Add the brominating agent slowly and portion-wise to the reaction mixture with vigorous stirring to ensure even distribution.
Product Degradation During Workup 1. Presence of water leading to hydrolysis.2. Exposure to high temperatures for extended periods.3. Basic conditions during washing steps.1. Use anhydrous solvents and perform the reaction under an inert atmosphere.2. Minimize the time the product is exposed to high temperatures during solvent removal and distillation.3. If a basic wash is necessary, perform it quickly at a low temperature.
Difficulty in Purifying the Product 1. Close boiling points of the product and byproducts.1. Use a high-efficiency fractional distillation column.2. Consider preparative gas chromatography for small-scale, high-purity samples.

Experimental Protocols

Hypothetical Protocol for the Synthesis of this compound via Bromination of Dichloroacetonitrile

Materials:

  • Dichloroacetonitrile

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (anhydrous)

  • Benzoyl peroxide (initiator)

  • Sodium sulfite (B76179) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve dichloroacetonitrile (1.0 eq) in anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by GC-MS.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a 5% sodium sulfite solution to remove any unreacted bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start reagents Combine Dichloroacetonitrile, NBS, and Initiator in Solvent start->reagents reaction Heat to Reflux (2-4 hours) reagents->reaction monitoring Monitor by GC-MS reaction->monitoring workup Cool, Filter, and Wash reaction->workup monitoring->reaction drying Dry Organic Layer workup->drying purification Fractional Distillation drying->purification product Pure this compound purification->product

Caption: Workflow for this compound Synthesis

troubleshooting_logic Troubleshooting Low Yield low_yield Low Yield Observed check_conversion Check Starting Material Conversion (GC/TLC) low_yield->check_conversion check_byproducts Analyze Byproducts (GC-MS) check_conversion->check_byproducts Complete low_conversion Low Conversion check_conversion->low_conversion Incomplete high_byproducts High Byproduct Formation check_byproducts->high_byproducts solution_conversion Increase Reaction Time, Temperature, or Reagent Stoichiometry low_conversion->solution_conversion solution_byproducts Decrease Temperature, Control Reagent Addition high_byproducts->solution_byproducts solution_purification Optimize Purification (e.g., Better Distillation Column) high_byproducts->solution_purification

Caption: Troubleshooting Logic for Low Yield Issues

References

Technical Support Center: Bromodichloroacetonitrile LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of bromodichloroacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, which in this case is this compound.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can either decrease the analyte signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and unreliable quantification.[2][4][5]

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A2: You can quantitatively assess matrix effects by comparing the signal response of this compound in a standard solution prepared in a pure solvent against one prepared in a blank sample matrix extract (a matrix-matched standard).[3] A common method is the post-extraction spike, where a known amount of the analyte is added to a blank matrix extract and the response is compared to a pure standard of the same concentration.[6][7] A significant difference in signal intensity indicates the presence of matrix effects.[3] Qualitative assessment can be done using post-column infusion experiments.[2][8]

Q3: What is the impact of matrix effects on my data quality for this compound analysis?

A3: Matrix effects can severely compromise the quality of your analytical data. They can lead to:

  • Inaccurate Quantification: Ion suppression will cause an underestimation of the true concentration of this compound, while ion enhancement will lead to an overestimation.[2][4]

  • Poor Reproducibility: Matrix effects can vary between samples, leading to high variability in your results and poor precision.[2][9]

  • Reduced Sensitivity: Significant ion suppression can lower the signal-to-noise ratio, potentially making it impossible to detect low levels of this compound.[2]

Troubleshooting Guide

Q4: I am observing low sensitivity and poor peak area reproducibility for this compound. Could this be due to matrix effects?

A4: Yes, both low sensitivity and poor reproducibility are classic symptoms of matrix effects, particularly ion suppression.[2][9] Co-eluting matrix components can compete with this compound for ionization, reducing its signal intensity and causing inconsistent results across different samples.[1][4]

Recommended Actions:

  • Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the degree of ion suppression.

  • Improve Sample Preparation: Enhance your sample clean-up procedure to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) can be effective.[1][10]

  • Optimize Chromatography: Modify your LC method to better separate this compound from the interfering compounds. This can involve changing the column, mobile phase composition, or gradient profile.[1][8]

  • Use an Internal Standard: Incorporate a stable isotope-labeled (SIL) internal standard of this compound if available. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[2][4][8]

Q5: My calibration curve for this compound is non-linear when using matrix-matched standards. What could be the cause?

A5: Non-linearity in matrix-matched calibration curves can occur if the matrix effect is not consistent across the concentration range. At higher concentrations, the analyte signal may overcome the suppression effect, while at lower concentrations, the effect is more pronounced.

Recommended Actions:

  • Evaluate Matrix Effect at Different Concentrations: Assess the matrix effect at low, medium, and high concentrations to understand its behavior.

  • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components and minimize their impact.[2]

  • Use a Different Ionization Technique: If you are using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.[5][11] An application for haloacetonitriles in tap water utilized APCI.[11][12]

Quantitative Data Presentation

The following table is an example of how to present quantitative data on matrix effects for this compound in different sample matrices. The Matrix Effect (ME) is calculated as: ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Sample MatrixAnalyte Concentration (µg/L)Peak Area (Solvent)Peak Area (Matrix)Matrix Effect (%)
Drinking Water155,00041,250-25%
Wastewater Effluent155,00024,750-55%
River Water155,00035,750-35%

Experimental Protocols

Protocol: Assessment of Matrix Effects using Post-Extraction Spike

This protocol describes a quantitative method to determine the extent of matrix effects on the analysis of this compound.

1. Materials:

  • Blank matrix samples (e.g., drinking water known to be free of this compound)

  • This compound analytical standard

  • LC-MS grade solvent (e.g., methanol (B129727) or acetonitrile)

  • Sample preparation materials (e.g., SPE cartridges)

  • LC-MS/MS system

2. Procedure:

  • Prepare Blank Matrix Extract: Process a blank matrix sample through your entire sample preparation workflow (e.g., extraction and concentration).

  • Prepare Standard Solutions:

    • Set A (Analyte in Solvent): Prepare a standard solution of this compound in the pure reconstitution solvent at a known concentration (e.g., 1 µg/L).

    • Set B (Post-Extraction Spike): Spike the blank matrix extract from step 1 with the this compound standard to achieve the same final concentration as Set A.

  • LC-MS/MS Analysis:

    • Inject and analyze both sets of samples (Set A and Set B) using your established LC-MS/MS method.

    • Ensure multiple injections are made for each set to assess reproducibility.

  • Data Analysis:

    • Calculate the average peak area for this compound in both sets of samples.

    • Calculate the Matrix Effect (%) using the formula: ME (%) = (Average Peak Area of Set B / Average Peak Area of Set A - 1) * 100.

3. Interpretation of Results:

  • ME ≈ 0%: No significant matrix effect.

  • ME < 0%: Ion suppression is occurring.

  • ME > 0%: Ion enhancement is occurring.

  • Values exceeding ±20% are generally considered significant and require mitigation.[3]

Visualizations

TroubleshootingWorkflow start Start: Poor Sensitivity or Inconsistent Results for This compound assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me is_me_significant Is Matrix Effect Significant (>20%)? assess_me->is_me_significant optimize_sp Optimize Sample Preparation (e.g., SPE) is_me_significant->optimize_sp Yes end_good Proceed with Validated Method is_me_significant->end_good No optimize_lc Optimize LC Separation optimize_sp->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is use_mmc Use Matrix-Matched Calibrants use_is->use_mmc reassess_me Re-assess Matrix Effect use_mmc->reassess_me is_me_mitigated Is Matrix Effect Mitigated? reassess_me->is_me_mitigated is_me_mitigated->end_good Yes end_bad Further Method Development Required is_me_mitigated->end_bad No

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

ExperimentalWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis & Calculation blank_matrix Blank Matrix (e.g., Drinking Water) extract Perform Sample Extraction (e.g., SPE) blank_matrix->extract blank_extract Blank Matrix Extract extract->blank_extract set_b Set B: Post-Extraction Spike blank_extract->set_b analyte_std This compound Standard set_a Set A: Standard in Solvent analyte_std->set_a analyte_std->set_b lcms LC-MS/MS Analysis set_a->lcms set_b->lcms peak_areas Measure Peak Areas lcms->peak_areas calculate_me Calculate Matrix Effect (%) peak_areas->calculate_me

Caption: Workflow for assessing matrix effects using the post-extraction spike method.

References

Navigating the Challenges of Bromodichloroacetonitrile Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals encountering challenges with the stability of Bromodichloroacetonitrile (BCAN) during sample storage now have a dedicated resource. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of their experimental results. BCAN, a disinfection byproduct, is known for its instability in aqueous solutions, which can lead to inaccurate quantification and compromised data. This guide offers practical solutions to mitigate degradation and maintain sample fidelity from collection to analysis.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound (BCAN) results inconsistent?

A1: Inconsistent BCAN results are often due to its degradation during sample storage. Key factors contributing to this instability include the pH of the sample, storage temperature, and the presence of residual disinfectants like chlorine. Hydrolysis is a primary degradation pathway for haloacetonitriles (HANs) such as BCAN, where the molecule reacts with water to form less stable compounds.[1][2][3] To ensure accurate and reproducible results, it is crucial to implement proper sample preservation techniques immediately after collection.

Q2: What is the recommended procedure for preserving water samples for BCAN analysis?

A2: Proper preservation is critical to prevent the degradation of BCAN. The recommended procedure involves immediate quenching of any residual disinfectant and controlling the sample's pH and temperature. Ascorbic acid is the preferred quenching agent as it effectively neutralizes chlorine without significantly degrading BCAN.[1] Following quenching, samples should be stored at or below 6°C in the dark to minimize further degradation.[1]

Q3: Which quenching agents should I avoid when analyzing for BCAN?

A3: While several quenching agents are available, some can actively degrade BCAN. Sodium sulfite (B76179) and sodium thiosulfate (B1220275) have been shown to cause rapid degradation of dihaloacetonitriles and should be avoided for BCAN analysis.

Q4: How does pH affect the stability of BCAN in my samples?

A4: The stability of BCAN is highly pH-dependent. The rate of hydrolysis, the primary degradation pathway, increases significantly with higher pH (alkaline conditions). To minimize degradation, it is recommended to acidify the water sample to a pH of 4.5-5.0 after quenching.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detection of BCAN in spiked samples Rapid degradation due to inappropriate quenching agent.Use ascorbic acid as the quenching agent. Avoid sodium sulfite and sodium thiosulfate.
Degradation due to high pH of the sample.After quenching, acidify the sample to pH 4.5-5.0 using sulfuric or hydrochloric acid.
Decreasing BCAN concentration over a short storage period Continued chemical reactions in the sample.Ensure immediate and thorough mixing of the quenching agent upon sample collection.
Improper storage temperature.Store samples at or below 6°C immediately after collection and during transport.
High variability between replicate samples Inconsistent sample handling and preservation.Standardize the sample collection and preservation protocol for all samples. Ensure precise addition of quenching and acidifying agents.
Exposure to light.Store samples in amber glass vials or in the dark to prevent photodegradation.

Quantitative Data on BCAN Stability

The stability of haloacetonitriles like this compound is significantly influenced by pH and temperature. The following table summarizes the expected degradation trends based on available literature.

Condition Effect on BCAN Stability Notes
pH Stability decreases as pH increases (more alkaline).Base-catalyzed hydrolysis is a major degradation pathway.[1][3]
Temperature Stability decreases as temperature increases.Higher temperatures accelerate the rate of hydrolysis.
Light Exposure Can contribute to degradation.Storing samples in the dark is recommended.

Experimental Protocols

Protocol 1: Sample Collection and Preservation for BCAN Analysis

This protocol is based on guidelines for the analysis of haloacetonitriles in drinking water, similar to those outlined in EPA Method 551.1.[4][5][6][7]

Materials:

  • Amber glass vials (40 mL or 60 mL) with PTFE-lined screw caps

  • Ascorbic acid (reagent grade)

  • Sulfuric acid or Hydrochloric acid (concentrated)

  • Micropipettes

  • pH indicator strips or a calibrated pH meter

  • Cooler with ice

Procedure:

  • Vial Preparation: Before sample collection, add the appropriate amount of ascorbic acid to each vial to quench any residual disinfectant. For a 40 mL vial, approximately 4 mg of ascorbic acid is sufficient.

  • Sample Collection:

    • If sampling from a tap, open the tap and let the water run for 2-3 minutes to ensure the sample is representative of the system.

    • Reduce the water flow to minimize aeration.

    • Fill the vial to the brim, allowing for a slight convex meniscus.

  • Quenching: Immediately after filling, cap the vial and invert it several times to ensure the ascorbic acid is fully dissolved and mixed.

  • Acidification:

    • Uncap the vial and add concentrated sulfuric or hydrochloric acid dropwise to adjust the pH to 4.5-5.0. Use a micropipette for accurate addition.

    • Verify the pH using a pH strip or a calibrated pH meter.

  • Storage and Transport:

    • Ensure the vial is completely full with no headspace (air bubbles).

    • Tightly cap the vial.

    • Place the vials in a cooler with ice (at or below 6°C) for transport to the laboratory.

    • Store the samples in a refrigerator at or below 6°C and away from light until analysis.

Protocol 2: Analysis of BCAN by Gas Chromatography with Electron Capture Detection (GC-ECD)

This protocol is a generalized procedure based on methods for haloacetonitrile analysis.

Instrumentation:

  • Gas chromatograph equipped with an Electron Capture Detector (GC-ECD)

  • Fused silica (B1680970) capillary column suitable for separating halogenated compounds (e.g., DB-5 or equivalent)

  • Autosampler

Reagents and Standards:

  • Methyl tert-butyl ether (MTBE), pesticide grade or equivalent

  • Sodium sulfate (B86663), anhydrous (reagent grade)

  • This compound (BCAN) standard solution

  • Internal standard solution (e.g., 1,2,3-trichloropropane)

  • Surrogate standard solution (e.g., 2-bromopropionic acid)

Procedure:

  • Sample Extraction (Liquid-Liquid Extraction):

    • Allow the preserved water sample (e.g., 35 mL) to reach room temperature.

    • Add a known amount of surrogate standard to the sample.

    • Add a salting agent, such as anhydrous sodium sulfate (approximately 5 g), to the sample to enhance extraction efficiency.

    • Add a small volume of MTBE (e.g., 2 mL) to the sample vial.

    • Tightly cap the vial and shake vigorously for 1-2 minutes.

    • Allow the layers to separate. The MTBE layer, containing the extracted BCAN, will be on top.

  • Extract Preparation:

    • Carefully transfer the MTBE layer to a clean vial using a Pasteur pipette.

    • Add a known amount of internal standard to the extract.

  • GC-ECD Analysis:

    • Inject a small volume (e.g., 1-2 µL) of the extract into the GC-ECD.

    • The GC oven temperature program should be optimized to achieve good separation of BCAN from other potential disinfection byproducts. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200°C).

    • The ECD is highly sensitive to halogenated compounds like BCAN.

  • Quantification:

    • Identify the BCAN peak based on its retention time, as determined by the analysis of a standard solution.

    • Quantify the concentration of BCAN in the sample by comparing its peak area to that of the internal standard and using a calibration curve generated from standards of known concentrations.

Visualizing Degradation and Workflow

This compound Hydrolysis Pathway

The primary degradation pathway for this compound in aqueous solution is hydrolysis. This process involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the electrophilic carbon of the nitrile group. This initially forms an unstable intermediate that rearranges to form bromodichloroacetamide. Further hydrolysis of the amide can lead to the formation of bromodichloroacetic acid.

G BCAN This compound (CBrCl2CN) H2O + H2O / OH- BCAN->H2O Intermediate Unstable Intermediate BDCAmide Bromodichloroacetamide (CBrCl2CONH2) Intermediate->BDCAmide Rearrangement H2O->Intermediate H2O_2 + H2O / OH- BDCAmide->H2O_2 BDCAA Bromodichloroacetic Acid (CBrCl2COOH) H2O_2->BDCAA

Caption: Hydrolysis of this compound.

Experimental Workflow for BCAN Analysis

The following diagram illustrates the key steps in the analytical workflow for determining this compound concentrations in water samples.

G cluster_collection Sample Collection & Preservation cluster_analysis Sample Analysis Collect Collect Water Sample Quench Quench with Ascorbic Acid Collect->Quench Acidify Acidify to pH 4.5-5.0 Quench->Acidify Store Store at ≤6°C Acidify->Store Extract Liquid-Liquid Extraction (MTBE) Store->Extract Analyze GC-ECD Analysis Extract->Analyze Quantify Quantification Analyze->Quantify

Caption: BCAN Analytical Workflow.

This technical support guide is intended to provide researchers with the necessary information and tools to overcome the challenges associated with this compound degradation, thereby improving the accuracy and reliability of their scientific findings.

References

Technical Support Center: Troubleshooting Peak Tailing of Bromodichloroacetonitrile in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the gas chromatographic (GC) analysis of bromodichloroacetonitrile. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve peak tailing and achieve optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a disinfection byproduct (DBP) formed when chlorine, a common disinfectant, reacts with natural organic matter in water. Due to potential health concerns associated with DBPs, regulatory bodies like the U.S. Environmental Protection Agency (EPA) monitor their levels in drinking water. Accurate and precise quantification by gas chromatography is therefore crucial for ensuring water safety.

Q2: What are the typical physicochemical properties of this compound relevant to GC analysis?

Understanding the properties of this compound is key to troubleshooting its analysis.

PropertyValueImplication for GC Analysis
Boiling Point 138-140 °C[1]A sufficiently high inlet temperature is required for efficient vaporization.
Polarity Polar[1]As a polar compound, it is susceptible to interactions with active sites in the GC system, which can lead to peak tailing.
Thermal Stability Can be thermally labileExcessive inlet temperatures may cause degradation, leading to peak distortion or loss of signal.[2]

Q3: What are the primary causes of peak tailing for this compound in GC?

Peak tailing for this compound is most often attributed to:

  • Active Sites: Interaction of the polar analyte with active silanol (B1196071) (-Si-OH) groups present in the injector liner, column, or other parts of the flow path.[3][4]

  • Contamination: Accumulation of non-volatile residues from the sample matrix in the inlet or at the head of the column can create new active sites.[5]

  • Improper Column Installation: Poorly cut column ends or incorrect installation depth in the inlet can create dead volumes and turbulence, leading to peak distortion.[2][6]

  • Inappropriate GC Parameters: Suboptimal inlet temperature, carrier gas flow rate, or oven temperature program can all contribute to poor peak shape.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root cause of this compound peak tailing.

Step 1: Identify the Nature of the Tailing

Observe your chromatogram to determine if the tailing is specific to this compound or affects all peaks.

  • Only this compound (and other polar analytes) Tail: This strongly suggests a chemical interaction problem (i.e., active sites in the system).

  • All Peaks Tail: This is more indicative of a physical problem, such as improper column installation, a leak, or a dead volume in the system.[2]

Step 2: Address Potential Chemical Interactions

If only polar analytes like this compound are tailing, focus on minimizing active sites within your GC system.

The inlet is a common source of activity.

  • Use a Deactivated Liner: Standard glass liners contain active silanol groups. Employing a liner with a deactivated surface is crucial for analyzing polar compounds.[7][8][9] Various deactivations are available, and selecting one designed for polar or active compounds is recommended.

  • Replace the Septum and O-ring: These components can degrade and contribute to system contamination. Regular replacement is essential for maintaining an inert flow path.

The analytical column is another critical component where interactions can occur.

  • Use an Inert Column: Select a column specifically designed for inertness to minimize interactions with polar analytes.

  • Column Trimming: If the front end of the column becomes contaminated or active, trimming a small portion (e.g., 10-20 cm) can restore peak shape.[3][5][10] This removes the section where non-volatile residues and active sites have accumulated.

Step 3: Optimize GC Method Parameters

Fine-tuning your GC method parameters can significantly improve the peak shape of this compound.

The inlet temperature must be high enough to ensure complete and rapid vaporization of the analyte without causing thermal degradation.

  • Too Low: Incomplete vaporization can lead to a slow transfer of the analyte to the column, resulting in a broad and tailing peak.

  • Too High: this compound can be thermally labile, and excessive temperatures can cause degradation, which may manifest as peak tailing or a complete loss of the peak.[2]

Recommendation: Start with an inlet temperature around 200-250 °C and optimize based on peak shape and response.

The carrier gas flow rate affects the speed at which the analyte moves through the column and the efficiency of the separation.

  • Too Low: A slow flow rate increases the residence time of the analyte in the system, allowing for more time to interact with active sites, which can exacerbate peak tailing.[11]

  • Too High: While a higher flow rate can reduce interaction time, an excessively high flow rate can lead to a decrease in chromatographic efficiency and resolution.[12]

Recommendation: Operate the carrier gas at a flow rate that provides a good balance between analysis time and peak resolution. For many capillary columns, this is typically in the range of 1-2 mL/min.

A well-designed temperature program is essential for achieving sharp, symmetrical peaks.

  • Initial Oven Temperature: For splitless injections, the initial oven temperature should be set approximately 20 °C below the boiling point of the sample solvent to facilitate analyte focusing at the head of the column.[6][13]

  • Ramp Rate: A faster ramp rate can lead to sharper peaks and shorter analysis times, but may also reduce resolution. An optimal ramp rate allows for good separation without excessive peak broadening.[14][15] A common starting point for a scouting gradient is 10 °C/min.[15][16]

Step 4: Verify Proper Column Installation

Physical issues with the column installation are a frequent cause of peak tailing that affects all compounds.

  • Column Cut: Ensure the column is cut with a clean, square edge using a ceramic scoring wafer or a specialized tool. A ragged or angled cut can create turbulence and dead volume.[6][10]

  • Installation Depth: The column must be installed at the correct depth in both the inlet and the detector, according to the instrument manufacturer's recommendations. Incorrect positioning can create unswept volumes, leading to peak tailing.[2]

Experimental Protocols

The following is a typical experimental protocol for the analysis of this compound in drinking water, based on EPA Method 551.1.

Sample Preparation (Liquid-Liquid Extraction)

  • To a 50 mL water sample, add a suitable dechlorinating agent if residual chlorine is present.

  • Add an appropriate internal standard.

  • Extract the sample with 3 mL of methyl-tert-butyl ether (MTBE) by shaking vigorously for 2 minutes.

  • Allow the phases to separate.

  • Transfer a portion of the MTBE layer to an autosampler vial for GC analysis.

Gas Chromatography Conditions

ParameterRecommended Setting
Injection Technique Splitless
Injection Volume 1-2 µL
Inlet Temperature 200 °C
Carrier Gas Helium
Column e.g., DB-1, 30 m x 0.25 mm ID, 1.0 µm film thickness
Oven Program 35 °C (hold 9 min), ramp at 6 °C/min to 150 °C (hold 1 min)
Detector Electron Capture Detector (ECD)
Detector Temperature 300 °C

Visual Troubleshooting Guide

The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the potential causes related to the GC system.

G Troubleshooting Workflow for Peak Tailing Start Peak Tailing Observed for This compound Decision1 Do all peaks in the chromatogram tail? Start->Decision1 Path_Chem Chemical Interaction Issue Decision1->Path_Chem No (Only Polar Analytes) Path_Phys Physical System Issue Decision1->Path_Phys Yes Sol_Liner Use Deactivated Inlet Liner Path_Chem->Sol_Liner Sol_Septum Replace Septum and O-ring Path_Chem->Sol_Septum Sol_Column Use Inert GC Column Path_Chem->Sol_Column Sol_Trim Trim Front of Column Path_Chem->Sol_Trim Sol_Params Optimize GC Parameters (Inlet Temp, Flow Rate, Oven Program) Path_Chem->Sol_Params Sol_Install Check Column Installation (Cut and Depth) Path_Phys->Sol_Install Sol_Leak Perform Leak Check Path_Phys->Sol_Leak

Caption: A logical workflow for diagnosing the cause of peak tailing.

G Potential Sources of Activity in a GC System GC_System GC System Inlet Inlet GC_System->Inlet Column Column GC_System->Column Connections Connections/Fittings GC_System->Connections Liner Liner Surface (Silanol Groups) Inlet->Liner Septum Septum Degradation Inlet->Septum Contamination_Inlet Matrix Contamination Inlet->Contamination_Inlet Stationary_Phase Stationary Phase Degradation Column->Stationary_Phase Column_Contamination Column Contamination Column->Column_Contamination Dead_Volume Dead Volume Connections->Dead_Volume

References

Technical Support Center: Enhancing Bromodichloroacetonitrile Extraction Efficiency from Soil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the extraction of Bromodichloroacetonitrile (BDCAN) from soil matrices. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success. Here, you will find detailed methodologies, data summaries, and visual workflows to address common challenges in the extraction of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your BDCAN extraction experiments.

Question: Why am I observing low recovery of this compound?

Answer: Low recovery of BDCAN can be attributed to several factors related to the soil matrix, the extraction procedure, and the analyte's stability. The complex nature of soil, with its organic and inorganic components, can lead to strong analyte retention[1]. The choice of extraction solvent is critical; it should be one in which BDCAN is highly soluble. Acetonitrile (B52724) is often a good choice as it efficiently extracts a wide range of polar and non-polar compounds and is compatible with subsequent analytical techniques like GC-MS[2].

Insufficient agitation or extraction time can also lead to poor recovery. It is essential to ensure thorough mixing of the soil sample with the extraction solvent to facilitate the transfer of BDCAN into the solvent phase. Furthermore, BDCAN and other haloacetonitriles can be prone to degradation, especially under certain pH and temperature conditions[3][4][5]. Maintaining neutral pH and avoiding excessive heat during extraction and sample processing is crucial.

Question: I'm seeing significant matrix effects in my GC-MS analysis. How can I minimize them?

Answer: Matrix effects are a common challenge in soil analysis due to the co-extraction of interfering compounds from the complex soil matrix. These interferences can suppress or enhance the analyte signal in the mass spectrometer[6]. A robust clean-up step after the initial extraction is essential for mitigating matrix effects. Dispersive solid-phase extraction (d-SPE) is a common and effective clean-up technique used in methods like QuEChERS[1]. Sorbents such as primary secondary amine (PSA) can remove organic acids, while C18 can target non-polar interferences.

Using matrix-matched standards for calibration is another critical strategy to compensate for matrix effects[6]. This involves preparing calibration standards in a blank soil extract that has undergone the same extraction and clean-up procedure as the samples. This helps to ensure that the standards and samples experience similar matrix-induced signal suppression or enhancement.

Question: My results are inconsistent between replicate samples. What could be the cause?

Answer: Inconsistent results often stem from a lack of homogeneity in the soil sample or variations in the extraction procedure. Soil is a heterogeneous matrix, and it is crucial to homogenize the sample thoroughly before taking a subsample for extraction[1]. Ensure that each replicate is truly representative of the bulk sample.

Procedural variability can also lead to inconsistent results. Precisely follow the same steps for each replicate, including accurate measurement of the soil sample and solvent volumes, consistent shaking or vortexing times, and uniform temperature conditions. Automation of some steps, where possible, can help improve reproducibility. Additionally, ensure that your analytical instrument, such as the GC-MS, is properly calibrated and maintained to minimize analytical variability[7].

Frequently Asked Questions (FAQs)

What is the most recommended extraction method for this compound from soil?

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a highly recommended and widely used technique for extracting a broad range of analytes, including compounds like BDCAN, from soil and other complex matrices[1][8]. Its advantages include high recovery rates, reduced solvent consumption, and a streamlined workflow. Ultrasound-Assisted Extraction (UAE) and Solid-Phase Microextraction (SPME) are also viable alternatives with their own specific advantages.

How does soil type affect the extraction efficiency of this compound?

Soil properties such as organic matter content, clay content, and pH can significantly influence the extraction efficiency of BDCAN[5]. Soils with high organic matter and clay content tend to have more active sites that can adsorb organic compounds, making extraction more challenging[1]. The pH of the soil can affect the stability of BDCAN, as haloacetonitriles can degrade under certain pH conditions[5]. It is often necessary to optimize the extraction method for different soil types to achieve the best results.

What are the ideal storage conditions for soil samples containing this compound?

To minimize the degradation and volatilization of BDCAN, soil samples should be stored in airtight containers at a low temperature, typically at 4°C, and in the dark. For longer-term storage, freezing at -20°C is recommended. It is also advisable to minimize the headspace in the storage container to reduce volatilization losses.

Data Presentation: Comparison of Extraction Methods

The following tables summarize the typical performance of different extraction methods for halogenated organic compounds from soil. Please note that actual recovery and precision can vary depending on the specific soil matrix and optimization of the method.

Extraction Method Typical Recovery (%) Relative Standard Deviation (RSD) (%) Key Advantages Key Disadvantages Relevant Citations
QuEChERS 70 - 120< 20Fast, high throughput, low solvent usage, effective clean-up.May require optimization for different soil types.[1][8]
Ultrasound-Assisted Extraction (UAE) 70 - 110< 15Enhanced extraction efficiency, reduced extraction time.Requires specialized equipment (sonicator).[9]
Solid-Phase Microextraction (SPME) Analyte dependent< 15Solvent-free, simple, sensitive.Fiber lifetime can be limited, may require longer equilibration times.

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is a general guideline and may require optimization for your specific soil type and analytical instrumentation.

a. Sample Extraction:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Add the appropriate QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing MgSO₄ and PSA (and C18 if needed).

  • Vortex for 30 seconds.

  • Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.

  • The resulting supernatant is ready for GC-MS analysis.

Ultrasound-Assisted Extraction (UAE)

a. Extraction:

  • Weigh 5 g of homogenized soil into a glass vial.

  • Add 10 mL of a suitable solvent (e.g., acetonitrile or a mixture like acetonitrile:methanol 1:1 v/v).

  • Place the vial in an ultrasonic bath.

  • Sonicate for a specified time (e.g., 15-30 minutes) at a controlled temperature.

  • After sonication, centrifuge the sample to separate the soil particles from the extract.

  • The supernatant can then be subjected to a clean-up step if necessary before GC-MS analysis.

Solid-Phase Microextraction (SPME)

a. Headspace SPME:

  • Place a known amount of soil (e.g., 2-5 g) into a headspace vial.

  • Add a small amount of water to create a slurry if the sample is dry.

  • Seal the vial with a septum cap.

  • Heat the vial to a specific temperature (e.g., 60-80°C) and allow it to equilibrate.

  • Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 15-30 minutes) with agitation.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption and analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for your specific instrument.

  • Gas Chromatograph (GC):

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent.

    • Injector: Split/splitless injector, operated in splitless mode at a temperature of 250-280°C.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a final temperature of around 280-300°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for qualitative analysis.

    • Transfer Line Temperature: 280-300°C.

    • Ion Source Temperature: 230-250°C.

Visualizations

Experimental_Workflow_QuEChERS cluster_extraction Extraction cluster_cleanup Clean-up (d-SPE) cluster_analysis Analysis Soil_Sample 1. Homogenized Soil Sample (10g) Add_Solvent 2. Add Acetonitrile (10mL) Soil_Sample->Add_Solvent Add_Salts 3. Add QuEChERS Salts Add_Solvent->Add_Salts Shake 4. Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Aliquot 6. Take Supernatant Aliquot (1mL) Centrifuge1->Aliquot dSPE_Tube 7. Add to d-SPE Tube (MgSO4, PSA) Aliquot->dSPE_Tube Vortex 8. Vortex (30s) dSPE_Tube->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 GCMS 10. GC-MS Analysis Centrifuge2->GCMS

Caption: QuEChERS experimental workflow for BDCAN extraction from soil.

Troubleshooting_Workflow cluster_extraction_issues Extraction Issues cluster_cleanup_issues Clean-up Issues cluster_analysis_issues Analysis Issues cluster_solutions Potential Solutions Start Low BDCAN Recovery? Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Cleanup Review Clean-up Protocol Start->Check_Cleanup Check_Analysis Review GC-MS Parameters Start->Check_Analysis Solvent Inappropriate Solvent? Check_Extraction->Solvent Time Insufficient Extraction Time/Agitation? Check_Extraction->Time pH Unfavorable pH? Check_Extraction->pH Sorbent Incorrect Sorbent Choice? Check_Cleanup->Sorbent Overloading Sorbent Overloading? Check_Cleanup->Overloading Degradation Analyte Degradation in Inlet? Check_Analysis->Degradation Matrix_Effects Significant Matrix Effects? Check_Analysis->Matrix_Effects Solution_Solvent Use Acetonitrile Solvent->Solution_Solvent Solution_Time Increase Time/Agitation Time->Solution_Time Solution_pH Adjust pH to Neutral pH->Solution_pH Solution_Sorbent Use PSA/C18 Sorbent->Solution_Sorbent Solution_Dilute Dilute Extract Overloading->Solution_Dilute Solution_Inlet Optimize Inlet Temperature Degradation->Solution_Inlet Solution_MatrixMatched Use Matrix-Matched Standards Matrix_Effects->Solution_MatrixMatched

Caption: Troubleshooting decision tree for low BDCAN recovery.

References

"Bromodichloroacetonitrile" method detection limit improvement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the method detection limit (MDL) for bromodichloroacetonitrile analysis.

Frequently Asked Questions (FAQs)

Q1: What is a Method Detection Limit (MDL) and why is it important?

A1: The Method Detection Limit (MDL) is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the measured concentration is distinguishable from method blank results.[1] It is a crucial parameter in analytical chemistry as it defines the lowest concentration of an analyte that can be reliably detected by a specific analytical method. A lower MDL allows for the quantification of trace levels of this compound, which is essential for assessing its potential health risks and ensuring regulatory compliance.

Q2: Which analytical techniques are commonly used for the determination of this compound in water samples?

A2: The most common analytical techniques for this compound are gas chromatography (GC) coupled with either an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS).[2][3][4][5] US EPA Method 551.1, a widely used method, employs liquid-liquid extraction followed by GC-ECD.[6][7][8] More advanced techniques such as headspace solid-phase microextraction (HS-SPME) followed by GC-MS and purge and trap GC-triple quadrupole mass spectrometry (GC-MS/MS) have also been developed to achieve lower detection limits.[6][7][9][10][11][12][13]

Q3: How can I improve the Method Detection Limit (MDL) for my this compound analysis?

A3: Improving the MDL for this compound analysis can be achieved through a combination of strategies:

  • Optimize Sample Preparation: Employing efficient extraction and concentration techniques such as solid-phase extraction (SPE) or optimizing liquid-liquid extraction (LLE) parameters can significantly enhance the analyte concentration before analysis.

  • Enhance Instrument Sensitivity: Proper tuning of the GC-MS or GC-ECD, including optimizing injector and detector parameters, can improve signal-to-noise ratios. For GC-MS, using selected ion monitoring (SIM) mode can increase sensitivity compared to full scan mode.

  • Minimize Background Noise: Ensuring high purity of reagents, solvents, and gases, as well as maintaining a clean GC system, will reduce background interference and lower the MDL.[1]

  • Consider Alternative Methods: For very low-level detection, more sensitive techniques like purge and trap GC-MS/MS or headspace SPME-GC-MS can be employed.[12]

Q4: What are the critical sample preservation steps for this compound analysis?

A4: Proper sample preservation is crucial to prevent the degradation of haloacetonitriles. Key steps include:

  • Quenching Residual Disinfectant: Immediately after sample collection, a quenching agent must be added to neutralize any residual disinfectant (e.g., chlorine) and prevent the further formation of disinfection byproducts. Ascorbic acid is a commonly recommended quenching agent for haloacetonitrile analysis.

  • pH Adjustment: Haloacetonitriles are more stable under acidic conditions. Therefore, acidifying the sample to a pH below 7 is recommended to minimize hydrolysis.

  • Refrigeration: Samples should be stored at or below 4°C to slow down any potential degradation reactions.

  • Minimize Headspace: Sample vials should be filled completely to minimize headspace, which can reduce the loss of volatile analytes like this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Poor Peak Shape

Problem: Tailing or fronting peaks for this compound in the chromatogram.

Possible Cause Solution
Active sites in the GC inlet or column Deactivate the inlet liner or use a new, deactivated liner. Trim the first few centimeters of the analytical column.
Improper column installation Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions.
Column overload Dilute the sample or reduce the injection volume.[14]
Inappropriate solvent for injection Ensure the sample solvent is compatible with the GC column's stationary phase.
Contamination Clean the injector port and replace the septum.[15]
Low Recovery

Problem: The amount of this compound recovered from a spiked sample is significantly lower than the spiked amount.

Possible Cause Solution
Inefficient extraction Optimize the liquid-liquid extraction (LLE) procedure by adjusting the solvent-to-sample ratio, shaking time, or pH. For solid-phase extraction (SPE), ensure the correct sorbent material is used and optimize the elution solvent.
Analyte degradation during sample preparation Ensure proper sample preservation (quenching, acidification, and cooling). Avoid excessive heat during any evaporation steps.
Leaks in the GC system Perform a leak check of the injector, column connections, and detector.
Active sites in the system adsorbing the analyte Deactivate the GC inlet and use a highly inert column.
Matrix effects Use matrix-matched standards for calibration or employ a standard addition method to compensate for matrix-induced signal suppression.
High Baseline Noise

Problem: The baseline in the chromatogram is noisy, making it difficult to detect small peaks and leading to a higher MDL.

Possible Cause Solution
Contaminated carrier gas or solvents Use high-purity carrier gas and solvents. Install or replace gas purifiers.
Column bleed Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum operating temperature.
Contaminated injector or detector Clean the injector port and detector. Replace the septum and liner.
Leaks in the system Perform a thorough leak check of the entire GC system.
Electronic noise Ensure the instrument has a stable power supply and is properly grounded.

Data Presentation

Table 1: Comparison of Method Detection Limits (MDLs) for this compound

Analytical MethodExtraction MethodMDL (µg/L)Reference
GC-ECDLiquid-Liquid Extraction (LLE)<0.03[2]
HS-SPME-GC-MSHeadspace Solid-Phase Microextraction0.100 - 0.180[6][7]
Purge and Trap-GC-MS/MSPurge and Trap0.0008 - 0.120[12]

Experimental Protocols

Key Experiment 1: Determination of this compound using EPA Method 551.1 (Liquid-Liquid Extraction GC-ECD)

This protocol is a summary of the key steps outlined in US EPA Method 551.1.[7]

1. Sample Preparation and Extraction: a. To a 50-mL sample in a vial, add a dechlorinating agent (e.g., ammonium (B1175870) chloride for haloacetonitriles).[8] b. Add an appropriate internal standard. c. Add 3 mL of methyl tert-butyl ether (MTBE) as the extraction solvent. d. Shake the vial vigorously for a specified time (e.g., 2 minutes). e. Allow the phases to separate. f. Carefully transfer the upper organic layer (MTBE) to a clean vial.

2. Gas Chromatography-Electron Capture Detection (GC-ECD) Analysis: a. Injector: Splitless mode, 200°C. b. Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-1 or equivalent. c. Carrier Gas: Helium at a constant flow rate. d. Oven Temperature Program:

  • Initial temperature: 35°C, hold for 5 minutes.
  • Ramp 1: to 100°C at 5°C/minute.
  • Ramp 2: to 200°C at 10°C/minute, hold for 5 minutes. e. Detector: ECD, 300°C. f. Injection Volume: 1-2 µL.

3. Calibration: a. Prepare a series of calibration standards of this compound in MTBE. b. Analyze the standards under the same conditions as the samples. c. Construct a calibration curve by plotting the peak area versus the concentration.

Key Experiment 2: Solid-Phase Extraction (SPE) for this compound

This is a general protocol that can be adapted for the extraction of this compound from water samples.

1. Cartridge Conditioning: a. Pass 5 mL of ethyl acetate (B1210297) through the SPE cartridge (e.g., a divinylbenzene/N-vinylpyrrolidone copolymer based sorbent). b. Pass 5 mL of methanol (B129727) through the cartridge. c. Pass 10 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.

2. Sample Loading: a. Pass the water sample (e.g., 100 mL, preserved as described in the FAQs) through the conditioned SPE cartridge at a flow rate of approximately 5 mL/minute.

3. Cartridge Rinsing: a. After the entire sample has passed through, pass 5 mL of reagent water through the cartridge to remove any interfering substances. b. Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

4. Elution: a. Elute the trapped this compound from the cartridge with a small volume (e.g., 2 x 1 mL) of a suitable organic solvent, such as ethyl acetate or dichloromethane, into a collection vial.

5. Concentration and Analysis: a. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. b. Analyze the concentrated extract by GC-MS or GC-ECD as described in the previous protocol.

Visualizations

Experimental_Workflow_EPA_551_1 cluster_prep Sample Preparation cluster_analysis GC-ECD Analysis sample 50 mL Water Sample add_quench Add Quenching Agent sample->add_quench add_is Add Internal Standard add_quench->add_is add_mtbe Add 3 mL MTBE add_is->add_mtbe shake Vigorous Shaking add_mtbe->shake separate Phase Separation shake->separate extract Collect Organic Layer separate->extract inject Inject 1-2 µL extract->inject gc Gas Chromatograph inject->gc ecd Electron Capture Detector gc->ecd data Data Acquisition & Analysis ecd->data Troubleshooting_Low_Recovery start Low Recovery of this compound check_extraction Is the extraction efficient? start->check_extraction optimize_lle Optimize LLE: - Adjust solvent/sample ratio - Increase shaking time - Adjust pH check_extraction->optimize_lle No check_degradation Is the analyte degrading? check_extraction->check_degradation Yes optimize_lle->check_degradation optimize_spe Optimize SPE: - Select appropriate sorbent - Optimize elution solvent optimize_spe->check_degradation verify_preservation Verify Sample Preservation: - Proper quenching - Acidification - Refrigeration check_degradation->verify_preservation Yes check_system Are there system issues? check_degradation->check_system No verify_preservation->check_system leak_check Perform GC system leak check check_system->leak_check Yes check_matrix Are there matrix effects? check_system->check_matrix No deactivate_system Deactivate inlet and use inert column leak_check->deactivate_system deactivate_system->check_matrix matrix_match Use matrix-matched standards or standard addition check_matrix->matrix_match Yes end Recovery Improved check_matrix->end No matrix_match->end

References

Technical Support Center: Troubleshooting Bromodichloroacetonitrile Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistencies in Bromodichloroacetonitrile (BDCAN) quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I seeing inconsistent or non-reproducible quantification results for this compound?

Inconsistent quantification of this compound can stem from several factors throughout the analytical workflow, from sample collection and preparation to the final analysis. Common culprits include analyte instability, matrix effects, and issues with the analytical instrumentation. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause of the variability.

Troubleshooting Decision Tree:

start Inconsistent BDCAN Quantification sample_prep Review Sample Preparation start->sample_prep matrix_effects Investigate Matrix Effects start->matrix_effects instrument_issues Check Instrument Performance start->instrument_issues stability Assess Analyte Stability start->stability sub_sample_prep Extraction Efficiency? Derivatization Issues? sample_prep->sub_sample_prep sub_matrix Ion Suppression/ Enhancement? matrix_effects->sub_matrix sub_instrument GC/LC Column Bleed? Detector Sensitivity? instrument_issues->sub_instrument sub_stability Degradation during storage/analysis? stability->sub_stability

Caption: Troubleshooting flowchart for inconsistent BDCAN quantification.

Q2: My this compound recovery is low and variable. What are the potential causes and solutions?

Low and inconsistent recovery is a common issue, often pointing to problems in the sample preparation stage or analyte degradation.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Inefficient Extraction - Optimize Extraction Solvent: Ensure the solvent is appropriate for this compound. For water samples, methyl-tert-butyl ether (MTBE) is commonly used in liquid-liquid extractions (LLE). - Adjust pH: The pH of the water sample can influence extraction efficiency. Acidifying the sample to a pH range of 4.5-5.0 is often recommended.[1] - Evaluate Extraction Technique: Consider alternative extraction methods like solid-phase microextraction (HS-SPME), which can reduce solvent usage and may improve recovery for volatile compounds.
Analyte Degradation - Sample Preservation: Upon collection, samples should be dechlorinated to prevent further reactions. This can be achieved by adding reagents like ammonium (B1175870) chloride, sodium sulfite, or ascorbic acid.[1] - Storage Conditions: Store samples in the dark at 4°C and analyze as soon as possible. For longer-term storage, freezing at -20°C may be necessary, but stability at this temperature should be verified.[2] - Solvent Stability: Dihaloacetonitriles can decompose in methanol. Acetone is a more suitable solvent for preparing stock standard solutions.[1]
Matrix Effects - Sample Dilution: Diluting the sample can sometimes mitigate matrix effects, but this may compromise the limit of detection. - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples to compensate for matrix-induced signal suppression or enhancement.

Q3: I suspect matrix effects are impacting my LC-MS/MS or GC-MS analysis of this compound. How can I confirm and address this?

Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, are a significant challenge in mass spectrometry-based quantification.[3]

Confirming Matrix Effects:

A common method to assess matrix effects is the post-extraction spike experiment. This involves comparing the signal response of an analyte in a clean solvent to the response of the same amount of analyte spiked into a blank sample matrix that has already been extracted.

Strategies to Mitigate Matrix Effects:

Strategy Description
Improved Sample Cleanup Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components before analysis.
Chromatographic Separation Optimize the chromatographic method to separate this compound from co-eluting matrix components. This may involve changing the column, mobile phase/gas, or temperature gradient.
Internal Standards The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.
Change Ionization Source If using LC-MS/MS, switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can sometimes reduce matrix effects, as they have different ionization mechanisms.[4][5]

Experimental Protocols

1. Sample Preparation for this compound in Water (Based on EPA Method 551.1 principles)

This protocol outlines a liquid-liquid extraction (LLE) procedure suitable for the analysis of this compound in drinking water.

Workflow Diagram:

start Sample Collection (40 mL) dechlorinate Dechlorination (e.g., Ammonium Chloride) start->dechlorinate ph_adjust Adjust pH to 4.5-5.0 (Hydrochloric Acid) dechlorinate->ph_adjust extraction Liquid-Liquid Extraction (2 mL MTBE) ph_adjust->extraction analyze GC-ECD/MS Analysis extraction->analyze

Caption: Liquid-liquid extraction workflow for BDCAN analysis.

Methodology:

  • Sample Collection: Collect a 40 mL water sample in a clean glass vial.

  • Dechlorination: Add a dechlorinating agent such as ammonium chloride (approx. 10 mg) to the sample vial.[1]

  • pH Adjustment: Adjust the sample pH to a range of 4.5-5.0 using a dilute solution of hydrochloric acid.[1]

  • Extraction: Add 2 mL of methyl-tert-butyl ether (MTBE) to the sample vial. Cap the vial and shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Analysis: Carefully transfer a portion of the MTBE layer into an autosampler vial for analysis by gas chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS).

2. GC-MS Analysis of this compound

This is a general guideline for setting up a GC-MS method for the analysis of this compound.

Instrumentation Parameters:

Parameter Typical Setting
GC Column DB-1, 30 m x 0.25 mm ID, 1.0 µm film thickness or similar non-polar column.[6]
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min).
Oven Program Initial temperature of 35-40°C, hold for several minutes, then ramp at 6-10°C/min to a final temperature of 150-200°C.[6]
Injector Splitless mode at 200°C.
MS Detector Electron Ionization (EI) source at 70 eV.
Acquisition Mode Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound.

Signaling Pathway/Logical Relationship Diagram:

sample Prepared Sample (MTBE Extract) injector GC Injector (Vaporization) sample->injector column GC Column (Separation) injector->column ms_source MS Ion Source (Ionization) column->ms_source mass_analyzer Mass Analyzer (Filtering by m/z) ms_source->mass_analyzer detector Detector (Signal Generation) mass_analyzer->detector data Data System (Quantification) detector->data

References

"Bromodichloroacetonitrile" calibration curve linearity issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the quantitative analysis of Bromodichloroacetonitrile, with a focus on calibration curve linearity issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound (BDCAN) is a disinfection byproduct (DBP) formed when chlorine, a common disinfectant, reacts with natural organic matter in water. As a potential human carcinogen, regulatory bodies monitor its concentration in drinking water. Accurate quantification is crucial for ensuring public safety and for research into water treatment processes.

Q2: Which analytical technique is most suitable for this compound analysis?

Gas Chromatography with an Electron Capture Detector (GC-ECD) is a widely used and sensitive method for the analysis of haloacetonitriles like this compound, as outlined in EPA Method 551.1.[1][2][3] This technique offers the high sensitivity required for detecting the low concentrations of BDCAN typically found in water samples.

Q3: What is a typical calibration concentration range for this compound analysis?

A common calibration range for haloacetonitriles, including this compound, is in the low microgram per liter (µg/L) range. For instance, a calibration curve might span from 0.2 µg/L to 50 µg/L.[4] It is crucial to bracket the expected concentration of your samples within the calibration range.

Q4: What is an acceptable linearity (R² value) for a this compound calibration curve?

For regulatory methods, a coefficient of determination (R²) value of 0.99 or greater is generally considered acceptable for a linear calibration curve.[5][6][7] However, it is important to also visually inspect the curve and the distribution of residuals to ensure a good fit, as a high R² value alone does not guarantee linearity, especially at the low end of the curve.[5]

Q5: How should samples for this compound analysis be collected and preserved?

Due to the instability of haloacetonitriles, proper sample handling is critical. Samples should be collected in amber glass vials to prevent photodegradation. To halt the formation of more DBPs, a quenching agent must be added. Ascorbic acid is a recommended quenching agent for haloacetonitrile analysis.[8] The samples should then be stored at 4°C and analyzed as soon as possible.

Troubleshooting Guide: Calibration Curve Linearity Issues

This guide addresses common problems encountered when establishing a linear calibration curve for this compound analysis.

Issue Potential Cause Troubleshooting Steps
Non-linear curve with a drop-off at low concentrations Analyte Adsorption: Active sites in the GC inlet liner, column, or glassware can adsorb the analyte, especially at low concentrations.1. Deactivate Glassware: Silanize all glassware to minimize active sites. 2. Check Inlet Liner: Use a deactivated inlet liner and replace it regularly. 3. Column Conditioning: Condition the GC column according to the manufacturer's instructions.
Non-linear curve with a plateau at high concentrations Detector Saturation: The Electron Capture Detector (ECD) has a limited linear dynamic range and can become saturated at high analyte concentrations.[9]1. Extend Calibration Range: Prepare and analyze higher concentration standards to confirm detector saturation. 2. Dilute High-Concentration Samples: If sample concentrations are expected to be high, dilute them to fall within the linear range of the calibration curve. 3. Adjust Detector Settings: Consult your instrument manual for guidance on optimizing ECD parameters.
Poor reproducibility of calibration points Standard Degradation: this compound standards can degrade over time, even when stored properly.1. Prepare Fresh Standards: Prepare fresh calibration standards from a reliable stock solution for each analytical run. 2. Check Solvent Purity: Ensure the solvent used for preparing standards is of high purity and free from contaminants.
Inconsistent response across the calibration range Matrix Effects: Components in the sample matrix can interfere with the analysis, causing signal enhancement or suppression.1. Use Matrix-Matched Standards: Prepare calibration standards in a matrix that is similar to your samples (e.g., reagent water for drinking water analysis). 2. Method of Standard Additions: For complex matrices, consider using the method of standard additions to compensate for matrix effects.
Overall poor linearity (low R² value) Incorrect Integration: Improper peak integration can lead to inaccurate response measurements.1. Review Integration Parameters: Manually inspect the integration of each peak in your calibration standards and adjust the integration parameters as needed. 2. Ensure Baseline Resolution: Optimize chromatographic conditions to achieve good separation and baseline resolution of the this compound peak.

Experimental Protocols

Sample Preparation for this compound in Drinking Water (based on EPA Method 551.1)
  • Sample Collection: Collect water samples in 60-mL amber glass vials with screw caps.

  • Dechlorination: Add a quenching agent (e.g., ammonium (B1175870) chloride or ascorbic acid) to the vials before sample collection to neutralize residual chlorine.[2]

  • Extraction:

    • To a 50-mL aliquot of the water sample, add 3 mL of methyl-tert-butyl ether (MTBE) as the extraction solvent.[2]

    • Shake vigorously for 2 minutes.

    • Allow the phases to separate.

  • Analysis: Carefully transfer the MTBE layer (top layer) into an autosampler vial for GC-ECD analysis.

GC-ECD Instrumental Parameters

The following table provides typical instrument parameters for the analysis of this compound. These may need to be optimized for your specific instrument and column.

Parameter Setting
GC Column DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness or similar
Injector Temperature 200 °C
Injection Mode Splitless
Carrier Gas Helium or Nitrogen
Oven Temperature Program Initial: 35°C, hold for 5 min; Ramp: 10°C/min to 150°C; hold for 5 min
Detector Electron Capture Detector (ECD)
Detector Temperature 300 °C
Makeup Gas Nitrogen or Argon/Methane

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection 1. Sample Collection (Amber Vials) dechlorination 2. Dechlorination (Add Quenching Agent) sample_collection->dechlorination extraction 3. Liquid-Liquid Extraction (with MTBE) dechlorination->extraction phase_separation 4. Phase Separation extraction->phase_separation gc_injection 5. GC-ECD Injection phase_separation->gc_injection data_acquisition 6. Data Acquisition gc_injection->data_acquisition quantification 7. Quantification (using Calibration Curve) data_acquisition->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_linearity Troubleshooting Calibration Curve Linearity Issues start Start: Poor Calibration Curve Linearity check_low_conc Non-linearity at low concentrations? start->check_low_conc check_high_conc Non-linearity at high concentrations? check_low_conc->check_high_conc No adsorption Potential Cause: Analyte Adsorption Solution: - Deactivate glassware - Check/replace inlet liner - Condition column check_low_conc->adsorption Yes check_reproducibility Poor reproducibility of points? check_high_conc->check_reproducibility No saturation Potential Cause: Detector Saturation Solution: - Extend calibration range - Dilute high concentration samples check_high_conc->saturation Yes check_overall_linearity Overall poor linearity (low R²)? check_reproducibility->check_overall_linearity No degradation Potential Cause: Standard Degradation Solution: - Prepare fresh standards - Check solvent purity check_reproducibility->degradation Yes integration Potential Cause: Incorrect Peak Integration Solution: - Review integration parameters - Ensure baseline resolution check_overall_linearity->integration Yes matrix_effects Potential Cause: Matrix Effects Solution: - Use matrix-matched standards - Consider standard additions check_overall_linearity->matrix_effects No end End: Linear Calibration Curve Achieved adsorption->check_high_conc saturation->check_reproducibility degradation->check_overall_linearity integration->matrix_effects matrix_effects->end

Caption: Troubleshooting flowchart for calibration curve linearity.

References

Reducing "Bromodichloroacetonitrile" background in analytical blanks

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during analytical experiments.

Topic: Reducing "Bromodichloroacetonitrile" Background in Analytical Blanks

This guide focuses on identifying and eliminating sources of this compound (BDCAN) contamination in analytical blanks, a common issue in trace-level analysis by Gas Chromatography/Mass Spectrometry (GC/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound (BDCAN) and why is it a concern in my analytical blanks?

A1: this compound is a halogenated organic compound that can appear as a contaminant in analytical laboratories. Its presence in analytical blanks is a significant concern because it can lead to false-positive results, artificially inflate the detected concentration of the analyte in samples, and compromise the overall accuracy and reliability of your data.

Q2: What are the common sources of this compound contamination in a laboratory setting?

A2: BDCAN is a type of disinfection byproduct (DBP), often formed when chlorine or other disinfectants react with natural organic matter in water.[1] Common sources in the laboratory include:

  • Tap Water: Municipal water treated with chlorine can contain trace amounts of BDCAN.

  • Reagents and Solvents: Impurities in solvents, acids, or other reagents can introduce BDCAN into your analytical workflow.

  • Laboratory Equipment: Contaminated glassware, plasticware, and even pipette tips can be sources of contamination.

  • Laboratory Environment: The air in the laboratory can contain volatile organic compounds that may be adsorbed onto surfaces or into samples.

  • Sample Carryover: Inadequate cleaning of autosampler syringes or the GC inlet can lead to carryover from a contaminated sample to a subsequent blank.

Q3: What analytical method is typically used to detect this compound?

A3: The most common and reliable method for the analysis of this compound and other volatile organic compounds (VOCs) in water samples is Purge and Trap Gas Chromatography/Mass Spectrometry (GC/MS).[2][3][4] This technique is highly sensitive and selective, allowing for the detection of trace levels of BDCAN. U.S. EPA Method 524.2 is a widely used standard method for this purpose.[2][3][4]

Troubleshooting Guide: High this compound Background

If you are experiencing persistent this compound background in your analytical blanks, follow this step-by-step troubleshooting guide to identify and eliminate the source of contamination.

Step 1: Isolate the Source of Contamination

The first step is to determine whether the contamination is originating from the GC/MS system itself or from the sample preparation and introduction process.

  • Action: Perform a "no injection" or "air blank" run. In this test, the GC/MS runs its analytical cycle without a sample injection.

  • Interpretation:

    • If BDCAN is detected: The contamination is likely within the GC/MS system (e.g., carrier gas, column bleed, contaminated inlet). Proceed to Step 2: GC/MS System Decontamination .

    • If BDCAN is NOT detected: The contamination is likely introduced during sample preparation or from the reagents used. Proceed to Step 3: Evaluation of Sample Preparation and Reagents .

Step 2: GC/MS System Decontamination

If the contamination is traced to the GC/MS system, the following actions can be taken:

  • Carrier Gas Purity: Ensure high-purity carrier gas (e.g., 99.999% or better) is being used. Install and regularly replace gas purifiers to remove any potential contaminants from the gas lines.

  • Inlet Maintenance: The GC inlet is a common source of contamination.

    • Replace the septum and inlet liner.

    • Clean the inlet body according to the manufacturer's instructions.

  • Column Bake-out: Volatile contaminants can accumulate on the analytical column. A column bake-out can help remove these contaminants.

    • Procedure: Disconnect the column from the detector and direct the outlet to a waste line. Set the oven temperature to the column's maximum recommended temperature (or slightly below for extended bake-outs) and hold for 1-2 hours with carrier gas flowing.[5]

    • Caution: Always ensure your carrier gas is free of oxygen and water, and that your system is leak-free before performing a high-temperature bake-out to prevent column damage.

Step 3: Evaluation of Sample Preparation and Reagents

If the contamination is not from the GC/MS system, it is likely originating from the sample preparation process.

  • Reagent and Water Purity:

    • Analyze a "reagent blank" which includes all reagents (e.g., acids, solvents, internal standards) used in the sample preparation process, but without the sample matrix.

    • If BDCAN is detected, systematically test each reagent to identify the source.

    • Use high-purity, VOC-free water for all standards and blanks.

  • Glassware and Equipment Cleaning: Improperly cleaned glassware is a major source of contamination. Implement a rigorous cleaning protocol. See the Experimental Protocols section for a detailed glassware cleaning procedure.

  • Sample Vials and Caps (B75204): Use certified clean sample vials and caps with PTFE-lined septa.

Step 4: Review and Refine Analytical Method Parameters

In some cases, method parameters can be optimized to reduce the impact of background contamination.

  • Purge and Trap Parameters: Ensure the purge and trap parameters are optimized for your specific analytes and system. Inadequate baking of the trap after a run can lead to carryover.

  • GC Oven Program: A well-designed temperature program can help separate the analyte of interest from background contaminants.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start High BDCAN Background Detected air_blank Perform 'Air Blank' Run start->air_blank check_system Is BDCAN Detected? air_blank->check_system system_contam Contamination in GC/MS System check_system->system_contam Yes sample_prep_contam Contamination from Sample Prep/Reagents check_system->sample_prep_contam No gc_decon Step 2: GC/MS System Decontamination system_contam->gc_decon reagent_eval Step 3: Evaluate Sample Prep & Reagents sample_prep_contam->reagent_eval carrier_gas Check Carrier Gas Purity gc_decon->carrier_gas inlet_maint Perform Inlet Maintenance gc_decon->inlet_maint bake_out Perform Column Bake-out gc_decon->bake_out reagent_blank Analyze Reagent Blank reagent_eval->reagent_blank glassware_clean Review Glassware Cleaning reagent_eval->glassware_clean vials_caps Check Vials and Caps reagent_eval->vials_caps method_review Step 4: Review Analytical Method carrier_gas->method_review inlet_maint->method_review bake_out->method_review reagent_blank->method_review glassware_clean->method_review vials_caps->method_review end BDCAN Background Reduced method_review->end

Figure 1. Troubleshooting workflow for high BDCAN background.

Data Presentation: Efficacy of Contaminant Reduction Strategies

Table 1: Effectiveness of Chemical Degradation on Haloacetonitriles in Aqueous Solution

This table demonstrates the principle of chemical degradation of haloacetonitriles (HANs) through hydrolysis by adjusting the pH of the solution. Higher pH leads to a significant reduction in HAN concentrations over time.

pHInitial HANs Concentration (µg/L)HANs Concentration after 5 days (µg/L)Percent Reduction
6.012.512.50%
7.512.57.143.2%
9.012.51.984.8%
Data adapted from a study on the reduction of haloacetonitrile-associated risk by adjustment of distribution system pH.[6][7]

Table 2: Typical GC Column Bake-out Parameters for Volatile Contaminant Removal

This table provides general guidelines for performing a GC column bake-out to remove volatile contaminants. The effectiveness of the bake-out depends on the column's stationary phase, the nature of the contaminants, and the bake-out temperature and duration.

Column TypeMaximum Isothermal TemperatureRecommended Bake-out TemperatureTypical Bake-out DurationExpected Outcome
Common Volatiles Column (e.g., 624-type)~260 °C240-250 °C1-2 hoursReduction of baseline noise and removal of ghost peaks from volatile contaminants.
General Purpose (e.g., 5-type)~325 °C300-315 °C1-2 hoursRemoval of semi-volatile contaminants and reduction of column bleed.
General recommendations based on common laboratory practices.[5]

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Trace Analysis

This protocol is designed to minimize organic contamination on laboratory glassware.

  • Initial Rinse: Immediately after use, rinse glassware with the appropriate solvent to remove the bulk of any residues.

  • Detergent Wash: Wash the glassware with a laboratory-grade, phosphate-free detergent in hot water. Use a brush to scrub all surfaces.

  • Tap Water Rinse: Rinse the glassware thoroughly with tap water to remove all traces of detergent.

  • Acid Rinse (Optional but Recommended): Soak the glassware in a 10% (v/v) hydrochloric acid or nitric acid bath for at least one hour. This step helps to remove any remaining organic residues and metal ions.

  • Deionized Water Rinse: Rinse the glassware multiple times with deionized water.

  • Final Rinse: Perform a final rinse with high-purity, VOC-free water.

  • Drying: Dry the glassware in an oven at 105-120 °C. Do not use paper towels to dry the glassware as this can introduce fibers.

  • Storage: Store the clean glassware in a clean, dust-free environment, covered with aluminum foil.

Protocol 2: Purge and Trap GC/MS Analysis of this compound (Based on EPA Method 524.2)

This protocol outlines the key steps and parameters for the analysis of this compound in water samples.

  • Sample Preparation:

    • Collect samples in 40-mL vials containing a dechlorinating agent (if necessary) and an acid preservative.

    • Ensure no headspace is present in the sample vial.

    • Spike the sample with internal standards and surrogates just before analysis.

  • Purge and Trap System Parameters:

    • Purge Gas: Helium at a flow rate of 40 mL/min.

    • Purge Time: 11 minutes.

    • Trap: Use a trap containing appropriate sorbent materials (e.g., Tenax/silica gel/carbon molecular sieve).

    • Desorb Temperature: 180-250 °C.

    • Desorb Time: 2-4 minutes.

    • Bake Temperature: ~260 °C.

    • Bake Time: ~8 minutes.

  • GC/MS Parameters:

    • Column: A capillary column suitable for volatile organic compound analysis (e.g., 624-type, 30 m x 0.25 mm ID x 1.4 µm film thickness).

    • Carrier Gas: Helium.

    • Inlet Temperature: 200-250 °C.

    • Oven Temperature Program:

      • Initial Temperature: 35-45 °C, hold for 2-4 minutes.

      • Ramp: 10-15 °C/min to 220 °C.

      • Final Hold: Hold at 220 °C for 2-5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 35-300 amu.

      • Source Temperature: 200-250 °C.

      • Quadrupole Temperature: 150-200 °C.

  • Quality Control:

    • Analyze a laboratory reagent blank with each batch of samples to ensure the system is free of contamination.

    • Analyze a laboratory fortified blank to assess the accuracy of the method.

    • Monitor the recovery of internal standards and surrogates to ensure proper instrument performance.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_prep Sample Preparation cluster_pt Purge and Trap cluster_gcms GC/MS Analysis cluster_data Data Analysis sample_collection Sample Collection add_is_surr Add Internal Standards & Surrogates sample_collection->add_is_surr purge Purge with Helium add_is_surr->purge trap Trap Analytes purge->trap desorb Thermal Desorption trap->desorb injection Injection into GC desorb->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification detection->identification quantification Quantification identification->quantification

Figure 2. General workflow for Purge and Trap GC/MS analysis.

References

Validation & Comparative

A Comparative Toxicological Assessment of Bromodichloroacetonitrile and Dibromoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity of two prominent disinfection byproducts found in drinking water: bromodichloroacetonitrile (BDCAN) and dibromoacetonitrile (B109444) (DBAN). This document summarizes key quantitative toxicological data, outlines experimental methodologies, and visualizes the known signaling pathways involved in their mechanisms of toxicity to support further research and risk assessment.

Quantitative Toxicity Data

The following table summarizes the in vitro cytotoxicity and genotoxicity data for this compound and dibromoacetonitrile, derived from studies on Chinese Hamster Ovary (CHO) cells.

Toxicological EndpointThis compound (BDCAN)Dibromoacetonitrile (DBAN)Reference
Cytotoxicity (LC50 in CHO cells) 10.22 µM2.71 µM[1]
Genotoxicity (in CHO cells) GenotoxicGenotoxic[1][2]
Genotoxicity Rank Order BDCAN shows lower genotoxicity than DBANDBAN is among the more potent genotoxic haloacetonitriles[1][2]

Key Finding: Dibromoacetonitrile (DBAN) exhibits significantly higher cytotoxicity (lower LC50 value) than this compound (BDCAN) in CHO cells.[1] Both compounds are genotoxic, with DBAN showing a higher genotoxic potential.[1][2]

Mechanisms of Toxicity

Both this compound and dibromoacetonitrile are recognized as toxic and genotoxic nitrogenous disinfection byproducts.[3] Their toxicity is largely attributed to the induction of oxidative stress and interaction with cellular macromolecules.

Dibromoacetonitrile (DBAN) has been shown to induce neurotoxicity in zebrafish, affecting multiple neural pathways.[4] Its mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress. This oxidative stress can, in turn, activate signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and calcium signaling pathways, ultimately leading to cellular damage and apoptosis.[4][5] The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response, is also implicated in the cellular response to DBAN-induced oxidative stress.

This compound (BDCAN) is also known to be cytotoxic and genotoxic.[3] While specific signaling pathways for BDCAN are less well-defined in the available literature, its structural similarity to other haloacetonitriles suggests a likely mechanism involving the induction of oxidative stress and subsequent cellular damage.

Signaling Pathways in Haloacetonitrile Toxicity

The following diagram illustrates a generalized signaling pathway for toxicity induced by haloacetonitriles like dibromoacetonitrile, emphasizing the role of oxidative stress.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Toxicity Assays cluster_analysis Data Analysis and Interpretation CellCulture Cell Line Culture (e.g., CHO cells) Cytotoxicity Cytotoxicity Assay (e.g., MTT) CellCulture->Cytotoxicity Genotoxicity Genotoxicity Assay (e.g., Comet Assay) CellCulture->Genotoxicity CompoundPrep Preparation of Test Compound Solutions CompoundPrep->Cytotoxicity CompoundPrep->Genotoxicity DataCollection Data Collection (Absorbance, Comet Images) Cytotoxicity->DataCollection Genotoxicity->DataCollection LC50_Calc LC50 Calculation DataCollection->LC50_Calc DNA_Damage_Quant DNA Damage Quantification DataCollection->DNA_Damage_Quant Comparison Comparative Toxicity Assessment LC50_Calc->Comparison DNA_Damage_Quant->Comparison

References

Comparative study of haloacetonitrile disinfection byproducts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Abatement of Haloacetonitrile Disinfection Byproducts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various technologies for the removal of haloacetonitriles (HANs), a class of toxic nitrogenous disinfection byproducts (N-DBPs) formed during water disinfection. HANs are of increasing concern due to their greater cytotoxicity and genotoxicity compared to regulated disinfection byproducts such as trihalomethanes (THMs) and haloacetic acids (HAAs).[1] This document summarizes quantitative performance data, details experimental protocols for key treatment methods, and visualizes relevant processes to aid in the selection and development of effective HAN mitigation strategies.

Executive Summary

Haloacetonitriles are formed when disinfectants like chlorine or chloramine (B81541) react with natural organic matter in water.[2] Their removal is critical for ensuring water safety. The primary methods for HAN abatement fall into three categories: Advanced Oxidation Processes (AOPs), biological degradation, and physical adsorption.

  • Advanced Oxidation Processes (AOPs) utilize highly reactive radicals to degrade HANs. Common AOPs include UV combined with hydrogen peroxide (UV/H₂O₂), ozone (UV/O₃), or persulfate (UV/PS). These methods have been shown to be highly effective in degrading chlorinated HANs.[3][4]

  • Biological Degradation employs microorganisms to break down HANs. Biofiltration, using media such as sand, anthracite, or granular activated carbon (GAC), has demonstrated high removal efficiencies for di- and trihalogenated HANs.[1]

  • Adsorption involves the physical binding of HANs to the surface of an adsorbent material, most commonly granular activated carbon (GAC). GAC has been shown to be effective in removing a mixture of THMs and HANs.[5][6]

  • Hydrolysis , influenced by pH, is another important degradation pathway where HANs are converted to less toxic haloacetamides and subsequently to haloacetic acids.[7]

This guide presents a comparative overview of these technologies, supported by experimental data from various studies.

Data Presentation: Performance of HAN Removal Technologies

The following tables summarize the quantitative performance of different HAN removal technologies based on data from multiple research articles. It is important to note that experimental conditions such as initial HAN concentration, water matrix, and treatment time may vary between studies, affecting direct comparability.

Table 1: Comparison of Advanced Oxidation Processes (AOPs) for HAN Precursor and HAN Removal

Treatment ProcessTarget Analyte% Removal/DegradationKey Findings & ConditionsReference
UV/H₂O₂/O₃ HAN Precursors54%Most effective among the tested photo-AOPs for HAN precursor removal. Contact time: 20 min.[8]
UV/H₂O₂ HAN Precursors42%Less effective than UV/H₂O₂/O₃ but more effective than UV/O₃. Contact time: 20 min.[8]
UV/O₃ HAN Precursors27%Least effective of the tested photo-AOPs for HAN precursor removal. Contact time: 20 min.[8]
UV/Persulfate Dichloroacetonitrile (DCAN)~90%Achieved within 7 minutes of treatment.[3]
UV/Persulfate Chlorinated HANs (CANs)More efficient than UV or UV/H₂O₂Sulfate radicals are more effective than hydroxyl radicals for CAN degradation.[3][4]
UV alone Dibromoacetonitrile (DBAN)Efficiently degradedDBAN is susceptible to direct UV photolysis.[3][4]

Table 2: Performance of Biological Degradation and Adsorption for HAN Removal

Treatment ProcessTarget Analyte% Removal/Adsorption RateKey Findings & ConditionsReference
Biofiltration Di- and Trihalogenated HANs>90%Removal is associated with active heterotrophic biomass.[1]
Granular Activated Carbon (GAC) Adsorption Total HANs2.071 µg/g GAC-min (initial 20 min)Chloro-HANs have higher adsorption selectivity than bromo-HANs.[5][6]

Table 3: Effect of pH on HAN Hydrolysis

pHTarget AnalyteConcentration after 5 days% Decrease in ToxicityKey Findings & ConditionsReference
6 Total HANs12.5 µg/L-Baseline for comparison.[7]
7.5 Total HANs7.1 µg/L45% (from pH 7.5 to 9)Increased hydrolysis rate at higher pH.[7]
9 Total HANs1.9 µg/L77% (from pH 6 to 9)Significantly increased hydrolysis and toxicity reduction at high pH.[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Advanced Oxidation Processes (AOPs): UV/Persulfate Degradation of Haloacetonitriles

This protocol is based on studies investigating the degradation of HANs using the UV/persulfate process.[3][9]

  • Materials:

    • Haloacetonitriles (e.g., monochloroacetonitrile, dichloroacetonitrile, trichloroacetonitrile, dibromoacetonitrile)

    • Sodium persulfate (PS)

    • Phosphate (B84403) buffer

    • Methanol (for quenching)

    • A low-pressure mercury UV lamp (emitting at 254 nm)

    • Quasi-collimated beam apparatus

    • Stir plate and magnetic stir bars

    • Gas-tight syringes

    • Amber glass vials

  • Procedure:

    • Prepare stock solutions of individual HANs in methanol.

    • Prepare a buffered aqueous solution (e.g., 10 mM phosphate buffer) and adjust to the desired pH.

    • Spike the buffered solution with the HAN stock solution to achieve the target initial concentration (e.g., 2 µM).

    • Add the desired concentration of sodium persulfate to the HAN solution.

    • Transfer the solution to a temperature-controlled reaction vessel under the UV lamp.

    • Initiate the reaction by turning on the UV lamp and simultaneously starting a timer.

    • Collect samples at predetermined time intervals using a gas-tight syringe.

    • Immediately quench the reaction in the collected samples by adding methanol.

    • Analyze the samples for HAN concentrations using gas chromatography with an electron capture detector (GC-ECD).

Biological Degradation: Biofiltration of Haloacetonitriles

This protocol is based on a study evaluating the biodegradation potential of pre-formed DBPs, including HANs, using biofiltration.[1]

  • Materials:

    • Biofilter columns packed with selected media (e.g., sand, anthracite, or biological activated carbon - BAC).

    • Peristaltic pump.

    • Feed water containing a mixture of HANs at a known concentration.

    • Nutrient solution to maintain microbial activity.

    • Sampling ports at the influent and effluent of the columns.

  • Procedure:

    • Acclimate the biofilter columns by continuously feeding them with the source water containing natural organic matter and the target HANs for an extended period to establish a mature biofilm.

    • Prepare a feed solution by spiking the source water with a mixture of HANs to achieve the desired influent concentration.

    • Pump the feed solution through the biofilter columns at a constant flow rate to achieve a specific empty bed contact time (EBCT).

    • Collect influent and effluent samples from the sampling ports at regular intervals.

    • Preserve the collected samples immediately (e.g., by adding a quenching agent like ascorbic acid and acidifying).

    • Analyze the samples for HAN concentrations using a suitable analytical method like GC-ECD or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Calculate the removal efficiency for each HAN by comparing the influent and effluent concentrations.

Adsorption: Granular Activated Carbon (GAC) Adsorption of Haloacetonitriles

This protocol is based on a study investigating the adsorption kinetics and isotherms of HANs on GAC.[5][6]

  • Materials:

    • Granular activated carbon (GAC).

    • Haloacetonitrile standards.

    • Phosphate buffer.

    • Shaker table.

    • Glass vials with Teflon-lined caps.

    • Syringe filters.

  • Procedure:

    • Prepare a stock solution of a mixture of HANs in a suitable solvent.

    • Prepare a series of aqueous solutions with varying initial concentrations of HANs in buffered water.

    • Add a pre-determined mass of GAC to a series of glass vials.

    • Add a known volume of the HAN solution to each vial, ensuring no headspace.

    • Place the vials on a shaker table and agitate at a constant speed and temperature for a specified time to reach equilibrium.

    • For kinetic studies, collect samples at different time intervals.

    • After agitation, allow the GAC to settle, and then filter the supernatant using a syringe filter.

    • Analyze the filtrate for the final equilibrium concentration of each HAN using GC-ECD.

    • Calculate the amount of each HAN adsorbed per unit mass of GAC.

    • Use the data to determine adsorption kinetics and fit to isotherm models (e.g., Langmuir, Freundlich).

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the study of haloacetonitrile disinfection byproducts.

HAN_Formation_Pathway cluster_precursors Precursors in Water cluster_disinfection Disinfection Process cluster_dbps Disinfection Byproducts Natural Organic Matter Natural Organic Matter Haloacetonitriles (HANs) Haloacetonitriles (HANs) Natural Organic Matter->Haloacetonitriles (HANs) Amino Acids Amino Acids Amino Acids->Haloacetonitriles (HANs) Chlorine / Chloramine Chlorine / Chloramine Chlorine / Chloramine->Haloacetonitriles (HANs) reacts with

Caption: Formation pathway of haloacetonitriles (HANs) from precursors during water disinfection.

HAN_Removal_Workflow Water Contaminated with HANs Water Contaminated with HANs Treatment Method Treatment Method Water Contaminated with HANs->Treatment Method AOPs AOPs Treatment Method->AOPs Biological Degradation Biological Degradation Treatment Method->Biological Degradation Adsorption Adsorption Treatment Method->Adsorption Treated Water Treated Water AOPs->Treated Water Biological Degradation->Treated Water Adsorption->Treated Water Performance Evaluation Performance Evaluation Treated Water->Performance Evaluation Analysis

Caption: General experimental workflow for comparing different HAN removal technologies.

HAN_Degradation_Pathways Haloacetonitriles (HANs) Haloacetonitriles (HANs) Haloacetamides (HAMs) Haloacetamides (HAMs) Haloacetonitriles (HANs)->Haloacetamides (HAMs) Hydrolysis Mineralization Products CO₂, H₂O, NO₃⁻, X⁻ Haloacetonitriles (HANs)->Mineralization Products AOPs Haloacetic Acids (HAAs) Haloacetic Acids (HAAs) Haloacetamides (HAMs)->Haloacetic Acids (HAAs) Hydrolysis Haloacetic Acids (HAAs)->Mineralization Products AOPs / Biodegradation

Caption: Simplified degradation pathways of haloacetonitriles through hydrolysis and advanced oxidation.

References

A Comparative Guide to the Quantification of Bromodichloroacetonitrile: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prevalent analytical techniques for the quantification of Bromodichloroacetonitrile: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, quality control, and safety assessment. This document outlines the performance characteristics of each method, supported by experimental data, to aid in the selection of the most suitable technique for your specific application.

Data Presentation: A Comparative Overview

The performance of an analytical method is defined by several key validation parameters. Below is a summary of typical quantitative data for the analysis of this compound and related haloacetonitriles using GC-MS and LC-MS/MS.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) Typically in the low µg/L rangeCan achieve sub-µg/L to ng/L levels
Limit of Quantification (LOQ) Generally in the mid-to-high µg/L rangeCapable of quantification in the low µg/L to ng/L range
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 80-120%85-115%
Precision (% RSD) < 15%< 10%
Sample Preparation Often requires liquid-liquid extraction or headspace analysisDirect injection of aqueous samples is often possible[1]
Throughput ModerateHigh
Specificity High, especially with selected ion monitoring (SIM)Very high, due to precursor-product ion transitions (MRM)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections provide generalized, yet detailed, experimental protocols for the quantification of this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 10 mL aqueous sample, add 2 mL of a suitable organic solvent (e.g., methyl tert-butyl ether [MTBE]).

  • Add a surrogate standard for quality control.

  • Shake vigorously for 2 minutes.

  • Allow the layers to separate.

  • Transfer the organic layer to a clean vial for analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless injector at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound (e.g., m/z 153, 155, 118).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation, making it an attractive alternative for the analysis of haloacetonitriles in aqueous matrices.[1]

1. Sample Preparation (Direct Injection)

  • For aqueous samples such as drinking water, sample preparation may not be necessary.[1]

  • If required, filter the sample through a 0.22 µm filter.

  • Transfer the filtrate to an autosampler vial.

  • Add an internal standard.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: Shimadzu LCMS-8060 or equivalent triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with 5% B.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (analyte dependent).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound, enhancing selectivity and sensitivity.

Mandatory Visualization

Experimental Workflow Comparison

G cluster_gcms GC-MS Workflow cluster_lcmsms LC-MS/MS Workflow gcms_sample Aqueous Sample gcms_prep Liquid-Liquid Extraction gcms_sample->gcms_prep gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_data Data Acquisition (SIM) gcms_analysis->gcms_data gcms_quant Quantification gcms_data->gcms_quant lcmsms_sample Aqueous Sample lcmsms_prep Direct Injection / Filtration lcmsms_sample->lcmsms_prep lcmsms_analysis LC-MS/MS Analysis lcmsms_prep->lcmsms_analysis lcmsms_data Data Acquisition (MRM) lcmsms_analysis->lcmsms_data lcmsms_quant Quantification lcmsms_data->lcmsms_quant

Caption: Comparative workflows for this compound analysis by GC-MS and LC-MS/MS.

Toxicological Pathway of this compound

This compound, like other haloacetonitriles, undergoes metabolic transformation in the body. A primary metabolic pathway involves the conversion to cyanide, which is then detoxified to thiocyanate (B1210189) and excreted in the urine. This metabolic activation is a key consideration in its toxicological assessment.

G cluster_metabolism Metabolism of this compound BCAN This compound Metabolism Metabolic Transformation (e.g., Cytochrome P450) BCAN->Metabolism Phase I Metabolism Cyanide Cyanide (CN⁻) (Reactive Intermediate) Metabolism->Cyanide Rhodanese Rhodanese Enzyme (with Thiosulfate) Cyanide->Rhodanese Detoxification Thiocyanate Thiocyanate (SCN⁻) (Excreted in Urine) Rhodanese->Thiocyanate

Caption: Metabolic pathway of this compound to Thiocyanate.

References

Comparative Toxicity of Bromodichloroacetonitrile Relative to Other Disinfection Byproducts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relative toxicity of disinfection byproducts (DBPs) is critical for assessing water quality and developing mitigation strategies. This guide provides a comparative analysis of the toxicity of bromodichloroacetonitrile (BDCAN), a nitrogenous DBP, in relation to other common DBPs, supported by experimental data.

Disinfection of drinking water is a cornerstone of public health, yet the chemical reactions involved can lead to the formation of unintended and potentially harmful disinfection byproducts. Among these, brominated compounds, and specifically nitrogenous DBPs like haloacetonitriles (HANs), have garnered significant attention due to their potential for greater toxicity compared to their chlorinated counterparts. This compound is a DBP formed during chlorination or chloramination of water containing natural organic matter and bromide.

Quantitative Toxicity Comparison

The following table summarizes the available quantitative toxicity data for this compound and a selection of other prevalent DBPs, including trihalomethanes (THMs), haloacetic acids (HAAs), and other haloacetonitriles. The data is presented to facilitate a clear comparison of their relative toxicities across different endpoints.

Disinfection Byproduct (DBP)ClassAcute Oral LD50 (mg/kg, rat)Cytotoxicity EC50 (µM, CHO cells)Genotoxicity (Comet Assay)
This compound (BDCAN) Haloacetonitrile>2000[1]Data not availableGenotoxic
Dichloroacetonitrile (DCAN)Haloacetonitrile330-339[2]2700[3]Genotoxic[4]
Dibromoacetonitrile (B109444) (DBAN)Haloacetonitrile245-361[2]2.8Genotoxic[4]
Bromochloroacetonitrile (BCAN)HaloacetonitrileData not available11Genotoxic[4]
Chloroform (Trichloromethane)Trihalomethane908>10000Weakly genotoxic
Bromoform (Tribromomethane)Trihalomethane11471300Genotoxic
Dichloroacetic Acid (DCAA)Haloacetic Acid15007800Genotoxic
Trichloroacetic Acid (TCAA)Haloacetic Acid1200>10000Genotoxic

Key Insights from Comparative Data

The available data indicates that haloacetonitriles as a class tend to exhibit higher in vitro cytotoxicity (lower EC50 values) than the regulated trihalomethanes and haloacetic acids.[5] Notably, the brominated haloacetonitriles, such as dibromoacetonitrile and bromochloroacetonitrile, are significantly more cytotoxic than their chlorinated analogue, dichloroacetonitrile. While a specific acute oral LD50 for this compound was not found to be definitively established in the searched literature, a study on a closely related substance suggests it is greater than 2000 mg/kg in rats, indicating a lower acute systemic toxicity compared to some other haloacetonitriles like DBAN and DCAN.[1][2]

In terms of genotoxicity, multiple studies have demonstrated that haloacetonitriles, including brominated species, induce DNA damage as detected by the Comet assay.[4] The genotoxicity of brominated acetonitriles has been reported to be greater than that of chlorinated acetonitriles.[4]

Experimental Protocols

A summary of the methodologies for the key experimental assays cited in this guide is provided below.

Acute Oral Toxicity (LD50) Determination in Rats

The acute oral toxicity is typically determined following OECD Guideline 423.

  • Animal Model: Wistar rats are commonly used. Animals are fasted prior to administration of the test substance.

  • Dosing: The test substance is administered by oral gavage. A starting dose (e.g., 2000 mg/kg) is given to a small group of animals (typically 3 females).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

  • LD50 Calculation: If mortality is observed, the study is continued with sequentially lower or higher doses in additional groups of animals to determine the statistically derived dose at which 50% of the animals are expected to die.

In Vitro Cytotoxicity Assay (EC50) in Chinese Hamster Ovary (CHO) Cells

The cytotoxicity of DBPs is frequently assessed using a neutral red uptake assay in CHO cells.

  • Cell Culture: CHO cells are maintained in appropriate culture medium and seeded into 96-well plates.

  • Exposure: Cells are exposed to a range of concentrations of the DBP for a specified period (e.g., 72 hours).

  • Neutral Red Staining: After exposure, the cells are incubated with a medium containing neutral red, a vital dye that is taken up by viable cells.

  • Dye Extraction and Measurement: The incorporated dye is extracted, and the absorbance is measured using a microplate reader.

  • EC50 Calculation: The effective concentration at which a 50% reduction in cell viability is observed (EC50) is calculated from the concentration-response curve.

Genotoxicity Assessment using the Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.

  • Cell Preparation and Exposure: CHO cells or other suitable cell lines are exposed to the test DBP for a short period.

  • Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Damaged DNA (containing strand breaks) migrates out of the nucleoid, forming a "comet" tail.

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.

  • Image Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail relative to the head.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of haloacetonitriles is primarily attributed to their reactivity with cellular thiols, leading to oxidative stress and subsequent cellular damage.[1][6]

DBP_Toxicity_Pathway BDCAN This compound (BDCAN) Cell Cellular Environment BDCAN->Cell Enters Thiol Protein Thiols (e.g., Glutathione) BDCAN->Thiol Reacts with ROS Reactive Oxygen Species (ROS) Production BDCAN->ROS Induces Cell->Thiol Adducts Thiol Adducts Thiol->Adducts OxidativeStress Oxidative Stress Adducts->OxidativeStress Leads to ROS->OxidativeStress PERK PERK Signaling Pathway Activation OxidativeStress->PERK Activates DNA_Damage DNA Damage OxidativeStress->DNA_Damage Causes Apoptosis Apoptosis PERK->Apoptosis Can lead to DNA_Damage->Apoptosis Triggers

Caption: Proposed mechanism of BDCAN-induced cellular toxicity.

Studies on haloacetonitriles, particularly dibromoacetonitrile (DBAN), have shown that these compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[7] This oxidative stress can, in turn, activate signaling pathways such as the PERK (protein kinase RNA-like endoplasmic reticulum kinase) pathway, which is involved in the unfolded protein response and can ultimately lead to apoptosis or programmed cell death.[7] The reaction of BDCAN with protein thiols, such as glutathione, can deplete the cell's antioxidant defenses, further exacerbating oxidative stress and contributing to DNA damage and other cytotoxic effects.[1][8]

References

Comparative Efficacy of Advanced Oxidation Processes for Haloacetonitrile Degradation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of leading Advanced Oxidation Processes (AOPs) for the degradation of toxic haloacetonitriles (HANs) in water. This guide provides a comparative analysis of their effectiveness, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting and implementing the most suitable treatment technologies.

Haloacetonitriles (HANs) are a class of nitrogenous disinfection byproducts (N-DBPs) formed during water treatment processes like chlorination and chloramination.[1][2] Due to their significant cytotoxicity and genotoxicity, often exceeding that of regulated carbonaceous DBPs, the removal of HANs from drinking water is a critical area of research.[1][2][3] Advanced Oxidation Processes (AOPs), which rely on the generation of highly reactive radicals such as hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻), have emerged as promising technologies for the effective degradation of these recalcitrant compounds.[4][5][6]

This guide offers a comparative evaluation of the efficacy of various AOPs for the degradation of common HANs, including monochloroacetonitrile (MCAN), dichloroacetonitrile (B150184) (DCAN), trichloroacetonitrile (B146778) (TCAN), and dibromoacetonitrile (B109444) (DBAN). The performance of UV/Persulfate, UV/Peroxymonosulfate, UV/Hydrogen Peroxide, and Ozonation-based processes is compared based on quantitative kinetic data and removal efficiencies reported in peer-reviewed literature.

Comparative Degradation Kinetics of Haloacetonitriles by Various AOPs

The efficiency of different AOPs in degrading haloacetonitriles is critically dependent on the type of radical generated and the specific HAN being targeted. The following tables summarize the second-order rate constants of key HANs with hydroxyl (•OH) and sulfate (SO₄•⁻) radicals, and the pseudo-first-order degradation rate constants observed under various AOP conditions.

Table 1: Second-Order Rate Constants for the Reaction of Radicals with Haloacetonitriles

HaloacetonitrileRadical SpeciesSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
MCANSO₄•⁻7.48 (± 0.58) × 10⁷[7]
DCANSO₄•⁻6.36 (± 0.16) × 10⁷[7]
TCANSO₄•⁻2.43 (± 0.15) × 10⁷[7]
MCAN•OH8.7 × 10⁶[8]
DCAN•OH4.4 × 10⁶[8]
TCAN•OH< 10⁶[8]
CAN•OH4.30 (± 0.09) × 10⁷[1]
DCAN•OH4.66 × 10⁷[2]
BAN•OH7.02 × 10⁷[2]
DBAN•OH1.00 × 10⁸[2]

Table 2: Comparative Efficacy of Different AOPs for Haloacetonitrile Degradation (Pseudo-First-Order Rate Constants)

HaloacetonitrileAOP SystemInitial HAN Conc.Oxidant Conc.pHk' (s⁻¹)Reference
MCANUV/Persulfate---2.63 × 10⁻³[9][10]
DCANUV/Persulfate2 µM20-200 µM--[7]
TCANUV/Persulfate---8.66 × 10⁻⁴[9][10]
MCANUV/Persulfate + 20 µM Br⁻---2.58 × 10⁻⁴[9][10]
DCANUV/Persulfate + 20 µM Br⁻---1.61 × 10⁻⁴[9][10]
TCANUV/Persulfate + 20 µM Br⁻---1.59 × 10⁻⁴[9][10]

Table 3: Removal Efficiency of HAN Precursors by Photo-Based AOPs

AOP SystemContact Time (min)HAN Formation Reduction (%)Reference
UV/H₂O₂/O₃2054[11][12]
UV/H₂O₂2042[11][12]
UV/O₃2027[11][12]

Experimental Protocols

A generalized methodology for assessing the comparative efficacy of AOPs for haloacetonitrile degradation is outlined below, based on common practices reported in the literature.

General Experimental Setup

A typical experimental setup consists of a jacketed beaker or a custom-built photoreactor, often made of quartz to allow for UV irradiation. A low or medium-pressure mercury lamp is commonly used as the UV source. The reaction solution is continuously stirred to ensure homogeneity. For experiments involving ozone, an ozone generator is used to bubble ozone gas into the reactor at a controlled flow rate. The temperature of the reaction is maintained using a water bath connected to the jacketed beaker. Samples are withdrawn at specific time intervals for analysis.

Analytical Methods

The concentration of haloacetonitriles is typically quantified using a gas chromatograph (GC) equipped with an electron capture detector (ECD) or a mass spectrometer (MS). A common method involves liquid-liquid extraction of the HANs from the aqueous samples using a suitable solvent like methyl tert-butyl ether (MTBE) prior to GC analysis. The degradation of HANs is monitored by measuring their concentration over time.

Kinetic Analysis

The degradation of haloacetonitriles by AOPs often follows pseudo-first-order kinetics, especially when the oxidant is in large excess compared to the HAN concentration. The pseudo-first-order rate constant (k') can be determined by plotting the natural logarithm of the ratio of the initial HAN concentration (C₀) to the concentration at time t (C) against time, as shown in the equation:

ln(C₀/C) = k't

The slope of the resulting linear plot gives the value of k'.

Comparative Analysis of AOPs

UV/Sulfate Radical-Based AOPs (UV/Persulfate and UV/Peroxymonosulfate)

Studies have consistently shown that sulfate radical (SO₄•⁻)-based AOPs are highly effective for the degradation of chlorinated acetonitriles (CANs).[7] The second-order rate constants for the reaction of SO₄•⁻ with MCAN, DCAN, and TCAN are approximately 10 times higher than those for •OH.[7] The UV/persulfate process has been reported to achieve 100% degradation of DCAN.[7] The degradation rates in the UV/persulfate system increase with higher persulfate dosages and temperatures.[7] However, the presence of natural organic matter (NOM) and bicarbonate can suppress the degradation rate.[7] It is noteworthy that while chlorinated HANs are more efficiently degraded by the UV/persulfate process, dibromoacetonitrile (DBAN) is effectively degraded by direct UV photolysis alone.[7] The degradation mechanism of CANs in the UV/persulfate process is initiated by hydrogen abstraction and C-C bond breakage by SO₄•⁻.[7][9]

The UV/peroxymonosulfate (PMS) process is also more effective for CAN degradation than UV alone, PMS alone, or the UV/H₂O₂ process.[3] In this system, the hydroxyl radical (•OH) has been identified as the predominant reactive species.[3] The degradation of DCAN is accelerated by the presence of humic acid and chloride ions but is suppressed by bicarbonate.[3] The degradation pathway in the UV/PMS system is primarily through the breakage of the C-Cl bond.[3]

UV/Hydroxyl Radical-Based AOPs (UV/H₂O₂)

The UV/H₂O₂ process generates hydroxyl radicals (•OH) which are powerful oxidants. However, for chlorinated acetonitriles, this process is generally less effective than sulfate radical-based AOPs.[7] The degradation of different CANs in the UV/H₂O₂ system is influenced by both •OH oxidation and the nucleophilic attack by hydroperoxide ions (HO₂⁻).[8] For instance, the degradation of TCAN is mainly due to the HO₂⁻ nucleophilic attack, while MCAN degradation is dominated by •OH oxidation.[8] DCAN is degraded by both mechanisms.[8] The degradation rates of DCAN and TCAN increase with increasing pH and H₂O₂ concentrations, which favors the formation of the stronger nucleophile HO₂⁻.[8]

Ozonation and Ozone-Based AOPs

Ozonation can have a dual role in the context of HANs. While it can be used to degrade these compounds, it can also promote their formation under certain conditions, particularly during pre-ozonation followed by chloramination.[13][14] Preozonation may reduce DCAN but enhance the yield of trichloronitromethane (TCNM).[13][14] The combination of ozone with UV and/or H₂O₂ (photo-based AOPs) has been shown to be effective in removing HAN precursors.[11][12] The UV/H₂O₂/O₃ process was found to be the most effective, followed by UV/H₂O₂ and UV/O₃, in reducing the formation potential of HANs.[11][12]

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for conducting a comparative study on the efficacy of different AOPs for haloacetonitrile degradation.

AOP_Comparison_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_comp Comparison & Conclusion HAN_stock Prepare Haloacetonitrile Stock Solution Spike Spike Water with HAN and AOP Reagents HAN_stock->Spike Water_matrix Prepare Water Matrix (e.g., Ultrapure Water, Surface Water) Water_matrix->Spike Reagents Prepare AOP Reagents (H2O2, Persulfate, etc.) Reagents->Spike Reactor Set up Photoreactor (UV Lamp, Stirrer, Temp. Control) Irradiate Initiate AOP (UV Irradiation / O3 Injection) Reactor->Irradiate Spike->Reactor Sample Collect Samples at Timed Intervals Irradiate->Sample Extract Extract HANs from Samples (e.g., LLE with MTBE) Sample->Extract Quantify Quantify HAN Concentration (GC-ECD/MS) Extract->Quantify Kinetics Determine Degradation Kinetics (e.g., Pseudo-first-order rate) Quantify->Kinetics Compare Compare Efficacy of AOPs (Rate Constants, Removal %) Kinetics->Compare Conclusion Draw Conclusions (Optimal AOP, Influencing Factors) Compare->Conclusion

Caption: Generalized workflow for comparing AOP efficacy.

Conclusion

The selection of an optimal AOP for haloacetonitrile degradation is a multifaceted decision that depends on the specific HANs present, the water matrix composition, and treatment objectives. Sulfate radical-based AOPs, particularly UV/persulfate, demonstrate superior performance for the degradation of chlorinated acetonitriles compared to hydroxyl radical-based systems like UV/H₂O₂. However, the presence of certain water constituents like bicarbonate and bromide can significantly impact their efficiency. Ozonation-based AOPs are effective in removing HAN precursors, but the potential for HAN formation during ozonation itself must be carefully considered. This guide provides a foundational understanding for researchers to design and conduct further investigations into the degradation of these toxic byproducts, ultimately contributing to the development of more effective and safer water treatment strategies.

References

Predicting the Toxicity of Bromodichloroacetonitrile: A QSAR Modeling Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Quantitative Structure-Activity Relationship (QSAR) models for predicting the toxicity of Bromodichloroacetonitrile (BDCAN), a common disinfection byproduct in drinking water. The information presented herein is based on supporting experimental data from a key study in the field, offering insights into the predictive power of these computational models.

Comparative Analysis of BDCAN Toxicity

A pivotal study by Wei et al. (2020) provides a comprehensive toxicological profile of BDCAN and nine other haloacetonitriles (HANs).[1][2][3] The study developed robust QSAR models for predicting cytotoxicity and genotoxicity based on experimental data from Chinese Hamster Ovary (CHO) cells.

Experimental Toxicity of this compound

The experimental data from Wei et al. (2020) serves as the foundation for the QSAR models. The following table summarizes the key toxicity endpoints for BDCAN.

Toxicity EndpointExperimental Value (μM)
Cytotoxicity (LC50)10.22 ± 0.52
Genotoxicity (% Tail DNA = 50)134.11 ± 13.91
Thiol Reactivity (EC50)1.09 ± 0.11

Caption: Experimental toxicity values for this compound (BDCAN) as determined by Wei et al. (2020).

QSAR Model Performance for Haloacetonitriles

The study developed two primary QSAR models for the haloacetonitrile class of compounds, including BDCAN. These models predict cytotoxicity and genotoxicity based on specific molecular descriptors. The performance of these models is summarized below.

QSAR ModelKey DescriptorsRMSE
Cytotoxicity logP, ELUMO, μ0.930.890.21
Genotoxicity EHOMO, ELUMO0.870.810.21

Caption: Performance metrics of the QSAR models for cytotoxicity and genotoxicity of haloacetonitriles developed by Wei et al. (2020).

Experimental Protocols

The following are detailed methodologies for the key experiments cited from Wei et al. (2020).

Chinese Hamster Ovary (CHO) Cell Culture

CHO cells (line AS52, clone 11-4-8) were cultured in Ham’s F-12 medium supplemented with 5% fetal bovine serum, 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.

Cytotoxicity Assay

Chronic cytotoxicity was determined using a microplate-based assay. CHO cells were seeded in 96-well plates and exposed to a range of concentrations of BDCAN for 72 hours. Cell density was then measured using crystal violet staining, and the concentration that caused a 50% reduction in cell growth (LC50) was calculated.

Genotoxicity Assay (Single Cell Gel Electrophoresis - Comet Assay)

Acute genotoxicity was assessed using the alkaline single-cell gel electrophoresis (SCGE or Comet) assay. CHO cells were exposed to BDCAN for 4 hours. The cells were then embedded in agarose (B213101) on microscope slides, lysed, and subjected to electrophoresis. DNA damage was quantified by measuring the percentage of DNA in the comet tail (% Tail DNA). The concentration that induced a % Tail DNA value of 50 was determined.

Thiol Reactivity Assay

The reaction of BDCAN with the thiol-containing molecule N-acetyl-L-cysteine (NAC) was used to measure its thiol reactivity. The depletion of NAC upon reaction with BDCAN was measured, and the effective concentration that caused 50% depletion (EC50) was calculated.

Visualizing QSAR Modeling and Potential Toxicity Pathways

To better understand the concepts and processes involved, the following diagrams illustrate the QSAR modeling workflow and a hypothetical signaling pathway potentially affected by BDCAN.

QSAR_Workflow cluster_Data Data Collection & Preparation cluster_Model Model Development & Validation cluster_Prediction Toxicity Prediction Data_Collection Chemical Structures & Experimental Toxicity Data Descriptor_Calculation Calculation of Molecular Descriptors (e.g., logP, ELUMO) Data_Collection->Descriptor_Calculation Model_Building QSAR Model Building (e.g., Multiple Linear Regression) Descriptor_Calculation->Model_Building Internal_Validation Internal Validation (e.g., Cross-validation, Q²) Model_Building->Internal_Validation External_Validation External Validation (Test Set Prediction) Internal_Validation->External_Validation Toxicity_Prediction Prediction of Toxicity for New/Untested Chemicals External_Validation->Toxicity_Prediction

Caption: A generalized workflow for Quantitative Structure-Activity Relationship (QSAR) modeling.

Signaling_Pathway BDCAN This compound (BDCAN) Cell_Membrane Cell Membrane ROS Increased Reactive Oxygen Species (ROS) BDCAN->ROS Induces Cellular_Thiols Cellular Thiols (e.g., Glutathione) BDCAN->Cellular_Thiols Reacts with Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Thiols->Oxidative_Stress Depletion leads to DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Toxicity Cytotoxicity & Genotoxicity Apoptosis->Toxicity

Caption: A hypothetical signaling pathway illustrating potential mechanisms of BDCAN toxicity.

References

Lack of Publicly Available Inter-Laboratory Comparison Data for Bromodichloroacetonitrile Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available inter-laboratory comparison or proficiency testing results specifically for bromodichloroacetonitrile did not yield any dedicated studies. While inter-laboratory comparisons are common for various water contaminants to ensure analytical proficiency, specific round-robin data for this particular disinfection byproduct is not readily accessible in the public domain. Such studies are often conducted by regulatory bodies or private organizations for laboratory accreditation and the detailed results may not always be publicly disseminated.

This guide, therefore, provides a comprehensive overview of the standard analytical methodologies for the determination of this compound and other haloacetonitriles. It also outlines the framework and typical workflow of an inter-laboratory comparison study for water analysis, providing researchers, scientists, and drug development professionals with a valuable resource for understanding and implementing best practices for the analysis of this compound.

Analytical Methods for this compound

This compound is a nitrogenous disinfection byproduct formed during water treatment when chlorine or other disinfectants react with natural organic matter. Accurate quantification of this compound is crucial due to its potential health risks. The most common and validated method for the analysis of haloacetonitriles, including this compound, is based on liquid-liquid extraction followed by gas chromatography with an electron capture detector (GC-ECD).

Experimental Protocol: U.S. EPA Method 551.1

This method is widely used for the determination of halogenated volatile organic compounds, including haloacetonitriles, in drinking water.

1. Sample Collection and Preservation:

  • Collect water samples in amber glass vials with screw caps (B75204) and PTFE-faced septa.

  • Dechlorinate the sample at the time of collection by adding a reducing agent (e.g., ammonium (B1175870) chloride or sodium sulfite).

  • Acidify the sample to a pH of 4.5 to 5.5 with a phosphate (B84403) buffer to minimize degradation of the target analytes.

  • Store samples at 4°C and protect from light until analysis.

2. Extraction:

  • Allow the sample to come to room temperature.

  • Add a salting agent (e.g., sodium chloride) to the water sample to increase the extraction efficiency.

  • Spike the sample with a surrogate standard solution to monitor the method performance.

  • Add a small volume of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or pentane).

  • Shake the vial vigorously for a specified period (e.g., 2 minutes) to partition the analytes from the aqueous phase into the organic solvent.

  • Let the phases separate.

3. Analysis:

  • Carefully transfer a portion of the organic extract to an autosampler vial.

  • Inject a small volume of the extract into a gas chromatograph equipped with an electron capture detector (GC-ECD).

  • The gas chromatograph separates the different compounds in the extract based on their boiling points and interaction with the chromatographic column.

  • The electron capture detector provides a sensitive and selective response to halogenated compounds.

4. Quantification:

  • Prepare a calibration curve using standard solutions of this compound at different concentrations.

  • Identify and quantify the this compound in the sample extract by comparing its retention time and peak area to those of the standards.

  • The concentration of the analyte in the original water sample is calculated based on the amount detected in the extract and the initial sample volume.

Comparison of Analytical Methods

While GC-ECD is the most common technique, other methods can also be employed for the analysis of haloacetonitriles. The choice of method often depends on the required sensitivity, selectivity, and the availability of instrumentation.

FeatureGas Chromatography - Electron Capture Detector (GC-ECD)Gas Chromatography - Mass Spectrometry (GC-MS)
Principle Separation by GC, detection of halogenated compounds by ECD.Separation by GC, identification and quantification based on mass-to-charge ratio.
Selectivity Highly selective for halogenated compounds.Highly selective, provides structural information for confirmation.
Sensitivity Very high for polyhalogenated compounds.Good to excellent, depending on the MS analyzer.
Confirmation Based on retention time only.Confirmatory, based on mass spectrum.
Cost Relatively lower instrument cost.Higher instrument cost.
Common Use Routine monitoring, regulatory compliance.Confirmatory analysis, research, and method development.

Inter-Laboratory Comparison (Proficiency Testing) Workflow

Inter-laboratory comparisons, also known as proficiency testing (PT) or round-robin studies, are essential for assessing the performance of laboratories and ensuring the reliability and comparability of analytical data.

A typical workflow for an inter-laboratory comparison study for water analysis involves the following steps:

  • Preparation of Test Materials: A central organizing body prepares homogeneous and stable water samples spiked with known concentrations of the analyte(s) of interest. Blank samples are also included.

  • Distribution to Participants: The samples are distributed to the participating laboratories. The concentration of the analyte is unknown to the participants.

  • Analysis by Participants: Each laboratory analyzes the samples using their routine analytical methods.

  • Data Submission: Laboratories submit their analytical results to the organizing body by a specified deadline.

  • Statistical Analysis: The organizing body performs a statistical analysis of the submitted data. This typically involves calculating the assigned value (the consensus value for the concentration), the standard deviation for proficiency assessment, and a performance score for each laboratory (e.g., a z-score).

  • Performance Evaluation: The performance of each laboratory is evaluated based on their reported results compared to the assigned value. A z-score between -2 and +2 is generally considered satisfactory.

  • Reporting: A final report is issued to all participants, summarizing the overall performance of the group and the individual performance of each laboratory (often anonymously). This report helps laboratories identify potential issues with their analytical procedures and take corrective actions.

Visualizations

Experimental_Workflow_for_Bromodichloroacetonitrile_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection 1. Sample Collection & Preservation Extraction 2. Liquid-Liquid Extraction Sample_Collection->Extraction GC_Separation 3. GC Separation Extraction->GC_Separation ECD_Detection 4. ECD Detection GC_Separation->ECD_Detection Quantification 5. Quantification ECD_Detection->Quantification Reporting 6. Reporting Results Quantification->Reporting

Caption: Experimental workflow for the analysis of this compound.

Inter_Laboratory_Comparison_Workflow cluster_organization Organizing Body cluster_participants Participating Laboratories cluster_evaluation Organizing Body Preparation 1. Prepare & Distribute Test Samples Analysis 2. Analyze Samples Preparation->Analysis Data_Submission 3. Submit Results Analysis->Data_Submission Statistical_Analysis 4. Statistical Analysis Data_Submission->Statistical_Analysis Performance_Evaluation 5. Performance Evaluation (z-scores) Statistical_Analysis->Performance_Evaluation Final_Report 6. Issue Final Report Performance_Evaluation->Final_Report

Caption: Workflow of a typical inter-laboratory comparison study.

"Bromodichloroacetonitrile" toxic equivalency factor determination

Author: BenchChem Technical Support Team. Date: December 2025

Determining a Toxic Equivalency Factor Framework for a Prevalent Disinfection Byproduct

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity of bromodichloroacetonitrile (BDCAN), a common nitrogenous disinfection byproduct found in drinking water. While a formal Toxic Equivalency Factor (TEF) has not been established for BDCAN, this document synthesizes available experimental data to propose a relative potency framework. By comparing its toxicological endpoints with other haloacetonitriles (HANs), we can better understand its potential health risks.

The formation of disinfection byproducts (DBPs) is an unintended consequence of water disinfection processes. Among these, haloacetonitriles (HANs) are drawing increasing attention due to their potential for greater toxicity compared to regulated carbon-based DBPs like haloacetic acids.[1] BDCAN is one such HAN that has been detected in treated water. Understanding its toxic potential is crucial for accurate risk assessment and the development of safer water treatment strategies.

Quantitative Comparison of Haloacetonitrile Toxicity

To contextualize the toxicity of BDCAN, this section presents a quantitative comparison of its cytotoxicity and genotoxicity with other haloacetonitriles. The data is derived from in vitro studies on Chinese hamster ovary (CHO) cells, a common model for toxicological screening.

Cytotoxicity Data

The following table summarizes the 50% lethal concentration (LC50) values for various haloacetonitriles, indicating the concentration required to cause death in 50% of the CHO cells during chronic exposure. A lower LC50 value signifies higher cytotoxicity.

CompoundAbbreviationLC50 (μM)[2]Relative Potency (vs. DCAN)
This compoundBDCAN10.2215.07
TribromoacetonitrileTBAN2.7156.83
ChlorodibromoacetonitrileCDBAN8.1418.92
DibromoacetonitrileDBAN2.855.00
IodoacetonitrileIAN~2.8 [a]~55.00 [a]
BromoacetonitrileBAN~2.8 [a]~55.00 [a]
BromochloroacetonitrileBCAN>2.8 [b]<55.00 [b]
DichloroacetonitrileDCAN1541.00
ChloroacetonitrileCAN>154 [b]<1.00 [b]
TrichloroacetonitrileTCAN1600.96

Table 1: Comparative chronic cytotoxicity of haloacetonitriles in Chinese hamster ovary (CHO) cells. [a] Approximate value based on graphical representation in the source. [b] The exact value is not provided, but the toxicity is noted to be in this range relative to other compounds.

Genotoxicity Data

The following table presents the concentration of each haloacetonitrile that induces a significant level of DNA damage in CHO cells, as determined by the single-cell gel electrophoresis (SCGE) or "comet" assay. A lower value indicates higher genotoxicity.

CompoundAbbreviationGenotoxicity Potency (μM)[1]Relative Genotoxicity (vs. DCAN)
IodoacetonitrileIAN3772.97
BromoacetonitrileBAN~37 [a]~72.97 [a]
DibromoacetonitrileDBAN~37 [a]~72.97 [a]
BromochloroacetonitrileBCAN>37 [b]<72.97 [b]
ChloroacetonitrileCAN>37 [b]<72.97 [b]
TrichloroacetonitrileTCAN>37 [b]<72.97 [b]
DichloroacetonitrileDCAN27001.00

Table 2: Comparative acute genotoxicity of haloacetonitriles in Chinese hamster ovary (CHO) cells. [a] Approximate value based on graphical representation in the source. [b] The exact value is not provided, but the genotoxicity is noted to be in this range relative to other compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables.

Chronic Cytotoxicity Assay (CHO Cells)

This protocol is based on the methodology described for assessing the cytotoxicity of haloacetonitriles.[1][2]

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_exposure Exposure cluster_analysis Analysis cell_culture CHO Cell Culture cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding prepare_han Prepare serial dilutions of HANs add_han Add HAN solutions to wells prepare_han->add_han incubate Incubate for 72 hours add_han->incubate add_reagent Add CellTiter-Glo reagent measure_lum Measure luminescence add_reagent->measure_lum calc_lc50 Calculate LC50 values measure_lum->calc_lc50

Figure 1: Experimental workflow for the chronic cytotoxicity assay. (Within 100 characters)
  • Cell Culture and Seeding: Chinese hamster ovary (CHO) cells are cultured under standard conditions. Cells are then seeded into 96-well microplates at a specific density and allowed to attach overnight.

  • Compound Preparation and Exposure: Stock solutions of the haloacetonitriles are prepared and serially diluted to a range of concentrations. The cell culture medium is replaced with the medium containing the different concentrations of the test compounds.

  • Incubation: The plates are incubated for 72 hours, representing a chronic exposure period.

  • Viability Assessment: Cell viability is determined using a luminescent cell viability assay, such as the CellTiter-Glo® assay. This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured using a microplate reader. The data is then used to generate concentration-response curves, and the LC50 values are calculated.

Acute Genotoxicity Assay (Comet Assay)

This protocol is based on the single-cell gel electrophoresis (SCGE) assay used to assess DNA damage.[1]

Genotoxicity_Workflow cluster_exposure Cell Treatment cluster_embedding Slide Preparation cluster_lysis_electrophoresis Lysis and Electrophoresis cluster_visualization Visualization and Analysis cell_prep Prepare CHO cell suspension han_exposure Expose cells to HANs (short duration) cell_prep->han_exposure mix_agarose Mix cells with low-melting agarose (B213101) embed_slide Embed on microscope slides mix_agarose->embed_slide lysis Cell lysis unwinding DNA unwinding (alkaline solution) lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis stain_dna Stain DNA with fluorescent dye microscopy Visualize comets (fluorescence microscopy) stain_dna->microscopy analyze_comets Analyze comet tail moment microscopy->analyze_comets

Figure 2: Experimental workflow for the acute genotoxicity assay (Comet Assay). (Within 100 characters)
  • Cell Treatment: CHO cells are exposed to various concentrations of the haloacetonitriles for a short period (e.g., a few hours).

  • Embedding in Agarose: The treated cells are mixed with low-melting-point agarose and layered onto microscope slides.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • DNA Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments migrate faster and further than intact DNA, forming a "comet" shape.

  • Visualization and Analysis: The DNA is stained with a fluorescent dye, and the comets are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Proposed Signaling Pathway for Haloacetonitrile Toxicity

While the exact signaling pathways are still under investigation, evidence suggests that the toxicity of haloacetonitriles, including BDCAN, is mediated through the induction of oxidative stress and reaction with cellular thiols.[3]

Signaling_Pathway cluster_cellular_entry Cellular Entry and Metabolism cluster_stress_response Oxidative Stress and Thiol Depletion cluster_downstream_effects Downstream Cellular Effects BDCAN This compound (BDCAN) Cell_Membrane Cell Membrane BDCAN->Cell_Membrane Passive Diffusion Intracellular_BDCAN Intracellular BDCAN Cell_Membrane->Intracellular_BDCAN ROS Increased Reactive Oxygen Species (ROS) Intracellular_BDCAN->ROS GSH_Depletion Glutathione (B108866) (GSH) Depletion Intracellular_BDCAN->GSH_Depletion Thiol_Adducts Protein Thiol Adducts Intracellular_BDCAN->Thiol_Adducts Oxidative_Damage Oxidative Damage to Lipids, Proteins, DNA ROS->Oxidative_Damage GSH_Depletion->Oxidative_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Thiol_Adducts->Mitochondrial_Dysfunction Oxidative_Damage->Mitochondrial_Dysfunction DNA_Damage DNA Damage Oxidative_Damage->DNA_Damage Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis DNA_Damage->Apoptosis

Figure 3: Proposed signaling pathway for BDCAN-induced cellular toxicity. (Within 100 characters)

The proposed mechanism involves the following steps:

  • Cellular Uptake: BDCAN enters the cell, likely through passive diffusion across the cell membrane.

  • Induction of Oxidative Stress: Inside the cell, BDCAN can lead to an increase in reactive oxygen species (ROS), creating a state of oxidative stress.

  • Thiol Reactivity: BDCAN and its metabolites can react with cellular thiols, particularly glutathione (GSH), a key antioxidant. This depletes the cell's antioxidant capacity and can also lead to the formation of adducts with protein thiols, impairing protein function.

  • Downstream Effects: The combination of oxidative stress and thiol depletion can lead to widespread cellular damage, including lipid peroxidation, protein modification, and DNA damage. This can result in mitochondrial dysfunction and ultimately trigger programmed cell death (apoptosis).

Conclusion and Future Directions

The available data clearly indicate that this compound is a potent cytotoxic and genotoxic compound, with a toxicity comparable to or greater than many other haloacetonitriles. While a formal TEF has not been established, the relative potency factors presented in this guide offer a valuable tool for risk assessment. Based on the in vitro cytotoxicity data in CHO cells, BDCAN is approximately 15 times more potent than dichloroacetonitrile.

Further research is needed to:

  • Establish a standardized reference compound for haloacetonitriles to formalize a TEF framework.

  • Investigate the in vivo toxicity of BDCAN to validate the findings from in vitro studies.

  • Elucidate the specific molecular mechanisms and signaling pathways involved in BDCAN-induced toxicity.

By continuing to investigate the toxicological properties of BDCAN and other disinfection byproducts, we can work towards ensuring the safety of our drinking water supplies.

References

A Head-to-Head Battle: GC-ECD vs. GC-MS for the Analysis of Bromodichloroacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers navigating the choice between two powerful analytical techniques for the quantification of a critical disinfection byproduct.

In the realm of water quality analysis and environmental monitoring, the accurate quantification of disinfection byproducts (DBPs) is paramount. Bromodichloroacetonitrile is a regulated nitrogenous DBP formed during water chlorination, and selecting the optimal analytical methodology is crucial for both regulatory compliance and toxicological research. This guide provides an in-depth comparison of two prevalent techniques for this compound analysis: Gas Chromatography with Electron Capture Detection (GC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance Face-Off: A Quantitative Comparison

The choice between GC-ECD and GC-MS often hinges on a trade-off between sensitivity and selectivity. The following table summarizes the key performance metrics for the analysis of this compound using both techniques, based on data from established methodologies such as U.S. EPA Method 551.1 for GC-ECD and various validated GC-MS methods for haloacetonitriles.

Performance MetricGC-ECDGC-MS (Full Scan)GC-MS (SIM/MRM)
Method Detection Limit (MDL) 0.8 - 1.7 µg/L[1]Generally higher than GC-ECD0.010 - 0.320 µg/L[2]
Practical Quantitation Limit (PQL) Typically 5-10 times the MDLTypically 5-10 times the MDLTypically 5-10 times the MDL
Linearity (r²) >0.99[3]>0.99>0.9991[4]
Precision (%RSD) <15%[1]<15%1.81% - 10.7%[4]
Accuracy (% Recovery) 80-120%80-120%84.2% - 106%[4]
Selectivity Good for electronegative compounds, but susceptible to interferences from co-eluting halogenated non-target compounds.Good, based on mass-to-charge ratio.Excellent, highly specific fragmentation patterns.
Confirmation Capability Limited; requires confirmation on a second, dissimilar column.Good; provides structural information from mass spectra.Excellent; definitive identification based on precursor and product ions.

At a Glance: Key Differences

GC-ECD stands out for its exceptional sensitivity to halogenated compounds like this compound. The electron capture detector is specifically designed to detect molecules that can "capture" electrons, a characteristic of compounds containing halogens. This makes GC-ECD a cost-effective and highly sensitive option for routine monitoring where the primary goal is to detect the presence of these compounds at very low levels. However, its major drawback is the potential for false positives due to its lack of specificity. Other co-eluting halogenated compounds can produce a signal, leading to inaccurate quantification.[5]

GC-MS , on the other hand, offers superior selectivity and definitive identification. By separating compounds based on their mass-to-charge ratio, GC-MS can distinguish this compound from other co-eluting compounds, thereby minimizing the risk of false positives.[6] The mass spectrometer provides structural information, which serves as a powerful confirmation tool. While traditional full-scan GC-MS may have a higher detection limit compared to GC-ECD, modern GC-MS systems operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode can achieve comparable or even lower detection limits than GC-ECD, combining high sensitivity with unparalleled specificity.[7][8]

Experimental Protocols: A Look Under the Hood

To provide a practical understanding of these techniques, detailed experimental protocols are outlined below. These are based on established methods and common laboratory practices for the analysis of this compound in water samples.

GC-ECD Methodology (Based on U.S. EPA Method 551.1)

This method involves liquid-liquid extraction followed by analysis using a gas chromatograph equipped with an electron capture detector.[9][10]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a 50 mL water sample, add a suitable dechlorinating agent (e.g., ammonium (B1175870) chloride) and a surrogate standard.[11]

  • Adjust the sample pH to 4.5-5.5.

  • Extract the sample with 3 mL of methyl-tert-butyl ether (MTBE) by shaking vigorously for 2 minutes.

  • Allow the phases to separate and collect the MTBE (upper) layer.

  • Dry the extract with anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL if necessary.

2. GC-ECD Analysis:

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Injector: Split/splitless injector at 200°C.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused silica (B1680970) capillary column (e.g., DB-5 or equivalent).[12]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 5 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 250°C, hold for 5 minutes.

  • Detector: Electron Capture Detector (ECD) at 300°C.

  • Injection Volume: 1-2 µL.

GC-MS Methodology

This method also typically employs a liquid-liquid or solid-phase extraction followed by analysis with a gas chromatograph coupled to a mass spectrometer.

1. Sample Preparation (Liquid-Liquid Extraction):

  • The sample preparation procedure is similar to that for GC-ECD analysis.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890 or equivalent.

  • Mass Spectrometer: Agilent 5977 or equivalent.

  • Injector: Split/splitless injector at 250°C.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused silica capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 4 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode:

    • Full Scan: m/z 45-300 for qualitative analysis and initial method development.

    • Selected Ion Monitoring (SIM): Monitor characteristic ions for this compound (e.g., m/z 118, 120, 197, 199) for enhanced sensitivity in quantitative analysis.[7]

  • Injection Volume: 1 µL.

Visualizing the Workflow

To better illustrate the analytical pathways, the following diagrams depict the experimental workflows for both GC-ECD and GC-MS analysis of this compound.

GC_ECD_Workflow cluster_prep Sample Preparation cluster_analysis GC-ECD Analysis Sample Water Sample Dechlorination Dechlorination & pH Adjustment Sample->Dechlorination Extraction Liquid-Liquid Extraction (MTBE) Dechlorination->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection ECD Detection Separation->Detection Data Data Acquisition & Quantification Detection->Data

Caption: GC-ECD analytical workflow for this compound.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Water Sample Dechlorination Dechlorination & pH Adjustment Sample->Dechlorination Extraction Liquid-Liquid Extraction (MTBE) Dechlorination->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection (MS Detector) MassAnalysis->Detection Data Data Acquisition, Identification & Quantification Detection->Data

Caption: GC-MS analytical workflow for this compound.

Conclusion: Making the Right Choice

The selection between GC-ECD and GC-MS for the analysis of this compound is contingent on the specific requirements of the study.

  • For routine monitoring and screening of large sample batches where high sensitivity is the primary concern and the sample matrix is relatively clean, GC-ECD offers a robust and cost-effective solution. However, confirmatory analysis on a second column is highly recommended for positive results.

  • For applications requiring definitive identification, high selectivity, and the ability to analyze complex matrices, GC-MS is the superior choice. The use of SIM or MRM modes can provide the necessary sensitivity for trace-level quantification, making it a powerful tool for both research and regulatory purposes.

Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers and analytical chemists to make an informed decision that best suits their analytical needs and ensures the generation of high-quality, defensible data.

References

Unveiling the Precursors: A Comparative Guide to Bromodichloroacetonitrile (BDCAN) Formation Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Bromodichloroacetonitrile Formation from Various Precursors with Supporting Experimental Data.

This compound (BDCAN) is a nitrogenous disinfection byproduct (N-DBP) of significant concern due to its potential health risks.[1] Its formation in drinking water is a complex process influenced by the type and concentration of organic precursors present during disinfection.[1] This guide provides a comparative analysis of the BDCAN formation potential from various precursors, supported by experimental data, to aid researchers in understanding and mitigating its presence in treated water.

Quantitative Comparison of BDCAN Formation Potential

The formation of BDCAN is highly dependent on the nature of the organic precursors in the water source. The following table summarizes the formation potential of BDCAN and other haloacetonitriles (HANs) from different precursor categories. It is important to note that direct comparative data for BDCAN from a wide range of specific precursors under identical experimental conditions is limited in the available literature. The presented data is synthesized from multiple studies and should be interpreted with consideration of the varying experimental setups.

Precursor CategorySpecific Precursor/FractionDisinfectantBromide ConditionDichloroacetonitrile (DCAN) Formation PotentialBromochloroacetonitrile (BCAN) Formation PotentialDibromoacetonitrile (DBAN) Formation PotentialReference
Amino Acids Aspartic AcidChlorineElevated BromideLower than aromatic amino acidsSignificant formation observedSignificant formation observed[2]
TryptophanChlorineElevated BromideHigher than aspartic acidSignificant formation observedSignificant formation observed[2]
TyrosineChlorineElevated BromideHighest among tested amino acidsSignificant formation observedSignificant formation observed[2]
Natural Organic Matter (NOM) Hydrophobic FractionChlorineNot SpecifiedGenerally higher than hydrophilic--[3][4]
Hydrophilic FractionChlorineNot SpecifiedLower than hydrophobic--[3][4]
Algal Organic Matter (AOM) Intracellular Organic Matter (IOM)ChlorinationNot SpecifiedHigher than EOM--[1][5]
Extracellular Organic Matter (EOM)ChlorinationNot SpecifiedLower than IOM--[1][5]
Agrochemicals/Pharmaceuticals Sulfonamide AntibioticsChlorineElevated BromideHigher than anilineSignificant formation of Br-DBPsSignificant formation of Br-DBPs[6]
Aniline-containing PharmaceuticalsChlorineElevated BromideLower than sulfonamidesSignificant formation of Br-DBPsSignificant formation of Br-DBPs[6]

Note: The formation potential is often reported for the entire class of haloacetonitriles (HANs) or for specific chlorinated or brominated analogs. Direct, quantitative comparisons of BDCAN specifically are often part of broader studies on disinfection byproduct formation. The terms "higher" and "lower" indicate relative formation potential observed in the referenced studies.

Experimental Protocols

The determination of BDCAN formation potential is crucial for assessing the risk associated with different water sources and treatment strategies. The Uniform Formation Condition (UFC) test is a widely accepted method for providing a more realistic estimation of HAN formation in distribution systems compared to Formation Potential (FP) tests, which can lead to HAN degradation due to high chlorine levels.[7][8]

Uniform Formation Condition (UFC) Test for Haloacetonitriles

This protocol outlines a general procedure for conducting a UFC test to determine the formation potential of BDCAN and other HANs.

1. Sample Preparation:

  • Collect water samples in amber glass bottles with Teflon-lined caps (B75204) to prevent photodegradation and contamination.

  • If not analyzed immediately, samples should be stored at 4°C.

  • Measure and record the initial Dissolved Organic Carbon (DOC), Dissolved Organic Nitrogen (DON), bromide concentration, and pH of the water sample.

  • Prepare buffered solutions to maintain a constant pH throughout the experiment (e.g., phosphate (B84403) buffer for pH 7-8).

2. Disinfectant Dosing:

  • Prepare a fresh stock solution of the disinfectant (e.g., sodium hypochlorite (B82951) for chlorination).

  • Determine the appropriate disinfectant dose to achieve a target residual concentration after a specific contact time (e.g., 1.0 ± 0.4 mg/L free chlorine after 24 hours). This often requires preliminary demand tests.

3. Reaction:

  • In a temperature-controlled environment (e.g., 20°C), add the predetermined disinfectant dose to the buffered water sample in a headspace-free amber glass bottle.

  • Allow the reaction to proceed for a defined contact time that simulates distribution system residence times (e.g., 24 hours).

4. Quenching:

  • After the contact time, quench the residual disinfectant by adding a quenching agent (e.g., ascorbic acid or sodium sulfite). This immediately stops the formation of further DBPs.

5. Extraction and Analysis (GC-ECD):

  • Liquid-Liquid Extraction (LLE):

    • Transfer a known volume of the quenched sample to a separatory funnel.

    • Add a suitable extraction solvent (e.g., methyl tert-butyl ether - MTBE) and a salting agent (e.g., sodium sulfate) to enhance extraction efficiency.

    • Shake vigorously for a specified time and allow the layers to separate.

    • Collect the organic layer containing the extracted HANs.

  • Gas Chromatography with Electron Capture Detection (GC-ECD):

    • Inject a small volume of the extract into a gas chromatograph equipped with an electron capture detector.

    • The HANs are separated based on their boiling points and retention times on the GC column.

    • The ECD is highly sensitive to halogenated compounds, allowing for the quantification of BDCAN and other HANs.

    • Quantification is achieved by comparing the peak areas of the sample to those of known calibration standards.

Formation Pathways and Logical Relationships

The formation of BDCAN from organic precursors during disinfection involves complex chemical reactions. The following diagrams illustrate the key pathways and relationships.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Water Sample Buffer Buffer Addition Sample->Buffer Initial_Analysis Initial DOC, DON, Br-, pH Analysis Buffer->Initial_Analysis Dosing Disinfectant Dosing Initial_Analysis->Dosing Incubation Incubation (e.g., 24h, 20°C) Dosing->Incubation Quenching Quenching Incubation->Quenching LLE Liquid-Liquid Extraction Quenching->LLE GC_ECD GC-ECD Analysis LLE->GC_ECD Quantification Quantification GC_ECD->Quantification

Caption: Experimental workflow for the Uniform Formation Condition (UFC) test.

aldehyde_pathway cluster_precursors Precursors cluster_reaction Reaction with Chloramine cluster_bromination Bromination Aldehyde Aldehydes Intermediate1 Carbinolamine Intermediate Aldehyde->Intermediate1 + NH2Cl NOM Non-Nitrogenous NOM NOM->Aldehyde Chloramine Monochloramine (NH2Cl) Chloramine->Intermediate1 HOBr Hypobromous Acid (HOBr) Chloramine->HOBr + Br- Intermediate2 Imino Intermediate Intermediate1->Intermediate2 - H2O HANs Haloacetonitriles (e.g., DCAN) Intermediate2->HANs Decomposition BDCAN This compound (BDCAN) HANs->BDCAN + HOBr HANs->BDCAN Bromide Bromide (Br-) Bromide->HOBr

Caption: Aldehyde pathway for haloacetonitrile formation and subsequent bromination.

amino_acid_pathway cluster_precursor Precursor cluster_reaction Reaction with Chlorine/Bromine AminoAcid Amino Acids (e.g., Aspartic Acid, Tyrosine) Chloramine_Intermediate Organic Chloramine/Bromamine Intermediate AminoAcid->Chloramine_Intermediate + Cl2 / HOBr Chlorine Chlorine (Cl2) / Hypobromous Acid (HOBr) Chlorine->Chloramine_Intermediate Decarboxylation Decarboxylation & Halogenation Chloramine_Intermediate->Decarboxylation HANs Haloacetonitriles (including BDCAN) Decarboxylation->HANs

Caption: General pathway for haloacetonitrile formation from amino acid precursors.

References

Cross-Validation of Analytical Methods for Bromodichloroacetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Bromodichloroacetonitrile, a common disinfection byproduct. The selection of an appropriate analytical method is critical for accurate monitoring, toxicological studies, and ensuring the safety of water and pharmaceutical products. This document outlines the performance of various techniques based on published experimental data and provides detailed protocols to aid in method selection and implementation.

Comparative Performance of Analytical Methods

The following table summarizes the key performance parameters of commonly employed analytical methods for the determination of this compound. This data facilitates an objective comparison to guide the selection of the most suitable method for specific research or quality control needs.

ParameterGas Chromatography - Electron Capture Detector (GC-ECD)Gas Chromatography - Mass Spectrometry (GC-MS)Purge and Trap - Gas Chromatography-Tandem Mass Spectrometry (P&T-GC-MS/MS)Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) ≥ 0.99≥ 0.995> 0.9991[1]Good linearity obtained[2]
Accuracy (% Recovery) --84.2% to 106%[1]Satisfactory results in tap water[2]
Precision (% RSD) -< 13% (for haloacetonitriles)1.81% - 10.7%[1]-
Limit of Detection (LOD) 0.002 µg/L[3]0.003 µg/l - 0.010 µg/l (for haloacetonitriles)0.8 - 120.0 ng/L[1]-
Limit of Quantitation (LOQ) --1.5 - 300.0 ng/L[1]-

Detailed Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. The following sections provide protocols for the key analytical techniques discussed.

Gas Chromatography - Electron Capture Detector (GC-ECD) - EPA Method 551.1

This method is a widely used standard for the analysis of halogenated organic compounds in drinking water.

  • Sample Preparation:

    • Collect a 35 mL water sample in a vial containing a dechlorinating agent (e.g., ammonium (B1175870) chloride)[4].

    • Add 2 mL of methyl-tert-butyl ether (MTBE) as the extraction solvent[4].

    • Shake the vial vigorously to ensure thorough extraction of the analytes into the organic phase[4].

  • Instrumentation:

    • Gas Chromatograph: Equipped with a linearized electron capture detector (ECD) and a fused silica (B1680970) capillary column[4].

    • Injection: Inject 2 µL of the MTBE extract into the GC[4].

  • Analytical Conditions:

    • The specific column and temperature program will vary depending on the target analytes but are designed to achieve adequate separation of this compound from other disinfection byproducts[4].

Purge and Trap - Gas Chromatography-Tandem Mass Spectrometry (P&T-GC-MS/MS)

This automated method offers high sensitivity and is suitable for the simultaneous determination of multiple haloacetonitriles.

  • Sample Preparation:

    • Collect water samples and add a quenching agent, such as ascorbic acid, to prevent degradation of the analytes[1].

    • Samples should be analyzed as soon as possible after collection[1].

  • Instrumentation:

    • Purge and Trap System: Utilizes a specific trap (e.g., 10# trap - Tenax/silica gel/cms) to extract and concentrate the analytes from a 25 mL water sample[1].

    • Gas Chromatograph: Coupled to a triple quadrupole mass spectrometer (MS/MS)[1]. A suitable column, such as an Rxi-624Sil MS (60 m × 0.25 mm × 1.40 μm), is used for chromatographic separation[1].

  • Analytical Conditions:

    • Purging: 35 °C for 11 minutes[1].

    • Desorption: 190 °C for 1 minute[1].

    • GC Conditions: Split ratio of 1:10 with a linear velocity of 30 cm/s[1].

    • MS/MS Detection: Operated in electron impact (EI) mode, with detection in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity[1].

Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct measurement of haloacetonitriles in water samples, often without the need for extensive sample preparation.

  • Sample Preparation:

    • For tap water analysis, direct injection may be possible. If residual chlorine is present, a dechlorination agent like sodium ascorbate (B8700270) can be added[2].

  • Instrumentation:

    • Liquid Chromatograph: A system capable of gradient elution.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection[2].

    • Ionization: Atmospheric pressure chemical ionization (APCI) is an effective ionization method for these compounds[2].

  • Analytical Conditions:

    • Column: A phenyl column (e.g., Inertsil™ Ph-3 HP, 150 mm × 2.1 mm, 3 μm) can be used for separation[2].

    • Mobile Phase: A gradient of water and methanol (B129727) is typically employed[2].

    • Flow Rate: 0.30 mL/min[2].

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the cross-validation of analytical methods for this compound.

Cross_Validation_Workflow cluster_0 Method Development & Validation cluster_1 Data Analysis & Comparison Sample_Collection Sample Collection (e.g., Drinking Water) Sample_Preparation Sample Preparation (Extraction/Concentration) Sample_Collection->Sample_Preparation Method_A Analytical Method A (e.g., GC-ECD) Sample_Preparation->Method_A Method_B Analytical Method B (e.g., P&T-GC-MS/MS) Sample_Preparation->Method_B Method_C Analytical Method C (e.g., LC-MS/MS) Sample_Preparation->Method_C Data_Acquisition_A Data Acquisition Method_A->Data_Acquisition_A Data_Acquisition_B Data Acquisition Method_B->Data_Acquisition_B Data_Acquisition_C Data Acquisition Method_C->Data_Acquisition_C Performance_Evaluation Performance Parameter Evaluation (Linearity, Accuracy, Precision, LOD, LOQ) Data_Acquisition_A->Performance_Evaluation Data_Acquisition_B->Performance_Evaluation Data_Acquisition_C->Performance_Evaluation Statistical_Analysis Statistical Comparison (e.g., t-test, F-test) Performance_Evaluation->Statistical_Analysis Method_Comparison Method Comparison Report Statistical_Analysis->Method_Comparison

Caption: Workflow for the cross-validation of analytical methods.

References

Unmasking the Risks: Bromodichloroacetonitrile Compared to Regulated Disinfection Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The disinfection of drinking water is a cornerstone of public health, preventing the spread of waterborne diseases. However, this essential process can lead to the formation of disinfection byproducts (DBPs), a complex mixture of chemicals that may pose health risks. While regulatory bodies have established limits for certain classes of DBPs, such as trihalomethanes (THMs) and haloacetic acids (HAAs), many other DBPs, including haloacetonitriles (HANs), remain largely unregulated. This guide provides a comprehensive risk assessment comparison of an emerging DBP of concern, bromodichloroacetonitrile (BCAN), with key regulated DBPs: chloroform, bromoform, dichloroacetic acid (DCAA), and trichloroacetic acid (TCAA).

This analysis is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the relative toxicities and potential health risks associated with these compounds. The information presented is based on a thorough review of existing toxicological data and is structured to provide a clear, data-driven comparison.

Quantitative Toxicological Data Summary

The following tables summarize the available quantitative data on the acute toxicity, chronic toxicity, and carcinogenicity of this compound and the selected regulated DBPs. These values are primarily derived from studies on rats, a common model for toxicological research.

Table 1: Acute Oral Toxicity Data in Rats

CompoundChemical ClassLD50 (mg/kg)Reference
This compoundHaloacetonitrileNot available
ChloroformTrihalomethane450 - 2,000[1]
BromoformTrihalomethane>1,000[2]
Dichloroacetic AcidHaloacetic Acid2,820[3]
Trichloroacetic AcidHaloacetic Acid3,320[4]

Table 2: Chronic Toxicity Data (NOAEL and LOAEL) in Rats

CompoundChemical ClassNOAEL (mg/kg/day)LOAEL (mg/kg/day)EndpointReference
This compoundHaloacetonitrileNot availableNot available-
ChloroformTrihalomethane0.25 (acute, oral)0.5 (acute, oral)Liver toxicity[5]
BromoformTrihalomethane1836Hepatic lesions[6]
Dichloroacetic AcidHaloacetic AcidNot established--
Trichloroacetic AcidHaloacetic Acid35.5355Increased liver and kidney weight, histopathological changes[7]

Table 3: Carcinogenicity Classification and Potency

CompoundChemical ClassIARC ClassificationEPA ClassificationOral Cancer Slope Factor (mg/kg/day)⁻¹Reference
This compoundHaloacetonitrileGroup 3Not availableNot available
ChloroformTrihalomethaneGroup 2BGroup B2 (Probable human carcinogen)0.031[8][9]
BromoformTrihalomethaneGroup 3Group B2 (Probable human carcinogen)0.0079[10][11]
Dichloroacetic AcidHaloacetic AcidGroup 2BLikely to be carcinogenic to humansNot available[3]
Trichloroacetic AcidHaloacetic AcidGroup 2BLikely to be carcinogenic to humansNot available

IARC (International Agency for Research on Cancer) Classifications: Group 2B - Possibly carcinogenic to humans; Group 3 - Not classifiable as to its carcinogenicity to humans. EPA (Environmental Protection Agency) Classifications: Group B2 - Probable human carcinogen.

Experimental Protocols

A comprehensive understanding of the toxicological data requires insight into the experimental methodologies used to generate it. Below are detailed descriptions of key experimental protocols frequently employed in the risk assessment of DBPs.

Cytotoxicity Assays

Cytotoxicity assays are used to determine the concentration of a substance that is toxic to cells. A common method is the MTT assay.

MTT Assay Protocol:

  • Cell Culture: Human or animal cell lines (e.g., HepG2, CHO) are cultured in appropriate media and conditions until they reach a desired confluency.

  • Treatment: The cells are seeded into 96-well plates and exposed to a range of concentrations of the DBP of interest for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to an untreated control. The EC50 value (the concentration that causes a 50% reduction in cell viability) is then determined.

Genotoxicity Assays

Genotoxicity assays are designed to detect DNA damage caused by chemical compounds. The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks.

Comet Assay Protocol:

  • Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells or tissues from exposed animals).

  • Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA embedded in the agarose.

  • Alkaline Unwinding: The slides are placed in an alkaline solution to unwind the DNA.

  • Electrophoresis: The slides are subjected to electrophoresis, during which fragmented DNA (resulting from strand breaks) migrates away from the nucleus, forming a "comet" shape.

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye.

  • Visualization and Analysis: The comets are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.

Visualizing the Mechanisms and Processes

To further elucidate the complex biological interactions and assessment frameworks, the following diagrams have been generated using the Graphviz DOT language.

DBP_Risk_Assessment_Workflow cluster_Problem_Formulation Problem Formulation & Scoping cluster_Hazard_ID Hazard Identification cluster_Dose_Response Dose-Response Assessment cluster_Exposure_Assessment Exposure Assessment cluster_Risk_Characterization Risk Characterization cluster_Risk_Management Risk Management Problem Identify DBP of Concern (e.g., this compound) Hazard_ID Review Toxicological Literature (In vivo, In vitro, Epidemiological Studies) Problem->Hazard_ID Leads to Exposure Quantify Human Exposure (Drinking Water, Inhalation, Dermal) Problem->Exposure Initiates Tox_Endpoints Identify Potential Adverse Health Effects (e.g., Carcinogenicity, Genotoxicity, Systemic Toxicity) Hazard_ID->Tox_Endpoints Risk_Char Integrate Hazard, Dose-Response, and Exposure Information Hazard_ID->Risk_Char Inputs for Dose_Response Determine Quantitative Relationship between Dose and Effect Tox_Endpoints->Dose_Response Informs NOAEL_LOAEL Identify NOAEL, LOAEL, and Benchmark Dose Dose_Response->NOAEL_LOAEL Potency_Factor Calculate Cancer Potency Factor Dose_Response->Potency_Factor Dose_Response->Risk_Char Inputs for Occurrence Analyze DBP Occurrence Data Exposure->Occurrence Intake Estimate Daily Intake Exposure->Intake Exposure->Risk_Char Inputs for Risk_Estimate Estimate the Incidence and Severity of Adverse Effects in the Population Risk_Char->Risk_Estimate Uncertainty Characterize Uncertainty Risk_Char->Uncertainty Risk_Mgmt Develop Regulatory Standards and Control Strategies Risk_Char->Risk_Mgmt Informs

Caption: A logical workflow for the risk assessment of a drinking water disinfection byproduct.

Haloacetonitrile_Toxicity_Pathway cluster_cell Cellular Environment cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HAN This compound (BCAN) ROS Reactive Oxygen Species (ROS) Generation HAN->ROS GSH_Depletion Glutathione (GSH) Depletion HAN->GSH_Depletion Macromolecule_Binding Covalent Binding to Macromolecules (Proteins, DNA) HAN->Macromolecule_Binding Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH_Depletion->Oxidative_Stress DNA_Damage DNA Damage (Strand Breaks, Adducts) Oxidative_Stress->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Macromolecule_Binding->DNA_Damage Protein_Dysfunction Protein Dysfunction Macromolecule_Binding->Protein_Dysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Mitochondrial_Dysfunction->Apoptosis Protein_Dysfunction->Apoptosis

References

Evaluating Solid-Phase Extraction Sorbents for Bromodichloroacetonitrile Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of disinfection byproducts, the selection of an appropriate solid-phase extraction (SPE) sorbent is critical for accurate quantification of contaminants like bromodichloroacetonitrile. This guide provides a comparative evaluation of common SPE sorbents—polymeric, C18 (octadecyl), and activated carbon—supported by available experimental data to inform method development and ensure reliable analytical results.

This compound, a nitrogenous disinfection byproduct formed during water chlorination, is a compound of concern due to its potential health risks. Its effective extraction and preconcentration from complex matrices such as drinking water are essential for sensitive and accurate analysis. Solid-phase extraction is a widely adopted technique for this purpose, with the choice of sorbent material significantly influencing the recovery and reproducibility of the analytical method.

Performance Comparison of SPE Sorbents

The selection of an SPE sorbent for this compound is primarily dictated by the analyte's physicochemical properties and the sample matrix. While comprehensive studies directly comparing a wide range of sorbents for this specific compound are limited, the existing literature on haloacetonitriles (HANs) and other disinfection byproducts provides valuable insights into the expected performance of different sorbent types.

Sorbent TypeActive Moiety/Functional GroupPrinciple of SeparationReported Recovery for Similar AnalytesAdvantagesLimitations
Polymeric Sorbents (e.g., Oasis HLB) N-Vinylpyrrolidone-DivinylbenzeneReversed-phase and ion-exchangeHigh for a broad range of polar and non-polar compoundsHigh retention for polar compounds, stable across a wide pH range, reduced silanol (B1196071) interactions.May require specific elution solvents for optimal recovery.
C18 (Octadecyl) Octadecyl chains bonded to silicaReversed-phase (hydrophobic interactions)Variable, generally good for non-polar to moderately polar compoundsWidely used, extensive literature available, effective for non-polar compounds.Potential for secondary interactions with residual silanols, may have lower retention for very polar compounds.
Activated Carbon Porous carbon matrixAdsorptionEffective for a wide range of organic compoundsHigh surface area and adsorption capacity, can remove a broad spectrum of contaminants.Can have strong, sometimes irreversible, adsorption, potentially leading to lower recovery of some analytes. May require specific elution conditions.

Note: The recovery percentages are indicative and can vary significantly based on the specific experimental conditions, including the water matrix, pH, flow rate, and elution solvent.

Experimental Considerations and Protocols

The successful implementation of an SPE method for this compound analysis hinges on the careful optimization of several experimental parameters. Below are generalized protocols for each sorbent type, which should be further optimized for specific applications.

Experimental Workflow for SPE of this compound

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Collection Preservation Acidification (e.g., to pH < 5) Sample->Preservation Conditioning Sorbent Conditioning (e.g., Methanol (B129727), Water) Preservation->Conditioning Loading Sample Loading Conditioning->Loading Washing Interference Washing (e.g., Reagent Water) Loading->Washing Drying Sorbent Drying (e.g., Nitrogen Stream) Washing->Drying Elution Analyte Elution (e.g., Ethyl Acetate (B1210297), Dichloromethane) Drying->Elution Concentration Eluate Concentration Elution->Concentration Analysis GC-ECD/MS Analysis Concentration->Analysis

Caption: General experimental workflow for the solid-phase extraction of this compound.

Detailed Methodologies

1. Polymeric Sorbent (e.g., Oasis HLB) Protocol

  • Sorbent Conditioning: Sequentially pass 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of reagent water through the cartridge. Ensure the sorbent does not go dry before sample loading.

  • Sample Loading: Acidify the water sample to a pH below 5 with a suitable acid. Pass the sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 5-10 mL of reagent water to remove any retained interferences.

  • Drying: Dry the sorbent bed thoroughly by passing a stream of nitrogen or by applying a vacuum for 10-20 minutes.

  • Elution: Elute the trapped this compound with two 2-3 mL aliquots of ethyl acetate or another suitable organic solvent.

  • Concentration and Analysis: The eluate can be concentrated under a gentle stream of nitrogen and then reconstituted in a suitable solvent for analysis by Gas Chromatography with Electron Capture Detection (GC-ECD) or Mass Spectrometry (GC-MS).

2. C18 (Octadecyl) Sorbent Protocol

  • Sorbent Conditioning: Condition the C18 cartridge by passing 5 mL of methanol followed by 5 mL of reagent water. The sorbent should not be allowed to dry.

  • Sample Loading: Adjust the pH of the water sample to between 5 and 7. Load the sample onto the cartridge at a controlled flow rate (e.g., 5 mL/min).

  • Washing: Wash the cartridge with 5 mL of reagent water to remove polar interferences.

  • Drying: Dry the cartridge completely under a stream of nitrogen for at least 20 minutes to remove residual water.

  • Elution: Elute the analyte with a non-polar solvent such as ethyl acetate or a mixture of dichloromethane (B109758) and hexane. Typically, two small aliquots (e.g., 2 mL each) are used.

  • Concentration and Analysis: Concentrate the eluate as needed and proceed with GC analysis.

3. Activated Carbon Sorbent Protocol

  • Sorbent Conditioning: Pre-rinse the activated carbon cartridge with the elution solvent (e.g., dichloromethane) followed by methanol and then reagent water.

  • Sample Loading: Load the pH-adjusted water sample onto the cartridge at a steady flow rate.

  • Washing: Wash with reagent water to remove inorganic salts and other hydrophilic impurities.

  • Drying: Thoroughly dry the sorbent material using a vacuum or a stream of inert gas. This step is critical to ensure efficient elution.

  • Elution: Elute this compound with a strong organic solvent like dichloromethane or a mixture containing acetone. The choice of solvent and volume should be optimized to ensure complete desorption.

  • Concentration and Analysis: The eluate is then concentrated and analyzed using appropriate chromatographic techniques.

Conclusion

The choice of SPE sorbent for the analysis of this compound requires careful consideration of the specific analytical objectives and the nature of the sample matrix. Polymeric sorbents like Oasis HLB often provide a good balance of retention for moderately polar compounds like haloacetonitriles and are robust across a range of pH values. C18 sorbents are a well-established option, particularly for less polar analytes, but may require more stringent control over experimental conditions to ensure reproducibility. Activated carbon offers high capacity for a broad range of organic compounds but may present challenges in achieving complete elution of the target analyte.

For optimal results, it is imperative that researchers and scientists validate their chosen SPE method, including the sorbent, for their specific water matrix and analytical instrumentation. This includes performing recovery studies with spiked samples to ensure the method's accuracy and precision.

Unraveling the Genotoxic Landscape of Haloacetonitriles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the genotoxic potential of environmental contaminants is paramount. This guide provides an objective comparison of the genotoxicity of bromodichloroacetonitrile (BDCAN) and other haloacetonitriles (HANs), a class of disinfection byproducts commonly found in drinking water. The information is supported by experimental data to facilitate informed risk assessment and research decisions.

Haloacetonitriles are nitrogen-containing disinfection byproducts formed when chlorine reacts with natural organic matter in water. Their prevalence and potential adverse health effects have made them a subject of extensive toxicological research. This guide focuses on their capacity to induce DNA damage, a key event in carcinogenesis.

Comparative Genotoxicity of Haloacetonitriles

The genotoxicity of haloacetonitriles has been evaluated in various in vitro systems, with the single cell gel electrophoresis (SCGE or Comet) assay in Chinese hamster ovary (CHO) cells being a widely used method. This assay measures the amount of DNA damage in individual cells. The genotoxic potency is often expressed as the concentration that induces a specific level of DNA damage.

A comprehensive study by Yang et al. (2020) provides a quantitative comparison of the genotoxicity of ten haloacetonitriles. The results indicate a wide range of genotoxic potential among the different HANs.[1][2]

Haloacetonitrile (HAN)AbbreviationChemical StructureGenotoxicity (Median Tail Moment in µM) in CHO Cells[1][2]Genotoxicity Rank Order[1][2]
IodoacetonitrileIANICH₂CN~371
TribromoacetonitrileTBANCBr₃CN~402
Dibromoacetonitrile (B109444)DBANCHBr₂CN~453
BromoacetonitrileBANCH₂BrCN~1004
ChlorodibromoacetonitrileCDBANCClBr₂CN~1505
This compound BDCAN CCl₂BrCN ~170 6
BromochloroacetonitrileBCANCHCIBrCN~2007
ChloroacetonitrileCANCH₂CICN~10008
TrichloroacetonitrileTCANCCl₃CN~12009
DichloroacetonitrileDCANCHCI₂CN~270010

Caption: Table 1. Comparative genotoxicity of ten haloacetonitriles in Chinese hamster ovary (CHO) cells as determined by the single cell gel electrophoresis (Comet) assay. Lower median tail moment values indicate higher genotoxicity.

The data clearly show that the type and number of halogen substituents significantly influence the genotoxicity of haloacetonitriles. Generally, iodinated and brominated HANs exhibit higher genotoxicity than their chlorinated counterparts.[3][4] this compound (BDCAN) is positioned in the middle of this genotoxicity spectrum.

Experimental Protocols

A fundamental understanding of the methodologies used to generate the comparative data is crucial for interpretation and replication. Below are detailed protocols for two common genotoxicity assays.

Single Cell Gel Electrophoresis (SCGE or Comet) Assay

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Protocol:

  • Cell Culture and Treatment: Chinese hamster ovary (CHO) cells are cultured in appropriate media. Cells are then exposed to various concentrations of the test haloacetonitrile (e.g., BDCAN) for a defined period (e.g., 3 hours).

  • Slide Preparation: A layer of 1% normal melting point agarose is prepared on a microscope slide.

  • Cell Embedding: Approximately 10,000 cells are mixed with 0.5% low melting point agarose and layered on top of the first agarose layer.

  • Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: The slides are placed in an electrophoresis tank filled with an alkaline buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: An electric field is applied to the slides, causing the negatively charged DNA to migrate towards the anode.

  • Neutralization and Staining: The slides are neutralized with a Tris buffer and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: The slides are examined using a fluorescence microscope. Image analysis software is used to quantify the amount of DNA in the comet tail, which is a measure of DNA damage.

SOS/umu Assay

The SOS/umu test is a bacterial short-term genotoxicity screening assay.

Principle: This assay utilizes a genetically engineered strain of Salmonella typhimurium that contains a fusion of the umuC gene (part of the SOS DNA repair system) and the lacZ gene (which codes for β-galactosidase). When the bacteria are exposed to a genotoxic agent that damages their DNA, the SOS response is induced, leading to the expression of the umuC-lacZ fusion protein. The activity of β-galactosidase can then be measured colorimetrically.

Protocol:

  • Bacterial Culture: The Salmonella typhimurium tester strain is grown to a specific optical density.

  • Exposure: The bacterial culture is exposed to various concentrations of the test compound in a 96-well microplate. A positive control (e.g., a known mutagen) and a negative control are included.

  • Incubation: The microplate is incubated to allow for the induction of the SOS response.

  • Measurement of β-galactosidase Activity: A chromogenic substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG) is added to the wells. The development of a yellow color indicates the enzymatic conversion of the substrate.

  • Data Analysis: The absorbance of the wells is measured using a spectrophotometer. The induction ratio (IR) is calculated by dividing the absorbance of the test sample by the absorbance of the negative control. An IR greater than 1.5 is typically considered a positive result for genotoxicity.

Signaling Pathways and Mechanisms of Genotoxicity

The genotoxicity of haloacetonitriles is believed to stem from their ability to interact with cellular macromolecules, primarily DNA. The proposed mechanisms include direct DNA alkylation and the induction of oxidative stress.[5] Some haloacetonitriles, such as dibromoacetonitrile (DBAN), have also been shown to inhibit DNA repair pathways, specifically nucleotide excision repair (NER). This inhibition can exacerbate the DNA damage caused by the initial insult.

Below is a diagram illustrating a simplified signaling pathway for haloacetonitrile-induced genotoxicity.

GenotoxicityPathway cluster_cell Cellular Environment HAN Haloacetonitrile (e.g., BDCAN) DNA DNA HAN->DNA Alkylation ROS Reactive Oxygen Species (ROS) HAN->ROS Induction Protein Cellular Proteins (e.g., Thiols) HAN->Protein Adduct Formation NER Nucleotide Excision Repair (NER) Proteins HAN->NER Inhibition DamageResponse DNA Damage Response (DDR) DNA->DamageResponse Activation ROS->DNA Oxidative Damage DamageResponse->NER Recruitment Apoptosis Apoptosis DamageResponse->Apoptosis Induction

Caption: Haloacetonitrile-induced genotoxicity pathway.

This guide provides a comparative overview of the genotoxicity of this compound and other haloacetonitriles. The presented data and experimental protocols offer valuable insights for researchers in toxicology and drug development. Further investigation into the specific molecular mechanisms of action for each haloacetonitrile is warranted to fully understand their potential health risks.

References

Benchmarking "Bromodichloroacetonitrile" degradation technologies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Bromodichloroacetonitrile Degradation Technologies

This guide provides a comparative analysis of various technologies for the degradation of this compound, a toxic nitrogenous disinfection byproduct. The comparison is based on experimental data from scientific literature, focusing on key performance metrics, experimental methodologies, and degradation pathways. As direct data for this compound is limited for some technologies, data from closely related haloacetonitriles (HANs) has been included as a proxy to provide a broader comparative perspective. This is noted where applicable.

Comparative Performance of Degradation Technologies

The following table summarizes the quantitative data on the degradation of this compound and other relevant haloacetonitriles by various advanced oxidation and reduction processes.

TechnologyTarget CompoundDegradation Efficiency (%)Reaction Rate/KineticsKey Experimental ConditionsDegradation ByproductsReference(s)
UV/Persulfate Dichloroacetonitrile (DCAN)~90% in 7 minPseudo-first-order[DCAN]₀ = 2 µM, [Persulfate] = 20-200 µM, Temp = 10-30 °CCl⁻, NO₃⁻, CO₂, H₂O[1]
Dibromoacetonitrile (DBAN)Efficiently degraded--Br⁻, NO₃⁻, CO₂, H₂O[1]
UV Photolysis Dibromoacetonitrile (DBAN)Efficiently degraded--Br⁻[1]
Hydrolysis Di- and Tri-haloacetonitriles70-100% in 3 days-pH 7.4 (cell culture media), 37 °CHaloacetic acids, Haloacetamides[2]
Haloacetonitriles (HANs)pH-dependentNegatively correlated with pHpH 6, 7.5, 9Hydrolysis products[3]
Zero-Valent Iron (ZVI) Bromate (B103136) (BrO₃⁻)--[ZVI] = 0-1 g/LBromide (Br⁻), which can lead to increased brominated DBPs during subsequent chlorination[4][5]
Ozonation General Organic Matter & Bromide---Aldehydes, ketones, carboxylic acids, bromate[6]
Photocatalysis (UV/TiO₂) Dyes (as proxy)>90%-Catalyst dosage: 1-1.5% w/vMineralization products (CO₂, H₂O)[7]

Note: The provided data for UV/Persulfate and UV Photolysis on DCAN and DBAN are used as indicators for the potential performance on this compound due to structural similarities. The ZVI data pertains to bromate reduction, which is relevant to the fate of bromine but is not a direct degradation of the target molecule. Ozonation and photocatalysis data are general but represent common advanced oxidation processes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key degradation technologies discussed.

UV/Persulfate Degradation

This protocol is based on studies of haloacetonitrile degradation[1].

  • Reactor Setup: A quasi-collimated beam apparatus equipped with a low-pressure mercury UV lamp is typically used. The reactor vessel is stirred continuously to ensure a homogenous solution.

  • Sample Preparation: A stock solution of the target haloacetonitrile (e.g., this compound) is prepared in a suitable solvent (e.g., methanol) and spiked into ultrapure water to achieve the desired initial concentration (e.g., 2 µM).

  • Reaction Initiation: A predetermined concentration of persulfate (e.g., sodium persulfate, 20-200 µM) is added to the sample solution. The UV lamp is then switched on to initiate the reaction.

  • Sample Analysis: Aliquots of the reaction mixture are withdrawn at specific time intervals. The reaction is quenched immediately, often with a reducing agent like sodium thiosulfate. The concentration of the target compound and its degradation byproducts are typically analyzed using Gas Chromatography with an Electron Capture Detector (GC-ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Parameter Variation: The experiment is repeated under varying conditions, such as initial contaminant concentration, persulfate dosage, pH, and temperature, to evaluate their effects on degradation efficiency.

Hydrolysis Study

This protocol is generalized from studies on haloacetonitrile stability[2][3].

  • Sample Preparation: The target haloacetonitrile is spiked into buffered solutions at different pH values (e.g., pH 6, 7.5, and 9 using a phosphate (B84403) buffer). Control samples in unbuffered ultrapure water are also prepared.

  • Incubation: The solutions are stored in sealed vials in the dark at a constant temperature (e.g., 25 °C or 37 °C) to prevent photodegradation.

  • Sampling and Analysis: Samples are collected at various time points (e.g., 0, 24, 48, 72 hours). The concentrations of the parent compound and potential hydrolysis products (haloacetamides and haloacetic acids) are determined using analytical techniques such as GC-MS or LC-MS.

  • Kinetic Analysis: The degradation data is fitted to appropriate kinetic models (e.g., pseudo-first-order) to determine the hydrolysis rate constants at different pH values.

Signaling Pathways and Experimental Workflows

Degradation Pathways

Advanced oxidation processes typically involve the generation of highly reactive radical species that attack the target contaminant.

Degradation_Pathway AOP Advanced Oxidation Process (AOP) Radicals Reactive Radicals (e.g., •OH, SO₄⁻•) AOP->Radicals generates BDCAN This compound Radicals->BDCAN attack Intermediates Degradation Intermediates BDCAN->Intermediates degrades to Mineralization Mineralization Products (CO₂, H₂O, Br⁻, Cl⁻, NO₃⁻) Intermediates->Mineralization further oxidize to Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Prep_Sol Prepare Stock Solution Run_Exp Run Degradation Experiment Prep_Sol->Run_Exp Prep_Reactor Set up Reactor Prep_Reactor->Run_Exp Collect_Samples Collect Samples at Intervals Run_Exp->Collect_Samples Analyze_Conc Analyze Contaminant Concentration Collect_Samples->Analyze_Conc Analyze_BP Identify Byproducts Collect_Samples->Analyze_BP Calc_Eff Calculate Degradation Efficiency & Kinetics Analyze_Conc->Calc_Eff Analyze_BP->Calc_Eff Compare Compare with other Technologies Calc_Eff->Compare

References

Safety Operating Guide

Proper Disposal of Bromodichloroacetonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

This guide provides critical, immediate safety and logistical information for the proper handling and disposal of bromodichloroacetonitrile. Adherence to these procedural steps is essential for ensuring laboratory safety and regulatory compliance. This compound is a halogenated organic compound and must be managed as hazardous waste.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its hazard profile. This compound is toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin and eye irritation.[1][2] All operations involving this chemical should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat and closed-toe shoes are required.

Quantitative Hazard Data

The following table summarizes key quantitative data for this compound and related compounds. This information is critical for risk assessment and safe handling.

ParameterValue/ClassificationSource
Acute Oral Toxicity Category 3 (Toxic if swallowed)[2]
Acute Dermal Toxicity Category 3 (Toxic in contact with skin)[2]
Acute Inhalation Toxicity Category 3 (Toxic if inhaled)[2]
Skin Corrosion/Irritation Causes severe skin irritation[1]
Serious Eye Damage/Irritation Causes serious eye irritation[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical experimental protocol in any laboratory setting. Follow these steps meticulously to ensure safety and compliance.

1. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for "Halogenated Organic Waste." Polyethylene or glass containers with secure screw caps (B75204) are recommended.
  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound." List all constituents and their approximate concentrations if it is a mixed waste stream.
  • Incompatible Wastes: Do not mix halogenated organic waste with non-halogenated waste streams.

2. Waste Storage:

  • Location: Store the sealed waste container in a designated and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
  • Secondary Containment: It is best practice to keep the primary waste container within a larger, chemically resistant secondary container to mitigate spills.

3. Spill Management:

  • Containment: In the event of a spill, immediately contain the area.
  • Absorption: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to absorb the spilled liquid.
  • Collection: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
  • Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

4. Final Disposal:

  • Professional Disposal Service: Arrange for the collection and disposal of the halogenated organic waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
  • Incineration: The standard and required method for the ultimate disposal of this compound is high-temperature incineration at a permitted hazardous waste facility.
  • Prohibited Disposal: Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe collect_waste Collect Waste in Designated 'Halogenated Organic Waste' Container ppe->collect_waste label_container Properly Label Container with Contents and Hazard Warnings collect_waste->label_container store_waste Store Sealed Container in a Designated Satellite Accumulation Area label_container->store_waste spill_check Spill Occurs? store_waste->spill_check spill_procedure Follow Spill Cleanup Protocol: Contain, Absorb, Collect as Waste spill_check->spill_procedure Yes schedule_pickup Schedule Waste Pickup with EHS or Licensed Contractor spill_check->schedule_pickup No spill_procedure->store_waste end End: Final Disposal via High-Temperature Incineration schedule_pickup->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromodichloroacetonitrile
Reactant of Route 2
Bromodichloroacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.